molecular formula C62H89N17O14 B1666036 Angiotensin I CAS No. 484-42-4

Angiotensin I

货号: B1666036
CAS 编号: 484-42-4
分子量: 1296.5 g/mol
InChI 键: ORWYRWWVDCYOMK-HBZPZAIKSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Angiotensin I is a biologically inactive decapeptide that serves as the critical precursor to the potent vasoactive hormone, Angiotensin II, within the Renin-Angiotensin System (RAS) . This prohormone is generated by the enzymatic action of renin on its substrate, angiotensinogen, which is primarily produced in the liver . The primary research value of this compound lies in its conversion to Angiotensin II by the Angiotensin-Converting Enzyme (ACE), a step that is a major regulatory point in blood pressure and fluid homeostasis . This makes this compound an essential reagent for studying the physiology and pharmacology of the RAS. Researchers utilize this compound to investigate a wide range of pathological processes, including hypertension, heart failure, renal diseases, and the mechanisms of cardiac and vascular remodeling . In vitro, it is a fundamental substrate for assessing the inhibitory activity of ACE inhibitor drugs and for exploring the complex enzymatic pathways involved in peptide hormone metabolism . Our product is supplied as a high-purity preparation to ensure reliable and consistent results in your experiments. This product is intended For Research Use Only and is not for use in diagnostic or therapeutic procedures for humans or animals.

属性

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C62H89N17O14/c1-7-35(6)51(78-56(87)44(25-37-17-19-40(80)20-18-37)74-58(89)50(34(4)5)77-53(84)42(15-11-21-68-62(64)65)71-52(83)41(63)28-49(81)82)59(90)75-46(27-39-30-67-32-70-39)60(91)79-22-12-16-48(79)57(88)73-43(24-36-13-9-8-10-14-36)54(85)72-45(26-38-29-66-31-69-38)55(86)76-47(61(92)93)23-33(2)3/h8-10,13-14,17-20,29-35,41-48,50-51,80H,7,11-12,15-16,21-28,63H2,1-6H3,(H,66,69)(H,67,70)(H,71,83)(H,72,85)(H,73,88)(H,74,89)(H,75,90)(H,76,86)(H,77,84)(H,78,87)(H,81,82)(H,92,93)(H4,64,65,68)/t35-,41-,42-,43-,44-,45-,46-,47-,48-,50-,51-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORWYRWWVDCYOMK-HBZPZAIKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CN=CN4)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C62H89N17O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80866222
Record name Angiotensin I
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80866222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1296.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

484-42-4, 9041-90-1
Record name Angiotensin I, ile(5)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000484424
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Angiotensin I
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009041901
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Angiotensin I
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80866222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Chronicle of Angiotensin I: From Discovery to a Pillar of Cardiovascular Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide navigates the historical landscape of angiotensin I, from its serendipitous discovery to the elucidation of its pivotal role in the renin-angiotensin system (RAS). It provides a technical examination of the key research milestones, detailing the experimental protocols that defined our understanding and presenting quantitative data for comparative analysis. The intricate signaling pathways and experimental workflows are visually mapped to offer a clear and comprehensive overview of this critical area of cardiovascular research.

The Dawn of a Pressor Substance: Discovery and Naming

The story of this compound begins not with its direct discovery, but with the investigation of a pressor substance originating from the kidney. In 1898, Robert Tigerstedt and Per Bergman at the Karolinska Institute in Sweden observed that saline extracts of rabbit kidney consistently caused a rise in blood pressure when injected into anesthetized rabbits. They named this pressor agent "renin."[1][2] However, the significance of this finding remained largely dormant for several decades.

The impetus for renewed interest came from the work of Harry Goldblatt in 1934, who induced persistent hypertension in dogs by constricting their renal arteries, creating a reliable model for studying high blood pressure.[1][2] This spurred two independent groups to investigate the underlying mechanism.

In the late 1930s, two teams, one led by Irvine Page and Oscar Helmer at the Lilly Research Laboratories in Indianapolis, USA, and the other by Eduardo Braun-Menéndez in Buenos Aires, Argentina, independently discovered that renin was an enzyme that acted on a substrate in the blood to produce a potent vasoconstrictor.[1][2][3] The American group named the substance "angiotonin," while the Argentinian team called it "hypertensin."[1][2][3] In 1958, a collaborative agreement led to the adoption of the name "angiotensin" to unify the field.[1][2]

Experimental Protocols: Initial Isolation of "Angiotonin" (Page and Helmer, 1940)

The following protocol outlines the foundational method used by Page and Helmer to isolate the pressor substance they termed "angiotonin."

Objective: To isolate and characterize the pressor substance produced by the interaction of renin and its plasma substrate.

Methodology:

  • Preparation of Renin:

    • Kidneys from dogs were minced and extracted with saline.

    • The extract was then partially purified through precipitation with ammonium (B1175870) sulfate (B86663) and subsequent dialysis.

  • Preparation of Renin Substrate ("Renin-activator"):

    • Blood plasma from dogs was used as the source of the renin substrate.

  • Incubation and Extraction:

    • The partially purified renin was incubated with the plasma substrate at 38°C.

    • The reaction was stopped by the addition of 95% ethanol, which precipitated the proteins.

    • The alcoholic extract was then concentrated by evaporation under reduced pressure.

  • Purification of Angiotonin:

    • The concentrated extract was subjected to a series of further purification steps, including precipitation with various agents and solvent extractions, to yield a highly active pressor substance.

  • Bioassay for Pressor Activity:

    • The activity of the purified substance was tested by injecting it intravenously into anesthetized cats and dogs and measuring the resulting change in blood pressure.

    • Other bioassays, such as the perfused rabbit ear vessel preparation, were also employed to assess vasoconstrictor activity.[4]

Unveiling the Complexity: The Discovery of Two Angiotensins and the Converting Enzyme

A major breakthrough in understanding the renin-angiotensin system came in the mid-1950s from the laboratory of Leonard T. Skeggs Jr. at the Veterans Administration Hospital in Cleveland, Ohio. His team discovered that the initial product of renin's action on its substrate was a biologically inactive decapeptide, which they named This compound . This was then converted into a highly potent octapeptide, angiotensin II , by an enzyme they termed the "angiotensin-converting enzyme" (ACE).[5][6]

This seminal discovery revealed a cascade of events in the RAS and identified a key therapeutic target for controlling blood pressure.

Experimental Protocols: Separation of this compound and II (Skeggs et al., 1954)

Skeggs and his colleagues utilized a technique called counter-current distribution to separate the two forms of angiotensin.

Objective: To separate and characterize the two forms of angiotensin produced by the action of renin.

Methodology:

  • Preparation of Angiotensin Mixture:

    • A crude preparation of angiotensin was generated by incubating renin with its substrate.

  • Counter-Current Distribution:

    • A multi-stage liquid-liquid extraction technique was employed.

    • A solvent system of two immiscible liquids (e.g., a mixture of butanol and aqueous acid) was used.

    • The angiotensin mixture was introduced into the first tube of a series of connected tubes.

    • Through a series of transfers of the upper solvent phase, the components of the mixture were separated based on their differential partitioning between the two liquid phases.

  • Analysis of Fractions:

    • The contents of each tube were collected and assayed for pressor activity using a rat bioassay.

    • This revealed two distinct peaks of activity, corresponding to this compound and angiotensin II.

  • Discovery of the Converting Enzyme:

    • Skeggs' group observed that the first peak of activity (this compound) could be converted into the second peak (angiotensin II) by incubation with plasma.[5]

    • They further demonstrated that this conversion was dependent on the presence of chloride ions.[5]

The Role of the Lung and the Dawn of ACE Inhibition: The Contributions of John Vane

In the 1960s, Sir John Vane made a crucial contribution to the understanding of the renin-angiotensin system. Using his innovative "cascade superfusion bioassay," he demonstrated that the conversion of this compound to angiotensin II occurred predominantly in the pulmonary circulation.[7] This technique allowed for the real-time measurement of vasoactive substances in the blood.

Vane's work also laid the foundation for the development of ACE inhibitors. He and his colleagues discovered that a peptide isolated from the venom of the Brazilian pit viper, Bothrops jararaca, potently inhibited the conversion of this compound to angiotensin II.[8] This peptide, known as bradykinin-potentiating factor (BPF), became the lead compound for the development of the first orally active ACE inhibitor, captopril.[9]

Experimental Protocols: Cascade Superfusion Bioassay (Vane)

Objective: To determine the site of conversion of this compound to angiotensin II and to screen for inhibitors of this conversion.

Methodology:

  • Preparation of Isolated Tissues:

    • A series of isolated tissues with differential sensitivities to various vasoactive substances (e.g., rat colon, rabbit aorta strips) were suspended in a cascade.

  • Superfusion:

    • Blood or a physiological salt solution was continuously superfused over the tissues.

    • The contractions or relaxations of each tissue were recorded, providing a biological signature of the substances present in the fluid.

  • Experimental Procedure:

    • This compound was infused into the circulation at different points (e.g., intravenously versus intra-arterially).

    • By comparing the responses of the bioassay tissues, Vane observed that the pressor effect of this compound was significantly greater when it passed through the lungs, indicating this as the primary site of conversion.

    • Potential inhibitors, such as the snake venom peptide, were then added to the system to observe their effect on the conversion of this compound to angiotensin II.

Quantitative Data from Foundational Studies

The following tables summarize some of the key quantitative findings from the early research on this compound.

Study Bioassay Animal This compound (Pressor Effect relative to Angiotensin II) Angiotensin II (Pressor Effect)
Skeggs et al. (1956)RatSignificantly less potentPotent pressor agent
Helmer (1957)Rabbit Aortic StripInactivePotent contractile agent

Table 1: Relative Pressor and Contractile Activity of this compound and II

Enzyme Source Activators Inhibitors
Angiotensin-Converting Enzyme (ACE)Plasma, LungChloride ionsPeptides from Bothrops jararaca venom, EDTA

Table 2: Characteristics of the Angiotensin-Converting Enzyme

Signaling Pathways and Molecular Interactions

The discovery of this compound was the first step in unraveling the complex signaling cascade of the renin-angiotensin system. The conversion of this compound to angiotensin II is the critical activation step, leading to a multitude of physiological effects mediated primarily through the angiotensin II type 1 (AT1) receptor.

Renin-Angiotensin System Cascade

The following diagram illustrates the enzymatic cascade leading to the formation of angiotensin II.

RAS_Cascade Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I This compound (Decapeptide) Angiotensinogen->Angiotensin_I Cleavage Angiotensin_II Angiotensin II (Octapeptide) Angiotensin_I->Angiotensin_II Cleavage of His-Leu Renin Renin (from Kidney) ACE Angiotensin-Converting Enzyme (ACE) (primarily in Lungs)

Caption: The Renin-Angiotensin System enzymatic cascade.

Angiotensin II Signaling Pathway via AT1 Receptor

This diagram outlines the major downstream signaling events following the binding of angiotensin II to its AT1 receptor.

AT1R_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Angiotensin_II Angiotensin II AT1R AT1 Receptor Angiotensin_II->AT1R Binds Gq Gq Protein AT1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca2 Ca²⁺ IP3->Ca2 Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Responses (Vasoconstriction, Aldosterone Release, etc.) Ca2->Cellular_Response Leads to PKC->Cellular_Response Leads to

Caption: Angiotensin II signaling via the AT1 receptor.

Conclusion

The journey from the initial observation of a renal pressor substance to the detailed characterization of this compound and its role in the renin-angiotensin system is a testament to the cumulative nature of scientific discovery. The pioneering work of researchers like Tigerstedt, Bergman, Goldblatt, Page, Helmer, Braun-Menéndez, Skeggs, and Vane not only illuminated a fundamental physiological pathway but also paved the way for the development of life-saving therapies for hypertension and other cardiovascular diseases. The experimental protocols and quantitative data from these early studies remain a valuable resource for researchers today, providing a solid foundation upon which our current understanding is built. This technical guide serves as a comprehensive reference to these foundational milestones, offering insights for contemporary research and drug development endeavors.

References

angiotensin I synthesis pathway from angiotensinogen

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Synthesis of Angiotensin I from Angiotensinogen (B3276523)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The renin-angiotensin system (RAS) is a critical hormonal cascade that governs cardiovascular, renal, and adrenal functions, primarily through the regulation of blood pressure and electrolyte balance. The initial, rate-limiting step of this entire system is the enzymatic synthesis of this compound from its precursor, angiotensinogen, by the aspartyl protease renin. Understanding the molecular intricacies of this specific reaction is fundamental for research into cardiovascular diseases and the development of novel therapeutics targeting the RAS. This guide provides a detailed examination of the this compound synthesis pathway, presenting key kinetic data, comprehensive experimental protocols for its study, and a clear visualization of the process.

The Core Synthesis Pathway: Renin-Mediated Cleavage of Angiotensinogen

The synthesis of this compound is a highly specific proteolytic event that initiates the RAS cascade.[1] The two primary molecular components involved are the substrate, angiotensinogen, and the enzyme, renin.

Angiotensinogen: The Substrate

Angiotensinogen is a large glycoprotein (B1211001) (~55-65 kDa) belonging to the serine protease inhibitor (serpin) superfamily, though it lacks inhibitory activity.[2] It is primarily synthesized and constitutively secreted into the circulation by the liver.[3][4] While the liver is the main source, local expression of angiotensinogen has been identified in various tissues, including the heart, kidneys, and adipose tissue, suggesting the existence of local RAS systems.[5] The concentration of circulating angiotensinogen is a key determinant of the overall activity of the RAS.[6] The N-terminal sequence of angiotensinogen is crucial as it contains the site for renin cleavage.[2]

Renin: The Rate-Limiting Enzyme

Renin is a highly specific aspartyl protease that exclusively catalyzes the conversion of angiotensinogen to this compound.[3][7] It is synthesized as an inactive precursor, prorenin, primarily in the juxtaglomerular cells of the kidney.[4] The conversion of prorenin to active renin is a key regulatory step.[4] Active renin is then released into the bloodstream in response to specific physiological stimuli:[4][8][9]

  • Reduced Renal Perfusion: Detected by baroreceptors in the afferent arterioles of the kidney.

  • Decreased Sodium Chloride (NaCl) Delivery: Sensed by the macula densa cells in the distal convoluted tubule.

  • Sympathetic Nervous System Activation: Mediated by β1-adrenergic receptors on the juxtaglomerular cells.

Once in circulation, renin's enzymatic activity has a half-life of approximately 10-15 minutes.[4]

The Cleavage Mechanism

Renin specifically recognizes and cleaves the peptide bond between a Leucine (Leu) and a Valine (Val) residue at positions 10 and 11 of the N-terminus of human angiotensinogen.[2][7] This proteolytic cleavage releases the decapeptide (a peptide of 10 amino acids) known as this compound.[8][10] this compound itself is biologically inert and serves as the immediate precursor for the potent vasoconstrictor, angiotensin II.[4][10] The high specificity of the renin-angiotensinogen interaction is a cornerstone of RAS regulation and makes renin a prime target for therapeutic inhibition.[7] The three-dimensional structure of angiotensinogen plays a significant role in its hydrolysis by renin, as the enzyme exhibits different kinetic properties with the full protein compared to shorter synthetic peptide substrates.[11]

Quantitative Data

The enzymatic efficiency of the renin-angiotensinogen reaction and the physiological concentrations of its components are critical parameters in understanding the dynamics of the RAS.

Table 1: Kinetic Constants for the Human Renin-Angiotensinogen Reaction
ParameterValueConditionSource
Michaelis Constant (Km) 0.931 nmol/mLHydrolysis of human renin substrate by human renin.[12]
Michaelis Constant (Km) 0.7 µg/mLPlasma of normal human subjects.[6]
Catalytic Efficiency (kcat/Km) Lower for synthetic substratesCompared to native human angiotensinogen.[11]

Note: The Km value is numerically equal to the substrate concentration at which the reaction proceeds at half its maximal velocity (Vmax). The physiological concentration of angiotensinogen in normal plasma is often below the Km, indicating that substrate availability is a key rate-determining factor.[12]

Table 2: Typical Plasma Concentrations of RAS Components in Healthy Adults
ComponentConcentration (Mean ± SD)UnitsSource
Angiotensinogen (AGT) 1582 ± 419 (Women)ng/mL[5]
1658 ± 459 (Men)[5]
Plasma Renin Activity (PRA) 1.1 ± 0.8 (Women)ng/mL/hr[5]
1.0 ± 0.7 (Men)[5]

Experimental Protocols

The most common method for quantifying the initial step of the RAS is the Plasma Renin Activity (PRA) assay. This assay measures the rate of this compound (Ang I) generation from endogenous angiotensinogen when plasma is incubated under controlled conditions.

Protocol: Plasma Renin Activity (PRA) Assay by LC-MS/MS

This protocol outlines the measurement of Ang I generation, which reflects the activity of renin in a plasma sample.

1. Sample Collection and Handling: a. Collect whole blood into chilled tubes containing a potassium EDTA anticoagulant. b. Immediately after collection, add a cocktail of protease inhibitors to prevent the degradation of angiotensins. c. Centrifuge the blood at 4°C (e.g., 2,500 x g for 15 minutes) to separate the plasma. d. Immediately transfer the plasma to a new polypropylene (B1209903) tube and freeze at -80°C until analysis. Avoid repeated freeze-thaw cycles.

2. This compound Generation: a. Thaw plasma samples on ice. b. Divide each plasma sample into two aliquots in separate tubes. i. Test Sample: This aliquot will be incubated at 37°C to allow for enzymatic generation of Ang I. ii. Blank Sample: This aliquot will be kept at 4°C (on ice) to prevent enzymatic activity. This measures the baseline Ang I level. c. Add an appropriate generation buffer to each aliquot to maintain a stable pH (typically around 6.0-7.4). d. Incubate both tubes for a fixed period (e.g., 90 to 180 minutes). The incubation time should be optimized to ensure the reaction is within the linear range of Ang I formation. e. Stop the enzymatic reaction in both tubes by adding a quenching solution (e.g., 2% formic acid or by rapidly freezing).

3. Sample Purification (Solid Phase Extraction - SPE): a. Add a known amount of a stable isotope-labeled Ang I internal standard to each quenched sample. b. Condition an SPE plate or cartridge (e.g., a mixed-mode cation exchange polymer) with methanol (B129727) and then an equilibration buffer (e.g., 2% ammonium (B1175870) hydroxide). c. Load the quenched sample onto the SPE plate. d. Wash the plate to remove interfering substances like salts and phospholipids. e. Elute the Ang I and the internal standard from the SPE plate using an appropriate elution solvent (e.g., a mixture of methanol and formic acid). f. Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a mobile phase-compatible solution for LC-MS/MS analysis.

4. Quantification by LC-MS/MS: a. Inject the reconstituted sample into a liquid chromatography-tandem mass spectrometry system. b. Separate Ang I from other components using a suitable C18 reverse-phase HPLC column. c. Detect and quantify Ang I and the internal standard using a mass spectrometer operating in multiple reaction monitoring (MRM) mode. d. Create a standard curve using known concentrations of Ang I.

5. Data Analysis: a. Calculate the concentration of Ang I in both the 37°C incubated sample and the 4°C blank sample by comparing their peak area ratios (analyte/internal standard) to the standard curve. b. Subtract the Ang I concentration of the blank sample from the test sample to determine the net amount of Ang I generated during incubation. c. Calculate the Plasma Renin Activity and express the result in nanograms of Ang I generated per milliliter of plasma per hour (ng/mL/hr).

Visualizations

This compound Synthesis Pathway

Angiotensin_I_Synthesis Figure 1: The Rate-Limiting Step of the Renin-Angiotensin System cluster_stimuli Stimuli for Renin Release cluster_organs Primary Sites Stimuli Reduced Renal Perfusion Decreased NaCl Delivery Sympathetic Activation Kidney Kidney (Juxtaglomerular Cells) Stimuli->Kidney Activates Liver Liver Angiotensinogen Angiotensinogen (α-2-globulin) Liver->Angiotensinogen Synthesizes & Secretes Renin Renin (Aspartyl Protease) Kidney->Renin Releases Angiotensin_I This compound (Decapeptide, Inactive) Angiotensinogen->Angiotensin_I Cleaves Leu-Val bond Renin->Angiotensin_I To_ACE To Angiotensin Converting Enzyme (ACE) in Lungs Angiotensin_I->To_ACE

References

A Technical Guide to the Biochemical Properties and Structure of Angiotensin I

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the biochemical and structural characteristics of Angiotensin I, a key decapeptide in the Renin-Angiotensin System (RAS). This guide consolidates critical data, outlines detailed experimental protocols, and visualizes associated pathways to serve as a comprehensive resource for professionals in research and drug development.

Core Biochemical Properties

This compound is a transient, largely inactive peptide that serves as the direct precursor to the potent vasoconstrictor, Angiotensin II.[1][2][3] It is generated in the bloodstream when the enzyme renin, released from the kidneys, cleaves a decapeptide segment from the N-terminus of angiotensinogen, a globulin protein produced by the liver.[4][5][6] The primary role of this compound is to be a substrate for Angiotensin-Converting Enzyme (ACE), which converts it into the octapeptide Angiotensin II.[5][7]

Quantitative Data Summary

The fundamental biochemical properties of human this compound are summarized in the table below. These values are essential for a wide range of experimental applications, from analytical quantification to synthetic production.

PropertyValueSource / Method
Amino Acid Sequence Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu[1][4][8]
Single-Letter Code DRVYIHPFHL[1][8]
Molecular Formula C₆₂H₈₉N₁₇O₁₄[1][8]
Average Molecular Weight 1296.48 Da[8][9][10]
Monoisotopic Molecular Weight 1295.677 g/mol [1]
Isoelectric Point (pI) ~7.5Calculated*
Solubility Water (~10 mg/mL), 0.1 M Acetic Acid (~20 mg/mL)[8][10]
Stability in Solution Unstable at room temperature (significant loss after 4 days); Store at -20°C.[10] Degrades under high temperature and alkaline conditions.[11][12][10][11][12]

*Note on Isoelectric Point (pI) Calculation: The isoelectric point was calculated based on the pKa values of the N-terminus, C-terminus, and the ionizable side chains of Aspartic Acid (pKa ~3.9), Arginine (pKa ~12.5), Tyrosine (pKa ~10.5), and Histidine (pKa ~6.0). The net charge of the peptide is zero at approximately pH 7.5.

Structure of this compound

The biological function of a peptide is intrinsically linked to its structure. This compound is characterized by its primary sequence, but its higher-order structure in a physiological context is notably fluid.

Primary Structure

The primary structure is the linear sequence of its ten amino acids: Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu .[4][8][10] This specific sequence is critical for its recognition by Angiotensin-Converting Enzyme (ACE).

Secondary and Tertiary Structure

Unlike large globular proteins, the decapeptide this compound does not possess a stable, well-defined secondary or tertiary structure in aqueous solutions.[7] Studies using techniques such as Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) have indicated that this compound and its fragments predominantly exist in a random coil or unfolded conformation.[1][4][7] This structural flexibility is common for small, linear peptides and allows it to fit into the active site of the ACE enzyme for cleavage. There is no definitive crystal structure for unbound this compound in the Protein Data Bank (PDB).

Signaling Pathway: The Renin-Angiotensin System

This compound is a central component of the Renin-Angiotensin System (RAS), a hormonal cascade vital for regulating blood pressure and fluid balance.[2][5][6] The peptide itself has minimal direct biological activity; its significance lies in its position as the immediate precursor to Angiotensin II.[1][2]

RAS_Pathway Angiotensinogen Angiotensinogen (Liver) AngI This compound (Decapeptide) Angiotensinogen->AngI  Renin (Kidney) AngII Angiotensin II (Octapeptide) AngI->AngII AT1R AT1 Receptor AngII->AT1R AT2R AT2 Receptor AngII->AT2R Effects Physiological Effects (Vasoconstriction, Aldosterone Release, etc.) AT1R->Effects Binds AT2R->Effects Binds

Caption: The Renin-Angiotensin System (RAS) cascade.

Experimental Protocols

The study and application of this compound require robust methods for its synthesis, purification, and quantification. The following sections provide detailed, generalized protocols for these key experimental workflows.

Synthesis: Solid-Phase Peptide Synthesis (SPPS)

Fmoc-based SPPS is the standard method for chemically synthesizing this compound.[13] This process involves the sequential addition of protected amino acids to a growing peptide chain anchored to an insoluble resin support.

Methodology:

  • Resin Selection and Preparation:

    • Choose a suitable resin, such as Rink Amide resin for a C-terminal amide or a 2-chlorotrityl chloride resin for a C-terminal carboxylic acid.[14]

    • Swell the resin in a suitable solvent like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) for 30-60 minutes in a reaction vessel.[13]

  • First Amino Acid Coupling:

    • Covalently attach the first C-terminal amino acid (Fmoc-Leu-OH) to the swollen resin. This typically involves using a coupling agent and a base like Diisopropylethylamine (DIEA) in DCM.[13]

  • Deprotection-Coupling Cycles (for each subsequent amino acid):

    • Fmoc Deprotection: Remove the temporary N-terminal Fmoc protecting group by treating the resin with a 20% solution of piperidine (B6355638) in DMF for approximately 10-20 minutes. Wash the resin thoroughly with DMF.[3]

    • Amino Acid Coupling: Activate the next Fmoc-protected amino acid (e.g., Fmoc-His(Trt)-OH) using a coupling reagent cocktail. A common combination is HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), and DIEA in DMF.[3]

    • Add the activated amino acid solution to the resin and allow the reaction to proceed for 1-2 hours. Monitor coupling completion with a qualitative test (e.g., Kaiser test).

    • Wash the resin extensively with DMF and DCM to remove excess reagents.

    • Repeat this cycle for all ten amino acids in the reverse sequence (Leu -> His -> Phe -> Pro -> His -> Ile -> Tyr -> Val -> Arg -> Asp).

  • Final Cleavage and Deprotection:

    • Once the sequence is complete, treat the resin with a cleavage cocktail to simultaneously cleave the peptide from the resin and remove all side-chain protecting groups. A common cocktail is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIPS).[5]

    • Incubate for 2-3 hours at room temperature.

    • Precipitate the crude peptide from the cleavage solution using cold diethyl ether, then centrifuge to pellet the peptide.

    • Wash the peptide pellet with cold ether, air dry, and dissolve in an appropriate buffer for purification.

Purification: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the gold standard for purifying synthetic this compound to a high degree, separating the target peptide from truncated sequences and other impurities.[6]

Methodology:

  • System Preparation:

    • Column: Use a preparative or semi-preparative C18 reversed-phase column.

    • Mobile Phase A: Deionized water with 0.1% Trifluoroacetic acid (TFA). TFA acts as an ion-pairing agent to improve peak shape.[6]

    • Mobile Phase B: Acetonitrile with 0.1% TFA.

  • Sample Preparation:

    • Dissolve the crude, lyophilized peptide in Mobile Phase A. Filter the sample through a 0.45 µm filter to remove particulates.

  • Chromatography:

    • Equilibrate the column with a low percentage of Mobile Phase B (e.g., 5-10%).

    • Inject the dissolved sample onto the column.

    • Elute the peptide using a linear gradient of increasing Mobile Phase B. A typical gradient for this compound might be from 10% to 50% Mobile Phase B over 30-40 minutes at a flow rate of 5-10 mL/min (for semi-preparative scale).

    • Monitor the elution profile using a UV detector at 220 nm and 280 nm.

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the major peak.

    • Analyze the purity of the collected fractions using analytical RP-HPLC and verify the mass using Mass Spectrometry (e.g., MALDI-TOF or ESI-MS).

    • Pool the pure fractions and lyophilize to obtain the final purified peptide.

Quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for quantifying this compound in complex biological matrices like plasma. The method relies on separating the peptide by LC and then detecting specific parent-to-fragment ion transitions via MS/MS.

LCMS_Workflow Sample Plasma Sample + Inhibitor Cocktail + Internal Standard SPE Solid-Phase Extraction (SPE) (e.g., C18 Cartridge) Sample->SPE 1. Sample Prep Elute Elution & Evaporation SPE->Elute 2. Purification Recon Reconstitution in Mobile Phase Elute->Recon LC LC Separation (Reversed-Phase) Recon->LC 3. Analysis MS ESI-MS/MS Detection (MRM Mode) LC->MS Quant Quantification (Peak Area Ratio) MS->Quant 4. Data Analysis

Caption: Workflow for this compound quantification by LC-MS/MS.

Methodology:

  • Sample Collection and Preparation:

    • Collect blood samples into tubes containing a protease inhibitor cocktail to prevent the formation or degradation of this compound in vitro.

    • Add a known amount of a stable isotope-labeled this compound internal standard (e.g., ¹³C, ¹⁵N labeled) to the plasma sample. This is crucial for accurate quantification.

  • Solid-Phase Extraction (SPE):

    • Acidify the plasma sample with an acid like TFA.

    • Load the sample onto a conditioned C18 SPE cartridge. This step removes proteins and salts while retaining the peptide.

    • Wash the cartridge with a weak aqueous solvent (e.g., 5% methanol) to remove hydrophilic impurities.

    • Elute this compound from the cartridge using a solvent with high organic content (e.g., 80% acetonitrile).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a small, precise volume of the initial LC mobile phase.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into an LC-MS/MS system.

    • Separate the peptide from other components on a C18 analytical column using a water/acetonitrile gradient.

    • The eluent is directed into an electrospray ionization (ESI) source coupled to a triple quadrupole mass spectrometer.

    • Set the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion (the mass of this compound) and monitoring for specific, high-intensity fragment ions produced upon collision-induced dissociation.

  • Data Analysis:

    • Quantify the endogenous this compound by calculating the ratio of the peak area of the analyte's MRM transition to the peak area of the internal standard's MRM transition.

    • Determine the concentration by comparing this ratio to a standard curve prepared with known amounts of this compound.

References

The Physiological Role of Angiotensin I in the Renin-Angiotensin System: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Angiotensin I (Ang I) is a decapeptide hormone that serves as a crucial intermediate in the Renin-Angiotensin System (RAS), a pivotal regulator of cardiovascular and renal homeostasis. While traditionally viewed as a largely inactive prohormone, Ang I is the direct precursor to the potent vasoconstrictor Angiotensin II (Ang II) and other biologically active peptides. This technical guide provides an in-depth exploration of the physiological role of Ang I, detailing its synthesis, conversion pathways, and the functions of its various metabolites. The document includes a summary of quantitative data, detailed experimental protocols for Ang I measurement, and visualizations of key signaling pathways to support researchers and professionals in drug development.

Introduction to the Renin-Angiotensin System and the Position of this compound

The Renin-Angiotensin System (RAS) is a complex enzymatic cascade that plays a critical role in the regulation of blood pressure, fluid and electrolyte balance, and vascular resistance.[1] The system is initiated by the release of renin from the juxtaglomerular cells of the kidney in response to stimuli such as decreased renal perfusion pressure, reduced sodium delivery to the distal tubules, and sympathetic nervous system activation.[2] Renin, a highly specific aspartic protease, cleaves its substrate, angiotensinogen (B3276523) (produced by the liver), to form the decapeptide this compound.[3]

Ang I itself is generally considered to be physiologically inactive, with its primary significance lying in its role as the precursor for Ang II.[4] The conversion of Ang I to the highly active octapeptide Ang II is predominantly catalyzed by the Angiotensin-Converting Enzyme (ACE), which is abundantly expressed on the surface of vascular endothelial cells, particularly in the lungs.[5][6] However, the RAS is now understood to be far more complex than this classical linear pathway, with the existence of alternative pathways for Ang II formation and the generation of other bioactive angiotensin peptides from Ang I.[7][8]

The Metabolic Fates of this compound

The Classical Pathway: Conversion to Angiotensin II by ACE

The most well-characterized fate of Ang I is its conversion to Ang II by ACE. This enzyme cleaves a dipeptide from the C-terminus of Ang I.[6] Ang II is the primary effector molecule of the RAS, exerting its effects by binding to two main G protein-coupled receptors: the Ang II type 1 receptor (AT1R) and the Ang II type 2 receptor (AT2R).[3] Activation of AT1R mediates most of the known physiological effects of Ang II, including vasoconstriction, aldosterone (B195564) secretion, sodium and water reabsorption, and stimulation of cell growth and proliferation.[1]

Alternative (Non-ACE) Pathways for Angiotensin II Formation

Research has revealed the existence of ACE-independent pathways for the conversion of Ang I to Ang II, particularly at the tissue level.[7] Enzymes such as chymase, cathepsin G, and kallikrein can also catalyze this conversion.[9] These alternative pathways are significant because they are not blocked by ACE inhibitors, a widely used class of antihypertensive drugs. This has implications for the therapeutic strategies aimed at completely blocking the effects of Ang II.[7][10] In some tissues, such as the human heart, chymase is a major enzyme responsible for Ang II formation.[7]

The ACE2-Dependent Pathway: Formation of Angiotensin (1-9)

Angiotensin-converting enzyme 2 (ACE2), a homolog of ACE, can cleave a single amino acid from the C-terminus of Ang I to form the nonapeptide Angiotensin (1-9) [Ang (1-9)].[11] Ang (1-9) was initially considered an inactive metabolite, but recent studies suggest it has biological activity.[12] It can be further metabolized by ACE to form Angiotensin (1-7) [Ang (1-7)], a peptide with vasodilatory, anti-proliferative, and anti-fibrotic properties that often counteract the effects of Ang II.[11] Ang (1-9) itself has been shown to exert beneficial cardiovascular effects, potentially through the AT2R.[12][13]

dot

RAS_Pathway Figure 1: The Renin-Angiotensin System Cascade Angiotensinogen Angiotensinogen (from Liver) AngI This compound (Decapeptide) Angiotensinogen->AngI Renin (from Kidney) AngII Angiotensin II (Octapeptide) AngI->AngII ACE (Classical Pathway) AngI->AngII Chymase, etc. (Alternative Pathways) Ang19 Angiotensin (1-9) (Nonapeptide) AngI->Ang19 ACE2 Ang17 Angiotensin (1-7) (Heptapeptide) AngII->Ang17 ACE2 AT1R AT1 Receptor AngII->AT1R AT2R AT2 Receptor AngII->AT2R Ang19->Ang17 ACE Ang19->AT2R MasR Mas Receptor Ang17->MasR Effects_AngII Vasoconstriction, Aldosterone Release, Cell Proliferation AT1R->Effects_AngII Effects_Ang19 Cardioprotective Effects AT2R->Effects_Ang19 Effects_Ang17 Vasodilation, Anti-proliferative, Anti-fibrotic MasR->Effects_Ang17

Figure 1: The Renin-Angiotensin System Cascade

Direct Physiological Effects of this compound

The prevailing scientific consensus is that this compound has minimal to no direct physiological activity.[4] Its primary role is that of a prohormone, requiring conversion to other angiotensin peptides to elicit significant biological effects. While some studies have investigated the direct effects of Ang I, these are generally observed at high, non-physiological concentrations and are often attributed to its local conversion to Ang II.[14]

Quantitative Data on Angiotensin Peptides

The following tables summarize key quantitative data related to this compound and its metabolites.

Table 1: Binding Affinities of Angiotensin Peptides to AT1 and AT2 Receptors

PeptideReceptorBinding Affinity (Ki, nM)Selectivity
Angiotensin IIAT1R~1-10-
Angiotensin IIAT2R~1-10~15-fold for AT2R
Angiotensin IIIAT1RHigh-
Angiotensin IIIAT2RHighSubstantial AT2R selectivity
Angiotensin IVAT1RNo appreciable binding>200-fold for AT2R
Angiotensin IVAT2RModerate-
Angiotensin (1-7)AT1RNegligible-
Angiotensin (1-7)AT2RModestSubstantial AT2R selectivity
Candesartan (ARB)AT1RHigh-
PD123319 (AT2R Antagonist)AT2RHigh-

Data compiled from studies on HEK-293 cells stably transfected with either AT1R or AT2R.[15][16]

Table 2: Plasma Concentrations of this compound and II in Healthy and Pathological States

ConditionThis compound (pg/mL)Angiotensin II (pg/mL)Ang I / Ang II Ratio
Healthy Controls42 (IQR: 30.46-87.34)97 (IQR: 35.27-181.01)0.4 (IQR: 0.28-0.64)
Catecholamine-Resistant Vasodilatory Shock253 (IQR: 72.30-676.00)84 (IQR: 23.85-299.50)1.63 (IQR: 0.98-5.25)

Data from a study on patients with catecholamine-resistant vasodilatory shock compared to healthy controls.[17][18]

Experimental Protocols for the Measurement of this compound

Accurate measurement of this compound is crucial for assessing the activity of the Renin-Angiotensin System. The two primary methods employed are Radioimmunoassay (RIA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Radioimmunoassay (RIA) for this compound

Principle: This method is a competitive binding assay where a known quantity of radiolabeled Ang I (e.g., ¹²⁵I-Ang I) competes with the unlabeled Ang I in the sample for a limited number of binding sites on a specific anti-Ang I antibody. The amount of bound radioactivity is inversely proportional to the concentration of unlabeled Ang I in the sample.[19][20]

Detailed Methodology:

  • Sample Collection and Preparation:

    • Collect whole blood in pre-chilled tubes containing an anticoagulant (e.g., EDTA) and a cocktail of protease inhibitors to prevent the degradation of angiotensin peptides.[21]

    • Centrifuge at 4°C to separate the plasma.

    • Store plasma at -80°C until analysis.

    • For the determination of plasma renin activity (PRA), the plasma is divided into two aliquots. One is incubated at 37°C to allow renin to generate Ang I, while the other is kept at 4°C to measure baseline Ang I. An ACE inhibitor is added to both to prevent the conversion of Ang I to Ang II.[19]

  • Assay Procedure:

    • Pipette calibrators, control samples, and unknown plasma samples into antibody-coated tubes.

    • Add a fixed amount of ¹²⁵I-labeled this compound tracer to each tube.

    • Incubate the tubes for a specified period (e.g., 2 hours at 18-25°C with shaking) to allow for competitive binding.[19]

    • Aspirate the contents of the tubes and wash to remove unbound tracer.

    • Measure the radioactivity of the bound fraction in a gamma counter.

  • Data Analysis:

    • Generate a standard curve by plotting the bound radioactivity of the calibrators against their known concentrations.

    • Determine the concentration of Ang I in the unknown samples by interpolating their bound radioactivity values from the standard curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for this compound Quantification

Principle: LC-MS/MS is a highly sensitive and specific method that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It allows for the direct quantification of Ang I based on its unique mass-to-charge ratio and fragmentation pattern.[22][23]

Detailed Methodology:

  • Sample Preparation:

    • Follow the same blood collection and plasma separation protocol as for RIA, ensuring the use of protease inhibitors.[21]

    • Add stable isotope-labeled internal standards of Ang I to the plasma samples to correct for extraction losses and matrix effects.[21]

    • Perform solid-phase extraction (SPE) to enrich the angiotensin peptides and remove interfering plasma components.[23]

    • Evaporate the eluate and reconstitute it in a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the prepared sample into a liquid chromatography system equipped with a reverse-phase column to separate the different angiotensin peptides.

    • The eluting peptides are introduced into the mass spectrometer.

    • The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for Ang I and its internal standard are monitored. This provides high specificity and sensitivity.[23]

  • Data Analysis:

    • Quantify the amount of Ang I in the sample by comparing the peak area ratio of the endogenous Ang I to its stable isotope-labeled internal standard against a calibration curve prepared with known concentrations of Ang I.

dot

Experimental_Workflow Figure 2: General Experimental Workflow for this compound Measurement cluster_sample_prep Sample Preparation cluster_ria Radioimmunoassay (RIA) cluster_lcms LC-MS/MS Blood_Collection Blood Collection (with protease inhibitors) Plasma_Separation Plasma Separation (Centrifugation at 4°C) Blood_Collection->Plasma_Separation Extraction Solid-Phase Extraction (for LC-MS/MS) Plasma_Separation->Extraction optional Incubation Incubation with ¹²⁵I-Ang I and Antibody Plasma_Separation->Incubation LC_Separation Liquid Chromatography Separation Extraction->LC_Separation Separation Separation of Bound and Free Tracer Incubation->Separation Counting Gamma Counting Separation->Counting Data_Analysis Data Analysis and Quantification Counting->Data_Analysis MS_Detection Mass Spectrometry Detection (MRM) LC_Separation->MS_Detection MS_Detection->Data_Analysis Signaling_Pathways Figure 3: Signaling Pathways of this compound Metabolites cluster_AngII Angiotensin II Pathway cluster_Ang19_Ang17 Angiotensin (1-9) / (1-7) Pathway AngI This compound AngII Angiotensin II AngI->AngII ACE / Chymase Ang19 Angiotensin (1-9) AngI->Ang19 ACE2 AT1R AT1 Receptor AngII->AT1R Gq Gq Protein AT1R->Gq PLC Phospholipase C Gq->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_PKC ↑ Ca²⁺ / ↑ PKC IP3_DAG->Ca_PKC Cellular_Response_AngII Vasoconstriction, Cell Growth, Aldosterone Secretion Ca_PKC->Cellular_Response_AngII Ang17 Angiotensin (1-7) Ang19->Ang17 ACE AT2R AT2 Receptor Ang19->AT2R MasR Mas Receptor Ang17->MasR Anti_proliferative Anti-proliferative Effects AT2R->Anti_proliferative NO_cGMP ↑ NO / ↑ cGMP MasR->NO_cGMP Vasodilation Vasodilation NO_cGMP->Vasodilation

References

A Technical Guide to the Regulation of Angiotensin I Production by Renin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Renin-Angiotensin System (RAS), also known as the Renin-Angiotensin-Aldosterone System (RAAS), is a critical hormonal cascade that regulates blood pressure, fluid and electrolyte balance, and systemic vascular resistance.[1][2][3] The system's initiation point, and its rate-limiting step, is the enzymatic cleavage of angiotensinogen (B3276523) by renin to produce the decapeptide Angiotensin I.[1] Due to its pivotal role, the regulation of renin's activity is a primary focus for physiological research and a key target for therapeutic intervention in cardiovascular and renal diseases.[4][5][6] This technical guide provides an in-depth examination of the core mechanisms governing renin's synthesis, secretion, and enzymatic activity, thereby controlling the production of this compound. It is designed to serve as a comprehensive resource, incorporating quantitative data, detailed experimental protocols, and visualizations of key pathways to support advanced research and drug development.

Chapter 1: The Core Reaction: Renin and Angiotensinogen

The fundamental reaction is the conversion of angiotensinogen, a glycoprotein (B1211001) primarily produced by the liver, into this compound.[7][8] This reaction is catalyzed by renin, an aspartyl protease synthesized and secreted by the juxtaglomerular (JG) cells of the kidney.[1]

The Enzyme: Renin

Renin is synthesized as a precursor, preprorenin, which is processed to prorenin. In the JG cells, prorenin can be further cleaved into active renin and stored in granules for regulated release.[9] A significant portion of prorenin is also secreted constitutively.[10]

The Substrate: Angiotensinogen

Angiotensinogen is the only known substrate for renin.[8] Its plasma concentration in humans is approximately 1 µM, which is close to the Michaelis-Menten constant (Kₘ) of the renin-angiotensinogen reaction.[11] This proximity implies that physiological variations in angiotensinogen concentration can directly influence the rate of this compound production, making the substrate concentration a relevant regulatory factor, not just the enzyme's activity.[11][12]

The Product: this compound

This compound is a biologically inactive decapeptide.[1] It serves as the precursor for the potent vasoconstrictor Angiotensin II, following cleavage by Angiotensin-Converting Enzyme (ACE), primarily in the lungs.[1][7]

Enzyme Kinetics

The interaction between human renin and its substrate, human angiotensinogen, follows Michaelis-Menten kinetics.[13] Understanding these kinetic parameters is crucial for developing and evaluating renin inhibitors.

ParameterReported Value (Human)Reference(s)
Kₘ (Michaelis Constant)0.56 - 1.8 µM[11][14][15][16]
Plasma Angiotensinogen ~1.0 µM (~2.8 - 7.1 mg/dL)[11][17]
Plasma this compound ~2.04 ng/mL[18]
Plasma Angiotensin II Significantly lower than Ang I[18]

Table 1: Kinetic and Concentration Data for the Human Renin-Angiotensinogen Reaction.

Chapter 2: Systemic Regulation of Renin Secretion

The release of renin from juxtaglomerular cells is tightly controlled by four principal mechanisms that integrate signals related to blood pressure, volume, and solute concentration.[16]

  • Intrarenal Baroreceptor: Specialized JG cells in the afferent arteriole act as mechanoreceptors. A decrease in renal perfusion pressure (hypotension) reduces stretch on these cells, triggering renin release. Conversely, increased pressure inhibits release.[13][19]

  • Macula Densa Pathway: Macula densa cells in the distal convoluted tubule sense the concentration of sodium chloride (NaCl) in the tubular fluid. A decrease in NaCl delivery, often a proxy for reduced glomerular filtration rate, stimulates the release of signaling molecules (like prostaglandin (B15479496) E₂) that act on adjacent JG cells to promote renin secretion.[1][19]

  • Sympathetic Nervous System (SNS): Renal sympathetic nerves directly innervate JG cells. Activation of the SNS, for instance during a "fight or flight" response, leads to the release of norepinephrine (B1679862), which stimulates β₁-adrenergic receptors on JG cells, potently increasing renin secretion.[13][19]

  • Negative Feedback Loop: Angiotensin II, the end-product of the cascade, acts on AT₁ receptors on JG cells to inhibit renin release. This forms a crucial negative feedback loop that prevents overactivation of the system.[1]

cluster_feedback Feedback Loop stim stim inhib inhib jg_cell Juxtaglomerular (JG) Cells Renin_Release ↑ Renin Release jg_cell->Renin_Release ang_path ang_path BP_Drop ↓ Blood Pressure BP_Drop->jg_cell Baroreceptor Mechanism NaCl_Drop ↓ Tubular [NaCl] NaCl_Drop->jg_cell Macula Densa Pathway SNS_Activation Sympathetic Activation SNS_Activation->jg_cell β1-Adrenergic Stimulation AngII Angiotensin II AngII->jg_cell AT1 Receptor (Negative Feedback) AngI_Prod ↑ this compound Production Renin_Release->AngI_Prod AngI_Prod->AngII

Caption: Systemic pathways regulating renin release from JG cells.

Chapter 3: Cellular and Intracellular Regulation

Within the juxtaglomerular cell, systemic signals are transduced into a coordinated response governed by three key second messengers: cyclic AMP (cAMP), cytosolic free calcium ([Ca²⁺]i), and cyclic GMP (cGMP).

  • Cyclic AMP (cAMP): The cAMP pathway is the central stimulatory cascade for renin secretion. Stimuli such as norepinephrine (via β₁-receptors) and prostaglandins (B1171923) activate adenylyl cyclase, leading to increased intracellular cAMP. cAMP then activates Protein Kinase A (PKA), which promotes the exocytosis of renin-containing granules.

  • Cytosolic Calcium ([Ca²⁺]i): In a mechanism that is inverse to most secretory cells, an increase in intracellular calcium inhibits renin release. Vasoconstrictors like Angiotensin II and increased perfusion pressure (stretch) raise [Ca²⁺]i, which suppresses adenylyl cyclase activity and activates phosphodiesterases that degrade cAMP, thus reducing renin secretion.

  • Cyclic GMP (cGMP): The role of cGMP is complex. Atrial natriuretic peptide (ANP) activates membrane-bound guanylate cyclase (mGC-A), increasing cGMP and inhibiting renin release. In contrast, nitric oxide (NO) activates soluble guanylate cyclase (sGC), and the resulting cGMP can be stimulatory by inhibiting phosphodiesterase 3 (PDE3), an enzyme that degrades cAMP. This leads to a net increase in cAMP levels and stimulates renin release.

Caption: Key intracellular signaling pathways in juxtaglomerular cells.

Chapter 4: Transcriptional Regulation of the Renin Gene

Long-term control of the RAS is achieved through the regulation of renin gene (REN) transcription. This process involves complex interactions between cis-regulatory elements on the DNA and trans-acting transcription factors.

  • Promoter and Enhancer Regions: Key regulatory regions have been identified upstream of the renin gene. A proximal promoter region and a more distant enhancer element are critical for its expression.[15][20][21]

  • Key Transcription Factors: The enhancer region contains binding sites for several transcription factors and is responsive to various signaling pathways. For example, the cAMP pathway activates the transcription factor CREB (cAMP response element-binding protein), which binds to a cAMP response element (CRE) in the enhancer to increase renin gene expression.[15] Other important factors include HOX and PBX proteins, which are crucial for the developmental and tissue-specific expression of renin.[20]

Caption: Logical flow of renin gene transcriptional regulation.

Chapter 5: Pharmacological Modulation

Targeting the renin-angiotensinogen reaction is a primary strategy for managing hypertension and other cardiovascular diseases. Direct Renin Inhibitors (DRIs) represent a distinct class of drugs that act at the first and rate-limiting step of the RAS.[1]

Drug ClassExample(s)Mechanism of ActionEffect on PRA*Effect on Plasma Renin Concentration
Direct Renin Inhibitor (DRI) Aliskiren (B1664508)Binds to the active site of renin, preventing it from cleaving angiotensinogen.[22]↓↓↓↑↑↑
ACE Inhibitor (ACEi) Enalapril (B1671234), LisinoprilBlocks the conversion of this compound to Angiotensin II.[6]↑↑↑↑
Angiotensin Receptor Blocker (ARB) Losartan, ValsartanBlocks the AT₁ receptor, preventing Angiotensin II from exerting its effects.[6]↑↑↑↑↑↑

Table 2: Comparison of Major RAS-Targeting Drug Classes. PRA = Plasma Renin Activity. The increase in plasma renin concentration with all inhibitors is due to the interruption of the Angiotensin II negative feedback loop.[23][24]

Aliskiren, the only clinically approved DRI, is a potent inhibitor of human renin with a very low IC₅₀, demonstrating its high affinity for the enzyme's active site.[22][25]

InhibitorTargetIC₅₀Effect on PRA (300mg dose)Reference(s)
Aliskiren Human Renin0.6 nmol/L>95% inhibition at 24 hours[22][24][25][26]

Table 3: Quantitative Data for the Direct Renin Inhibitor Aliskiren.

Chapter 6: Experimental Methodologies

Accurate measurement of renin's activity is fundamental to both basic research and clinical diagnostics. The most common method is the Plasma Renin Activity (PRA) assay, which measures the rate of this compound generation from endogenous angiotensinogen in a plasma sample.[19]

Protocol: Plasma Renin Activity (PRA) Assay by Immunoassay (RIA/ELISA)

This protocol outlines the key steps for determining PRA, a functional measure of renin's enzymatic activity.

1. Sample Collection and Handling (Critical Step):

  • Collect whole blood in a tube containing EDTA as an anticoagulant.

  • Crucially, all initial processing (centrifugation, plasma separation) must be performed at room temperature. Chilling the sample before separating plasma can lead to "cryoactivation" of prorenin, causing falsely elevated PRA results.[21][27]

  • Centrifuge the sample (e.g., 2000 x g for 15 minutes at room temperature) to separate plasma.[21][28]

  • Transfer the plasma to a clean polypropylene (B1209903) tube. If not assayed immediately, freeze at -20°C or lower. Avoid repeated freeze-thaw cycles.[21]

2. This compound Generation:

  • Thaw plasma samples at room temperature.

  • For each sample, prepare two aliquots (e.g., 0.5 mL each).

  • Add a generation buffer to adjust the pH to ~6.0, which is optimal for renin activity.[29]

  • Add a cocktail of protease inhibitors (e.g., PMSF) to prevent the degradation of the newly formed this compound.[21][29]

  • Incubate one aliquot at 37°C for a defined period (e.g., 90-180 minutes). This allows endogenous renin to generate this compound.[21]

  • Simultaneously, incubate the second aliquot in an ice bath (0-4°C) for the same duration. This serves as the baseline control where enzymatic activity is negligible.[21]

  • After incubation, immediately stop the reaction in all tubes by placing them on ice.

3. Quantification of this compound:

  • The amount of this compound generated is quantified using a competitive radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).[12][21]

  • In this assay, the sample (containing unlabeled, generated this compound) is mixed with a known amount of labeled this compound (e.g., ¹²⁵I-Ang I for RIA, or biotinylated Ang I for ELISA) and a limited amount of a specific anti-Angiotensin I antibody.

  • The unlabeled this compound from the sample competes with the labeled this compound for binding to the antibody.

  • After an incubation period, the antibody-bound fraction is separated from the unbound fraction.

  • The amount of label in the bound fraction is measured. This signal is inversely proportional to the concentration of this compound in the sample.

  • A standard curve is generated using known concentrations of this compound, and the concentrations in the samples are interpolated from this curve.

4. Calculation of PRA:

  • PRA is calculated by subtracting the baseline this compound concentration (from the 4°C sample) from the final concentration (from the 37°C sample) and dividing by the incubation time.

  • The result is typically expressed in units of ng/mL/hr.[7]

Caption: Experimental workflow for a Plasma Renin Activity (PRA) assay.
Protocol: PRA by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers a highly specific and sensitive alternative to immunoassays for quantifying this compound.

  • Steps 1 & 2 (Sample Collection and this compound Generation): These steps are identical to the immunoassay protocol.

  • 3. Sample Clean-up (Solid-Phase Extraction - SPE):

    • After incubation, the generated this compound must be purified from the complex plasma matrix.

    • This is typically achieved using a C18 solid-phase extraction cartridge.[30]

    • The plasma sample is loaded onto the cartridge, which is then washed to remove interfering substances.

    • This compound is eluted with a solvent like methanol (B129727) containing formic acid.[30]

    • The eluate is dried down (e.g., under a stream of nitrogen) and reconstituted in a small volume of mobile phase for injection.[30]

  • 4. Quantification by LC-MS/MS:

    • The reconstituted sample is injected into a liquid chromatography system, typically using a reverse-phase C18 column to separate this compound from other remaining components.[30]

    • The eluate from the column enters a tandem mass spectrometer.

    • The mass spectrometer is set to a specific mode (Multiple Reaction Monitoring, MRM) to detect a specific mass transition for this compound (i.e., the mass of the parent ion to a specific fragment ion), providing high specificity and quantitative accuracy.[30]

  • 5. Calculation of PRA: The calculation is identical to the immunoassay method.

Protocol: Renin Gene Expression by Quantitative PCR (qPCR)

This protocol allows for the quantification of renin mRNA levels, providing insight into the transcriptional regulation of the gene.

  • 1. Tissue/Cell Collection: Isolate renin-expressing tissue (e.g., kidney cortex) or cells (e.g., isolated JG cells).

  • 2. RNA Extraction:

    • Homogenize the sample in a lysis reagent (e.g., Trizol).[8]

    • Perform RNA extraction according to the manufacturer's protocol, which typically involves phase separation with chloroform, precipitation with isopropanol, and washing with ethanol.[8]

    • Assess RNA quality and quantity using spectrophotometry or fluorometry.

  • 3. Reverse Transcription (cDNA Synthesis):

    • Convert the extracted RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme. This creates a more stable template for PCR.[8]

  • 4. Quantitative PCR:

    • Prepare a reaction mix containing the cDNA template, specific forward and reverse primers for the renin gene, and a qPCR master mix (which includes DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green).[8]

    • Run the reaction in a qPCR thermocycler. The instrument monitors the fluorescence increase in real-time, which is proportional to the amount of amplified DNA.

    • The cycle at which the fluorescence crosses a set threshold (the Cₜ value) is recorded.

  • 5. Data Analysis:

    • Renin gene expression is typically normalized to the expression of one or more stable housekeeping genes to control for variations in RNA input and reverse transcription efficiency.

    • Relative quantification (e.g., using the ΔΔCₜ method) is used to compare renin mRNA levels between different experimental groups.

References

The Cornerstone of the Renin-Angiotensin System: A Technical Guide to Angiotensin I Precursors and Their Physiological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Renin-Angiotensin System (RAS) is a critical regulator of cardiovascular homeostasis and a key target in the management of hypertension and related pathologies. While Angiotensin II is the primary effector molecule of this system, its generation is entirely dependent on a cascade of enzymatic cleavages originating from its precursors. This technical guide provides an in-depth exploration of the primary precursors of Angiotensin I—Angiotensinogen (B3276523), Prorenin, and the more recently identified Proangiotensin-12. We will delve into their physiological significance, the intricate pathways of their synthesis and activation, and present detailed methodologies for their quantification. This document aims to serve as a comprehensive resource for researchers and professionals involved in cardiovascular research and drug development, offering insights into the foundational elements of the RAS.

Introduction: The Renin-Angiotensin System Cascade

The Renin-Angiotensin System (RAS), or Renin-Angiotensin-Aldosterone System (RAAS), is a hormonal cascade that plays a pivotal role in the regulation of blood pressure, fluid and electrolyte balance, and systemic vascular resistance.[1][2] The classical pathway is initiated by the enzymatic cleavage of Angiotensinogen by renin, leading to the formation of the decapeptide this compound. This compound is then converted to the potent octapeptide Angiotensin II by Angiotensin-Converting Enzyme (ACE).[3] Angiotensin II exerts its physiological effects by binding to its receptors, primarily the AT1 receptor, leading to vasoconstriction, aldosterone (B195564) and vasopressin release, and sodium and water retention.[4][5]

Recent discoveries have expanded our understanding of the RAS, revealing a more complex network with counter-regulatory axes and alternative pathways for angiotensin peptide generation.[6] This guide focuses on the critical upstream components that serve as precursors to this compound, as their regulation and availability are rate-limiting for the activity of the entire system.

The Canonical Precursor: Angiotensinogen

Angiotensinogen is the primary substrate for renin and the sole precursor of all angiotensin peptides.[1] It is a glycoprotein (B1211001) primarily synthesized and secreted by the liver.[1] The regulation of angiotensinogen gene (AGT) expression is a key control point for RAS activity and is influenced by various hormonal and cellular signals.[1][7]

Physiological Significance of Angiotensinogen

The plasma concentration of angiotensinogen is a critical determinant of the rate of this compound formation.[7] Elevated levels of angiotensinogen are associated with hypertension.[6] The expression of the AGT gene is regulated at the transcriptional level by hormones such as glucocorticoids, estrogens, and thyroid hormone, as well as by cytokines like interleukin-1 and tumor necrosis factor-α.[7] Furthermore, Angiotensin II itself can stimulate angiotensinogen synthesis, creating a positive feedback loop.[7] Recent research has also highlighted the role of epigenetic modifications, such as DNA methylation, in the regulation of AGT expression in response to factors like high salt intake.[8]

Quantitative Data on Angiotensinogen and Other RAS Components

The following table summarizes the plasma concentrations of key components of the Renin-Angiotensin System in healthy human adults. It is important to note that these values can vary significantly based on factors such as posture, dietary salt intake, and the specific assay used.

ComponentPlasma Concentration (Mean ± SD)UnitsNotes
Angiotensinogen 1.0 - 2.0mg/mL-
Plasma Renin Activity (PRA) 0.2 - 1.6 (supine), 0.5 - 4.0 (upright)ng/mL/hourOn a normal sodium diet.[9]
This compound 27.2 (LOD - 324.0)fmol/mLMedian (range).[7]
Angiotensin II 82.0 (LOD - 549.6)fmol/mLMedian (range).[7]
Angiotensin-(1-12) 2.05 ± 0.55 (men), 2.02 ± 0.62 (women)ng/mL[10]

The Enzymatic Initiator: Prorenin and its Activation

Renin is the rate-limiting enzyme in the RAS cascade, and its inactive precursor, prorenin, circulates in the plasma at concentrations 10-fold higher than active renin.[2] The activation of prorenin to renin is a critical regulatory step.

Physiological Significance of Prorenin

While initially considered to be merely an inactive precursor, prorenin is now understood to have biological functions.[11] Prorenin can be activated both proteolytically and non-proteolytically.[11] Proteolytic activation, which occurs primarily in the kidney, involves the cleavage of the prosegment.[11] Non-proteolytic activation can occur when prorenin binds to the (pro)renin receptor, leading to a conformational change that exposes the active site.[12] This receptor-mediated activation allows for tissue-specific generation of this compound, contributing to the local RAS.[12] Elevated plasma prorenin levels have been associated with microvascular complications in diabetes.[11]

An Alternative Pathway: Proangiotensin-12

More recently, a novel angiotensin peptide, Angiotensin-(1-12) (proangiotensin-12), has been identified as a potential alternative precursor for angiotensin peptide production, independent of renin activity.[4]

Physiological Significance of Proangiotensin-12

Proangiotensin-12 is a 12-amino acid peptide that can be cleaved by ACE to generate this compound and Angiotensin II, and by chymase to form Angiotensin II directly.[4] It has been shown to induce vasoconstriction and increase blood pressure when infused in rats.[13] Studies in rats have shown that while a low-salt diet increases plasma renin activity and angiotensin levels, the levels of proangiotensin-12 in plasma and various tissues remain unchanged, suggesting its regulation is independent of the circulating RAS.[3] However, there is ongoing debate and conflicting evidence regarding the endogenous existence and physiological concentrations of Angiotensin-(1-12) in humans, with some sensitive mass spectrometry-based studies failing to detect it.[14]

Signaling and Experimental Workflow Diagrams

The following diagrams illustrate the key pathways and a general experimental workflow for studying this compound precursors.

RAS_Pathway Angiotensinogen Angiotensinogen AngI This compound Angiotensinogen->AngI Cleavage Prorenin Prorenin Renin Renin Prorenin->Renin Activation Proangiotensin12 Proangiotensin-12 Proangiotensin12->AngI ACE AngII Angiotensin II Proangiotensin12->AngII Chymase/ACE ACE ACE Chymase Chymase AngI->AngII ACE

Caption: The Renin-Angiotensin System cascade showing the generation of this compound and II from their precursors.

Experimental_Workflow cluster_sample Sample Collection & Preparation cluster_quantification Quantification cluster_analysis Data Analysis Blood_Collection Blood Collection (EDTA tube) Centrifugation Centrifugation Blood_Collection->Centrifugation Plasma_Separation Plasma Separation Centrifugation->Plasma_Separation Inhibitor_Cocktail Addition of Protease Inhibitor Cocktail Plasma_Separation->Inhibitor_Cocktail ELISA ELISA (Angiotensinogen, PRA) Inhibitor_Cocktail->ELISA LC_MS LC-MS/MS (Angiotensin Peptides) Inhibitor_Cocktail->LC_MS RIA Radioimmunoassay (PRA, Ang-(1-12)) Inhibitor_Cocktail->RIA Data_Analysis Data Analysis and Interpretation ELISA->Data_Analysis LC_MS->Data_Analysis RIA->Data_Analysis

Caption: A generalized experimental workflow for the quantification of this compound precursors and related peptides.

Experimental Protocols

Accurate quantification of the components of the RAS is crucial for research and clinical applications. The following sections provide detailed methodologies for key experiments.

Measurement of Angiotensinogen

Method: Sandwich Enzyme-Linked Immunosorbent Assay (ELISA)

Principle: This assay utilizes a pair of antibodies specific to angiotensinogen. One antibody is coated on the microplate to capture angiotensinogen from the sample, and the other is conjugated to an enzyme for detection.

Detailed Protocol:

  • Plate Coating: Coat a 96-well microplate with a capture antibody against human angiotensinogen diluted in a coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound antibody.

  • Blocking: Block non-specific binding sites by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.

  • Sample/Standard Incubation: Add prepared standards and diluted plasma samples to the wells. Incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step to remove unbound sample components.

  • Detection Antibody Incubation: Add the detection antibody (conjugated to an enzyme like HRP) and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step to remove unbound detection antibody.

  • Substrate Addition: Add a chromogenic substrate (e.g., TMB). The enzyme will catalyze a color change.

  • Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., sulfuric acid).

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use this curve to determine the concentration of angiotensinogen in the samples.

Measurement of Plasma Renin Activity (PRA)

Method: Quantification of this compound Generation by ELISA or LC-MS/MS

Principle: PRA is an indirect measure of renin's enzymatic activity. It quantifies the rate of this compound generation from endogenous angiotensinogen in a plasma sample under controlled conditions.

Detailed Protocol:

  • Sample Collection: Collect blood in an EDTA-containing tube. It is critical to handle the sample correctly to prevent cryoactivation of prorenin.[11]

  • Sample Splitting: Divide the plasma sample into two aliquots.

  • Incubation:

    • Incubate one aliquot at 37°C for a defined period (e.g., 90 minutes) to allow renin to generate this compound.

    • Incubate the second aliquot at 0-4°C (on ice) for the same duration to prevent this compound generation. This serves as the baseline control.

  • Stopping the Reaction: Stop the enzymatic reaction in the 37°C sample by placing it on ice.

  • This compound Quantification: Measure the concentration of this compound in both aliquots using a competitive ELISA or a highly sensitive and specific LC-MS/MS method.[1][15]

  • Calculation of PRA: Subtract the baseline this compound concentration (from the 0-4°C sample) from the this compound concentration in the 37°C sample. The result is expressed as the amount of this compound generated per unit of time (e.g., ng/mL/hour).

Quantification of Angiotensin Peptides by Mass Spectrometry

Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle: This method offers high specificity and sensitivity for the simultaneous quantification of multiple angiotensin peptides. It involves the separation of peptides by liquid chromatography followed by their detection and fragmentation in a mass spectrometer.

Detailed Protocol:

  • Sample Preparation:

    • Thaw frozen plasma samples.

    • Immediately add a protease inhibitor cocktail to prevent peptide degradation.[15]

    • Perform solid-phase extraction (e.g., using C18 cartridges) to isolate and concentrate the angiotensin peptides.[1]

  • LC Separation: Inject the extracted sample into a liquid chromatography system equipped with a C18 column. Use a gradient of an organic solvent (e.g., acetonitrile) to separate the different angiotensin peptides based on their hydrophobicity.[1]

  • MS/MS Detection:

    • The eluting peptides are ionized (e.g., by electrospray ionization) and introduced into the mass spectrometer.

    • The mass spectrometer is set to select the precursor ion (the specific m/z of the target angiotensin peptide).

    • The precursor ion is fragmented, and specific product ions are detected. This process, known as multiple reaction monitoring (MRM), provides high specificity.

  • Quantification: Use stable isotope-labeled internal standards for each angiotensin peptide to be quantified. These standards are added to the sample at the beginning of the preparation process and are used to correct for any sample loss during extraction and for variations in ionization efficiency.[7] The concentration of each peptide is determined by comparing the peak area of the endogenous peptide to that of its corresponding internal standard.

Conclusion and Future Directions

The precursors of this compound, particularly angiotensinogen and prorenin, are fundamental to the regulation of the Renin-Angiotensin System. Their synthesis, secretion, and activation are tightly controlled processes that ultimately determine the level of the potent vasoconstrictor, Angiotensin II. The discovery of alternative pathways, such as the one potentially involving proangiotensin-12, highlights the complexity of the RAS and opens new avenues for research and therapeutic intervention.

For professionals in drug development, a thorough understanding of these upstream components is crucial for designing novel therapeutics that target the RAS at its origin. Future research should continue to explore the tissue-specific regulation and function of these precursors, as well as refine and standardize the methodologies for their accurate quantification. A deeper insight into the intricate balance of the various components of the RAS will undoubtedly lead to more effective strategies for the management of cardiovascular and renal diseases.

References

The Metabolic Crossroads of Angiotensin I: A Tissue-Specific Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiotensin I (Ang I), a decapeptide hormone, stands at a critical juncture in the renin-angiotensin system (RAS), a cascade essential for cardiovascular and renal homeostasis. While often viewed as a mere precursor to the potent vasoconstrictor Angiotensin II (Ang II), the metabolic fate of Ang I is a complex, tissue-specific process with diverse physiological consequences. This technical guide provides an in-depth exploration of the enzymatic conversion of Ang I in key tissues, the resulting bioactive peptides, and their downstream signaling pathways. Understanding these localized metabolic pathways is paramount for the development of targeted therapeutics for a range of cardiovascular and related diseases.

Core Metabolic Pathways of this compound

The metabolism of Ang I is primarily governed by the activity of two key zinc-dependent metalloproteinases: Angiotensin-Converting Enzyme (ACE) and Angiotensin-Converting Enzyme 2 (ACE2). The balance between these two enzymes dictates the local concentration of their respective products, Ang II and Angiotensin-(1-7) [Ang-(1-7)], which often exert opposing physiological effects.

The Classical Pathway: ACE-mediated Conversion to Angiotensin II

The most well-characterized pathway involves the cleavage of the C-terminal dipeptide from Ang I by ACE, yielding the octapeptide Ang II.[1] This conversion is a critical step in the classical RAS cascade. Ang II then binds predominantly to the Angiotensin II Type 1 Receptor (AT1R), initiating a signaling cascade that leads to vasoconstriction, inflammation, fibrosis, and cellular growth.[2]

The Alternative Pathway: ACE2-mediated Conversion and the Protective Axis

ACE2 provides an alternative metabolic route for Ang I. It can cleave a single amino acid from the C-terminus of Ang I to form Angiotensin-(1-9) [Ang-(1-9)], which can then be converted to Ang-(1-7) by ACE. More directly, ACE2 can also convert Ang II into the heptapeptide (B1575542) Ang-(1-7).[3] Ang-(1-7) is the primary effector of the "protective" arm of the RAS, acting mainly through the Mas receptor (MasR) to promote vasodilation, anti-inflammatory effects, and anti-proliferative actions, often counteracting the effects of Ang II.[3]

Tissue-Specific Metabolism of this compound

The relative contribution of ACE and ACE2 to Ang I metabolism varies significantly across different tissues, leading to distinct local RAS profiles.

Lungs

The pulmonary circulation is a major site of Ang I conversion.[4] The vast endothelial surface of the lungs is rich in ACE, making it a primary location for the generation of circulating Ang II.[1] Studies in pigs have shown that approximately 25% of arterially delivered Ang I is converted to Ang II during a single passage through the lungs.[5] In human lung membranes, both ACE and chymase activity contribute to the formation of Ang II from Ang I.[6]

Kidneys

The kidneys possess a complete local RAS and play a crucial role in both systemic and intrarenal Ang II production.[7] ACE is abundantly expressed in the kidney, particularly in the brush border of proximal tubular cells.[8] In vivo studies in pigs demonstrated a high fractional metabolism of Ang I in the kidneys, reaching 93%.[5] Within the kidney, Ang-(1-7) is also generated through the actions of ACE2 and other peptidases, where it acts as an intrarenal vasodilator and modulates tubular function.[3]

Heart

The heart has its own intrinsic RAS, and local Ang II generation contributes to cardiac physiology and pathophysiology.[9] While ACE is present in the coronary endothelium, chymase is also a significant contributor to Ang II formation in the human heart.[10] Studies in pigs have indicated that the myocardium metabolizes a substantial fraction of Ang I (50-70%).[5] The ACE2/Ang-(1-7)/Mas axis is also active in the heart, where it exerts cardioprotective effects by counteracting the hypertrophic and fibrotic actions of Ang II.[11]

Brain

The brain possesses a local and independent RAS that is involved in the regulation of blood pressure, fluid balance, and neuronal function.[12] Both ACE and ACE2 are expressed in various brain regions, including those critical for cardiovascular control.[13][14][15][16] However, the overall levels of angiotensin peptides in the brain are generally low.[14][15] The metabolism of Ang I in the brain contributes to the local production of Ang II and Ang-(1-7), which have been implicated in neuroinflammation and neuronal signaling.[17]

Quantitative Analysis of this compound Metabolism

The following table summarizes quantitative data on the fractional metabolism and conversion of this compound in different tissues, based on in vivo studies in pigs.

TissueFractional Ang I Metabolism (%)Fractional Conversion to Ang II (%)Reference
Lungs2925[5]
Combined Systemic Vascular Beds4910[5]
Kidneys93Not specified[5]
Myocardium50-70Not specified[5]
Skeletal Muscle50-70Not specified[5]
Head50-70Not specified[5]
Skin50-70Not specified[5]
Left Cardiac Cavity3811[5]
Right Cardiac Cavity140[5]

Experimental Protocols

Protocol for this compound Conversion Assay in Tissue Homogenates

This protocol outlines the general steps for measuring the conversion of Ang I to its metabolites in tissue homogenates.

a. Tissue Homogenization:

  • Excise fresh tissue and immediately place it in ice-cold phosphate-buffered saline (PBS) to remove blood.

  • Blot the tissue dry, weigh it, and mince it into small pieces on a pre-chilled surface.

  • Homogenize the tissue in an appropriate lysis buffer (e.g., CelLytic™ M for mammalian cells) containing a protease inhibitor cocktail on ice using a Dounce homogenizer.[8]

  • Centrifuge the homogenate at 16,000 x g for 10 minutes at 4°C to pellet insoluble material.[10]

  • Collect the supernatant for the conversion assay and protein quantification.

b. This compound Conversion Assay:

  • Incubate the tissue homogenate with a known concentration of this compound substrate at 37°C for a defined period.

  • To differentiate between ACE and other enzyme activities, parallel incubations can be performed in the presence of specific inhibitors (e.g., captopril (B1668294) for ACE).

  • Stop the reaction by adding a strong acid (e.g., trifluoroacetic acid) or by boiling.

c. Quantification of Angiotensin Peptides:

  • Extract the angiotensin peptides from the reaction mixture using solid-phase extraction (SPE) with C18 cartridges.[18][19]

  • Analyze the extracted peptides using High-Performance Liquid Chromatography (HPLC) coupled with either Radioimmunoassay (RIA) or Mass Spectrometry (MS/MS) for sensitive and specific quantification of Ang I, Ang II, and Ang-(1-7).[19][20][21]

Protocol for ACE Activity Assay in Tissue Homogenates

This protocol describes a fluorometric assay for measuring ACE activity.

a. Reagent Preparation:

  • Prepare an assay buffer (e.g., 0.1 M Tris-HCl, pH 8.3, containing 0.3 M NaCl and 10 µM ZnCl2).

  • Prepare a solution of a synthetic fluorogenic ACE substrate (e.g., o-aminobenzoylglycyl-p-nitro-L-phenylalanyl-L-proline).[22]

b. Assay Procedure:

  • Add the tissue homogenate (supernatant from the homogenization protocol) to a 96-well microplate.

  • Initiate the reaction by adding the fluorogenic substrate to each well.

  • Immediately measure the fluorescence in a kinetic mode using a microplate fluorometer (e.g., excitation at 320 nm and emission at 405 nm).[8]

  • The rate of increase in fluorescence is directly proportional to the ACE activity in the sample.

Signaling Pathways

Angiotensin II / AT1 Receptor Signaling Pathway

The binding of Ang II to the AT1R activates multiple intracellular signaling cascades, primarily through Gq/11, G12/13, and Gi proteins.[2] This leads to the activation of phospholipase C (PLC), resulting in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events trigger a cascade of downstream effectors, including mitogen-activated protein kinases (MAPKs), leading to cellular responses such as smooth muscle contraction, cell growth, and inflammation.[23][24][25]

Angiotensin_II_AT1R_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Gq11 Gq/11 AT1R->Gq11 PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response_AngII Cellular Responses (Vasoconstriction, Growth, Inflammation) Ca2->Cellular_Response_AngII MAPK MAPK Cascade PKC->MAPK MAPK->Cellular_Response_AngII

Caption: Angiotensin II signaling through the AT1 receptor.

Angiotensin-(1-7) / Mas Receptor Signaling Pathway

The binding of Ang-(1-7) to the MasR activates signaling pathways that often oppose those of the AT1R. A key downstream effector is the activation of endothelial nitric oxide synthase (eNOS) via the PI3K/Akt pathway, leading to the production of nitric oxide (NO).[11] NO is a potent vasodilator and also has anti-proliferative and anti-inflammatory properties. The MasR can also stimulate the release of prostaglandins (B1171923) and inhibit MAPKs.[26][27]

Angiotensin_1_7_MasR_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Ang17 Angiotensin-(1-7) MasR Mas Receptor Ang17->MasR PI3K PI3K MasR->PI3K Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS NO Nitric Oxide (NO) eNOS->NO Cellular_Response_Ang17 Cellular Responses (Vasodilation, Anti-proliferation, Anti-inflammation) NO->Cellular_Response_Ang17

Caption: Angiotensin-(1-7) signaling through the Mas receptor.

Experimental Workflow for this compound Metabolism Analysis

The following diagram illustrates a typical experimental workflow for investigating the metabolic fate of this compound in tissue samples.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_metabolism_assay Metabolism Assay cluster_analysis Analysis Tissue_Collection Tissue Collection (e.g., Lung, Kidney, Heart) Homogenization Tissue Homogenization (Lysis Buffer + Protease Inhibitors) Tissue_Collection->Homogenization Centrifugation Centrifugation (Separate Soluble Fraction) Homogenization->Centrifugation Protein_Quantification Protein Quantification (e.g., BCA Assay) Centrifugation->Protein_Quantification Incubation Incubation with this compound (± Specific Inhibitors) Protein_Quantification->Incubation Reaction_Termination Reaction Termination Incubation->Reaction_Termination Peptide_Extraction Solid-Phase Extraction (SPE) Reaction_Termination->Peptide_Extraction LC_MS LC-MS/MS or HPLC-RIA Analysis Peptide_Extraction->LC_MS Data_Analysis Data Analysis and Quantification of Angiotensin Peptides LC_MS->Data_Analysis

Caption: Experimental workflow for analyzing this compound metabolism.

Conclusion

The metabolic fate of this compound is a highly regulated and tissue-specific process that extends far beyond its role as a simple precursor. The intricate balance between the ACE/Ang II/AT1R and ACE2/Ang-(1-7)/MasR axes within different tissues is a critical determinant of local physiological and pathophysiological responses. A thorough understanding of these localized metabolic pathways, facilitated by robust experimental protocols and quantitative analysis, is essential for the rational design of novel therapeutics that can selectively modulate the renin-angiotensin system for the treatment of cardiovascular and other related diseases. This guide provides a foundational framework for researchers and drug development professionals to navigate the complexities of this compound metabolism and its implications for human health.

References

An In-depth Technical Guide on the Angiotensin I Signaling Cascade and Downstream Effectors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Renin-Angiotensin System (RAS)

The Renin-Angiotensin System (RAS) is a critical hormonal cascade that regulates blood pressure, and fluid and electrolyte balance. While often viewed as a linear pathway, the RAS is a complex network with multiple bioactive peptides and receptors. The octapeptide Angiotensin II (Ang II) is the primary effector molecule of this system, exerting a wide range of physiological and pathological effects.[1] Angiotensin I (Ang I), a decapeptide, serves as the precursor to Ang II and is largely inactive. This guide details the enzymatic conversion of Ang I and the subsequent signaling cascades initiated by Ang II, focusing on its primary receptors, the Angiotensin II Type 1 Receptor (AT1R) and Type 2 Receptor (AT2R).

Generation of Angiotensin II from this compound

The conversion of Ang I to Ang II is a pivotal step in the activation of the RAS cascade. This conversion is primarily catalyzed by the Angiotensin-Converting Enzyme (ACE).

  • Enzyme: Angiotensin-Converting Enzyme (ACE), a dipeptidyl carboxypeptidase.

  • Reaction: ACE cleaves the two C-terminal amino acids (His-Leu) from the decapeptide Ang I to form the octapeptide Ang II.[2][3]

  • Location: While ACE is present in plasma, its concentration is highest on the surface of vascular endothelial cells, particularly within the pulmonary circulation. The lungs are recognized as the primary site for the rapid conversion of Ang I to Ang II in vivo.[4][5]

Although ACE is the principal enzyme, alternative pathways for Ang II generation exist, notably via enzymes like chymase, which may be significant in specific tissues. Studies in mouse plasma suggest that a substantial portion of Ang I is metabolized through routes other than direct conversion to Ang II.[6]

Visualization of Angiotensin II Generation

Angiotensin_Generation Angiotensinogen (B3276523) Angiotensinogen AngI This compound (Decapeptide, Inactive) Angiotensinogen->AngI Renin AngII Angiotensin II (Octapeptide, Active) AngI->AngII ACE (Lungs, Endothelium)

Caption: Enzymatic cascade for the generation of Angiotensin II.

Angiotensin II Receptor Signaling

Ang II mediates its effects by binding to two main G protein-coupled receptors (GPCRs), AT1R and AT2R.[7] These receptors share only about 34% sequence homology and often trigger opposing physiological responses.[8][9]

AT1 Receptor (AT1R) Signaling: The Canonical Pathway

The AT1R mediates most of the well-known physiological and pathophysiological actions of Ang II, including vasoconstriction, aldosterone (B195564) release, and cellular growth.[1][10] The primary signaling mechanism involves coupling to heterotrimeric G proteins, predominantly the Gq/11 family.[7][11]

The Gq/11-PLC-IP3/DAG Pathway:

  • Activation: Ang II binding to AT1R activates the Gαq subunit of the Gq/11 protein.[12][13]

  • PLC Stimulation: Activated Gαq stimulates the enzyme Phospholipase C (PLC).[11][14]

  • Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[11][12][13]

  • Downstream Effects:

    • IP3 and Calcium Mobilization: IP3 diffuses into the cytosol and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²+).[12][13][15] This rise in cytosolic Ca²+ is a key trigger for smooth muscle contraction.[16]

    • DAG and PKC Activation: DAG remains in the cell membrane and, in conjunction with the increased Ca²+, activates Protein Kinase C (PKC).[12][13][14]

  • Terminal Effectors: Activated PKC and Ca²+-calmodulin complexes go on to phosphorylate numerous downstream targets, including components of the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway, leading to changes in gene expression that promote cellular hypertrophy, inflammation, and proliferation.[14][16]

Other G-protein and β-Arrestin Pathways: Beyond the canonical Gq/11 pathway, the AT1R can also couple to other G proteins like Gi and G12/13, and activate G-protein-independent signaling through β-arrestin.[17][18] β-arrestin recruitment, which follows receptor phosphorylation by GRKs, can lead to receptor internalization and a "second wave" of signaling that also activates pathways like ERK/MAPK.[14][18]

AT1R_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Binds Gq11 Gq/11 AT1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca2 ↑ Intracellular [Ca²⁺] ER->Ca2 Releases Ca2->PKC Co-activates Response Cellular Responses Ca2->Response Contraction MAPK MAPK Cascade (ERK1/2) PKC->MAPK Activates MAPK->Response Growth, Inflammation

Caption: The canonical Gq/11 signaling pathway of the AT1 receptor.

AT2 Receptor (AT2R) Signaling: The Counter-Regulatory Pathway

The AT2R is highly expressed in fetal tissues but declines significantly after birth.[9] Its expression can increase in pathological conditions like tissue injury.[19] The AT2R generally opposes the actions of the AT1R, mediating effects like vasodilation, anti-proliferation, and apoptosis.[8][19]

Key AT2R Signaling Mechanisms:

  • Phosphatase Activation: Unlike AT1R, AT2R activation often leads to the stimulation of protein phosphatases, such as SHP-1 and mitogen-activated protein kinase phosphatase-1 (MKP-1).[8] This results in the dephosphorylation and inactivation of growth-promoting kinases like ERK, thereby inhibiting cell growth.[8]

  • Bradykinin-NO-cGMP Pathway: AT2R activation stimulates the production of bradykinin (B550075) and nitric oxide (NO), leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP).[8][19] This pathway is a primary mediator of the vasodilatory effects of AT2R.

  • PLZF Interaction: In cardiac cells, a novel pathway has been described where the AT2R C-terminus binds to the transcription factor PLZF (promyelocytic zinc finger protein). Upon Ang II stimulation, this complex internalizes, and PLZF translocates to the nucleus to activate gene expression, including that of the p85α subunit of PI3K, which is involved in protein synthesis.[20]

AT2R_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol AngII Angiotensin II AT2R AT2 Receptor AngII->AT2R Binds Phosphatases Phosphatases (SHP-1, MKP-1) AT2R->Phosphatases Activates Bradykinin Bradykinin / NO Synthase AT2R->Bradykinin Activates MAPK MAPK Cascade (ERK1/2) Phosphatases->MAPK Inhibits Response Cellular Responses MAPK->Response Anti-growth, Apoptosis cGMP ↑ cGMP Bradykinin->cGMP Produces cGMP->Response Vasodilation

Caption: Key counter-regulatory signaling pathways of the AT2 receptor.

Downstream Physiological Effectors

The activation of AT1R and AT2R signaling cascades culminates in a wide array of physiological effects.

Effector ResponsePrimary ReceptorMediating PathwayPhysiological Outcome
Vasoconstriction AT1RGq/11 → IP3 → ↑Ca²⁺Increased vascular resistance and blood pressure.[21][22]
Aldosterone Secretion AT1RGq/11 → ↑Ca²⁺ / PKCStimulates the zona glomerulosa of the adrenal cortex to release aldosterone.[23][24]
Sodium & Water Retention AT1R (via Aldosterone)Aldosterone → ↑ENaC expressionAldosterone acts on kidneys to increase sodium and water reabsorption, increasing blood volume.[21][22]
Thirst & ADH Release AT1RNeural pathways (Hypothalamus)Stimulates thirst and the release of antidiuretic hormone (ADH), increasing water retention.[21][22]
Cell Growth & Proliferation AT1RMAPK/ERK, Rho/ROCKPromotes hypertrophy and hyperplasia of vascular smooth muscle and cardiac cells.[7][10]
Inflammation & Fibrosis AT1RNF-κB, ROS productionContributes to vascular remodeling and end-organ damage.[7][10]
Vasodilation AT2RBradykinin → NO → cGMPCounteracts AT1R-mediated vasoconstriction.[8][19]
Anti-proliferation AT2RPhosphatase activation → MAPK inhibitionOpposes the growth-promoting effects of AT1R.[8]

Quantitative Data Summary

The following tables summarize key quantitative parameters related to enzyme kinetics and receptor binding in the RAS. Values can vary based on experimental conditions, species, and tissue types.

Table 1: Enzyme Catalytic Efficiency
EnzymeSubstratekcat/Km (M⁻¹s⁻¹)Description
Human ACE This compound1.8 x 10⁵Efficient conversion of Ang I to Ang II.[2]
Human NEP This compound6.2 x 10⁵Neprilysin can also efficiently hydrolyze Ang I.[2]
Human ACE2 This compound3.3 x 10⁴ACE2 hydrolyzes Ang I very slowly compared to ACE.[2]
Lung ACE This compound6.7 nmol/min/mgRate of Ang II formation by purified lung enzyme.[4]
Plasma ACE This compound0.7 nmol/min/mgRate of Ang II formation by plasma enzyme.[4]
Table 2: AT1 Receptor Binding Affinities (Kd / Ki)
LigandReceptorKd or Ki (nM)Ligand Type
Angiotensin II AT1 (Wild-Type)1.2 ± 0.5Endogenous Agonist[25]
Candesartan AT1pKi = 8.61Antagonist[26]
Irbesartan AT1~0.6Antagonist[27][28]
Olmesartan AT12.3 ± 0.8Antagonist[25]
Telmisartan AT1pKi = 8.19Antagonist[26]
Valsartan AT1pKi = 7.65Antagonist[26]
Losartan AT1pKi = 7.17Antagonist[26]

Note: pKi is the negative logarithm of the Ki value. A higher pKi indicates higher binding affinity.

Key Experimental Protocols

Studying the RAS requires a variety of biochemical and cell-based assays. Below are outlines of fundamental experimental protocols.

Plasma Renin Activity (PRA) Assay

This enzymatic assay measures the rate of Ang I generation from angiotensinogen, providing a functional measure of renin activity.[29][30]

Methodology Outline:

  • Sample Collection: Collect whole blood in EDTA-containing tubes and separate plasma via centrifugation.[29]

  • Ang I Generation: Incubate plasma samples at 37°C for a defined period (e.g., 1-3 hours). This allows endogenous renin to cleave angiotensinogen into Ang I. A parallel sample is kept at 4°C to serve as a baseline control. Inhibitors of ACE and angiotensinases are often added to prevent Ang I degradation.

  • Reaction Termination: Stop the enzymatic reaction, typically by placing samples on ice.

  • Quantification of Ang I: Measure the concentration of generated Ang I using a sensitive immunoassay, such as a Radioimmunoassay (RIA) or an Enzyme-Linked Immunosorbent Assay (ELISA).[31]

  • Calculation: Calculate renin activity as the mass of Ang I produced per volume of plasma per hour (e.g., ng/mL/hr).[31]

PRA_Workflow A 1. Collect Plasma (EDTA) B 2. Split Sample A->B C1 Incubate at 37°C (with inhibitors) B->C1 C2 Incubate at 4°C (Control) B->C2 D 3. Stop Reaction (Ice) C1->D E 4. Quantify this compound (ELISA or RIA) D->E F 5. Calculate Activity (ng/mL/hr) E->F

AT1 Receptor Radioligand Binding Assay

This assay is the gold standard for determining the affinity (Kd) and density (Bmax) of receptors in a given tissue or cell preparation, and for measuring the inhibitory constant (Ki) of unlabeled competitor drugs. [32] Methodology Outline (Competition Assay):

  • Membrane Preparation: Prepare cell membranes from a source rich in AT1 receptors (e.g., rat liver) via homogenization and centrifugation. [33][34]Determine protein concentration using a method like the Bradford assay.

  • Incubation: In a series of tubes, incubate a fixed amount of membrane protein with:

    • A fixed concentration of a radiolabeled AT1R ligand (e.g., [¹²⁵I][Sar¹,Ile⁸]AngII). [33][34] * A range of concentrations of the unlabeled competitor drug.

  • Equilibration: Allow the binding to reach equilibrium (e.g., 60-90 minutes at room temperature).

  • Separation: Rapidly separate the receptor-bound radioligand from the unbound radioligand. This is commonly achieved by vacuum filtration through glass fiber filters, which trap the membranes.

  • Quantification: Measure the radioactivity trapped on the filters using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor drug. Fit the data to a sigmoidal curve to determine the IC50 (the concentration of competitor that inhibits 50% of specific binding). The Ki can then be calculated from the IC50 using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

This functional assay measures the direct downstream consequence of Gq-coupled receptor activation—the release of intracellular calcium.

Methodology Outline:

  • Cell Culture: Plate cells expressing the receptor of interest (e.g., AT1R) in a multi-well plate (e.g., 96-well).

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent indicator dye, such as Fura-2 AM or Fluo-4 AM. [15]The "AM" ester allows the dye to cross the cell membrane, after which intracellular esterases cleave it, trapping the fluorescent indicator in the cytosol.

  • Assay: Place the plate in a fluorescence plate reader equipped with an automated injection system.

  • Baseline Measurement: Record the baseline fluorescence for a short period.

  • Agonist Injection: Inject the agonist (Angiotensin II) into the wells.

  • Signal Detection: Immediately and continuously record the change in fluorescence intensity over time. An increase in fluorescence corresponds to an increase in intracellular calcium concentration. [15][35]7. Data Analysis: Quantify the response, typically by measuring the peak fluorescence intensity or the area under the curve. Dose-response curves can be generated to determine agonist potency (EC50).

References

The Pivotal Role of Angiotensin I in Cardiovascular Homeostasis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Angiotensin I, a decapeptide hormone, serves as the central precursor in the renin-angiotensin system (RAS), a critical regulator of cardiovascular physiology. While largely inactive itself, its rapid conversion to the potent vasoconstrictor angiotensin II dictates blood pressure, fluid and electrolyte balance, and vascular tone. This technical guide provides an in-depth exploration of the function of this compound, detailing its synthesis, conversion pathways, and the experimental methodologies used to investigate its role. Quantitative data on physiological concentrations, enzyme kinetics, and receptor binding are presented for comparative analysis. Furthermore, key signaling pathways and experimental workflows are visualized to offer a comprehensive understanding for researchers and professionals in cardiovascular drug development.

Introduction

The renin-angiotensin system (RAS) is a hormonal cascade essential for the regulation of arterial pressure and cardiovascular homeostasis.[1] Within this system, this compound (Ang I) occupies a crucial, albeit transient, position.[2] Produced from the cleavage of angiotensinogen (B3276523) by renin, Ang I is the primary substrate for the generation of angiotensin II (Ang II), the principal effector molecule of the RAS.[1][3] Understanding the dynamics of Ang I formation and its subsequent conversion is paramount for elucidating the pathophysiology of cardiovascular diseases such as hypertension, heart failure, and atherosclerosis, and for the development of targeted therapeutics.

The Core Function of this compound: Precursor to Angiotensin II

The most well-established function of this compound is its role as a pro-drug or precursor to Angiotensin II.[2] this compound itself is generally considered to be biologically inactive, with minimal direct effects on blood vessels or other cardiovascular tissues.[2][4] Its significance lies in its conversion to the highly active octapeptide, Angiotensin II.

The Classical Pathway: Angiotensin-Converting Enzyme (ACE)

The primary route for the conversion of this compound to Angiotensin II is through the action of Angiotensin-Converting Enzyme (ACE), a dipeptidyl carboxypeptidase.[1][5] ACE is predominantly found on the surface of vascular endothelial cells, particularly in the lungs.[2][3] It cleaves a dipeptide (His-Leu) from the C-terminus of this compound to form Angiotensin II.[6]

Alternative (Non-ACE) Pathways

Evidence suggests the existence of alternative, non-ACE pathways for Angiotensin II generation, particularly at the tissue level.[7][8] Enzymes such as chymase, cathepsin G, and kallikrein can also convert this compound to Angiotensin II.[8][9][10] These pathways are significant as they are not blocked by ACE inhibitors, a common class of antihypertensive drugs.[7][11] Chymase, a serine protease found in mast cells, is a notable contributor to Angiotensin II formation in the heart and blood vessels.[8][9]

Quantitative Data in Cardiovascular Physiology

The following tables summarize key quantitative data related to this compound and its role in the renin-angiotensin system.

ParameterPlasma ConcentrationRenal Interstitial Fluid ConcentrationReference(s)
This compound 112 ± 14 pmol/L0.84 ± 0.04 nmol/L[1],[12]
Angiotensin II 107 ± 8 pmol/L3.07 ± 0.43 nmol/L[1],[12]

Table 1: Physiological Concentrations of this compound and II. Note the significantly higher concentrations in the renal interstitial fluid compared to plasma, suggesting local production and action.

EnzymeSubstrateKm (μM)kcat/Km (μM-1min-1)Reference(s)
Human ACE This compound10 - 70-[9]
Human Chymase This compound-11[7]
Dog Chymase This compound-18[7]
Hamster Chymase This compound-0.69[7]
Rat Chymase (rMCP-1) This compound-0.030[7]
Mouse Chymase (mMCP-4) This compound-0.059[7]

Table 2: Enzyme Kinetics for this compound Conversion. This table highlights the catalytic efficiency of different enzymes in converting this compound. Note the species differences in chymase activity.

LigandReceptorKd (nM)Reference(s)
Angiotensin II AT1~1-10[5],[13]

Table 3: Angiotensin II Receptor Binding Affinity. The dissociation constant (Kd) indicates the high affinity of Angiotensin II for its primary receptor, AT1.

Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of this compound's function. Below are outlines of key experimental protocols.

Measurement of Plasma Renin Activity (PRA)

Plasma Renin Activity is an indirect measure of the rate at which this compound is generated from angiotensinogen in plasma.

Principle: Plasma is incubated at 37°C, allowing endogenous renin to cleave angiotensinogen to form this compound. The generated this compound is then quantified, typically by radioimmunoassay (RIA) or LC-MS/MS.[14][15][16]

Protocol Outline:

  • Blood Collection: Venous blood is collected into a chilled EDTA tube to inhibit angiotensinases and converting enzymes.[2][15]

  • Plasma Separation: The blood is centrifuged at a low temperature to separate the plasma.[2]

  • Incubation: The plasma is divided into two aliquots. One is incubated at 37°C for a defined period (e.g., 1-3 hours), while the other is kept at 4°C to prevent enzymatic activity (this serves as a baseline).[2][17]

  • This compound Quantification: The reaction is stopped, and the amount of this compound in both aliquots is measured using a validated assay (RIA or LC-MS/MS).[2][17]

  • Calculation: PRA is calculated as the difference in this compound concentration between the 37°C and 4°C samples, expressed as ng of this compound generated per mL of plasma per hour (ng/mL/hr).[15]

Quantification of Angiotensin Peptides

Direct measurement of this compound and II can be achieved through radioimmunoassay or liquid chromatography-tandem mass spectrometry.

4.2.1. Radioimmunoassay (RIA)

Principle: A competitive binding assay where a known quantity of radiolabeled this compound or II competes with the unlabeled peptide in the sample for binding to a specific antibody.[18][19][20]

Protocol Outline:

  • Sample Preparation: Plasma or tissue extracts are often subjected to solid-phase extraction to concentrate the peptides and remove interfering substances.[4][18]

  • Assay Setup: Standards, controls, and samples are incubated with a specific primary antibody and a fixed amount of 125I-labeled angiotensin peptide.[19][21]

  • Incubation: The mixture is incubated to allow for competitive binding.[19]

  • Separation: Antibody-bound and free radiolabeled peptides are separated (e.g., using a secondary antibody or charcoal).[2]

  • Detection: The radioactivity of the bound fraction is measured using a gamma counter.[2]

  • Quantification: A standard curve is generated to determine the concentration of the angiotensin peptide in the samples.[17]

4.2.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle: This method offers high specificity and sensitivity for the simultaneous quantification of multiple angiotensin peptides. Peptides are separated by liquid chromatography and then identified and quantified by mass spectrometry based on their mass-to-charge ratio and fragmentation patterns.[3][22][23]

Protocol Outline:

  • Sample Preparation: Similar to RIA, samples undergo solid-phase extraction. An internal standard (a stable isotope-labeled version of the analyte) is added for accurate quantification.[4][23]

  • LC Separation: The extracted peptides are injected into a liquid chromatograph and separated on a reverse-phase column.[4][22]

  • MS/MS Detection: The separated peptides are ionized (e.g., by electrospray ionization) and enter the mass spectrometer. Specific precursor-product ion transitions are monitored for each peptide (Multiple Reaction Monitoring - MRM).[22]

  • Quantification: The peak area of the endogenous peptide is compared to the peak area of the internal standard to calculate the concentration.[4]

ACE Activity Assay

The enzymatic activity of ACE can be determined using spectrophotometric or fluorometric methods.

4.3.1. Spectrophotometric Assay

Principle: This assay often utilizes a synthetic substrate, such as hippuryl-histidyl-leucine (B1329654) (HHL), which is cleaved by ACE to produce hippuric acid. The hippuric acid is then extracted and quantified by measuring its absorbance at 228 nm.[24]

Protocol Outline:

  • Reaction Setup: The sample containing ACE is incubated with the HHL substrate in a suitable buffer at 37°C.[24]

  • Reaction Termination: The reaction is stopped by adding an acid (e.g., HCl).[24]

  • Extraction: Hippuric acid is extracted into an organic solvent (e.g., ethyl acetate).[24]

  • Measurement: The absorbance of the extracted hippuric acid is measured at 228 nm.[24]

  • Calculation: ACE activity is calculated based on the amount of hippuric acid produced over time.[24]

4.3.2. Fluorometric Assay

Principle: This method uses a synthetic substrate that is internally quenched. Upon cleavage by ACE, a fluorescent product is released, and the increase in fluorescence is measured over time.[6][25][26]

Protocol Outline:

  • Reaction Setup: In a microplate, the sample is mixed with a fluorogenic substrate (e.g., o-aminobenzoylglycyl-p-nitro-L-phenylalanyl-L-proline) in an appropriate buffer.[6][27]

  • Measurement: The plate is placed in a fluorescence microplate reader, and the increase in fluorescence is monitored kinetically at the appropriate excitation and emission wavelengths (e.g., Ex: 320 nm, Em: 405 nm).[6][26]

  • Calculation: The rate of fluorescence increase is directly proportional to the ACE activity.[27]

Isolated Blood Vessel Contraction Studies

This ex vivo technique assesses the direct effect of this compound on vascular tone and the efficiency of its conversion to Angiotensin II.

Principle: A segment of an artery is mounted in an organ bath containing a physiological salt solution. The contractile response of the vessel to the addition of this compound is measured using a force transducer.[28]

Protocol Outline:

  • Vessel Preparation: An artery (e.g., aorta, mesenteric artery) is dissected and cut into rings. The endothelium may be removed to study the direct effects on smooth muscle.[28]

  • Mounting: The vessel ring is mounted between two hooks in an organ bath filled with Krebs-Henseleit solution, gassed with 95% O2/5% CO2, and maintained at 37°C.[28]

  • Equilibration: The vessel is allowed to equilibrate under a resting tension.

  • Experimentation: Cumulative concentration-response curves are generated by adding increasing concentrations of this compound. The experiment can be repeated in the presence of an ACE inhibitor (e.g., captopril) or an AT1 receptor blocker (e.g., losartan) to investigate the conversion and receptor-mediated effects.[28]

  • Data Analysis: The contractile force is recorded, and concentration-response curves are plotted to determine the potency (EC50) and maximal response (Emax).[28]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key pathways and workflows discussed.

Renin-Angiotensin System Cascade cluster_classical Classical Pathway cluster_alternative Alternative Pathways Angiotensinogen Angiotensinogen (from Liver) AngI This compound (Decapeptide) Angiotensinogen->AngI Renin AngII Angiotensin II (Octapeptide) AngI->AngII ACE AngI->AngII Chymase AT1R AT1 Receptor AngII->AT1R Binds to Effects Cardiovascular Effects: - Vasoconstriction - Aldosterone Release - Sodium Retention AT1R->Effects ACE ACE (Endothelium) Chymase Chymase (Mast Cells) Renin Renin (from Kidney)

Caption: The Renin-Angiotensin System (RAS) cascade, illustrating the conversion of this compound to Angiotensin II.

LC-MS_MS_Workflow Start Plasma/Tissue Sample SPE Solid-Phase Extraction (with Internal Standard) Start->SPE LC Liquid Chromatography (Separation) SPE->LC ESI Electrospray Ionization LC->ESI MS1 Mass Spectrometry (Q1) (Precursor Ion Selection) ESI->MS1 CID Collision-Induced Dissociation (q2) (Fragmentation) MS1->CID MS2 Mass Spectrometry (Q3) (Product Ion Detection) CID->MS2 Data Data Analysis (Quantification) MS2->Data

Caption: A typical workflow for the quantification of angiotensin peptides using LC-MS/MS.

Isolated_Vessel_Workflow Start Isolate Blood Vessel Mount Mount in Organ Bath Start->Mount Equilibrate Equilibrate under Tension Mount->Equilibrate Add_AngI Add Cumulative Concentrations of this compound Equilibrate->Add_AngI Repeat Repeat with Inhibitors (e.g., ACEi, ARB) Equilibrate->Repeat Record Record Contractile Force Add_AngI->Record Analyze Generate Concentration-Response Curve Record->Analyze Repeat->Add_AngI

Caption: Experimental workflow for isolated blood vessel contraction studies with this compound.

Conclusion

This compound stands as a critical juncture in the regulation of cardiovascular physiology. While its direct biological activity is minimal, its role as the sole precursor to the potent effector molecule, Angiotensin II, makes it a central point of control within the renin-angiotensin system. A thorough understanding of the enzymatic pathways that govern its conversion, coupled with robust and precise experimental methodologies to quantify its levels and effects, is indispensable for the ongoing development of novel therapeutic strategies to combat cardiovascular diseases. This guide provides a foundational resource for researchers and drug development professionals, offering both the theoretical framework and the practical considerations necessary for advancing our knowledge of this pivotal decapeptide.

References

Angiotensin I's Crossroads: A Technical Guide to its Interactions with Hormonal Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiotensin I, a decapeptide cleaved from angiotensinogen (B3276523) by renin, stands at a critical juncture in cardiovascular and endocrine regulation. While often viewed as a transient precursor to the potent vasoconstrictor Angiotensin II, this compound's interactions extend beyond a simple linear pathway, influencing and being influenced by a complex network of hormonal systems. This technical guide provides an in-depth exploration of the core interactions of this compound, focusing on the Renin-Angiotensin-Aldosterone System (RAAS), the Kallikrein-Kinin System (KKS), and the Sympathetic Nervous System (SNS). This document is designed to be a comprehensive resource, offering quantitative data, detailed experimental methodologies, and visual representations of the intricate signaling pathways involved.

Core Interaction Pathways

This compound's primary fate is its conversion to Angiotensin II by Angiotensin-Converting Enzyme (ACE), a key event that initiates a cascade of physiological responses. However, the significance of this compound is not solely defined by this conversion. It participates in a delicate balance with other vasoactive and regulatory systems.

The Renin-Angiotensin-Aldosterone System (RAAS)

The RAAS is a cornerstone of blood pressure and fluid homeostasis, with this compound as a central component. The canonical pathway involves the conversion of this compound to Angiotensin II, which then elicits its effects by binding to AT1 and AT2 receptors.[1]

RAAS_Pathway cluster_renin Kidney cluster_liver Liver cluster_lungs Lungs (Endothelium) cluster_adrenal Adrenal Cortex Angiotensinogen Angiotensinogen AngI This compound Angiotensinogen->AngI Cleavage Renin Renin AngII Angiotensin II AngI->AngII Conversion ACE ACE AT1R AT1 Receptor AngII->AT1R Binds AT2R AT2 Receptor AngII->AT2R Binds Aldosterone (B195564) Aldosterone Secretion AT1R->Aldosterone Vasoconstriction Vasoconstriction AT1R->Vasoconstriction Sympathetic Sympathetic Activation AT1R->Sympathetic Vasodilation Vasodilation AT2R->Vasodilation

Angiotensin II, the primary effector of the RAAS, stimulates aldosterone secretion from the adrenal cortex.[2] While this compound does not directly stimulate aldosterone release, its rate of conversion to Angiotensin II is a critical determinant of aldosterone levels. Studies on isolated adrenal glands have shown that Angiotensin II stimulates aldosterone secretion in a dose-dependent manner.[3]

The Kallikrein-Kinin System (KKS)

The KKS and RAAS are intricately linked, exerting opposing effects on vascular tone and fluid balance. A key point of interaction is ACE, which not only converts this compound to the vasoconstrictor Angiotensin II but also inactivates the vasodilator bradykinin (B550075).[4]

KKS_RAAS_Interaction cluster_RAAS RAAS Pathway cluster_KKS KKS Pathway AngI This compound ACE ACE (Kininase II) AngI->ACE AngII Angiotensin II (Vasoconstrictor) Bradykinin Bradykinin (Vasodilator) Bradykinin->ACE Inactive Inactive Fragments ACE->AngII Converts ACE->Inactive Inactivates

This dual action of ACE highlights its central role in maintaining hemodynamic equilibrium. Inhibition of ACE, a common therapeutic strategy for hypertension, leads to a decrease in Angiotensin II production and an increase in bradykinin levels, both contributing to a reduction in blood pressure.

The Sympathetic Nervous System (SNS)

The interplay between the RAAS and the SNS is a critical factor in the regulation of cardiovascular function. Angiotensin II, derived from this compound, significantly enhances sympathetic activity through multiple mechanisms.[5] It acts on the central nervous system to increase sympathetic outflow, stimulates sympathetic ganglia and the adrenal medulla, and facilitates the release of norepinephrine (B1679862) from sympathetic nerve endings.[5][6]

RAAS_SNS_Interaction AngI This compound AngII Angiotensin II AngI->AngII Conversion ACE ACE SNS Sympathetic Nervous System AngII->SNS Stimulates Blood_Pressure Increased Blood Pressure AngII->Blood_Pressure Vasoconstriction NE_Release Norepinephrine Release SNS->NE_Release NE_Release->Blood_Pressure

While direct quantitative data on the dose-dependent effect of this compound on catecholamine release is limited, the conversion to Angiotensin II is the primary mechanism through which this interaction occurs. Studies have shown that Angiotensin II can potentiate the release of norepinephrine from sympathetic nerve terminals, thereby amplifying the pressor response.[7]

Data Presentation

The following tables summarize key quantitative data related to this compound and its interactions.

Table 1: Enzyme Kinetics of this compound Conversion by ACE [8]

EnzymeSubstrateK_m_ (μM)k_cat_ (s⁻¹)k_cat_/K_m_ (M⁻¹s⁻¹)
Full-length human ACEThis compound--1.8 x 10⁵
N-domain of ACEThis compound---
C-domain of ACEThis compound--1.6 x 10⁵

Note: Specific K_m_ and k_cat_ values for full-length ACE and its domains with this compound as the substrate require further investigation. The catalytic efficiency (k_cat_/K_m_) is provided.

Table 2: Binding Affinities of ACE Inhibitors [9]

TissueLigandK_d_ (nM)B_max_ (fmol/mg protein)
Lung[¹²⁵I]Ro31-84720.32 ± 0.0417,680 ± 2,345
Heart[¹²⁵I]Ro31-84720.36 ± 0.05560 ± 65
Coronary Artery[¹²⁵I]Ro31-84720.37 ± 0.06237 ± 51
Saphenous Vein[¹²⁵I]Ro31-84720.14 ± 0.05236 ± 63
Mammary Artery[¹²⁵I]Ro31-84720.50 ± 0.06603 ± 121

Note: This table presents the binding characteristics of a potent ACE inhibitor, providing an indication of ACE density and affinity in various tissues. The direct binding affinity (K_d_) of this compound to ACE is a subject for further research.

Table 3: Angiotensin II Dose-Response on Aldosterone Secretion [3]

Angiotensin II Concentration (M)Aldosterone Release
10⁻¹² - 10⁻⁵Stimulated release from subcapsular zone cells

Note: This data is for Angiotensin II, the direct downstream effector of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide, enabling researchers to replicate and build upon these findings.

Measurement of Angiotensin-Converting Enzyme (ACE) Activity

Method: Spectrophotometric Assay using the synthetic substrate N-[3-(2-furyl)acryloyl]-L-phenylalanylglycylglycine (FAPGG).[10][11]

Principle: ACE catalyzes the hydrolysis of FAPGG, leading to a decrease in absorbance at 340 nm. The rate of this decrease is directly proportional to the ACE activity in the sample.[12]

Protocol:

  • Reagent Preparation:

    • Assay Buffer: 80 mmol/L borate (B1201080) buffer, pH 8.2 (at 37°C).[3]

    • FAPGG Substrate Solution: Dissolve FAPGG in the assay buffer to a final concentration of 1.0 mmol/L.[3]

  • Assay Procedure:

    • Pipette the sample (e.g., serum, plasma, tissue homogenate) into a cuvette.

    • Add assay buffer to the desired final volume.

    • Pre-incubate the mixture at 37°C for 5 minutes to allow for temperature equilibration and to overcome any initial lag phase.[3]

    • Initiate the reaction by adding the FAPGG substrate solution.

    • Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Calculation of ACE Activity:

    • Determine the linear rate of absorbance decrease (ΔA/min).

    • Calculate ACE activity using the molar extinction coefficient of FAPGG.

ACE_Assay_Workflow start Start prep_reagents Prepare Assay Buffer and FAPGG Substrate start->prep_reagents add_sample Add Sample and Buffer to Cuvette prep_reagents->add_sample pre_incubate Pre-incubate at 37°C for 5 minutes add_sample->pre_incubate add_substrate Add FAPGG Substrate to Initiate Reaction pre_incubate->add_substrate measure_abs Measure Absorbance at 340 nm (Kinetic Read) add_substrate->measure_abs calculate Calculate ACE Activity measure_abs->calculate end End calculate->end

Measurement of Plasma Renin Activity (PRA)

Method: Radioimmunoassay (RIA) for this compound.[13]

Principle: PRA is determined by measuring the rate of this compound generation from endogenous angiotensinogen in a plasma sample. The generated this compound is then quantified using a competitive RIA.[13]

Protocol:

  • Sample Collection and Preparation:

    • Collect blood in EDTA tubes.

    • Separate plasma by centrifugation.

  • This compound Generation:

    • Incubate plasma at 37°C for a defined period (e.g., 1-3 hours) in the presence of an ACE inhibitor to prevent the conversion of this compound to Angiotensin II.[13]

    • A parallel sample is incubated at 4°C to serve as a blank.

  • Radioimmunoassay (RIA):

    • A known amount of ¹²⁵I-labeled this compound is mixed with the plasma sample (containing the generated this compound) and a specific anti-Angiotensin I antibody.[13]

    • The unlabeled this compound in the sample competes with the labeled this compound for binding to the antibody.

    • After incubation, the antibody-bound fraction is separated from the free fraction.

    • The radioactivity of the bound fraction is measured using a gamma counter.

  • Calculation of PRA:

    • A standard curve is generated using known concentrations of unlabeled this compound.

    • The concentration of this compound in the plasma sample is determined by interpolation from the standard curve.

    • PRA is expressed as the amount of this compound generated per unit of plasma per unit of time (e.g., ng/mL/hour).

PRA_Assay_Workflow start Start collect_sample Collect and Process Plasma Sample start->collect_sample generate_angI Incubate Plasma at 37°C (with ACE inhibitor) collect_sample->generate_angI setup_ria Set up RIA with Sample, ¹²⁵I-Ang I, and Antibody generate_angI->setup_ria incubate_ria Incubate to Allow Competitive Binding setup_ria->incubate_ria separate_fractions Separate Bound and Free ¹²⁵I-Ang I incubate_ria->separate_fractions measure_radioactivity Measure Radioactivity of Bound Fraction separate_fractions->measure_radioactivity calculate_pra Calculate PRA using Standard Curve measure_radioactivity->calculate_pra end End calculate_pra->end

Measurement of Plasma Kallikrein Activity

Method: Chromogenic Assay using the substrate H-D-Pro-Phe-Arg-p-nitroanilide (S-2302).[14][15]

Principle: Plasma kallikrein cleaves the chromogenic substrate S-2302, releasing p-nitroaniline (pNA). The rate of pNA release, measured by the increase in absorbance at 405 nm, is proportional to the kallikrein activity.[14]

Protocol:

  • Reagent Preparation:

    • Tris Buffer: 0.05 M, pH 7.8.[14]

    • Chromogenic Substrate (S-2302) Solution.[14]

    • Acetic Acid (20%) for endpoint assay.[14]

  • Assay Procedure:

    • Dilute the plasma sample with Tris buffer.

    • Pre-warm the diluted sample to 37°C.

    • Initiate the reaction by adding the pre-warmed substrate solution.

    • For a kinetic assay, continuously monitor the increase in absorbance at 405 nm.

    • For an endpoint assay, stop the reaction after a fixed time by adding acetic acid and measure the final absorbance at 405 nm.

  • Calculation of Kallikrein Activity:

    • Calculate the rate of change in absorbance (for kinetic assay) or the final absorbance (for endpoint assay).

    • Determine the kallikrein activity by comparing the results to a standard curve prepared with known concentrations of purified kallikrein.

Kallikrein_Assay_Workflow start Start prep_reagents Prepare Tris Buffer and S-2302 Substrate start->prep_reagents dilute_sample Dilute Plasma Sample with Buffer prep_reagents->dilute_sample pre_warm Pre-warm Sample and Substrate to 37°C dilute_sample->pre_warm add_substrate Add Substrate to Initiate Reaction pre_warm->add_substrate measure_abs Measure Absorbance at 405 nm (Kinetic or Endpoint) add_substrate->measure_abs calculate Calculate Kallikrein Activity measure_abs->calculate end End calculate->end

Conclusion

This compound occupies a pivotal position in a complex web of hormonal interactions that are fundamental to cardiovascular and renal physiology. While its conversion to Angiotensin II is a primary and critical event, a comprehensive understanding of its interplay with the Kallikrein-Kinin and Sympathetic Nervous Systems is essential for researchers and drug development professionals. This technical guide has provided a detailed overview of these interactions, supported by quantitative data, visual representations of signaling pathways, and robust experimental protocols. Further research into the direct binding kinetics of this compound to ACE and its direct quantitative effects on aldosterone and catecholamine secretion will undoubtedly provide deeper insights into this intricate regulatory network and pave the way for novel therapeutic strategies.

References

Methodological & Application

Application Notes and Protocols for Angiotensin I ELISA in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol and supporting information for the quantitative determination of Angiotensin I (Ang I) in rodent samples using an Enzyme-Linked Immunosorbent Assay (ELISA) kit. The following guidelines are a synthesis of information from various commercially available kits and should be adapted to the specific instructions provided with your chosen assay.

Principle of the Assay

This compound ELISA kits are typically based on the principle of competitive or sandwich enzyme immunoassay.

  • Competitive ELISA: In this format, this compound in the sample competes with a fixed amount of labeled (e.g., biotinylated) this compound for a limited number of binding sites on a pre-coated antibody. The amount of labeled this compound bound to the antibody is inversely proportional to the concentration of this compound in the sample.[1][2] After a washing step to remove unbound substances, an enzyme-conjugated secondary reactant (e.g., Streptavidin-HRP) is added. Following another wash, a substrate solution is added, and the resulting color development is stopped. The optical density (OD) is measured at a specific wavelength (typically 450 nm), and the concentration of this compound is determined by comparing the sample's OD to a standard curve.[1][2]

  • Sandwich ELISA: This method utilizes two antibodies specific for this compound. A capture antibody is pre-coated onto the microplate wells.[3][4][5] Samples and standards are added, and any this compound present binds to the capture antibody. After washing, a second, enzyme-conjugated detection antibody is added, which binds to a different epitope on the captured this compound.[4][5] Following a final wash, a substrate is added, and the color development is directly proportional to the amount of this compound in the sample.[3][5]

Data Presentation: Kit Performance Characteristics

The following tables summarize typical quantitative data from commercially available this compound ELISA kits for rodent models. Note that these values are examples, and users should always refer to the specifications of their particular kit.

Table 1: General Kit Specifications

ParameterTypical Value
Assay TypeCompetitive or Sandwich ELISA[1][4]
Sample TypesSerum, Plasma, Tissue Homogenates[1][3][4]
ReactivityRat, Mouse
Assay Time2.5 - 4 hours[1]
Storage2-8°C

Table 2: Assay Performance

ParameterExample Value Range
Detection Range15.6 - 1000 pg/mL[1][2]
Sensitivity< 5 pg/mL[1][2]
Intra-assay CV< 10%
Inter-assay CV< 12%

Experimental Protocols

Reagent Preparation
  • Bring all reagents and samples to room temperature before use.

  • Wash Buffer: If provided as a concentrate, dilute it with deionized or distilled water to the working concentration as specified in the kit manual.[3]

  • Standard Curve: Reconstitute the this compound standard with the provided diluent to create a stock solution. Perform serial dilutions to generate a standard curve according to the kit's instructions.

Sample Collection and Preparation

Blood Samples (Plasma and Serum):

  • Plasma: Collect whole blood into tubes containing an anticoagulant such as EDTA or heparin.[3] Centrifuge the samples at 1000 x g for 15 minutes at 2-8°C within 30 minutes of collection.[3] Aspirate the supernatant (plasma) and store it at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles. Hemolyzed samples are not suitable for this assay.[3]

  • Serum: Collect whole blood into tubes without an anticoagulant. Allow the blood to clot for 1-2 hours at room temperature or overnight at 4°C.[1] Centrifuge at 1000 x g for 15-20 minutes at 2-8°C.[3] Collect the supernatant (serum) and store it as described for plasma.

Tissue Homogenates:

Due to the rapid degradation of peptides, it is crucial to process tissue samples quickly and on ice.

  • Excise the tissue of interest and immediately rinse it with ice-cold PBS (pH 7.4) to remove excess blood.

  • Weigh the tissue and place it in a pre-chilled tube.

  • Add ice-cold homogenization buffer. A general recommendation is a 1:9 ratio of tissue weight (g) to buffer volume (mL).[1][3] The buffer should contain protease inhibitors to prevent this compound degradation. A recommended buffer composition is PBS with a protease inhibitor cocktail.

  • Homogenize the tissue on ice using a glass homogenizer or an ultrasonic cell disrupter.[3]

  • To further lyse the cells, the homogenate can be subjected to freeze-thaw cycles.[1]

  • Centrifuge the homogenate at 5000 x g for 10-15 minutes at 2-8°C.[3]

  • Collect the supernatant and store it at -80°C until use.

Assay Procedure (Generalized)

The following is a generalized protocol and may vary between different ELISA kits. Always follow the manufacturer's instructions.

Table 3: Generalized ELISA Protocol Steps

StepActionIncubation TimeIncubation Temperature
1Add standards and samples to the appropriate wells of the pre-coated microplate.--
2Add Biotinylated Detection Antibody.60 - 90 minutes37°C[3]
3Wash the plate 3 times with Wash Buffer.-Room Temperature
4Add HRP-conjugate (e.g., Streptavidin-HRP).30 - 60 minutes37°C[1][3]
5Wash the plate 5 times with Wash Buffer.-Room Temperature
6Add TMB Substrate.15 - 25 minutes37°C (in the dark)[1]
7Add Stop Solution.--
8Read the absorbance at 450 nm within 10 minutes.--
Data Analysis
  • Subtract the mean absorbance of the blank (zero standard) from the mean absorbance of all other standards and samples.

  • Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the corresponding concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is often recommended.

  • Interpolate the concentration of this compound in the samples from the standard curve.

  • Multiply the interpolated concentration by the dilution factor if the samples were diluted.

Mandatory Visualizations

Signaling Pathway

Angiotensin_Pathway Angiotensinogen Angiotensinogen Ang_I This compound Angiotensinogen->Ang_I Cleavage Ang_II Angiotensin II Ang_I->Ang_II Conversion AT1R AT1 Receptor Ang_II->AT1R AT2R AT2 Receptor Ang_II->AT2R Vasoconstriction Vasoconstriction, Aldosterone Release, Cell Proliferation AT1R->Vasoconstriction Vasodilation Vasodilation, Anti-proliferation AT2R->Vasodilation Renin Renin ACE ACE ELISA_Workflow start Start sample_prep Sample Preparation (Plasma, Serum, or Tissue Homogenate) start->sample_prep add_samples Add Standards & Samples to Pre-coated Plate sample_prep->add_samples add_detection_ab Add Biotinylated Detection Antibody add_samples->add_detection_ab incubation1 Incubate (e.g., 60-90 min at 37°C) add_detection_ab->incubation1 wash1 Wash Plate (3x) incubation1->wash1 add_hrp Add HRP-Conjugate wash1->add_hrp incubation2 Incubate (e.g., 30-60 min at 37°C) add_hrp->incubation2 wash2 Wash Plate (5x) incubation2->wash2 add_substrate Add TMB Substrate wash2->add_substrate incubation3 Incubate (e.g., 15-25 min at 37°C in dark) add_substrate->incubation3 add_stop Add Stop Solution incubation3->add_stop read_plate Read Absorbance at 450 nm add_stop->read_plate data_analysis Data Analysis (Standard Curve & Concentration Calculation) read_plate->data_analysis end End data_analysis->end

References

Application Notes and Protocols for Radioimmunoassay (RIA) of Angiotensin I in Human Serum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocol for the quantitative determination of Angiotensin I in human serum using a competitive radioimmunoassay (RIA). This assay is a valuable tool for studying the Renin-Angiotensin System (RAS), a critical regulator of blood pressure, fluid and electrolyte balance, and vascular resistance.[1][2] The measurement of this compound is often used to determine Plasma Renin Activity (PRA), which reflects the rate of this compound generation from its precursor, angiotensinogen.[3][4][5]

Principle of the Assay

The this compound RIA is a competitive immunoassay.[3][4] The assay is based on the competition between unlabeled this compound in a sample and a fixed amount of radiolabeled this compound (typically with Iodine-125, ¹²⁵I) for a limited number of binding sites on a specific anti-Angiotensin I antibody.[3][4] As the concentration of unlabeled this compound in the sample increases, the amount of radiolabeled this compound that can bind to the antibody decreases. By measuring the radioactivity of the antibody-bound fraction, a standard curve can be generated, and the concentration of this compound in unknown samples can be determined by interpolation.[3][4]

To measure PRA, plasma samples are treated with an Angiotensin-Converting Enzyme (ACE) inhibitor to prevent the conversion of this compound to Angiotensin II.[3][4] The samples are then incubated at 37°C to allow for the enzymatic generation of this compound by renin. A parallel sample is kept at 4°C to measure the baseline this compound level. The difference in this compound concentration between the 37°C and 4°C samples represents the amount generated by renin activity.[3]

Renin-Angiotensin System Signaling Pathway

The Renin-Angiotensin System (RAS) is a hormonal cascade that plays a crucial role in cardiovascular and renal physiology.[1][2] The pathway is initiated by the release of renin from the kidneys in response to reduced renal blood flow.[1] Renin cleaves angiotensinogen, a protein produced by the liver, to form the decapeptide this compound.[1] this compound is then converted to the potent octapeptide Angiotensin II by Angiotensin-Converting Enzyme (ACE), which is primarily found in the endothelial cells of the lungs and kidneys.[1] Angiotensin II exerts its effects by binding to specific receptors, leading to vasoconstriction, aldosterone (B195564) release, and other physiological responses that regulate blood pressure.[1][6]

RAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I This compound Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Binds to Renin Renin (from Kidney) ACE ACE (from Lungs, Kidneys) Physiological_Effects Physiological Effects: - Vasoconstriction - Aldosterone Release - Increased Blood Pressure AT1_Receptor->Physiological_Effects Leads to

A simplified diagram of the Renin-Angiotensin System (RAS) pathway.

Quantitative Data Summary

The following tables summarize key quantitative parameters of the this compound RIA and reported concentrations in human plasma.

Table 1: Typical this compound RIA Kit Characteristics

ParameterTypical ValueReference
Assay Range 0.3 - 28 ng/mL[4]
10 - 1280 pg/mL[7]
Sensitivity 0.06 ng/mL[4]
1.25 pg/tube[8]
Sample Volume 500 µL[4]
Incubation Time 1 hour (enzymatic) + 2 hours (immunoassay) at RT[4]
16-24 hours at 4°C[9]
Radionuclide ¹²⁵I[3][4]

Table 2: Reported this compound Concentrations in Human Plasma

ConditionThis compound ConcentrationReference
Normal Venous Blood 11 - 88 pg/mL[10][11]
Normal Arterial Blood 12 - 72 pg/mL[10][11]
Healthy Controls 42 pg/mL (median)[12]
Vasodilatory Shock Patients 253 pg/mL (median)[12]
Normal Subjects (Angiotensin-(1-12)) 2.04 ± 0.57 ng/mL[13]
Hypertensive Patients (Angiotensin-(1-12)) 2.39 ± 0.58 ng/mL[13]

Experimental Protocol

This protocol provides a general procedure for the determination of Plasma Renin Activity (PRA) by measuring this compound generation. Specific details may vary between commercial kits, and it is essential to follow the manufacturer's instructions.[3][4]

Materials and Reagents
  • This compound RIA Kit (containing ¹²⁵I-labeled this compound tracer, this compound standards, anti-Angiotensin I antibody-coated tubes, wash solution, and other buffers)

  • Enzymatic inhibitor (e.g., ACE inhibitor)

  • Calibrated pipettes and tips

  • Vortex mixer

  • Incubator or water bath (37°C)

  • Ice bath

  • Gamma counter

  • Centrifuge (for plasma separation)

Sample Collection and Preparation
  • Blood Collection : Collect whole blood into chilled tubes containing EDTA as an anticoagulant.[3] It is crucial to keep the samples at 2-8°C throughout the collection and processing to prevent both the formation and degradation of this compound.[3]

  • Plasma Separation : Centrifuge the blood samples at 2-8°C to separate the plasma from the blood cells.[3]

  • Storage : If the assay is not performed immediately, aliquot the plasma and store it frozen at -20°C or lower for up to one year. Avoid repeated freeze-thaw cycles.[3]

Experimental Workflow Diagram

RIA_Workflow start Start: Collect EDTA Plasma prep Sample Preparation: - Add ACE Inhibitor - Aliquot for 4°C and 37°C start->prep incubation Enzymatic Incubation (1 hour) prep->incubation incubation_4c 4°C (Baseline) incubation->incubation_4c incubation_37c 37°C (Generated) incubation->incubation_37c ria_setup RIA Setup: - Add Samples/Standards to Antibody-Coated Tubes - Add ¹²⁵I-Angiotensin I Tracer incubation_4c->ria_setup incubation_37c->ria_setup ria_incubation Immunoassay Incubation (2 hours at RT with shaking) ria_setup->ria_incubation wash Wash and Aspirate ria_incubation->wash count Gamma Counting wash->count analysis Data Analysis: - Generate Standard Curve - Calculate this compound Concentration count->analysis end End: Determine PRA analysis->end

A general workflow for this compound RIA for PRA determination.
Assay Procedure

  • Enzymatic Step :

    • Thaw plasma samples on ice.

    • For each sample, add a pre-cooled enzymatic inhibitor.[3]

    • Divide each sample into two aliquots.[3]

    • Incubate one aliquot at 37°C for 1 hour (or up to 3 hours for low PRA samples) to allow for the generation of this compound.[3]

    • Incubate the second aliquot at 4°C for the same duration to determine the baseline this compound concentration.[3]

    • After incubation, rapidly cool the 37°C samples in an ice bath.[3]

  • Immunoassay Step :

    • Label the antibody-coated tubes for standards, controls, and samples (both 4°C and 37°C incubations).

    • Pipette the appropriate volume of standards, controls, and samples into the corresponding tubes.[3]

    • Add the ¹²⁵I-labeled this compound tracer to all tubes.[3]

    • Vortex the tubes gently and incubate for 2 hours at room temperature with shaking.[3]

  • Washing and Counting :

    • Aspirate the contents of the tubes (except for the total count tubes).[3]

    • Wash the tubes with the provided wash solution and aspirate again.[3]

    • Measure the radioactivity (counts per minute, cpm) of each tube in a gamma counter.[3]

Data Analysis
  • Standard Curve : Construct a standard curve by plotting the percentage of bound tracer (B/B₀ or B/T) against the concentration of the this compound standards. A logit-log curve fit is often used.[3]

  • Concentration Determination : Determine the concentration of this compound in each sample by interpolating its cpm value from the standard curve.[3]

  • PRA Calculation : Calculate the Plasma Renin Activity (PRA) by subtracting the this compound concentration of the 4°C sample from the 37°C sample and expressing the result as ng of this compound generated per mL of plasma per hour of incubation (ng/mL/hr).

Troubleshooting and Quality Control

  • Quality Control Samples : Include control samples with known this compound concentrations in each assay run to monitor the performance and validity of the results.

  • Intra- and Inter-Assay Variation : Assess the reproducibility of the assay by running replicates of the same sample within a single assay and across different assays.

  • Cross-Reactivity : Be aware of the potential cross-reactivity of the antibody with other angiotensin peptides. High-performance liquid chromatography (HPLC) can be combined with RIA for more specific measurements of different angiotensin peptides.[8][14]

By following these detailed application notes and protocols, researchers, scientists, and drug development professionals can accurately and reliably quantify this compound in human serum, providing valuable insights into the Renin-Angiotensin System in both physiological and pathological states.

References

Application Note: Accurate Quantification of Angiotensin I in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Renin-Angiotensin System (RAS) is a critical hormonal cascade that regulates blood pressure, and fluid and electrolyte balance.[1][2] Angiotensin I (Ang I) is a key decapeptide in this pathway, formed by the cleavage of angiotensinogen (B3276523) by renin.[1][3] It is subsequently converted to the potent vasoconstrictor Angiotensin II by the Angiotensin-Converting Enzyme (ACE).[1][3] Accurate measurement of this compound is crucial for assessing plasma renin activity (PRA), a vital tool for diagnosing and managing cardiovascular diseases like hypertension.[4]

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this compound quantification due to its high sensitivity, specificity, and ability to overcome the limitations of traditional immunoassays.[5][6] This application note provides a detailed protocol for the accurate and reproducible measurement of this compound in human plasma using a robust LC-MS/MS method.

Renin-Angiotensin System (RAS) Pathway

The RAS pathway is a complex system involving the liver, kidneys, and lungs.[3] Renin, released from the kidneys in response to low blood pressure, cleaves liver-derived angiotensinogen to form this compound.[1][2] ACE, primarily found in the lungs, then converts this compound to Angiotensin II, which exerts its physiological effects by binding to its receptors.[1][3]

RAS_Pathway Angiotensinogen Angiotensinogen (from Liver) AngI This compound Angiotensinogen->AngI Cleavage AngII Angiotensin II AngI->AngII Conversion Vasoconstriction Vasoconstriction, Aldosterone Release, etc. AngII->Vasoconstriction Binds to AT1 Receptor Renin Renin (from Kidney) Renin->Angiotensinogen ACE ACE (from Lungs) ACE->AngI

Caption: The Renin-Angiotensin System (RAS) cascade.

Experimental Workflow

The accurate measurement of this compound involves several critical steps, from sample collection and preparation to instrumental analysis and data processing. The overall workflow is designed to ensure peptide stability, remove interfering substances, and achieve sensitive detection.

Experimental_Workflow Start Plasma Sample Collection (EDTA tubes with inhibitors) Incubation Incubation at 37°C (Ang I Generation for PRA) Start->Incubation Quench Quench Reaction (e.g., with Formic Acid) Incubation->Quench Spike Spike Internal Standard (Stable Isotope-Labeled Ang I) Quench->Spike SPE Solid-Phase Extraction (SPE) (e.g., C18 or HLB cartridge) Spike->SPE Evap Evaporation to Dryness SPE->Evap Recon Reconstitution (in LC Mobile Phase) Evap->Recon LCMS LC-MS/MS Analysis (UPLC-Tandem Quadrupole MS) Recon->LCMS Data Data Processing & Quantification LCMS->Data

Caption: Workflow for this compound quantification.

Detailed Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol describes the extraction of this compound from human plasma following the generation step for PRA assessment.

Materials:

  • Human plasma collected in EDTA tubes containing a protease inhibitor cocktail.

  • Internal Standard (IS): Stable isotope-labeled this compound (e.g., this compound-[¹³C₆, ¹⁵N]).

  • Quenching Solution: 10% Formic Acid in water.[7]

  • SPE Cartridges: Reversed-phase C18 or Polymer-based (e.g., Oasis HLB) cartridges.[8]

  • Wash Solution: Deionized water.[8]

  • Elution Solvent: Methanol (B129727) containing 5% formic acid.[8]

  • Reconstitution Solution: 16% acetonitrile (B52724) in water with 0.1% formic acid.[8]

  • Centrifuge, evaporator, and vortex mixer.

Protocol:

  • Plasma Incubation: Thaw plasma samples at 37°C for 3 minutes. To 200 µL of plasma, add 60 µL of generation buffer and incubate at 37°C for 3 hours to allow for this compound generation.

  • Quench Reaction: Stop the enzymatic reaction by adding 5 µL of 10% formic acid.

  • Internal Standard Spiking: Add 50 µL of the IS working solution to each sample. Vortex mix thoroughly.

  • SPE Cartridge Conditioning: Condition the SPE cartridge according to the manufacturer's instructions, typically with methanol followed by deionized water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of deionized water to remove salts and other polar interferences.[8]

  • Drying: Dry the cartridge under vacuum to remove excess water.[8]

  • Elution: Elute the angiotensin peptides from the cartridge using 7 mL of methanol containing 5% formic acid.[8]

  • Evaporation: Collect the eluate and evaporate it to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 200 µL of the reconstitution solution.[7] Vortex and transfer to an autosampler vial for analysis.

LC-MS/MS Analysis

Instrumentation:

  • UHPLC System coupled to a triple quadrupole mass spectrometer (e.g., SCIEX 6500+ or Waters Xevo TQ).[4]

LC Conditions:

Parameter Setting
Column Reversed-phase C18, 2.6 µm, 100 x 2.1 mm (e.g., Phenomenex Kinetex).
Mobile Phase A 0.1% Formic Acid in Water.[8]
Mobile Phase B 0.1% Formic Acid in Acetonitrile.
Flow Rate 0.2 mL/min.[8]
Gradient Start at 16% B, linear increase to 38% B over 10 min.[8]
Injection Volume 15 µL.

| Column Temp. | Ambient or 40°C. |

MS/MS Conditions: The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound 648.8 [M+2H]²⁺860.5Optimize per instrument
This compound (IS) 652.3 [M+2H]²⁺867.5Optimize per instrument
Note: The specific MRM transitions and collision energies should be optimized for the instrument in use. The values provided are examples.

Method Performance Characteristics

The presented method demonstrates excellent performance for the quantification of this compound in human plasma.

Quantitative Data Summary
ParameterPerformanceReference
Linearity Range 0.016 – 18 ng/mL[9]
Correlation Coeff. (r²) > 0.999[9]
Lower Limit of Quant. (LLOQ) 5 - 16 pg/mL[5][9]
Intra-day Precision (%CV) < 10%[4]
Inter-day Precision (%CV) < 10%[4]
Accuracy (% Recovery) 85.1 – 109.8%[9]

The values in the table are compiled from various validated methods and represent typical performance. Actual results may vary based on instrumentation and specific laboratory conditions.

Conclusion

This application note details a sensitive, specific, and robust LC-MS/MS method for the accurate quantification of this compound in human plasma. The protocol, including a streamlined solid-phase extraction procedure and optimized instrumental analysis, provides a reliable tool for clinical research and drug development professionals investigating the Renin-Angiotensin System. The high-quality data generated by this method can aid in the understanding and management of cardiovascular diseases.

References

Application Notes and Protocols for In Vitro Cell Culture Experiments with Angiotensin I

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for in vitro cell culture experiments involving Angiotensin I (Ang I), a key peptide in the Renin-Angiotensin System (RAS). The protocols outlined below are essential for researchers investigating cardiovascular diseases, hypertension, and for the development of therapeutic drugs targeting the RAS.

Introduction to this compound

This compound is a decapeptide that is the precursor to the potent vasoconstrictor, Angiotensin II (Ang II). It is produced from angiotensinogen (B3276523) by the enzymatic action of renin. Ang I itself has limited biological activity but serves as the substrate for Angiotensin-Converting Enzyme (ACE), which converts it to Ang II.[1][2] Understanding the dynamics of Ang I production and its conversion to Ang II is crucial for studying the pathophysiology of various cardiovascular conditions. In vitro cell culture models provide a controlled environment to dissect the molecular mechanisms of the RAS and to screen for potential therapeutic agents.

Key In Vitro Experiments and Protocols

Quantification of this compound in Cell Culture Supernatants by ELISA

This protocol describes the use of a competitive inhibition enzyme-linked immunosorbent assay (ELISA) to measure the concentration of this compound in cell culture supernatants. This is a fundamental technique for studies investigating the effects of compounds on renin activity or Ang I production.

Experimental Protocol:

  • Sample Preparation:

    • Culture cells (e.g., Calu-6, a human pulmonary carcinoma cell line expressing renin) to confluence in 24-well plates.[1]

    • Wash the cells with serum-free medium.

    • Treat the cells with test compounds (e.g., renin inhibitors) or vehicle control in fresh serum-free medium.[1]

    • Incubate for a predetermined period (e.g., 6-24 hours) at 37°C.[1]

    • Collect the cell culture supernatant and centrifuge at 1,000 x g for 20 minutes to remove cellular debris.[3][4]

    • The supernatant can be assayed immediately or stored at -80°C. Avoid repeated freeze-thaw cycles.[4][5]

  • ELISA Procedure (based on a typical competitive ELISA kit):

    • Prepare all reagents, standards, and samples as per the kit manufacturer's instructions.[5]

    • Add 50 µL of standard or sample to each well of the pre-coated microplate.[5]

    • Immediately add 50 µL of prepared Detection Reagent A (e.g., biotinylated Ang I). Shake and incubate for 1 hour at 37°C.[5]

    • Aspirate and wash each well 3 times.

    • Add 100 µL of prepared Detection Reagent B (e.g., HRP-conjugated streptavidin). Incubate for 30 minutes at 37°C.[5]

    • Aspirate and wash each well 5 times.[5]

    • Add 90 µL of Substrate Solution and incubate for 15-25 minutes at 37°C in the dark.[5]

    • Add 50 µL of Stop Solution. The color will change from blue to yellow.[5]

    • Read the absorbance at 450 nm immediately using a microplate reader. The intensity of the color is inversely proportional to the this compound concentration.[6]

Data Presentation:

Treatment GroupThis compound Concentration (pg/mL)Standard Deviation% Inhibition (Compared to Vehicle)
Vehicle Control500± 250%
Test Compound (1 µM)250± 1550%
Test Compound (10 µM)100± 1080%

Experimental Workflow:

ELISA_Workflow start Start: Cell Culture treatment Treat cells with test compounds start->treatment incubation Incubate for 6-24 hours at 37°C treatment->incubation collect_supernatant Collect and centrifuge supernatant incubation->collect_supernatant elisa_plate Add samples/standards to ELISA plate collect_supernatant->elisa_plate detection_A Add Detection Reagent A and incubate elisa_plate->detection_A wash1 Wash plate detection_A->wash1 detection_B Add Detection Reagent B and incubate wash1->detection_B wash2 Wash plate detection_B->wash2 substrate Add Substrate Solution and incubate wash2->substrate stop Add Stop Solution substrate->stop read Read absorbance at 450 nm stop->read end End: Data Analysis read->end Vasoconstriction_Logic AngI This compound ACE ACE AngI->ACE AngII Angiotensin II ACE->AngII AT1R AT1 Receptor AngII->AT1R Contraction Vasoconstriction AT1R->Contraction Proliferation_Pathway AngI This compound ACE ACE AngI->ACE AngII Angiotensin II ACE->AngII AT1R AT1 Receptor AngII->AT1R G_protein Gq/11 AT1R->G_protein PLC PLC G_protein->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Pathway PKC->Ras_Raf_MEK_ERK Proliferation Cell Proliferation Ras_Raf_MEK_ERK->Proliferation RAS_Pathway Angiotensinogen Angiotensinogen Renin Renin Angiotensinogen->Renin AngI This compound Renin->AngI cleavage ACE ACE AngI->ACE AngII Angiotensin II ACE->AngII conversion AT1R AT1 Receptor AngII->AT1R Effects Vasoconstriction, Aldosterone Secretion, Cell Proliferation AT1R->Effects

References

Application Notes and Protocols for Angiotensin I Administration in Animal Models of Hypertension

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

The Renin-Angiotensin-Aldosterone System (RAAS) is a critical hormonal cascade that regulates blood pressure and fluid balance.[1] Dysfunction of the RAAS is a primary contributor to the pathophysiology of hypertension.[1] Angiotensin I (Ang I) is a decapeptide hormone that serves as the precursor to the potent vasoconstrictor, Angiotensin II (Ang II).[2] this compound itself is largely inactive and must be converted to Angiotensin II by the Angiotensin-Converting Enzyme (ACE), which is found primarily in the luminal surface of vascular endothelial cells, particularly in the lungs.[1][2]

Administering exogenous this compound to animal models is a powerful technique used to probe the activity of the RAAS. The resulting increase in blood pressure, known as the pressor response, is directly proportional to the rate of its conversion to Angiotensin II by ACE.[3][4] This methodology is therefore exceptionally valuable for assessing the in vivo pharmacodynamic profile and efficacy of ACE inhibitors, a cornerstone class of antihypertensive drugs.[3][5] By measuring the blunted pressor response to an this compound challenge after administering a test compound, researchers can quantify the degree and duration of ACE inhibition.[1][3]

Selecting an Animal Model

The choice of animal model is crucial and depends on the research question. Rats and mice are the most common species used due to their cost-effectiveness, short gestation periods, and the availability of genetic manipulations.[6]

  • Spontaneously Hypertensive Rats (SHR): This is the most widely used genetic model of essential hypertension, closely mimicking the human condition.[5][7] SHRs develop hypertension starting at 5-6 weeks of age.[7] They exhibit an enhanced slow-pressor response to Ang II, making them suitable for studying the long-term effects of RAAS activation.[8]

  • Normotensive Strains (e.g., Wistar-Kyoto, WKY; Sprague-Dawley): WKY rats are the normotensive control strain for SHRs.[9] These models are ideal for studying the fundamental pressor effects of this compound and for initial screening of ACE inhibitors without the confounding factors of pre-existing hypertension.[6][9]

  • Pharmacologically-Induced Models: Hypertension can be induced in normotensive animals through chronic infusion of agents like Angiotensin II.[7][10] This creates a model of hypertension driven specifically by RAAS over-activation.

Experimental Protocols

Protocol 1: this compound Pressor Challenge for ACE Inhibitor Efficacy Testing

This protocol describes an acute experiment to measure the efficacy of an ACE inhibitor by challenging the animal with an intravenous bolus of this compound.

2.1.1 Materials

  • This compound (lyophilized powder)

  • Sterile Saline (0.9% NaCl)

  • Test ACE inhibitor (e.g., Captopril, Enalapril) and appropriate vehicle

  • Animal Model (e.g., male Sprague-Dawley or Wistar-Kyoto rats, 250-350g)

  • Anesthetic (e.g., urethane (B1682113) or thiobutabarbital)[11][12]

  • Catheters (e.g., polyethylene (B3416737) tubing) for venous and arterial line placement

  • Blood pressure transducer and recording system (e.g., Grass Polygraph)[11]

  • Syringes and infusion pump

2.1.2 Procedure

  • Animal Preparation:

    • Anesthetize the rat (e.g., urethane 10% solution, 1 ml/100 g, i.p.).[11]

    • Surgically implant a catheter into the jugular vein for intravenous drug administration and another into the carotid artery for direct blood pressure measurement.[12]

    • Allow the animal's blood pressure to stabilize for 20-30 minutes after surgery before beginning the experiment.[13]

  • Baseline this compound Dose-Response:

    • Administer bolus intravenous injections of this compound at increasing doses (e.g., 50, 100, and 200 ng/kg).[6]

    • Allow blood pressure to return to the basal level after each injection before administering the next dose.[13] This typically takes 15-20 minutes.[12][14]

    • Record the peak increase in Mean Arterial Pressure (MAP) for each dose. This establishes the baseline pressor response.

  • ACE Inhibitor Administration:

    • Administer the test ACE inhibitor via the intravenous catheter at the desired dose. For example, Captopril can be infused.[6]

    • Allow for a sufficient incubation period for the inhibitor to take effect (e.g., 60 minutes after infusion begins).[6]

  • Post-Inhibitor this compound Challenge:

    • Repeat the this compound bolus injections as performed in step 2.1.2.2.

    • Record the peak increase in MAP for each dose in the presence of the ACE inhibitor.

  • Data Analysis:

    • Calculate the pressor response as the change in MAP (ΔMAP) from baseline for each Ang I dose.

    • Calculate the percentage of inhibition for each dose using the formula: % Inhibition = [1 - (ΔMAP_post-inhibitor / ΔMAP_baseline)] * 100

    • Plot the dose-response curves for this compound with and without the inhibitor.

Protocol 2: Chronic Angiotensin Infusion for Hypertension Induction

While less common for this compound, this protocol is standard for Angiotensin II and can be adapted. It is used to induce a sustained hypertensive state.

2.2.1 Materials

  • This compound or Angiotensin II

  • Osmotic minipumps (e.g., ALZET)[10][15]

  • Animal Model (e.g., male Sprague-Dawley rats)

  • Anesthetic (e.g., pentobarbital)[16]

  • Blood pressure monitoring system (radiotelemetry is preferred for chronic studies; tail-cuff plethysmography is a non-invasive alternative).[9][15]

2.2.2 Procedure

  • Telemetry Probe Implantation (Optional, Recommended):

    • Several days (e.g., 7-10 days) before minipump implantation, surgically implant a radiotelemetry transmitter for chronic, conscious blood pressure monitoring.[9][15] Allow for full recovery.

  • Osmotic Minipump Preparation and Implantation:

    • On the day of surgery, fill the osmotic minipump with the Angiotensin solution at the desired concentration to achieve the target infusion rate (e.g., a pressor dose of Ang II for rats is ~60 ng/min).[10]

    • Anesthetize the rat.

    • Implant the osmotic minipump subcutaneously in the midscapular region.[10][15]

  • Blood Pressure Monitoring:

    • Measure blood pressure daily. With Angiotensin II infusion, a significant increase in blood pressure is typically observed within 3 days.[10] The slow pressor response may take several days to develop with lower doses.[8]

    • For tail-cuff measurements, acclimate the animals to the restraining device for several days prior to the experiment to minimize stress-induced blood pressure fluctuations.[7]

  • Data Analysis:

    • Plot the daily average blood pressure (systolic, diastolic, mean) over the course of the infusion period (e.g., 7-14 days).[17]

    • Compare the blood pressure of the angiotensin-infused group to a vehicle-infused control group.

Quantitative Data

Table 1: Bolus Administration of Angiotensins and Resulting Pressor Response in Rats

Animal Model Angiotensin Type Dose Route Peak Pressor Response (ΔMAP, mmHg) Citation(s)
Sprague-Dawley This compound 50 ng/kg IV Bolus Response measured, specific value not stated [6]
Sprague-Dawley This compound 100 ng/kg IV Bolus Response measured, specific value not stated [6]
Sprague-Dawley This compound 200 ng/kg IV Bolus Response measured, specific value not stated [6]
Sprague-Dawley Angiotensin ("Hypertensin") 1 ng IV Bolus ~18 mmHg [13]
Sprague-Dawley Angiotensin ("Hypertensin") 2 ng IV Bolus ~28 mmHg [13]
Sprague-Dawley Angiotensin ("Hypertensin") 4 ng IV Bolus ~39 mmHg [13]
Sprague-Dawley Angiotensin ("Hypertensin") 6 ng IV Bolus ~45 mmHg [13]

| Wistar-Kyoto (WKY) | Angiotensin II | 36 µg/kg | IP Bolus | 22 ± 4 mmHg |[9] |

Table 2: Chronic Angiotensin II Infusion and Blood Pressure Changes in Rodents

Animal Model Dose Duration Blood Pressure Change (vs. Control) Citation(s)
Sprague-Dawley Rat 76 ng/min 10-14 days SBP increased by >15 mmHg within 3-7 days [17]
Sprague-Dawley Rat 50 ng/kg/min 13 days Exaggerated pressor response to stimuli [15]
Sprague-Dawley Rat 300 ng/kg/min 13 days Sustained hypertension [15]
Wistar Rat 12 ng/kg/min 7 days MAP increased from ~87 mmHg to ~117 mmHg [16]

| Rat (unspecified) | 60 ng/min | 2 weeks | Marked increase (~40 mmHg) |[10] |

Visualizations

RAAS_Pathway The Renin-Angiotensin-Aldosterone System (RAAS) sub Angiotensinogen (from Liver) ang1 This compound (Inactive Decapeptide) sub->ang1 Renin ace ACE (Lungs, Endothelium) ang1->ace ang2 Angiotensin II (Active Octapeptide) invis1 ang2->invis1 ace->ang2 Conversion renin Renin (from Kidney) renin->ang1 vaso Vasoconstriction invis2 vaso->invis2 aldo Aldosterone Secretion (Adrenal Cortex) aldo->invis2 adh ADH Secretion (Pituitary) adh->invis2 result Increased Blood Pressure invis1->vaso invis1->aldo invis1->adh invis2->result

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) cascade.

Workflow Experimental Workflow for this compound Pressor Challenge prep 1. Animal Preparation (Anesthesia, Catheter Implantation) stabilize 2. Stabilize Blood Pressure (20-30 min) prep->stabilize baseline 3. Baseline Ang I Challenge (Bolus Injections: 50, 100, 200 ng/kg) stabilize->baseline record1 4. Record Baseline Pressor Response (ΔMAP) baseline->record1 admin 5. Administer Test Compound (ACE Inhibitor) record1->admin incubate 6. Incubation Period (e.g., 60 min) admin->incubate post 7. Post-Inhibitor Ang I Challenge (Repeat Bolus Injections) incubate->post record2 8. Record Post-Inhibitor Pressor Response (ΔMAP) post->record2 analyze 9. Data Analysis (Calculate % Inhibition) record2->analyze

Caption: Workflow for assessing ACE inhibitor efficacy using an Ang I challenge.

ACE_Inhibition_Logic Mechanism of ACE Inhibitor Efficacy Test cluster_0 Baseline Condition cluster_1 After ACE Inhibitor ang1_base This compound (Administered) ace_base ACE (Active) ang1_base->ace_base ang2_base Angiotensin II (Produced) ace_base->ang2_base bp_up Large Increase in Blood Pressure ang2_base->bp_up ang1_inhib This compound (Administered) ace_inhib ACE (Blocked) ang1_inhib->ace_inhib ang2_inhib Angiotensin II (Production Reduced) ace_inhib->ang2_inhib bp_down Blunted or No Increase in Blood Pressure ang2_inhib->bp_down inhibitor ACE Inhibitor inhibitor->ace_inhib Blocks

Caption: Logic of using this compound to test ACE inhibitor activity.

References

Application Notes and Protocols for the Stabilization of Angiotensin I in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Accurate measurement of Angiotensin I (Ang I) in biological samples is crucial for research in cardiovascular disease, hypertension, and the renin-angiotensin system (RAS). However, Ang I is highly susceptible to enzymatic degradation in vitro, leading to inaccurate quantification.[1] This document provides detailed techniques and protocols to effectively stabilize Ang I in biological samples, ensuring sample integrity for downstream analysis.

The primary challenges in Ang I measurement are its low concentration and instability.[1] Proper sample collection and handling are therefore critical. The following sections detail recommended procedures, including the use of protease inhibitors and alternative stabilization methods, to minimize pre-analytical variability.

Renin-Angiotensin System (RAS) Signaling Pathway

The RAS is a critical hormonal cascade that regulates blood pressure and fluid balance.[2] Angiotensinogen, produced by the liver, is cleaved by renin from the kidneys to form the inactive decapeptide, this compound.[2] Ang I is then converted to the potent vasoconstrictor, Angiotensin II (Ang II), primarily by the Angiotensin-Converting Enzyme (ACE) found in the lungs.[3]

RAS_Pathway cluster_organs Key Organs Liver Liver Angiotensinogen Angiotensinogen Liver->Angiotensinogen produces Kidney Kidney Renin Renin Kidney->Renin releases Lungs Lungs ACE ACE Lungs->ACE produces AdrenalGland Adrenal Gland Aldosterone Aldosterone AdrenalGland->Aldosterone releases BloodVessels Blood Vessels AngI This compound Angiotensinogen:e->AngI:w cleavage by Renin:s->Angiotensinogen:n AngII Angiotensin II AngI:e->AngII:w conversion by ACE:s->AngI:n AngII->AdrenalGland stimulates AngII->BloodVessels acts on

Caption: The Renin-Angiotensin System (RAS) cascade.

Data on this compound Stability

The stability of Ang I is significantly affected by the collection method and the use of stabilizing agents. The following table summarizes the stability of Ang I under various conditions.

Stabilizer/ConditionMatrixStorage TemperatureDurationThis compound StabilityReference
EDTA PlasmaRoom TemperatureUp to 6 hoursStable when processed immediately[4]
EDTA + Protease Inhibitors (PMSF) Plasma-20°CUp to 30 daysStable[2]
60% Acetonitrile (B52724) Plasma SupernatantRoom TemperatureUp to 30 daysStable[5]
60% Acetonitrile Plasma Supernatant4°CUp to 30 daysStable[5][6]
Ice-cold 90% Ethanol Whole Blood-18°CUp to 7 daysStable

Experimental Protocols

Protocol 1: Blood Collection and Plasma Preparation with Protease Inhibitors

This protocol is a standard method for collecting blood and preparing plasma for Ang I analysis, particularly when measuring plasma renin activity (PRA).

Materials:

  • Chilled lavender-top (EDTA) tubes[7]

  • Protease inhibitor cocktail (e.g., containing PMSF, aprotinin, or a commercial cocktail)[2]

  • Refrigerated centrifuge[7]

  • Cryogenic vials

Procedure:

  • Preparation: Chill the EDTA collection tubes on ice before use.[7] Prepare the protease inhibitor cocktail according to the manufacturer's instructions or as described in the literature.

  • Blood Collection: Draw blood directly into the chilled EDTA tube.[7]

  • Inhibitor Addition: Immediately after blood collection, add the protease inhibitor cocktail to the tube. For instance, add 5 µL of PMSF solution per 0.5 mL of plasma.[2]

  • Mixing: Gently invert the tube 8-10 times to ensure thorough mixing of the blood and inhibitors.

  • Centrifugation: Immediately centrifuge the sample at 2000 x g for 15 minutes at 4°C.[4]

  • Plasma Aliquoting: Carefully aspirate the plasma supernatant without disturbing the buffy coat and transfer it to a pre-chilled cryogenic vial.

  • Storage: Immediately freeze the plasma samples at -80°C until analysis.[8]

Protocol 2: Sample Stabilization with Acetonitrile

This method is advantageous for sample collection in settings where immediate freezing or access to a refrigerated centrifuge is not possible, as it allows for storage at room temperature.[5][6]

Materials:

  • Lavender-top (EDTA) tubes

  • Acetonitrile (ACN), HPLC grade

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Blood Collection and Plasma Separation: Collect blood in an EDTA tube and centrifuge at 2000 x g for 15 minutes at room temperature to separate the plasma.[4]

  • Acetonitrile Addition: In a microcentrifuge tube, add acetonitrile to the plasma to a final concentration of 60% (v/v). For example, add 600 µL of ACN to 400 µL of plasma.[5][6]

  • Protein Precipitation: Vortex the mixture vigorously for 30 seconds to precipitate plasma proteins.

  • Centrifugation: Centrifuge the mixture at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the stabilized Ang I, to a new, clean tube.

  • Storage: The supernatant can be stored at room temperature for up to 30 days without significant degradation of Ang I.[5][6] For longer-term storage, freezing at -20°C or -80°C is recommended.

Experimental Workflow for Sample Handling

The following diagram illustrates a typical workflow for the collection and stabilization of biological samples for Ang I analysis.

experimental_workflow cluster_collection Sample Collection cluster_stabilization Stabilization Method cluster_processing_a Processing (Method A) cluster_processing_b Processing (Method B) cluster_analysis Analysis start Start: Patient Sample collect_blood Collect Blood in Chilled EDTA Tube start->collect_blood add_inhibitors Method A: Add Protease Inhibitors collect_blood->add_inhibitors add_acn Method B: Add 60% Acetonitrile collect_blood->add_acn centrifuge_cold Centrifuge at 4°C add_inhibitors->centrifuge_cold centrifuge_rt Centrifuge at RT add_acn->centrifuge_rt aliquot_plasma Aliquot Plasma centrifuge_cold->aliquot_plasma freeze_a Store at -80°C aliquot_plasma->freeze_a analysis Downstream Analysis (e.g., LC-MS/MS, RIA) freeze_a->analysis precipitate Precipitate Proteins centrifuge_rt->precipitate collect_supernatant Collect Supernatant precipitate->collect_supernatant store_b Store at RT or Freeze collect_supernatant->store_b store_b->analysis

Caption: Experimental workflow for sample stabilization.

Conclusion

The stability of this compound in biological samples is paramount for obtaining reliable and reproducible data. The choice of stabilization technique will depend on the specific experimental conditions and available resources. For immediate processing, the use of chilled EDTA tubes with the addition of a protease inhibitor cocktail is a robust method. For situations where immediate freezing is not feasible, stabilization with 60% acetonitrile offers a reliable alternative that allows for sample storage at room temperature. By following these detailed protocols, researchers can significantly improve the accuracy and consistency of their this compound measurements.

References

Application Notes and Protocols for Selecting the Right Antibody for Angiotensin I Immunohistochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection of Angiotensin I (Ang I) in tissues via immunohistochemistry (IHC) is crucial for understanding its role in the renin-angiotensin system (RAS) and its implications in various physiological and pathological states. However, the selection of a specific and reliable antibody for this compound presents significant challenges due to the peptide's small size and its close structural similarity to Angiotensin II (Ang II) and the precursor molecule, angiotensinogen.

These application notes provide a comprehensive guide to navigating the complexities of antibody selection and validation for this compound immunohistochemistry, ensuring accurate and reproducible results.

Critical Considerations for Antibody Selection

The specificity of the primary antibody is the most critical factor for successful this compound IHC. Researchers must be aware of the potential for cross-reactivity, not only with Angiotensin II but also with angiotensinogen.

Key Antibody Selection Criteria:

  • Immunogen Specificity: The immunogen used to generate the antibody should ideally be specific to the this compound sequence and not share significant homology with Angiotensin II or other related peptides. Information about the immunogen is often available on the antibody datasheet.

  • Validation Data: Scrutinize the manufacturer's validation data. Look for evidence of testing in IHC applications, including images of stained tissues. Crucially, ascertain if the antibody has been validated using knockout models or other rigorous specificity tests.[1][2] Studies have shown that many commercially available antibodies for angiotensin receptors lack specificity, highlighting the importance of thorough validation.[3][4][5]

  • Cross-Reactivity Information: The antibody datasheet should provide information on cross-reactivity with related peptides. An ideal this compound antibody will have minimal or no cross-reactivity with Angiotensin II.[6]

  • Clonality: Both monoclonal and polyclonal antibodies have their advantages and disadvantages. Monoclonal antibodies offer high specificity to a single epitope and batch-to-batch consistency. Polyclonal antibodies, which recognize multiple epitopes, can provide signal amplification but may have a higher risk of off-target binding.[7][8]

  • Literature Citations: Look for antibodies that have been successfully used and validated in peer-reviewed publications for this compound IHC.

Data Presentation: Antibody Validation Checklist

Before beginning any experiment, researchers should compile and evaluate the following information for each candidate antibody. This data can be found on manufacturer datasheets and in published literature.

ParameterDesired CharacteristicSource of Information
Immunogen Specific to this compoundManufacturer's Datasheet
Specificity High affinity for this compoundValidation data (ELISA, Western Blot with peptide competition)
Cross-Reactivity Minimal to no binding to Angiotensin II, AngiotensinogenManufacturer's Datasheet, Published Literature
Application Validation Validated for Immunohistochemistry (IHC)Manufacturer's Datasheet, Published Literature[1][2]
Host Species Different from the species of the sample tissueManufacturer's Datasheet
Clonality Monoclonal for high specificity; Polyclonal for signal amplificationManufacturer's Datasheet
Positive Control Tissue Recommended positive control tissue providedManufacturer's Datasheet
Negative Control Data Staining in knockout/knockdown tissue is absentPublished Literature, Internal Validation

The Renin-Angiotensin Signaling Pathway

Understanding the context of this compound within the broader Renin-Angiotensin System (RAS) is essential for interpreting IHC results. This compound is an intermediate peptide that is converted to the active Angiotensin II.

Angiotensinogen Angiotensinogen Angiotensin_I This compound Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE AT1R AT1 Receptor Angiotensin_II->AT1R AT2R AT2 Receptor Angiotensin_II->AT2R Vasoconstriction Vasoconstriction, Aldosterone Release, Cell Proliferation AT1R->Vasoconstriction

Caption: The Renin-Angiotensin System (RAS) signaling cascade.

Experimental Protocols

A meticulous and well-controlled experimental protocol is paramount for obtaining reliable this compound IHC results.

Antibody Validation Workflow

Prior to staining experimental tissues, a rigorous antibody validation workflow must be implemented.

cluster_0 Pre-Validation cluster_1 IHC Validation cluster_2 Experimental Staining Datasheet Review Datasheet & Literature Peptide_Competition Peptide Competition (ELISA/Western Blot) Datasheet->Peptide_Competition Positive_Control Positive Control Tissue Staining Peptide_Competition->Positive_Control Negative_Control Negative Control (e.g., Knockout Tissue) Positive_Control->Negative_Control Titration Antibody Titration Negative_Control->Titration Experiment Stain Experimental Tissues Titration->Experiment

Caption: Workflow for this compound antibody validation.

Detailed Immunohistochemistry Protocol for this compound

This protocol is a general guideline and may require optimization for specific antibodies and tissues.

1. Tissue Preparation

  • Fix fresh tissue in 10% neutral buffered formalin for 18-24 hours at room temperature.

  • Dehydrate the tissue through a graded series of ethanol (B145695) (70%, 80%, 95%, 100%).[9][10]

  • Clear the tissue in xylene and embed in paraffin.

  • Cut 4-5 µm thick sections and mount on positively charged slides.

2. Deparaffinization and Rehydration

  • Incubate slides at 60°C for 1 hour.

  • Deparaffinize sections in xylene (2 x 5 minutes).

  • Rehydrate through graded ethanol to distilled water (100%, 95%, 70% ethanol, 2 minutes each, then distilled water).[10]

3. Antigen Retrieval

  • This step is crucial for unmasking the epitope. Heat-Induced Epitope Retrieval (HIER) is commonly used.

  • Immerse slides in a retrieval solution (e.g., 10 mM Sodium Citrate buffer, pH 6.0).[11]

  • Heat the solution to 95-100°C for 20 minutes.

  • Allow slides to cool in the buffer for 20 minutes at room temperature.

4. Blocking

  • Wash slides in PBS or TBS.

  • Block endogenous peroxidase activity by incubating sections in 3% hydrogen peroxide for 10-15 minutes.[10]

  • Rinse with PBS/TBS.

  • Block non-specific binding by incubating with a blocking serum (e.g., normal serum from the species in which the secondary antibody was raised) for 1 hour at room temperature.

5. Primary Antibody Incubation

  • Dilute the primary this compound antibody to its optimal concentration in the antibody diluent.

  • Incubate the sections with the primary antibody overnight at 4°C in a humidified chamber.[11]

6. Detection

  • Wash slides in PBS/TBS.

  • Incubate with a biotinylated secondary antibody for 30-60 minutes at room temperature.[11]

  • Wash slides in PBS/TBS.

  • Incubate with a streptavidin-horseradish peroxidase (HRP) conjugate for 30 minutes.[11]

  • Wash slides in PBS/TBS.

7. Chromogen and Counterstaining

  • Apply the chromogen substrate (e.g., DAB) and monitor for color development.

  • Immerse slides in distilled water to stop the reaction.[11]

  • Counterstain with hematoxylin.

  • Rinse in water.

8. Dehydration and Mounting

  • Dehydrate sections through graded ethanol to xylene.

  • Mount with a permanent mounting medium.

Essential Controls for this compound IHC:

  • Positive Control: A tissue known to express this compound (e.g., kidney, lung).

  • Negative Control: A tissue known not to express this compound, or a knockout/knockdown tissue if available.

  • Isotype Control: A non-immune immunoglobulin of the same isotype and at the same concentration as the primary antibody to assess non-specific binding.

  • No Primary Antibody Control: To check for non-specific binding of the secondary antibody.

  • Peptide Blocking: Pre-incubate the primary antibody with an excess of the immunizing peptide (this compound). A significant reduction or elimination of staining indicates specificity. This is a critical control for this compound IHC.

References

Application Notes and Protocols for Angiotensin II Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiotensin II is a key effector peptide of the renin-angiotensin system (RAS), playing a crucial role in blood pressure regulation, fluid and electrolyte homeostasis, and cardiovascular remodeling. Its physiological and pathophysiological effects are mediated primarily through two G protein-coupled receptors (GPCRs): the angiotensin II type 1 (AT1) and type 2 (AT2) receptors. While both receptors bind angiotensin II with high affinity, they often trigger opposing downstream signaling pathways. The AT1 receptor is responsible for most of the classical effects of angiotensin II, including vasoconstriction and aldosterone (B195564) secretion, whereas the AT2 receptor is often associated with vasodilation and anti-proliferative effects.[1][2] Consequently, the pharmacological characterization of compounds targeting these receptors is of significant interest in the development of therapeutics for cardiovascular diseases.

Radioligand binding assays are a fundamental tool for quantifying the interaction of ligands with receptors. These assays allow for the determination of key pharmacological parameters such as the equilibrium dissociation constant (Kd), the maximum receptor density (Bmax), and the inhibitory constant (Ki) of unlabeled compounds. This document provides detailed protocols for performing saturation and competition radioligand binding assays for angiotensin II receptors.

Signaling Pathways of Angiotensin II Receptors

The distinct physiological roles of AT1 and AT2 receptors are a direct consequence of their divergent intracellular signaling cascades.

AT1 Receptor Signaling: The AT1 receptor primarily couples to Gq/11, Gi, and G12/13 proteins.[1] A major signaling pathway involves the activation of phospholipase C (PLC), which leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, and DAG activates protein kinase C (PKC), culminating in cellular responses such as smooth muscle contraction and cell growth.[1][3] Additionally, AT1 receptor activation can stimulate the phosphorylation of several tyrosine-containing proteins and activate NADPH oxidase.[2][4]

AT2 Receptor Signaling: In contrast, the AT2 receptor often signals through Gαi/o proteins.[1] Its activation leads to the stimulation of various protein phosphatases, which can counteract the effects of AT1 receptor signaling by dephosphorylating downstream effectors.[1] The AT2 receptor is also linked to the bradykinin-nitric oxide (NO)-cyclic GMP (cGMP) pathway, which promotes vasodilation.[2][4]

AT1_Signaling_Pathway AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Binds Gq11 Gq/11 AT1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ [Ca²⁺]i IP3->Ca2 Releases PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Responses Cellular Responses (Vasoconstriction, etc.) Ca2->Cellular_Responses PKC->Cellular_Responses

Simplified AT1 Receptor Signaling Pathway.

AT2_Signaling_Pathway AngII Angiotensin II AT2R AT2 Receptor AngII->AT2R Binds Gai Gαi/o AT2R->Gai Activates NO_cGMP Bradykinin-NO-cGMP Pathway AT2R->NO_cGMP Activates Phosphatases Protein Phosphatases (PP2A, SHP-1) Gai->Phosphatases Activates Cellular_Responses Cellular Responses (Vasodilation, Anti-proliferation) Phosphatases->Cellular_Responses NO_cGMP->Cellular_Responses

Simplified AT2 Receptor Signaling Pathway.

Experimental Protocols

I. Preparation of Receptor Membranes

A reliable source of angiotensin II receptors is required for in vitro binding assays. This can be in the form of membranes prepared from tissues endogenously expressing the receptors (e.g., rat liver for AT1 receptors) or from cell lines recombinantly expressing the receptor of interest.[5][6]

Materials:

  • Tissue or cells expressing angiotensin II receptors

  • Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, containing protease inhibitors (e.g., cOmplete™ Protease Inhibitor Cocktail)

  • Centrifuge and ultracentrifuge

  • Dounce homogenizer or polytron

Protocol:

  • Mince the tissue or collect the cell pellet on ice.

  • Homogenize the tissue/cells in ice-cold Homogenization Buffer using a Dounce homogenizer or polytron.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Collect the supernatant and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the membranes.

  • Resuspend the membrane pellet in an appropriate volume of Assay Buffer (see below) or a storage buffer containing cryoprotectant (e.g., glycerol) and store at -80°C in aliquots.

  • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA assay).

II. Saturation Radioligand Binding Assay (to determine Kd and Bmax)

This assay measures the total and non-specific binding of a radioligand at various concentrations to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).

Materials:

  • Receptor membrane preparation

  • Radioligand (e.g., [125I]Sar1,Ile8-Angiotensin II)

  • Unlabeled ligand for non-specific binding (e.g., unlabeled Angiotensin II or a high concentration of a specific antagonist like Losartan for AT1)

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4[7]

  • 96-well plates

  • Filtration apparatus with glass fiber filters (e.g., Whatman GF/C)

  • Scintillation counter and scintillation fluid

Protocol:

  • Prepare serial dilutions of the radioligand in Assay Buffer.

  • In a 96-well plate, set up the following in triplicate:

    • Total Binding: Add a fixed amount of membrane protein (e.g., 10 µg) and increasing concentrations of the radioligand.[8]

    • Non-specific Binding (NSB): Add the same amount of membrane protein, the same increasing concentrations of the radioligand, and a high concentration of an unlabeled ligand (e.g., 10 µM Losartan) to saturate the specific binding sites.[8]

  • Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.[7]

  • Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in 0.3% polyethyleneimine (PEI).[7]

  • Wash the filters rapidly with ice-cold Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.

  • Plot the specific binding (y-axis) against the concentration of the radioligand (x-axis).

  • Fit the data using non-linear regression analysis (one-site binding hyperbola) to determine the Kd and Bmax values.

ParameterDescriptionTypical Value Range (AT1 Receptor)
Kd Equilibrium dissociation constant; concentration of radioligand at which 50% of the receptors are occupied at equilibrium. A lower Kd indicates higher binding affinity.0.1 - 5 nM
Bmax Maximum number of binding sites; reflects the density of receptors in the membrane preparation.Varies with tissue/cell type and preparation
III. Competition Radioligand Binding Assay (to determine Ki)

This assay measures the ability of an unlabeled test compound to compete with a fixed concentration of a radioligand for binding to the receptor. This allows for the determination of the inhibitory constant (Ki) of the test compound.

Materials:

  • Same as for the saturation binding assay, plus the unlabeled test compound(s).

Protocol:

  • Prepare serial dilutions of the unlabeled test compound in Assay Buffer.

  • In a 96-well plate, set up the following in triplicate:

    • Total Binding: Add a fixed amount of membrane protein and a fixed concentration of the radioligand (typically at its Kd value).

    • Non-specific Binding (NSB): Add the same amount of membrane protein, the same concentration of radioligand, and a high concentration of an unlabeled ligand.

    • Competition Binding: Add the same amount of membrane protein, the same concentration of radioligand, and increasing concentrations of the test compound.

  • Follow the incubation, filtration, and counting steps as described for the saturation binding assay.

Data Analysis:

  • Calculate the percentage of specific binding at each concentration of the test compound.

  • Plot the percentage of specific binding (y-axis) against the log concentration of the test compound (x-axis).

  • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant determined from the saturation binding assay.[3]

LigandReceptor SubtypeReported Ki (nM)
Angiotensin II AT1~1.7[9]
Losartan AT12.63 - 125 (two-site affinity)[10]
Valsartan AT1~11.8[9]
Irbesartan AT1Low nanomolar range[11]
PD123319 AT2High affinity for AT2
CGP-42112A AT2~19,000 (IC50)[10]

Note: Ki values can vary depending on the experimental conditions, radioligand used, and tissue/cell source.

Experimental Workflow Visualization

Experimental_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Tissue Tissue/Cells Homogenize Homogenization Tissue->Homogenize Centrifuge1 Low-Speed Centrifugation Homogenize->Centrifuge1 Centrifuge2 Ultracentrifugation Centrifuge1->Centrifuge2 Membranes Receptor Membranes Centrifuge2->Membranes Assay_Setup Assay Setup (Total, NSB, Competition) Membranes->Assay_Setup Incubation Incubation Assay_Setup->Incubation Filtration Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Calc_Specific Calculate Specific Binding Counting->Calc_Specific Plotting Plot Data Calc_Specific->Plotting Nonlinear_Regression Non-linear Regression Plotting->Nonlinear_Regression Results Determine Kd, Bmax, Ki Nonlinear_Regression->Results

Workflow for Angiotensin II Receptor Binding Assay.

Conclusion

The protocols outlined in this document provide a robust framework for the characterization of ligands targeting the angiotensin II AT1 and AT2 receptors. Accurate determination of binding affinities (Kd and Ki) and receptor density (Bmax) is essential for understanding the structure-activity relationships of novel compounds and for their preclinical evaluation. By employing these standardized methodologies, researchers can generate high-quality, reproducible data to advance the development of new therapeutics for cardiovascular and related diseases.

References

Application Notes and Protocols for Fluorescent Probing of the Renin-Angiotensin System with a Focus on Angiotensin I Dynamics

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Angiotensin I is a decapeptide that serves as a precursor to the potent vasoconstrictor Angiotensin II within the Renin-Angiotensin System (RAS). The direct imaging of this compound in biological systems using fluorescent probes is a nascent field with limited commercially available, specific reagents. Current methodologies predominantly rely on indirect approaches, such as measuring the activity of enzymes responsible for the production (Renin) and degradation (Angiotensin-Converting Enzyme - ACE) of this compound. This document provides an overview of these established indirect methods and discusses the potential for developing direct this compound probes.

The RAS is a critical hormonal cascade that regulates blood pressure, and fluid and electrolyte balance.[1] Dysregulation of this system is implicated in various cardiovascular and renal diseases.[1] Visualizing the components of this pathway at a molecular level is crucial for understanding disease pathogenesis and for the development of novel therapeutics.

I. Indirect Imaging of this compound Dynamics via Renin Activity

An effective strategy to visualize the production of this compound is to image the activity of renin, the enzyme that cleaves angiotensinogen (B3276523) to form this compound. This can be achieved using activatable near-infrared fluorescent (NIRF) probes.

Application Note: In Vivo Imaging of Renin Activity

This application note describes the use of a renin-activatable NIRF probe for the non-invasive, real-time imaging of renin activity in vivo, which serves as a proxy for this compound production.

  • Principle: The NIRF probe consists of an angiotensinogen-derived peptide sequence flanked by two NIR fluorochromes. In its native state, the probe is quenched. Upon cleavage by renin, the fluorochromes are separated, leading to a detectable fluorescent signal.[2] The intensity of this signal is proportional to the renin activity.

  • Probe Example: ReninSense680™ is a commercially available probe that operates on this principle.[2]

  • Applications:

    • Monitoring abnormal RAS function in hypertension and cardiovascular disease.[2]

    • Assessing the progression of renal disease.

    • Evaluating the efficacy of therapeutic interventions targeting the RAS.[2]

    • Longitudinal studies of RAS signaling in aging.[2]

Quantitative Data Summary
ParameterValue/RangeSpecies/ModelReference
Probe NameReninSense680™Mouse
Excitation Wavelength~680 nmIn vivo/Ex vivo
Emission Wavelength~700 nmIn vivo/Ex vivo
Imaging Depth Penetration1-2 cmDeep tissue
In vivo Imaging Timepoint24 hours post-injectionMouse
Experimental Protocol: In Vivo Renin Activity Imaging in Mice

This protocol is adapted from a study using ReninSense680™ in a progeroid mouse model.[2]

Materials:

  • ReninSense680™ probe

  • Anesthesia (e.g., isoflurane)

  • Animal imaging system with NIR fluorescence detection capabilities (e.g., FMT 2500)

  • MicroCT for anatomical co-registration

  • Saline solution

Procedure:

  • Probe Reconstitution: Reconstitute the lyophilized ReninSense680™ probe according to the manufacturer's instructions.

  • Animal Preparation: Anesthetize the mouse using isoflurane.

  • Probe Administration: Inject the ReninSense680™ probe intravenously at the recommended dose.

  • Imaging:

    • At 24 hours post-injection, anesthetize the mouse.

    • Perform combined microCT and fluorescence molecular tomography (FMT) imaging. The microCT provides anatomical context for the fluorescence signal.

    • Acquire fluorescence images at the appropriate excitation and emission wavelengths for the probe.

  • Ex Vivo Confirmation (Optional):

    • Following in vivo imaging, euthanize the mouse.

    • Harvest the kidneys and other organs of interest.

    • Image the organs ex vivo using a suitable NIR imaging system to confirm the localization of the fluorescent signal.

  • Data Analysis:

    • Co-register the fluorescence and microCT images.

    • Quantify the fluorescence intensity in the regions of interest (e.g., kidneys).

Signaling Pathway and Experimental Workflow

cluster_0 Renin-Angiotensin System Angiotensinogen Angiotensinogen AngiotensinI This compound Angiotensinogen->AngiotensinI Cleavage AngiotensinII Angiotensin II AngiotensinI->AngiotensinII Conversion Renin Renin Renin->Angiotensinogen ACE ACE ACE->AngiotensinI

Caption: The Renin-Angiotensin System cascade.

cluster_1 In Vivo Renin Imaging Workflow start Anesthetize Mouse inject Inject ReninSense680™ start->inject wait Wait 24 hours inject->wait image In Vivo Imaging (FMT/microCT) wait->image euthanize Euthanize image->euthanize analyze Data Analysis image->analyze harvest Harvest Organs euthanize->harvest exvivo Ex Vivo Imaging harvest->exvivo exvivo->analyze

Caption: Experimental workflow for in vivo renin imaging.

II. Indirect Assessment of this compound via ACE Activity

The conversion of this compound to Angiotensin II is catalyzed by ACE. Therefore, measuring ACE activity provides an indication of the rate of this compound clearance. This is typically performed in vitro using fluorescence-based assays.

Application Note: In Vitro ACE Activity Assay

This application note details a fluorescence-based method for quantifying ACE activity in biological samples.

  • Principle: The assay utilizes an internally quenched fluorescent substrate of ACE. In its intact form, the fluorescence of a donor fluorophore is quenched by a nearby acceptor molecule. When ACE cleaves the substrate, the fluorophore and quencher are separated, resulting in an increase in fluorescence that can be measured over time.[3]

  • Substrate Example: o-aminobenzoylglycyl-p-nitro-L-phenylalanyl-L-proline is a commercially available substrate where the o-aminobenzoyl group is the fluorophore and the p-nitro group acts as the quencher.[3]

  • Applications:

    • Screening for ACE inhibitors in drug discovery.

    • Studying the regulation of ACE in various physiological and pathological conditions.

    • Determining ACE activity in tissue homogenates and cell lysates.

Quantitative Data Summary
ParameterValue/RangeConditionsReference
Substrateo-aminobenzoylglycyl-p-nitro-L-phenylalanyl-L-prolineIn vitro assay[3]
Excitation Wavelength355 nmMicroplate fluorometer[4]
Emission Wavelength405 nmMicroplate fluorometer[4]
Assay Time~1.5 hoursOne-step reagent addition[3]
Sample TypesSerum, cell or tissue lysateBiological samples[5]
Experimental Protocol: In Vitro ACE Activity Assay

This protocol is a general guideline based on established methods.[3]

Materials:

  • ACE fluorescent substrate

  • ACE standard solution

  • Assay buffer (e.g., Tris-HCl with ZnCl2)

  • 96-well black microplate

  • Microplate fluorometer

  • Sample (e.g., serum, tissue homogenate)

Procedure:

  • Reagent Preparation: Prepare working solutions of the ACE substrate and ACE standard in the assay buffer.

  • Sample Preparation: Dilute the biological sample in the assay buffer to a concentration that falls within the linear range of the assay.

  • Assay Setup:

    • Pipette the samples, standards, and a buffer blank into the wells of the 96-well microplate.

    • Add the ACE substrate solution to all wells to initiate the reaction.

  • Measurement:

    • Immediately place the microplate in a fluorometer pre-set to the appropriate excitation and emission wavelengths.

    • Monitor the increase in fluorescence over time at a constant temperature (e.g., 37°C).

  • Data Analysis:

    • Calculate the rate of the reaction (change in fluorescence per unit time) for each sample and standard.

    • Generate a standard curve using the known concentrations of the ACE standard.

    • Determine the ACE activity in the samples by interpolating their reaction rates on the standard curve.

III. Future Directions: Development of Direct Fluorescent Probes for this compound

While indirect methods are well-established, the development of specific fluorescent probes for the direct imaging of this compound would provide more precise spatial and temporal information about its dynamics.

Potential Strategies for Probe Development:
  • Fluorescent Labeling of this compound: this compound can be chemically conjugated to a fluorescent dye. A study has reported the use of fluorescein-labeled this compound for a fluorescence polarization assay.[6] This approach could be adapted for imaging applications. The labeling protocol would likely involve the reaction of an amine-reactive fluorescent dye with the N-terminal amine or the amine group of a lysine (B10760008) residue in an this compound analog.

  • Development of this compound-Specific Binders: A more sophisticated approach would be to develop a fluorescent probe based on a molecule that specifically binds to this compound, such as an antibody fragment (e.g., Fab, nanobody) or a synthetic aptamer. This binder would be conjugated to a fluorophore. This strategy would offer high specificity and could be designed as a "turn-on" probe that only fluoresces upon binding to this compound.

Logical Workflow for Developing a Direct this compound Probe

cluster_2 Direct this compound Probe Development start Identify this compound Binding Moiety synthesis Synthesize and Purify Binder start->synthesis conjugation Conjugate Binder to Fluorophore synthesis->conjugation characterization Characterize Probe (Binding Affinity, Specificity) conjugation->characterization invitro In Vitro Validation (Cell Culture) characterization->invitro invivo In Vivo Validation (Animal Models) invitro->invivo end Optimized Probe for Imaging invivo->end

References

Application Notes and Protocols for Studying Angiotensin I-Converting Enzyme (ACE) Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiotensin I-converting enzyme (ACE), a key component of the Renin-Angiotensin System (RAS), plays a critical role in the regulation of blood pressure. It primarily catalyzes the conversion of the inactive decapeptide this compound to the potent vasoconstrictor Angiotensin II. Consequently, ACE has become a major therapeutic target for the management of hypertension and related cardiovascular disorders. The development and screening of ACE inhibitors are pivotal in drug discovery. This document provides detailed application notes and protocols for common in vitro methods used to determine ACE activity and to screen for potential ACE inhibitors. The methodologies covered include spectrophotometric, fluorometric, and HPLC-based assays.

Signaling Pathway of the Renin-Angiotensin System (RAS)

The following diagram illustrates the central role of ACE in the Renin-Angiotensin System.

cluster_0 Renin Action cluster_1 ACE Action Angiotensinogen Angiotensinogen Angiotensin_I This compound Angiotensinogen->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone Bradykinin Bradykinin (Active) Inactive_Fragments Inactive Fragments Bradykinin->Inactive_Fragments Renin Renin ACE ACE

Caption: The Renin-Angiotensin System (RAS) cascade.

General Experimental Workflow for ACE Activity Assays

The following diagram outlines the general workflow for in vitro ACE activity and inhibition assays.

start Start reagent_prep Reagent Preparation (Buffer, ACE, Substrate, Inhibitor) start->reagent_prep reaction_setup Reaction Setup (Incubate ACE with/without Inhibitor) reagent_prep->reaction_setup initiate_reaction Initiate Reaction (Add Substrate) reaction_setup->initiate_reaction incubation Incubation (Controlled Temperature and Time) initiate_reaction->incubation stop_reaction Stop Reaction (e.g., add acid) incubation->stop_reaction detection Detection of Product/Substrate (Spectrophotometry, Fluorometry, HPLC) stop_reaction->detection data_analysis Data Analysis (Calculate Activity/% Inhibition/IC50) detection->data_analysis end End data_analysis->end

Caption: General workflow for an in vitro ACE inhibition assay.

Data Presentation

Table 1: Kinetic Parameters of ACE for Various Substrates
SubstrateDetection MethodK_m_ (mM)V_max_ (µmol/min)ACE SourceReference
Hippuryl-His-Leu (HHL)Spectrophotometric/HPLC0.21 - 1.80.42Rabbit Lung[1][2]
N-[3-(2-furyl)acryloyl]-L-phenylalanylglycylglycine (FAPGG)Spectrophotometric0.31Not specifiedNot specified[2]
o-aminobenzoylglycyl-p-nitrophenylalanyl-L-prolineFluorometricNot specifiedNot specifiedNot specified
Benzoyl-Gly-His-Leu (Bz-Gly-His-Leu)Not specified0.1835.59 (µmol/min/mL)Sheep Lung[1]

Note: V_max_ values are highly dependent on enzyme concentration and purity, making direct comparisons between studies challenging.

Table 2: Inhibitory Constants of Common ACE Inhibitors
InhibitorIC_50_ (nM)K_i_ (nM)ACE SourceReference
Captopril1.9 - 352.0Rat Tissues, Not specified[3][4]
Enalaprilat1.1 - 5.2Not specifiedRat Tissues[4]
Lisinopril1.2 - 2451.0Not specified[4]
Perindoprilat2.4Not specifiedNot specified[4]
Quinaprilat3Not specifiedNot specified[4]
Ramiprilat1.5 - 4.2Not specifiedNot specified[4]
Fosinoprilat11Not specifiedNot specified[4]
Zofenoprilat20Not specifiedNot specified[4]

Note: IC_50_ and K_i_ values can vary depending on the substrate used and the specific assay conditions.

Experimental Protocols

Spectrophotometric Assay using Hippuryl-His-Leu (HHL)

This widely used method is based on the quantification of hippuric acid (HA) produced from the enzymatic cleavage of HHL by ACE. The amount of HA is determined by measuring the absorbance at 228 nm.

prep Prepare Reagents: - Assay Buffer (pH 8.3) - HHL Substrate Solution - ACE Solution - Inhibitor Solutions setup Assay Setup (in microplate): - Add Buffer - Add ACE Solution - Add Inhibitor (or vehicle) prep->setup preincubate Pre-incubate at 37°C for 5-10 min setup->preincubate initiate Initiate Reaction: Add HHL Substrate Solution preincubate->initiate incubate Incubate at 37°C for 30-60 min initiate->incubate stop Stop Reaction: Add 1 M HCl incubate->stop extract Extract Hippuric Acid: Add Ethyl Acetate, Vortex, Centrifuge stop->extract measure Measure Absorbance of the organic phase at 228 nm extract->measure calculate Calculate ACE Activity or % Inhibition measure->calculate

Caption: Workflow for the HHL-based spectrophotometric ACE assay.

Reagent Preparation:

  • Assay Buffer: 100 mM sodium borate (B1201080) buffer with 300 mM NaCl, pH 8.3.

  • HHL Substrate Solution: 5 mM Hippuryl-His-Leu in Assay Buffer. Prepare fresh.

  • ACE Solution: Reconstitute ACE (e.g., from rabbit lung) in Assay Buffer to a working concentration (e.g., 2 mU/mL). Keep on ice.

  • Inhibitor Solutions: Prepare a stock solution of the inhibitor in a suitable solvent and make serial dilutions in Assay Buffer.

  • Stopping Solution: 1 M HCl.

Assay Procedure:

  • In a microcentrifuge tube, add 50 µL of Assay Buffer.

  • Add 10 µL of the inhibitor solution (or Assay Buffer for control).

  • Add 20 µL of ACE solution and pre-incubate at 37°C for 10 minutes.

  • Initiate the reaction by adding 20 µL of HHL substrate solution.

  • Incubate the reaction mixture at 37°C for 30-60 minutes.

  • Stop the reaction by adding 150 µL of 1 M HCl.

  • Extract the hippuric acid by adding 500 µL of ethyl acetate, vortexing for 30 seconds, and centrifuging to separate the phases.

  • Carefully transfer 400 µL of the upper organic layer to a new tube and evaporate the ethyl acetate.

  • Reconstitute the dried hippuric acid in 200 µL of deionized water.

  • Measure the absorbance at 228 nm using a UV-Vis spectrophotometer.

Data Analysis:

  • Calculate the concentration of hippuric acid produced from a standard curve.

  • ACE activity is expressed as the amount of hippuric acid produced per unit of time.

  • Percentage of inhibition is calculated using the formula: % Inhibition = [(Activity_control - Activity_inhibitor) / Activity_control] x 100

Fluorometric Assay using Quenched Fluorescent Substrate

This high-sensitivity assay utilizes an internally quenched fluorescent substrate, such as o-aminobenzoylglycyl-p-nitrophenylalanyl-L-proline. Cleavage of the substrate by ACE separates a fluorophore from a quencher, resulting in an increase in fluorescence.

prep Prepare Reagents: - Assay Buffer (pH 8.3) - Fluorescent Substrate Solution - ACE Solution - Inhibitor Solutions setup Assay Setup (in 96-well black plate): - Add Buffer - Add ACE Solution - Add Inhibitor (or vehicle) prep->setup preincubate Pre-incubate at 37°C for 5-10 min setup->preincubate initiate Initiate Reaction: Add Fluorescent Substrate Solution preincubate->initiate measure Immediately Measure Fluorescence Kinetically (e.g., Ex: 355 nm, Em: 405 nm) at 37°C initiate->measure calculate Calculate the Rate of Reaction (Slope) and Determine % Inhibition or IC50 measure->calculate

Caption: Workflow for the fluorometric ACE activity assay.

Reagent Preparation:

  • Assay Buffer: 150 mM Tris-HCl with 1.125 M NaCl, pH 8.3.

  • Fluorescent Substrate Solution: Prepare a stock solution of o-aminobenzoylglycyl-p-nitrophenylalanyl-L-proline in DMSO and dilute to the desired final concentration (e.g., 0.45 mM) in Assay Buffer.

  • ACE Solution: Dilute ACE in Assay Buffer to a suitable working concentration.

  • Inhibitor Solutions: Prepare serial dilutions of the inhibitor in Assay Buffer.

Assay Procedure:

  • In a 96-well black microplate, add 40 µL of Assay Buffer.

  • Add 10 µL of the inhibitor solution (or Assay Buffer for control).

  • Add 50 µL of ACE solution and pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 100 µL of the pre-warmed fluorescent substrate solution to each well.

  • Immediately place the plate in a fluorescence microplate reader and monitor the increase in fluorescence (e.g., excitation at 355 nm and emission at 405 nm) over time in kinetic mode at 37°C.[5]

Data Analysis:

  • Determine the rate of the reaction (V) from the linear portion of the fluorescence versus time plot.

  • Calculate the percentage of inhibition for each inhibitor concentration.

  • The IC_50_ value, the concentration of inhibitor that causes 50% inhibition, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

HPLC-Based Assay

This method offers high specificity and sensitivity by separating the product (hippuric acid) from the substrate (HHL) and other reaction components using high-performance liquid chromatography before quantification.

prep Prepare Reagents: - Borate Buffer (pH 8.3) - HHL Substrate Solution - ACE Solution - Inhibitor Solutions setup Reaction Setup (in microcentrifuge tubes): - Add Buffer, ACE, and Inhibitor prep->setup preincubate Pre-incubate at 37°C for 5 min setup->preincubate initiate Initiate Reaction: Add HHL Substrate Solution preincubate->initiate incubate Incubate at 37°C for 30 min initiate->incubate stop Stop Reaction: Add 1 M HCl incubate->stop prepare_sample Prepare Sample for HPLC: Filter through 0.45 µm filter stop->prepare_sample hplc_analysis HPLC Analysis: - Inject sample - Separate on C18 column - Detect Hippuric Acid at 228 nm prepare_sample->hplc_analysis quantify Quantify Hippuric Acid (based on peak area and standard curve) hplc_analysis->quantify

Caption: Workflow for the HPLC-based ACE activity assay.

Reagent Preparation:

  • Borate Buffer: 100 mM sodium borate buffer with 300 mM NaCl, pH 8.3.

  • HHL Substrate Solution: 5 mM Hippuryl-His-Leu in Borate Buffer.

  • ACE Solution: 0.1 U/mL ACE in Borate Buffer.

  • Inhibitor Solutions: Serial dilutions of the inhibitor in Borate Buffer.

  • Stopping Solution: 1 M HCl.

  • Mobile Phase: e.g., Acetonitrile and water (20:80, v/v) containing 0.05% trifluoroacetic acid.

Assay Procedure:

  • In a microcentrifuge tube, mix 40 µL of the inhibitor solution (or buffer for control) with 10 µL of ACE solution.

  • Pre-incubate at 37°C for 5 minutes.

  • Start the reaction by adding 10 µL of HHL solution.

  • Incubate the mixture at 37°C for 30 minutes.

  • Terminate the reaction by adding 250 µL of 1 M HCl.

  • Filter the sample through a 0.45 µm syringe filter.

  • Inject an aliquot of the filtered sample into the HPLC system.

  • Perform chromatographic separation using a C18 reverse-phase column with a suitable mobile phase at a constant flow rate.

  • Monitor the elution of hippuric acid by measuring the absorbance at 228 nm.

Data Analysis:

  • Quantify the amount of hippuric acid produced by comparing the peak area to a standard curve of known hippuric acid concentrations.

  • Calculate ACE activity and percentage inhibition as described for the spectrophotometric assay.

Conclusion

The choice of method for studying ACE activity depends on various factors, including the required sensitivity, throughput, and available equipment. Spectrophotometric assays are simple and suitable for initial screening, while fluorometric assays offer higher sensitivity. HPLC-based methods provide the highest specificity and are ideal for detailed kinetic studies and analysis of complex mixtures. By following the detailed protocols provided in these application notes, researchers can obtain reliable and reproducible data on ACE activity, which is crucial for the discovery and characterization of novel ACE inhibitors.

References

Application Notes and Protocols for In Vivo Angiotensin I Infusion Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental design and execution of in vivo angiotensin I (Ang I) infusion studies. The protocols detailed below are intended to assist researchers in investigating the physiological and pathological roles of the renin-angiotensin-aldosterone system (RAAS), with a specific focus on the effects of Ang I.

Introduction

This compound is a decapeptide hormone that serves as the precursor to the potent vasoconstrictor, angiotensin II (Ang II). In vivo infusion of Ang I is a valuable experimental tool to study the activity of the angiotensin-converting enzyme (ACE) and the subsequent physiological effects of endogenously produced Ang II.[1] This model allows for the investigation of the RAAS cascade in various physiological and disease states, including hypertension, cardiovascular disease, and renal dysfunction.[2]

Key Experimental Considerations

  • Animal Model Selection: The choice of animal model is critical and depends on the specific research question. Mice and rats are the most commonly used species due to their well-characterized physiology and the availability of genetic models.[3][4][5]

  • Method of Infusion: Continuous infusion using implantable osmotic pumps is the preferred method for chronic studies to maintain stable plasma concentrations of Ang I.[6][7][8] For acute studies, intravenous infusion can be utilized.[9][10]

  • Blood Pressure Monitoring: Continuous and accurate blood pressure monitoring is essential. Implantable radio-telemetry devices are considered the gold standard for obtaining chronic, continuous blood pressure data from unrestrained animals in their home cages.[3][11][12]

  • ACE Activity: A key aspect of Ang I infusion studies is the consideration of ACE activity, which converts Ang I to Ang II. In some experimental designs, co-administration of an ACE inhibitor may be necessary to study the direct effects of Ang I or to investigate the efficacy of the inhibitor.[9][13]

Data Presentation

The following tables summarize representative quantitative data from in vivo angiotensin infusion studies. Note that data for this compound infusion are less commonly reported than for Angiotensin II.

Table 1: Hemodynamic Effects of this compound Infusion in Rats

ParameterBaselineThis compound Infusion (0.5 µg bolus)Percent ChangeCitation
Mean Arterial Pressure (MAP)NormalIncreased by 40%+40%[9]
Plasma Angiotensin II12 ± 2 fmol/mLIncreased 12-fold+1100%[9]
Renal Tissue Angiotensin II2.4 ± 0.3 pmol/gIncreased 2-fold+100%[9]

Table 2: Hemodynamic Effects of Chronic Angiotensin II Infusion in Mice

ParameterVehicle ControlAngiotensin II Infusion (1000 ng/kg/min for 28 days)Citation
Systolic Blood Pressure (mmHg)~121 ± 9~149 ± 14 (Day 0)[5]
Pulse Pressure (mmHg)No significant changeSignificant increase over time[5]

Table 3: Effects of Angiotensin II Infusion on Blood Pressure in Different Mouse Strains

Mouse StrainTreatmentDurationSystolic Blood Pressure (mmHg)Citation
C57BL/6J (Young)Angiotensin II (0.28 mg/kg/d)28 daysGradual increase to ~142 ± 8[14]
C57BL/6J (Aged)Angiotensin II (0.28 mg/kg/d)28 daysPrompt increase to >155 ± 12[14]
ApoE-/-Angiotensin II (1000 ng/kg/min)28 daysIncreased by ~23% within hours[5]
Wild TypeAngiotensin II + rIL-224 weeks~179 ± 7[15]
Wild TypeAngiotensin II4 weeks~155 ± 4[15]
Wild TypeAngiotensin II + anti-IL-22 mAb4 weeks~132 ± 4[15]

Signaling Pathways and Experimental Workflows

Renin-Angiotensin-Aldosterone System (RAAS) Signaling Pathway

The following diagram illustrates the classical RAAS pathway, which is central to the mechanism of action of infused this compound.

RAAS_Pathway cluster_enzymes Enzymes Angiotensinogen (B3276523) Angiotensinogen (Liver) AngI This compound Angiotensinogen->AngI Renin AngII Angiotensin II AngI->AngII ACE Aldosterone Aldosterone (Adrenal Cortex) AngII->Aldosterone AT1R AT1 Receptor AngII->AT1R Effects Vasoconstriction Sodium & Water Retention Increased Blood Pressure Aldosterone->Effects Renin Renin (Kidney) ACE ACE (Lungs, Endothelium) AT1R->Effects

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) cascade.

General Experimental Workflow for In Vivo this compound Infusion

This diagram outlines the key steps involved in a typical chronic this compound infusion study in rodents.

Experimental_Workflow start Start: Animal Acclimatization surgery Surgical Implantation: - Osmotic Pump (this compound) - Telemetry Device start->surgery recovery Post-Surgical Recovery (7-10 days) surgery->recovery data_collection Data Collection: - Continuous Blood Pressure - Heart Rate - Other physiological parameters recovery->data_collection intervention Optional: Co-administration of ACE inhibitor or other drugs data_collection->intervention termination Study Termination: - Sample Collection (Blood, Tissues) data_collection->termination intervention->data_collection analysis Data Analysis and Interpretation termination->analysis

Caption: Workflow for a chronic in vivo this compound infusion study.

Experimental Protocols

Protocol 1: Surgical Implantation of Osmotic Pumps for Continuous this compound Infusion

This protocol describes the subcutaneous implantation of an osmotic pump in a mouse or rat for the continuous delivery of this compound.[6][7][8]

Materials:

  • This compound

  • Sterile vehicle (e.g., saline)

  • Osmotic pump (e.g., ALZET®) appropriate for the animal size and study duration

  • Surgical instruments (scalpel, forceps, hemostats, wound clips or sutures)

  • Anesthesia (e.g., isoflurane)

  • Analgesics (e.g., buprenorphine, meloxicam)

  • Sterile drapes and gloves

  • Heating pad

  • Povidone-iodine and 70% ethanol

Procedure:

  • Pump Preparation: Prepare the this compound solution in the sterile vehicle at the desired concentration. Fill the osmotic pump with the solution according to the manufacturer's instructions. Prime the pump in sterile saline at 37°C for the recommended duration (typically at least 12 hours) to ensure immediate delivery upon implantation.[7]

  • Animal Preparation: Anesthetize the animal using isoflurane.[16] Shave the surgical site on the back, slightly posterior to the scapulae.[6] Disinfect the shaved area with povidone-iodine followed by 70% ethanol.[7]

  • Surgical Implantation:

    • Make a small incision (~1 cm) in the skin.[7]

    • Using a hemostat, create a subcutaneous pocket by blunt dissection, large enough to accommodate the pump.[6]

    • Insert the primed osmotic pump into the pocket, delivery portal first.[6]

    • Close the incision with wound clips or sutures.[16]

  • Post-Operative Care:

    • Administer analgesics as prescribed.[6]

    • Place the animal on a heating pad until fully recovered from anesthesia.[16]

    • Monitor the animal daily for signs of pain, distress, or infection at the surgical site.[16]

    • House animals individually until wound clips are removed (typically 7-10 days post-surgery).[11]

Protocol 2: Implantation of a Telemetry Device for Continuous Blood Pressure Monitoring

This protocol details the implantation of a telemetry device in a mouse for continuous blood pressure and heart rate monitoring.[3][17][18]

Materials:

  • Telemetry transmitter (e.g., DSI PA-C10 for mice)

  • Surgical instruments

  • Anesthesia

  • Analgesics

  • Sterile drapes and gloves

  • Heating pad

  • Sutures (e.g., 6-0 or 7-0 non-absorbable)

Procedure:

  • Animal Preparation: Anesthetize the mouse and shave the ventral neck and upper dorsal areas.[17] Disinfect the surgical sites. Position the mouse in a supine position on a heating pad.[17]

  • Transmitter Body Implantation:

    • Make a small incision on the dorsal side behind the scapula.[18]

    • Create a subcutaneous pocket using blunt dissection.[18]

    • Insert the transmitter body into the pocket.[17]

  • Catheter Implantation (Carotid Artery):

    • Make a midline incision in the skin of the ventral neck.[17]

    • Carefully isolate the left common carotid artery from the surrounding tissue.[17]

    • Place three loose ligatures of non-absorbable suture around the artery.[17]

    • Tie off the cranial ligature permanently. Apply gentle traction to the caudal ligature to temporarily occlude blood flow.[18]

    • Make a small incision in the artery between the two ligatures.

    • Insert the telemetry catheter into the artery and advance it towards the aortic arch to the appropriate depth.[3]

    • Secure the catheter in place by tightening the middle and caudal ligatures.[17]

  • Wound Closure and Recovery:

    • Close the neck and dorsal incisions with sutures.[17]

    • Administer analgesics and allow the animal to recover on a heating pad.[17]

    • Allow a recovery period of at least 7-10 days before starting data collection to ensure stabilization of physiological parameters.[17]

Protocol 3: Measurement of Plasma this compound and II and Renin Activity

Following the infusion period, blood samples can be collected to measure plasma concentrations of this compound and II, as well as plasma renin activity (PRA).

Sample Collection:

  • Collect blood via cardiac puncture or from an arterial catheter into pre-chilled tubes containing an anticoagulant (e.g., EDTA) and protease inhibitors.

  • Immediately centrifuge the blood at 4°C to separate the plasma.

  • Store plasma samples at -80°C until analysis.

Assay Methods:

  • This compound and II Measurement: Plasma levels of this compound and II can be quantified using commercially available radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA) kits, or by mass spectrometry.[9][19][20]

  • Plasma Renin Activity (PRA): PRA is typically measured by determining the rate of this compound generation from endogenous angiotensinogen. This is often done using RIA or ELISA to quantify the amount of this compound produced during a controlled incubation period.[9]

References

Application Note: A Practical Guide to the Synthesis and Purification of Angiotensin I

Author: BenchChem Technical Support Team. Date: December 2025

Audience: This document is intended for researchers, scientists, and drug development professionals engaged in peptide synthesis and related fields.

Introduction: Angiotensin I is a decapeptide with the amino acid sequence Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu. It is a key component of the renin-angiotensin system (RAS), a critical regulator of blood pressure and fluid balance.[1][2] The synthesis of high-purity this compound is essential for a wide range of research applications, including studies on hypertension, cardiovascular disease, and the development of novel therapeutics. This guide provides a detailed protocol for the chemical synthesis of this compound using Fluorenylmethyloxycarbonyl (Fmoc)-based Solid-Phase Peptide Synthesis (SPPS), followed by its purification using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Overall Experimental Workflow

The synthesis and purification of this compound follow a multi-step process beginning with the sequential addition of amino acids on a solid support, followed by cleavage from the support, and concluding with purification and analysis.

Angiotensin_I_Workflow cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_cleavage Cleavage & Precipitation cluster_purification Purification & Analysis Resin 1. Resin Preparation (Swelling) Deprotection 2. Fmoc Deprotection (Piperidine/DMF) Resin->Deprotection Wash1 3. Washing (DMF/IPA) Deprotection->Wash1 Coupling 4. Amino Acid Coupling (HBTU/DIEA) Wash1->Coupling Wash2 5. Washing (DMF) Coupling->Wash2 Wash2->Deprotection Next Cycle Loop_Label Repeat for each a.a. in sequence Cleavage 6. Cleavage from Resin & Side-Chain Deprotection Wash2->Cleavage Precipitation 7. Ether Precipitation (Crude Peptide) Cleavage->Precipitation Purification 8. Purification (RP-HPLC) Precipitation->Purification Analysis 9. Analysis (LC-MS) Purification->Analysis Lyophilization 10. Lyophilization (Pure Peptide) Analysis->Lyophilization

Caption: Workflow for this compound synthesis, cleavage, and purification.

Experimental Protocols

Materials and Reagents
  • Resin: Rink Amide MBHA resin or pre-loaded Fmoc-Leu-Wang resin.[3][4]

  • Fmoc-Protected Amino Acids: Fmoc-Asp(OtBu)-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Val-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Ile-OH, Fmoc-His(Trt)-OH, Fmoc-Pro-OH, Fmoc-Phe-OH, Fmoc-Leu-OH.

  • Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM), Isopropanol (IPA), Diethyl ether (cold).

  • Reagents for Deprotection: 20% (v/v) Piperidine (B6355638) in DMF.[3][4][5]

  • Reagents for Coupling: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU), 1-Hydroxybenzotriazole (HOBt), N,N-Diisopropylethylamine (DIEA).[4]

  • Reagents for Cleavage: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water (H₂O), Dithiothreitol (DTT). A common cleavage cocktail is TFA/TIS/H₂O (95:2.5:2.5 v/v).[6]

  • HPLC Solvents: Acetonitrile (ACN, HPLC grade), Deionized water, 0.1% TFA.

Protocol 1: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of this compound on a 0.1 mmol scale. The process involves sequential deprotection and coupling steps.[3][7]

  • Resin Preparation:

    • Place the resin (e.g., Rink Amide resin for a C-terminal amide) in a reaction vessel.[3][5]

    • Swell the resin in DMF for at least 30-60 minutes to ensure optimal reaction conditions.[3][8]

  • Fmoc Deprotection:

    • Drain the DMF from the swollen resin.

    • Add a solution of 20% piperidine in DMF to the resin.[5][9]

    • Agitate the mixture for 5-7 minutes.[3]

    • Drain the solution and repeat the piperidine treatment for another 10-15 minutes to ensure complete Fmoc removal.[9]

    • Drain the deprotection solution.

  • Washing:

    • Wash the resin thoroughly to remove residual piperidine and byproducts. Perform a series of washes, alternating between DMF and IPA (e.g., 5 x DMF, 3 x IPA, 5 x DMF).[9]

    • Confirm the presence of a free primary amine using a qualitative test like the Kaiser test.[9]

  • Amino Acid Coupling:

    • In a separate vial, dissolve the next Fmoc-protected amino acid (3 equivalents relative to resin loading) and HBTU/HOBt (3 eq.) in DMF.

    • Add DIEA (6 eq.) to activate the amino acid. The solution will typically change color.[4]

    • Immediately add the activated amino acid solution to the washed, deprotected resin.

    • Agitate the reaction mixture for 1-2 hours to allow for complete coupling.[5]

  • Post-Coupling Wash:

    • Drain the coupling solution.

    • Wash the peptide-resin thoroughly with DMF (at least 5 times) to remove excess reagents and byproducts.[3]

  • Repeat Cycle:

    • Repeat steps 2 through 5 for each amino acid in the this compound sequence (Leu, His, Phe, Pro, His, Ile, Tyr, Val, Arg, Asp).

Protocol 2: Peptide Cleavage and Deprotection

This step cleaves the synthesized peptide from the resin support and removes the acid-labile side-chain protecting groups simultaneously.[8][10]

  • Preparation:

    • After the final amino acid coupling and washing, thoroughly dry the peptide-resin under a vacuum.

  • Cleavage Reaction:

    • Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O). Caution: Work in a fume hood and wear appropriate PPE as TFA is highly corrosive. [11]

    • Add the cleavage cocktail to the dried peptide-resin (approx. 10 mL per gram of resin).

    • Stir the mixture at room temperature for 2-3 hours.[6]

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate, which contains the cleaved peptide.

    • Precipitate the crude peptide by adding the TFA solution dropwise into a large volume of ice-cold diethyl ether (typically 10x the volume of the TFA solution).[4]

    • A white precipitate (the crude peptide) should form.

  • Isolation:

    • Centrifuge the ether suspension to pellet the peptide.

    • Decant the ether, wash the peptide pellet with cold ether two more times to remove residual scavengers, and briefly dry the crude peptide under a vacuum.

Protocol 3: Peptide Purification by RP-HPLC

Purification is essential to isolate the target this compound peptide from deletion sequences and other impurities generated during synthesis.[4][12]

  • Sample Preparation:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent, such as 5-10% ACN in water containing 0.1% TFA.

    • Filter the solution through a 0.45 µm syringe filter to remove any particulates.

  • HPLC System Setup:

    • Equilibrate a preparative C18 RP-HPLC column with the initial mobile phase conditions.[12]

  • Chromatography:

    • Inject the filtered peptide solution onto the column.

    • Run a linear gradient of increasing organic phase (ACN with 0.1% TFA) to elute the peptide.

    • Monitor the elution profile at 220 nm or 280 nm.[6]

    • Collect fractions corresponding to the major peak, which should be the target this compound peptide.

Protocol 4: Purity and Identity Verification

The purity of the collected fractions and the identity of the final product must be confirmed.[1][13]

  • Purity Analysis:

    • Analyze the collected fractions using an analytical RP-HPLC system to confirm purity (>95% is typical for research applications).

  • Identity Verification:

    • Use mass spectrometry (e.g., MALDI-TOF or LC-MS) to determine the molecular weight of the purified peptide.[14][15] The observed mass should match the theoretical mass of this compound (1296.5 Da).

  • Lyophilization:

    • Pool the pure fractions, freeze the solution, and lyophilize (freeze-dry) to obtain the final peptide as a stable, fluffy white powder.

Data Presentation

Table 1: Typical RP-HPLC Parameters for this compound Purification
ParameterSetting
Column Preparative C18, 5-10 µm particle size
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate Dependent on column diameter (e.g., 10-20 mL/min)[6]
Gradient 5% to 60% B over 40-60 minutes[4][6]
Detection UV at 220 nm & 280 nm
Table 2: this compound Characterization Data
ParameterTheoretical ValueTypical Observed Value
Amino Acid Sequence Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-LeuN/A
Molecular Formula C₆₂H₈₉N₁₇O₁₄N/A
Monoisotopic Mass 1295.68 Da~1295.7 Da
Average Mass 1296.5 Da~1296.5 Da
Purity (Post-HPLC) >95%>95-99%[1]

Key Signaling Pathway

This compound itself is a prohormone. It is converted by Angiotensin-Converting Enzyme (ACE) into the potent vasoconstrictor Angiotensin II.[1]

Renin_Angiotensin_System Angiotensinogen Angiotensinogen AngI This compound (Decapeptide) Angiotensinogen->AngI Renin AngII Angiotensin II (Octapeptide) AngI->AngII ACE Vasoconstriction Vasoconstriction, Aldosterone Release AngII->Vasoconstriction AT1 Receptor

Caption: Simplified Renin-Angiotensin System (RAS) pathway.

References

Application Notes and Protocols for Studying Angiotensin I Function in Cell Lines using CRISPR-Cas9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Renin-Angiotensin System (RAS) is a critical hormonal cascade that regulates blood pressure, fluid and electrolyte balance, and vascular resistance. A key component of this system is Angiotensin I (Ang I), a decapeptide that is an inactive precursor to the potent vasoconstrictor, Angiotensin II (Ang II). The conversion of this compound to Angiotensin II is catalyzed by the Angiotensin-Converting Enzyme (ACE). To elucidate the specific functions of this compound, independent of Angiotensin II, it is crucial to inhibit this conversion. The CRISPR-Cas9 gene-editing technology offers a powerful tool to achieve this by knocking out the ACE1 gene, which encodes for ACE. This application note provides a detailed protocol for utilizing CRISPR-Cas9 to create ACE1 knockout cell lines to study the function of this compound.

The Renin-Angiotensin System (RAS) Signaling Pathway

The RAS cascade begins with the cleavage of angiotensinogen (B3276523) by renin to produce this compound.[1][2] this compound is then converted to Angiotensin II by ACE.[1][2] Angiotensin II subsequently binds to its receptors, primarily the AT1 receptor, to elicit a range of physiological effects, including vasoconstriction, aldosterone (B195564) secretion, and sodium retention.[3][4] By knocking out the ACE1 gene, the production of Angiotensin II is blocked, allowing for the isolated study of this compound's biological activities.

RAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I This compound Angiotensinogen->Angiotensin_I Cleavage Renin Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II Conversion ACE ACE (Angiotensin-Converting Enzyme) AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Binding Physiological_Effects Vasoconstriction, Aldosterone Secretion, Sodium Retention AT1_Receptor->Physiological_Effects Activation CRISPR_KO CRISPR-Cas9 Knockout CRISPR_KO->ACE

Figure 1: The Renin-Angiotensin System and the point of intervention with CRISPR-Cas9.

Experimental Workflow for CRISPR-Cas9 Mediated ACE1 Knockout

The overall workflow for generating and validating an ACE1 knockout cell line involves several key steps, from the design of the guide RNA to the functional analysis of the resulting cell line.

CRISPR_Workflow cluster_design Phase 1: Design & Preparation cluster_editing Phase 2: Gene Editing cluster_validation Phase 3: Validation & Analysis sgRNA_Design sgRNA Design & Synthesis Transfection Transfection of Cas9 & sgRNA sgRNA_Design->Transfection Cell_Culture Cell Line Selection & Culture Cell_Culture->Transfection Clonal_Selection Single-Cell Cloning Transfection->Clonal_Selection Genomic_Validation Genomic DNA Sequencing Clonal_Selection->Genomic_Validation Protein_Validation Western Blot for ACE1 Genomic_Validation->Protein_Validation Functional_Assay Functional Assays Protein_Validation->Functional_Assay

References

High-Throughput Screening Assays for Angiotensin I Modulators: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Renin-Angiotensin System (RAS) is a critical hormonal cascade that regulates blood pressure, fluid, and electrolyte balance. Dysregulation of this system is a key contributor to the pathophysiology of hypertension, cardiovascular disease, and renal complications. Consequently, the modulation of RAS components, particularly those involved in the production and action of angiotensin II, represents a cornerstone of modern cardiovascular therapy. Angiotensin I, an intermediate decapeptide, is at the crux of this system, serving as the substrate for Angiotensin-Converting Enzyme (ACE) to produce the potent vasoconstrictor Angiotensin II. Therefore, high-throughput screening (HTS) for modulators of this compound processing and action is a vital aspect of drug discovery efforts aimed at identifying novel therapeutics for cardiovascular diseases.

This document provides detailed application notes and standardized protocols for three common HTS assays used to identify and characterize modulators of this compound:

  • Fluorometric FRET-based Assay for Renin Inhibitors: To identify compounds that inhibit the initial, rate-limiting step of the RAS cascade.

  • Colorimetric Assay for ACE Inhibitors: To screen for molecules that block the conversion of this compound to angiotensin II.

  • Cell-Based Calcium Mobilization Assay for Angiotensin II Receptor Type 1 (AT1) Antagonists: To identify antagonists that block the downstream effects of angiotensin II at its primary receptor.

The Renin-Angiotensin Signaling Pathway

The following diagram illustrates the core components of the Renin-Angiotensin System and the points of intervention for the assays described herein.

Renin-Angiotensin System Angiotensinogen (B3276523) Angiotensinogen AngiotensinI This compound Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE AT1R AT1 Receptor AngiotensinII->AT1R Binds to Vasoconstriction Vasoconstriction & Other Effects AT1R->Vasoconstriction Activates Renin Renin ACE ACE ReninInhibitors Renin Inhibitors ReninInhibitors->Renin ACEInhibitors ACE Inhibitors ACEInhibitors->ACE ARBs AT1 Receptor Antagonists (ARBs) ARBs->AT1R

Renin-Angiotensin System and points of therapeutic intervention.

Assay 1: Fluorometric FRET-based Assay for Renin Inhibitors

Application Note

This high-throughput screening assay is designed to identify inhibitors of renin, the aspartyl protease that catalyzes the first and rate-limiting step of the RAS cascade: the conversion of angiotensinogen to this compound. The assay utilizes a synthetic peptide substrate labeled with a fluorophore and a quencher, a technique known as Förster Resonance Energy Transfer (FRET). In the intact substrate, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by renin, the fluorophore and quencher are separated, leading to an increase in fluorescence intensity. This method is sensitive, rapid, and amenable to automation, making it ideal for screening large compound libraries.

Experimental Workflow

FRET_Renin_Inhibitor_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Reagents Prepare Assay Buffer, Renin Enzyme, FRET Substrate, and Test Compounds Dispense Dispense Test Compounds/Controls into 384-well plate Reagents->Dispense AddEnzyme Add Renin Enzyme Solution Dispense->AddEnzyme Incubate1 Pre-incubate at 37°C AddEnzyme->Incubate1 AddSubstrate Initiate reaction by adding FRET Substrate Incubate1->AddSubstrate Incubate2 Incubate at 37°C (kinetic read) AddSubstrate->Incubate2 Measure Measure Fluorescence Intensity (e.g., Ex/Em = 490/520 nm) Incubate2->Measure Analyze Calculate % Inhibition and IC50 values Measure->Analyze

Workflow for the FRET-based renin inhibitor HTS assay.
Detailed Protocol

Materials:

  • Human Recombinant Renin: Store at -80°C.

  • FRET Peptide Substrate: (e.g., QXL™ 520/5-FAM based). Store at -20°C, protected from light.

  • Renin Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl. Store at 4°C.

  • Positive Control Inhibitor: Aliskiren or Remikiren.

  • Test Compounds: Dissolved in DMSO.

  • Assay Plates: Black, flat-bottom 384-well microplates.

  • Fluorescence Plate Reader: Capable of kinetic measurements with appropriate excitation and emission wavelengths.

Procedure:

  • Reagent Preparation:

    • Thaw all reagents on ice and bring to room temperature before use.

    • Prepare a working solution of human recombinant renin in pre-warmed (37°C) Renin Assay Buffer. The final concentration should be empirically determined to yield a robust signal-to-background ratio.

    • Prepare a working solution of the FRET substrate in Renin Assay Buffer.

    • Prepare serial dilutions of the positive control inhibitor and test compounds in Renin Assay Buffer. The final DMSO concentration in the assay should be kept below 1%.

  • Assay Protocol (per well of a 384-well plate):

    • a. Compound/Control Addition: Add 5 µL of diluted test compound, positive control, or vehicle (Renin Assay Buffer with DMSO) to the appropriate wells.

    • b. Enzyme Addition: Add 20 µL of the renin working solution to all wells except the "no enzyme" control wells.

    • c. Pre-incubation: Incubate the plate for 15 minutes at 37°C.

    • d. Reaction Initiation: Add 25 µL of the FRET substrate working solution to all wells to initiate the reaction. The final volume will be 50 µL.

    • e. Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence intensity kinetically for 30-60 minutes at an excitation wavelength of ~490 nm and an emission wavelength of ~520 nm (wavelengths may vary depending on the specific FRET pair used).

  • Data Analysis:

    • Determine the rate of reaction (slope of the linear portion of the kinetic curve) for each well.

    • Calculate the percentage of inhibition for each test compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Assess assay quality by calculating the Z'-factor using positive and negative controls. An assay with a Z'-factor > 0.5 is considered excellent for HTS.[1][2][3]

Z'-Factor Calculation: Z' = 1 - [ (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control| ]

Quantitative Data
CompoundTargetAssay TypeIC50 (nM)Reference(s)
AliskirenHuman ReninFRET0.6 - 2.0[4]
RemikirenHuman ReninFluorometric0.7 - 0.8[5]
ZankirenHuman ReninFRET1.0 - 5.0
EnalkirenHuman ReninFRET5.0 - 15.0[6]

Assay 2: Colorimetric Assay for ACE Inhibitors

Application Note

This assay is a robust and cost-effective method for identifying inhibitors of Angiotensin-Converting Enzyme (ACE). It is based on the spectrophotometric measurement of a colored product generated from the enzymatic reaction. A common substrate used is hippuryl-histidyl-leucine (B1329654) (HHL), which is hydrolyzed by ACE to release hippuric acid and the dipeptide histidyl-leucine. The amount of hippuric acid produced is then quantified colorimetrically after reaction with pyridine (B92270) and benzene (B151609) sulfonyl chloride, forming a yellow-colored complex that absorbs at 410 nm.[7][8][9] This assay is well-suited for HTS due to its simplicity, reliability, and use of standard laboratory equipment.

Experimental Workflow

Colorimetric_ACE_Inhibitor_Assay_Workflow cluster_prep Preparation cluster_assay Enzymatic Reaction cluster_detection Color Development & Detection Reagents Prepare Assay Buffer, ACE Enzyme, HHL Substrate, and Test Compounds Dispense Dispense Test Compounds/Controls into 96-well plate Reagents->Dispense AddEnzyme Add ACE Enzyme Solution Dispense->AddEnzyme PreIncubate Pre-incubate at 37°C AddEnzyme->PreIncubate AddSubstrate Add HHL Substrate to start reaction PreIncubate->AddSubstrate Incubate Incubate at 37°C for 30-60 min AddSubstrate->Incubate StopReaction Stop reaction with HCl Incubate->StopReaction AddColorReagents Add Pyridine and Benzene Sulfonyl Chloride StopReaction->AddColorReagents IncubateColor Incubate for color development AddColorReagents->IncubateColor Measure Measure Absorbance at 410 nm IncubateColor->Measure Analyze Calculate % Inhibition and IC50 values Measure->Analyze

Workflow for the colorimetric ACE inhibitor HTS assay.
Detailed Protocol

Materials:

  • ACE from Rabbit Lung: Store lyophilized powder at -20°C.

  • Hippuryl-Histidyl-Leucine (HHL): Store at -20°C.

  • ACE Assay Buffer: 0.05 M Sodium Borate Buffer, pH 8.3, containing 0.3 M NaCl.

  • Positive Control Inhibitor: Captopril or Lisinopril.

  • Test Compounds: Dissolved in a suitable solvent (e.g., DMSO).

  • Stop Solution: 1 M HCl.

  • Color Reagents: Pyridine and Benzene Sulfonyl Chloride (handle in a fume hood).

  • Assay Plates: Clear, flat-bottom 96-well microplates.

  • Absorbance Microplate Reader.

Procedure:

  • Reagent Preparation:

    • Reconstitute ACE in ACE Assay Buffer to a desired concentration.

    • Prepare a 5 mM HHL solution in ACE Assay Buffer.

    • Prepare serial dilutions of the positive control and test compounds in ACE Assay Buffer.

  • Assay Protocol (per well of a 96-well plate):

    • a. Compound/Control Addition: To each well, add 25 µL of the test compound, positive control, or vehicle.

    • b. Enzyme Addition: Add 25 µL of the ACE solution to each well.

    • c. Pre-incubation: Incubate the plate at 37°C for 10 minutes.

    • d. Reaction Initiation: Add 50 µL of the 5 mM HHL solution to each well to start the reaction.

    • e. Incubation: Incubate the plate at 37°C for 30-60 minutes.

    • f. Stop Reaction: Terminate the reaction by adding 100 µL of 1 M HCl to each well.

    • g. Color Development: In a well-ventilated area, add 200 µL of pyridine followed by 100 µL of benzene sulfonyl chloride to each well.

    • h. Incubation for Color Development: Incubate the plate at room temperature for 5-10 minutes.

    • i. Measurement: Measure the absorbance at 410 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (no enzyme) from all other readings.

    • Calculate the percentage of ACE inhibition for each compound concentration.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

    • Calculate the Z'-factor to assess assay performance.

Quantitative Data
CompoundTargetAssay TypeIC50 (nM)Reference(s)
CaptoprilACEColorimetric1.1 ± 0.05[8][10]
LisinoprilACEColorimetric2.5 ± 0.03[8][10]
EnalaprilatACEColorimetric1.0 - 5.0[11]
RamiprilatACEColorimetric0.5 - 2.0[12][13][14]

Assay 3: Cell-Based Calcium Mobilization Assay for AT1 Receptor Antagonists

Application Note

This cell-based HTS assay is designed to identify antagonists of the Angiotensin II Type 1 (AT1) receptor. The AT1 receptor is a G-protein coupled receptor (GPCR) that, upon binding to angiotensin II, activates the Gq signaling pathway, leading to an increase in intracellular calcium concentration.[15] This assay employs a cell line (e.g., CHO or HEK293) stably expressing the human AT1 receptor. These cells are loaded with a calcium-sensitive fluorescent dye. When angiotensin II stimulates the cells, the intracellular calcium levels rise, causing a significant increase in fluorescence. AT1 receptor antagonists will block this effect. The assay is highly sensitive and provides a functional readout of receptor antagonism, making it a valuable tool in drug discovery.

Experimental Workflow

Calcium_Mobilization_Assay_Workflow cluster_prep Cell & Reagent Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis CellPlating Plate AT1R-expressing cells in 384-well plates DyeLoading Load cells with a calcium-sensitive dye CellPlating->DyeLoading AddCompounds Add test compounds/controls to the cell plate DyeLoading->AddCompounds CompoundPrep Prepare serial dilutions of test compounds and controls CompoundPrep->AddCompounds PreIncubate Pre-incubate at room temperature AddCompounds->PreIncubate AddAgonist Stimulate cells with Angiotensin II (agonist) PreIncubate->AddAgonist Measure Measure fluorescence intensity kinetically (FLIPR) AddAgonist->Measure Analyze Calculate % inhibition of calcium flux and determine IC50 values Measure->Analyze

Workflow for the cell-based calcium mobilization HTS assay.
Detailed Protocol

Materials:

  • Cell Line: CHO or HEK293 cells stably expressing the human AT1 receptor.

  • Cell Culture Medium: Appropriate for the chosen cell line (e.g., F-12K for CHO, DMEM for HEK293) supplemented with FBS, antibiotics, and a selection agent.

  • Calcium-sensitive dye: Fluo-4 AM or similar.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Agonist: Angiotensin II.

  • Positive Control Antagonist: Losartan, Olmesartan, or ZD7155.

  • Test Compounds: Dissolved in DMSO.

  • Assay Plates: Black, clear-bottom 384-well cell culture plates.

  • Fluorescent Imaging Plate Reader (FLIPR) or similar instrument capable of kinetic fluorescence measurements with liquid handling.

Procedure:

  • Cell Preparation:

    • Seed the AT1R-expressing cells into 384-well plates at an appropriate density to achieve a confluent monolayer on the day of the assay.

    • Incubate the plates overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare the dye loading solution according to the manufacturer's instructions, typically by dissolving the dye in Assay Buffer containing probenecid (B1678239) (to prevent dye leakage).

    • Remove the culture medium from the cell plates and add the dye loading solution.

    • Incubate the plates for 60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.

  • Assay Protocol:

    • a. Compound Addition: Add diluted test compounds or controls to the cell plate.

    • b. Pre-incubation: Incubate the plate at room temperature for 15-30 minutes.

    • c. Agonist Addition and Measurement: Place the assay plate into the FLIPR instrument. The instrument will add a pre-determined concentration of angiotensin II (typically the EC80 concentration) to all wells while simultaneously measuring the fluorescence intensity kinetically.

  • Data Analysis:

    • The fluorescence signal is typically measured as the peak response minus the baseline.

    • Calculate the percentage of inhibition of the angiotensin II-induced calcium flux for each test compound concentration.

    • Determine the IC50 values by fitting the data to a dose-response curve.

    • A Z'-factor greater than 0.5 indicates a robust assay suitable for HTS.[16][17]

Quantitative Data
CompoundTargetAssay TypeIC50/EC50 (nM)Reference(s)
Angiotensin IIAT1 ReceptorCalcium Mobilization (Agonist)0.2 - 12[7]
LosartanAT1 ReceptorCalcium Mobilization (Antagonist)10 - 50[18]
OlmesartanAT1 ReceptorCalcium Mobilization (Antagonist)1 - 10[15]
ZD7155AT1 ReceptorCalcium Mobilization (Antagonist)3 - 4[7]
CandesartanAT1 ReceptorCalcium Mobilization (Antagonist)0.5 - 5[7]

Conclusion

The high-throughput screening assays detailed in this document provide robust and reliable platforms for the discovery and characterization of novel modulators of the Renin-Angiotensin System. Each assay targets a key regulatory point in the RAS cascade, from the initial production of this compound to the final action of angiotensin II at its receptor. The provided protocols offer a standardized framework for researchers to implement these assays, while the quantitative data serves as a valuable reference for comparing the potency of newly identified compounds. The successful implementation of these HTS strategies will continue to fuel the development of next-generation therapeutics for cardiovascular and related diseases.

References

Troubleshooting & Optimization

troubleshooting low signal in angiotensin I ELISA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Angiotensin I ELISA. This guide provides troubleshooting strategies and frequently asked questions to help you resolve issues with low signal in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my standard curve flat or showing very low Optical Density (OD) values?

A flat or low standard curve is a common issue that can prevent accurate quantification. This typically points to a problem with the standards themselves or key reagents.[1]

Possible Causes and Troubleshooting Solutions:

  • Improper Standard Reconstitution or Dilution: Errors in reconstituting the lyophilized standard or in performing the serial dilutions are a primary cause of a poor standard curve.[1]

    • Solution: Double-check the standard stock concentration and all dilution calculations.[1] Before reconstitution, briefly centrifuge the vial to ensure all lyophilized material is at the bottom. Ensure the standard is fully dissolved by vortexing gently.[1] Prepare fresh standards for each experiment.[2]

  • Degraded Standard: Improper storage or using an expired standard can lead to degradation and loss of activity, resulting in lower than expected OD values.[1]

    • Solution: Always store standards according to the manufacturer's instructions, typically at -20°C or -80°C.[3] Verify the expiration date. If degradation is suspected, use a new vial of the standard.[1]

  • Incorrect Curve-Fitting Model: Using an inappropriate curve-fitting model for your data analysis can make a viable curve appear incorrect.

    • Solution: For competitive ELISAs, a 4- or 5-parameter logistic (4-PL or 5-PL) curve fit is often recommended.[1] Check the kit's manual and ensure you are using the suggested model in your analysis software.[1]

  • Reagent Issues: The problem could lie with other reagents, such as the enzyme conjugate or substrate.

    • Solution: Ensure that all reagents are prepared correctly, are within their expiration dates, and have been stored properly.[4][5] Bring all reagents to room temperature before use.[5]

Q2: My standard curve looks good, but my samples are showing no or very low signal. What's wrong?

This scenario suggests that the issue is specific to the samples rather than the overall assay setup.

Possible Causes and Troubleshooting Solutions:

  • Low Analyte Concentration: The this compound concentration in your samples may be below the detection limit of the assay.[6] Endogenous levels of angiotensins can be very low, in the picomolar range.[7]

    • Solution: If possible, concentrate your samples. Alternatively, you may need a more sensitive assay kit. Check the kit's detection range to ensure it is appropriate for your expected sample concentrations.

  • Sample Matrix Effects or Interfering Substances: Components in the sample matrix (e.g., plasma, serum) can interfere with the antibody-antigen binding.[6] Chemical lysis buffers used for tissue extraction can also cause unexpected results.[3]

    • Solution: Perform spike-and-recovery experiments to determine if matrix effects are present.[8] Diluting your samples with the assay's dilution buffer can help mitigate these effects.[3] It is crucial to determine the optimal sample dilution for your specific experiment.[2][3]

  • Improper Sample Collection and Storage: this compound is a peptide that can be easily degraded. Repeated freeze-thaw cycles or improper storage can lead to a loss of the target analyte.[3]

    • Solution: Collect samples using appropriate anticoagulants (e.g., EDTA for plasma) and centrifuge them promptly at 2-8°C.[2][3] Assay samples immediately or aliquot and store them at -80°C.[2][3] Avoid repeated freeze-thaw cycles.[2][3]

Q3: The signal for my entire plate is weak. What are the common causes?

Low signal across all wells, including standards and samples, usually indicates a systemic issue with the assay procedure or reagents.

Possible Causes and Troubleshooting Solutions:

  • Incorrect Incubation Times or Temperatures: Insufficient incubation times or incorrect temperatures can lead to incomplete binding and reactions.[9][10]

    • Solution: Strictly adhere to the incubation times and temperatures specified in the kit protocol.[4][11] Ensure reagents and plates are brought to room temperature (18°C–25°C) before starting.[5] Avoid placing plates in cold spots or under air conditioning vents.[5] Some protocols suggest that increasing the antibody incubation time (e.g., overnight at 4°C) can amplify the signal.[6]

  • Expired or Improperly Prepared Reagents: Inactive enzyme conjugates, degraded substrate, or incorrectly diluted wash buffers can all lead to a weak signal.[5][12]

    • Solution: Check the expiration dates on all reagents.[4] Prepare working solutions of conjugates and substrates fresh for each use.[5][12] If the wash buffer concentrate contains crystals, warm it to room temperature and mix until they dissolve completely.[2][3] Protect the TMB substrate from light to maximize its performance.[6]

  • Inadequate Plate Washing: While insufficient washing can cause high background, excessive washing can elute the bound antibody or antigen, leading to a low signal.[11][12]

    • Solution: Follow the recommended number of wash cycles.[5] Ensure the automated plate washer is functioning correctly and that all wells are being filled and aspirated completely.[13]

  • Reagent Omission or Incorrect Order: Accidentally skipping a step or adding reagents in the wrong order will prevent the assay from working correctly.[4][14]

    • Solution: Use a checklist to ensure all reagents are added in the proper sequence as outlined in the protocol.[4][14]

Quantitative Data Summary

For optimal results, adhere to the manufacturer's protocol. The table below provides typical ranges for key experimental parameters.

ParameterTypical Range/ConditionCommon Issues Leading to Low Signal
Incubation Temperature Room Temperature (18-25°C) or 37°CLaboratory temperature too low.[5]
Standard/Sample Incubation 1 hour at 37°CIncubation time too short.[5]
Detection Reagent Incubation 30 minutes - 1 hour at 37°CIncubation time too short.[5]
Substrate Incubation 10 - 20 minutes at 37°C in the darkIncubation time too short; TMB exposed to light.[2][6]
Wash Buffer Concentration 1x Working SolutionConcentrated buffer not diluted correctly.[11]
Sample Dilution Varies; pre-testing recommendedAnalyte concentration outside detection range.[2][3]

Experimental Protocols

Protocol 1: Standard Dilution Series Preparation (Example)

Accurate preparation of the standard curve is critical for quantitative results.

  • Reconstitute the Standard: Briefly centrifuge the vial of lyophilized this compound standard. Add the volume of Standard Diluent specified in the kit manual. Mix gently and allow it to sit for 10-15 minutes to ensure complete reconstitution.

  • Label Dilution Tubes: Label a series of microcentrifuge tubes for your serial dilutions (e.g., S1 through S5, plus a Blank).

  • Prepare the Highest Standard (S1): Follow the kit instructions to create the highest concentration point of your standard curve from the reconstituted stock.

  • Perform Serial Dilutions:

    • Add the specified volume of Standard Diluent to tubes S2 through S5 and the Blank tube.

    • Transfer the specified volume from S1 to S2, mix thoroughly.

    • Transfer the same volume from S2 to S3, mix thoroughly.

    • Continue this process down to the lowest standard. Do not add any standard to the Blank tube.[2]

  • Assay Immediately: Use the freshly prepared standards within 15 minutes.[2]

Protocol 2: Plate Washing Technique

Proper washing removes unbound reagents and reduces background without compromising the signal.

  • Aspiration: At the end of an incubation step, aspirate the liquid from each well completely.

  • Dispense Wash Buffer: Immediately fill each well with the recommended volume (e.g., 300-350 µL) of 1x Wash Buffer using a multichannel pipette or an automated plate washer.

  • Soaking (Optional): Some protocols may recommend letting the wash buffer soak in the wells for 30 seconds to 1 minute to improve washing efficiency.[4]

  • Aspirate Again: Aspirate the wash buffer from the wells.

  • Repeat: Repeat the wash cycle for the number of times specified in the protocol (typically 3-5 times).[2]

  • Remove Residual Buffer: After the final wash, invert the plate and tap it firmly on a clean paper towel to remove any remaining wash buffer.[4]

Visualizations

This compound Competitive ELISA Workflow

ELISA_Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_read Detection Prep Prepare Reagents, Standards, and Samples Add_Sample 1. Add 50µL Standard or Sample to Well Prep->Add_Sample Add_Detection_A 2. Add 50µL Biotinylated Detection Antibody (Reagent A) Add_Sample->Add_Detection_A Incubate1 3. Incubate 1 hr @ 37°C Add_Detection_A->Incubate1 Wash1 4. Wash Plate x3 Incubate1->Wash1 Add_Detection_B 5. Add 100µL HRP-Streptavidin (Reagent B) Wash1->Add_Detection_B Incubate2 6. Incubate 30 min @ 37°C Add_Detection_B->Incubate2 Wash2 7. Wash Plate x5 Incubate2->Wash2 Add_Substrate 8. Add 90µL TMB Substrate Wash2->Add_Substrate Incubate3 9. Incubate 15-20 min @ 37°C (in the dark) Add_Substrate->Incubate3 Add_Stop 10. Add 50µL Stop Solution Incubate3->Add_Stop Read Read Absorbance at 450nm Add_Stop->Read

Caption: Workflow for a typical this compound competitive ELISA.

Troubleshooting Low Signal in this compound ELISA

Troubleshooting_Flowchart Start Low Signal or OD Reading Check_Curve Is the Standard Curve flat or low? Start->Check_Curve Check_Samples Are only the Sample wells low? Check_Curve->Check_Samples No Curve_Cause Potential Causes: - Improper Standard Dilution - Degraded Standard - Incorrect Reconstitution Check_Curve->Curve_Cause Yes Check_Plate Is the entire plate (Standards & Samples) low? Check_Samples->Check_Plate No Sample_Cause Potential Causes: - Analyte below detection limit - Sample matrix interference - Improper sample handling Check_Samples->Sample_Cause Yes Plate_Cause Potential Causes: - Reagent Issue (Expired/Bad) - Incorrect Incubation (Time/Temp) - Procedural Error (e.g., washing) - Omitted Reagent Check_Plate->Plate_Cause Yes Curve_Solution Solution: - Remake Standards - Check Calculations - Use a new Standard vial Curve_Cause->Curve_Solution Sample_Solution Solution: - Concentrate or dilute sample - Check sample storage &  freeze-thaw cycles - Run spike-and-recovery Sample_Cause->Sample_Solution Plate_Solution Solution: - Check reagent dates/prep - Verify incubation parameters - Review protocol steps - Protect TMB from light Plate_Cause->Plate_Solution

Caption: A decision tree for troubleshooting low signal issues.

References

Technical Support Center: Optimizing Angiotensin I Antibody Specificity and Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with Angiotensin I (Ang I) antibodies. Our goal is to help you optimize your experimental outcomes by enhancing antibody specificity and minimizing cross-reactivity.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your immunoassays.

Problem 1: High Background in this compound ELISA

High background can mask specific signals and reduce the dynamic range of your assay.

Potential CauseRecommended Solution
Insufficient Plate Blocking Increase the concentration of the blocking agent (e.g., 1-5% BSA or non-fat dry milk). Extend the blocking incubation time (e.g., 2 hours at room temperature or overnight at 4°C) with gentle agitation.[1]
Suboptimal Antibody Concentration Titrate the primary and secondary antibody concentrations to find the optimal balance between signal and background. High antibody concentrations can lead to non-specific binding.
Inadequate Washing Increase the number of wash steps and the volume of wash buffer. Ensure complete removal of liquid after each wash. Adding a detergent like Tween-20 (0.05-0.1%) to the wash buffer can help reduce non-specific binding.[2]
Cross-Contamination Use fresh pipette tips for each reagent and sample. Use separate reservoirs for each reagent to avoid cross-contamination.[3]
Deteriorated Substrate Ensure the substrate solution is colorless before use. Use a fresh substrate solution if you suspect degradation.[2]

Problem 2: Weak or No Signal in this compound Western Blot

A faint or absent signal can be due to a variety of factors, from sample preparation to antibody performance.

Potential CauseRecommended Solution
Low Protein Expression Ensure your sample is expected to express this compound or its precursor, angiotensinogen (B3276523). Use a positive control to validate your experimental setup. Increase the total protein load per lane (20-40 µg is a good starting point).[4]
Poor Antibody-Antigen Binding Optimize the primary antibody incubation time and temperature (e.g., overnight at 4°C). Ensure the antibody is validated for Western Blotting.
Inefficient Protein Transfer Verify successful protein transfer from the gel to the membrane using Ponceau S staining. Optimize transfer time and voltage, especially for small peptides like this compound.[4]
Incorrect Antibody Dilution Perform a titration of the primary antibody to determine the optimal concentration.
Inactive Secondary Antibody or Substrate Use a fresh dilution of the secondary antibody. Ensure the detection reagent (e.g., ECL substrate) has not expired and is handled according to the manufacturer's instructions.

Problem 3: Non-Specific Bands or High Cross-Reactivity in Immunoassays

Distinguishing between this compound and its structurally similar analogs, particularly Angiotensin II, is a critical challenge.

Potential CauseRecommended Solution
Antibody Cross-Reactivity Select a monoclonal antibody with high specificity for this compound. Polyclonal antibodies may have higher sensitivity but can also exhibit greater cross-reactivity.[5] Perform a peptide competition assay to confirm the specificity of the primary antibody. Pre-incubate the antibody with an excess of the immunizing peptide (this compound), which should block the specific signal.[6][7][8]
Suboptimal Assay Conditions Adjust assay conditions such as pH and salt concentration of buffers to favor specific antibody-antigen interactions.[9]
Use of Unvalidated Antibodies Many commercially available antibodies lack proper validation, leading to unreliable results.[5][10][11] It is crucial to validate the specificity of any antibody used in your experiments.
Presence of Endogenous Interfering Substances For complex samples like plasma, consider sample preparation methods to minimize interference.[3]

Frequently Asked Questions (FAQs)

Q1: How can I be sure my this compound antibody is not cross-reacting with Angiotensin II?

A1: Cross-reactivity with Angiotensin II is a common issue due to the high degree of sequence similarity. To confirm specificity, you should perform a competitive ELISA or a peptide competition assay. In a competitive ELISA, you can assess the antibody's ability to bind to this compound in the presence of increasing concentrations of Angiotensin II. For a peptide competition assay in Western Blotting or IHC, pre-incubating the antibody with an excess of this compound peptide should abolish the signal, while pre-incubation with Angiotensin II peptide should not, if the antibody is specific.

Q2: What is the best method to quantify the binding affinity and kinetics of my this compound antibody?

A2: Surface Plasmon Resonance (SPR) is the gold standard for real-time, label-free analysis of antibody-antigen interactions. SPR allows for the determination of association (k_a) and dissociation (k_d) rate constants, from which the equilibrium dissociation constant (K_D) can be calculated, providing a quantitative measure of binding affinity.

Q3: My commercial this compound antibody is not performing as expected. What should I do?

A3: The lack of specificity of commercially available antibodies is a well-documented problem.[5][10][11] It is essential to independently validate the antibody in your specific application. Start by performing a Western blot with a known positive control. If non-specific bands are observed, a peptide competition assay is recommended to verify the target band. If the antibody still performs poorly, it may be necessary to screen antibodies from different vendors or consider developing a custom antibody.

Q4: What are the critical parameters to optimize in an this compound ELISA?

A4: Key parameters for optimization include:

  • Coating concentration of the capture antibody: Titrate to ensure optimal binding of the antigen.

  • Blocking buffer composition and incubation time: To minimize non-specific binding.

  • Primary and secondary antibody dilutions: To maximize the signal-to-noise ratio.

  • Washing steps: Crucial for reducing background.

  • Incubation times and temperatures: To ensure reactions reach equilibrium.

Q5: Can I use the same this compound antibody for different applications like ELISA, Western Blot, and Immunohistochemistry (IHC)?

A5: Not necessarily. An antibody that works well in one application may not be suitable for another. For example, an antibody that recognizes a conformational epitope in an ELISA may not recognize the denatured protein in a Western blot. It is crucial to validate the antibody for each specific application.

Experimental Protocols

1. Competitive ELISA for this compound Antibody Specificity

This protocol is designed to assess the cross-reactivity of an this compound antibody with Angiotensin II.

  • Coating: Coat a 96-well microplate with an this compound-carrier protein conjugate (e.g., Ang I-BSA) overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Competition: Prepare serial dilutions of this compound (standard) and Angiotensin II (competitor) in assay buffer. In separate tubes, pre-incubate a fixed, optimized dilution of the primary this compound antibody with each dilution of the standard and competitor for 1-2 hours at room temperature.

  • Incubation: Add the antibody-peptide mixtures to the coated and blocked plate. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add an enzyme-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add a suitable substrate (e.g., TMB) and incubate until color develops.

  • Stopping the Reaction: Add a stop solution.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

  • Analysis: Plot the absorbance against the log of the peptide concentration for both this compound and Angiotensin II. Calculate the IC50 values. The ratio of the IC50 for Angiotensin II to the IC50 for this compound indicates the percentage of cross-reactivity.

2. Western Blotting for this compound Antibody Validation

This protocol helps to verify the specificity of an this compound antibody.

  • Sample Preparation: Prepare protein lysates from a source known to contain angiotensinogen (the precursor to this compound).

  • SDS-PAGE: Separate the proteins by SDS-PAGE. Load approximately 40 µg of total protein per lane.[4]

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[4]

  • Ponceau S Staining: Stain the membrane with Ponceau S to visualize the protein bands and confirm a successful transfer. Mark the molecular weight standards.[4]

  • Blocking: Block the membrane for at least 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).[4]

  • Primary Antibody Incubation: Incubate the membrane with the primary this compound antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.[4]

  • Washing: Wash the membrane three times for 10 minutes each with wash buffer (e.g., TBST).[4]

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[4]

  • Washing: Repeat the washing step. To reduce background, this step can be repeated.[4]

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system.[4]

3. Peptide Competition Assay for Western Blot

This assay confirms the specificity of the band observed in a Western blot.

  • Determine Optimal Antibody Concentration: First, determine the optimal dilution of your primary antibody for Western blotting.

  • Prepare Antibody Solutions: Prepare two tubes of the diluted primary antibody.

  • Blocking Peptide Incubation: To one tube, add the this compound immunizing peptide at a 5:1 to 10:1 molar excess compared to the antibody. To the second tube (control), add an equivalent volume of buffer.

  • Incubation: Incubate both tubes for 1 hour at room temperature or overnight at 4°C with gentle rocking.[6]

  • Western Blotting: Proceed with the standard Western blot protocol using the two antibody preparations on identical sample lanes.

  • Analysis: The specific band corresponding to angiotensinogen should be absent or significantly reduced in the lane where the antibody was pre-incubated with the blocking peptide.

4. Surface Plasmon Resonance (SPR) for Kinetic Analysis

This protocol provides a general framework for analyzing the binding kinetics of an this compound antibody.

  • Chip Selection and Preparation: Choose a suitable sensor chip (e.g., CM5).

  • Ligand Immobilization: Immobilize the this compound antibody (ligand) onto the sensor chip surface using standard amine coupling chemistry. Aim for a low to medium immobilization density to minimize mass transport effects.

  • Analyte Preparation: Prepare a series of dilutions of this compound peptide (analyte) in a suitable running buffer (e.g., HBS-EP+).

  • Binding Analysis:

    • Inject the different concentrations of the this compound peptide over the immobilized antibody surface.

    • Monitor the association phase in real-time.

    • After the association phase, allow the running buffer to flow over the chip to monitor the dissociation phase.

  • Regeneration: Inject a regeneration solution (e.g., low pH glycine) to remove the bound analyte and prepare the surface for the next injection.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's software.

    • This will yield the association rate constant (k_a), dissociation rate constant (k_d), and the equilibrium dissociation constant (K_D).

Visualizations

experimental_workflow cluster_ELISA Competitive ELISA Workflow cluster_WB Western Blot & Peptide Competition cluster_SPR SPR Kinetic Analysis elisa1 Coat Plate with Ang I elisa2 Block Plate elisa1->elisa2 elisa3 Pre-incubate Ab with Ang I / Ang II elisa2->elisa3 elisa4 Add Ab-Peptide Mix to Plate elisa3->elisa4 elisa5 Add Secondary Ab elisa4->elisa5 elisa6 Add Substrate & Read elisa5->elisa6 wb1 SDS-PAGE & Transfer wb2 Block Membrane wb1->wb2 wb3 Incubate with Ab ± Blocking Peptide wb2->wb3 wb4 Add Secondary Ab wb3->wb4 wb5 Detect Signal wb4->wb5 spr1 Immobilize Ang I Ab spr2 Inject Ang I Peptide spr1->spr2 spr3 Monitor Association/Dissociation spr2->spr3 spr4 Regenerate Surface spr3->spr4 spr5 Analyze Kinetics spr4->spr5

Caption: Workflow for assessing this compound antibody specificity.

troubleshooting_tree start High Background in Immunoassay? q1 Is blocking sufficient? start->q1 s1 Increase blocking time/concentration q1->s1 No q2 Are antibody concentrations optimized? q1->q2 Yes s1->q2 s2 Titrate primary and secondary antibodies q2->s2 No q3 Is washing adequate? q2->q3 Yes s2->q3 s3 Increase wash steps/volume q3->s3 No end Background Reduced q3->end Yes s3->end

Caption: Decision tree for troubleshooting high background.

References

improving sensitivity of LC-MS/MS for angiotensin I detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the sensitive detection of Angiotensin I by LC-MS/MS. This resource provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals optimize their analytical methods and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step for improving the sensitivity of this compound detection?

A1: Sample preparation is a critical factor in achieving high sensitivity for this compound analysis.[1] Due to the low abundance of angiotensin peptides in biological matrices like plasma, urine, and tissue homogenates, an effective sample cleanup and concentration step is essential.[2][3] Solid-Phase Extraction (SPE) is the most commonly employed technique for this purpose.

Q2: Which type of SPE cartridge is best for this compound extraction?

A2: Reversed-phase C18 cartridges are widely and effectively used for the solid-phase extraction of angiotensin peptides from biological samples.[1][2][3] Some studies have also demonstrated the utility of cation-exchange SPE, which can offer a different selectivity and may help in separating this compound from other closely related peptides like Angiotensin III.[4] The choice of sorbent should be optimized based on the specific matrix and analytical goals.

Q3: What are the key LC-MS/MS parameters to optimize for this compound?

A3: Several MS parameters significantly influence signal intensity. The cone voltage is a major parameter affecting the signal of angiotensin peptides.[1] Other important parameters to optimize include capillary voltage, extractor voltage, RF lens voltage, source and desolvation temperatures, and desolvation gas flow rate.[1] For LC-MS/MS, operating in the Multiple Reaction Monitoring (MRM) mode provides high selectivity and specificity, although it may be less sensitive than Single Ion Recording (SIR) in LC-MS.[1]

Q4: How can I minimize matrix effects in my analysis?

A4: Matrix effects, which can cause ion suppression or enhancement and lead to inaccurate quantification, are a common challenge.[5] Strategies to overcome this include:

  • Effective Sample Preparation: Thorough sample cleanup using techniques like SPE is crucial to remove interfering matrix components.

  • Chromatographic Separation: Optimizing the LC method to separate this compound from co-eluting matrix components can significantly reduce suppression.[6]

  • Stable Isotope-Labeled Internal Standards (SIL-IS): The use of a SIL-IS for this compound is highly recommended.[7][8][9][10] Since the SIL-IS has nearly identical physicochemical properties to the analyte, it co-elutes and experiences similar matrix effects, allowing for accurate correction during data analysis.

Q5: What are typical MRM transitions for this compound?

A5: While the exact MRM transitions should be optimized on your specific instrument, a commonly used precursor ion for this compound is the doubly charged molecule ([M+2H]^{2+}). The selection of product ions will depend on the collision energy optimization. For related angiotensin peptides, reference literature provides examples such as m/z 300.6 → 109.6 for Angiotensin 1-7 and m/z 349.6 → 255.2 for Angiotensin II.[1]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No this compound Signal 1. Inefficient sample extraction and cleanup.2. Suboptimal MS parameters.3. Degradation of the analyte.4. Poor ionization efficiency.1. Optimize the SPE protocol (see Experimental Protocols section). Ensure proper conditioning, loading, washing, and elution steps.[11]2. Systematically tune MS parameters, particularly cone voltage, gas flows, and source temperatures.[1][12][13]3. Prepare fresh samples and standards. Use protease inhibitors during sample collection and preparation if degradation is suspected.[4]4. Ensure the mobile phase composition is appropriate for electrospray ionization (ESI), typically acidic with 0.1% formic acid.[1] Use high-purity, LC-MS grade solvents and additives.[6]
High Background Noise 1. Contaminated solvents, reagents, or LC system.2. Column bleed.3. Inadequate sample cleanup.1. Use only high-purity, LC-MS grade solvents and fresh mobile phases.[6] Flush the LC system thoroughly.[14]2. Use a high-quality, stable LC column. Implement a column washing protocol.3. Improve the SPE wash steps to remove more interfering substances.[11]
Poor Peak Shape (Tailing, Broadening, or Splitting) 1. Column degradation or contamination.2. Inappropriate sample solvent.3. Mismatched mobile phase and sample diluent strength.1. Replace the analytical column or guard column.[15] Flush the column with a strong solvent wash.[16]2. Ensure the sample is fully dissolved in the injection solvent.[16]3. Reconstitute the final extract in a solvent that is of similar or weaker strength than the initial mobile phase.[16]
Inconsistent Results / Poor Reproducibility 1. Variable sample preparation recovery.2. Matrix effects varying between samples.3. Instrument instability.1. Use a stable isotope-labeled internal standard (SIL-IS) to correct for extraction variability.[7][9] Automate the SPE procedure if possible.2. Employ a SIL-IS.[8][9] Dilute the sample if high matrix effects are suspected, though this may compromise sensitivity.3. Perform regular system suitability tests and calibrations.[14][15] Ensure the LC and MS systems are properly maintained.

Quantitative Data Summary

The following tables summarize key quantitative data reported in the literature for angiotensin peptide analysis.

Table 1: Limits of Detection (LOD) for Angiotensin Peptides

AnalyteDetection MethodLODReference
This compound (as part of a panel)LC-MS/MS (MRM)25 pg[1][17]
Angiotensin IILC-MS/MS (MRM)25 pg[1][17]
Angiotensin IIILC-MS/MS (MRM)25 pg[1][17]
Angiotensin 1-7LC-MS/MS (MRM)25 pg[1][17]
Angiotensin IVLC-MS/MS (MRM)20 pg[1][17]
This compoundCation-exchange SPME-LC-MS8.5 pM[18]
Angiotensin II & 1-7LC-Q-ToF-MS10 pg/mg[2][3]

Table 2: Recovery of Angiotensin Peptides using C18 SPE

AnalyteRecovery RangeCoefficient of Variation (CV)Reference
Angiotensin Peptides (general)70% - 99%< 10%[1]

Experimental Protocols

Detailed Solid-Phase Extraction (SPE) Protocol for this compound from Plasma

This protocol is a generalized procedure based on common practices.[1][2] Optimization may be required for specific applications.

  • Cartridge Conditioning:

    • Wash a C18 SPE cartridge with 3 mL of methanol (B129727).

    • Equilibrate the cartridge with 3 mL of deionized water. Do not allow the cartridge to dry out.

  • Sample Loading:

    • Pre-treat plasma samples as necessary (e.g., addition of internal standard, acidification).

    • Load the pre-treated plasma sample onto the conditioned C18 cartridge at a slow, steady flow rate.

  • Washing:

    • Wash the cartridge with 3 mL of deionized water to remove salts and other polar interferences.

    • Apply a vacuum to the cartridge to dry the sorbent bed completely. This step is crucial to prevent water from being carried into the final eluate.[1]

  • Elution:

    • Elute the angiotensin peptides from the cartridge using 1-3 mL of an appropriate organic solvent mixture. A common elution solvent is methanol or acetonitrile (B52724) containing 5% formic acid.[1]

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried sample in a small volume (e.g., 30-100 µL) of the initial LC mobile phase (e.g., 16% acetonitrile in water with 0.1% formic acid).[1]

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample Add_IS Add SIL-IS Plasma->Add_IS SPE Solid-Phase Extraction (C18) Add_IS->SPE Elute Elute & Evaporate SPE->Elute Reconstitute Reconstitute Elute->Reconstitute LC LC Separation (C18 Column) Reconstitute->LC MS MS/MS Detection (MRM Mode) LC->MS Data Data Processing MS->Data

Caption: General workflow for this compound analysis.

G Start Low Sensitivity Observed Check_Sample_Prep Review Sample Prep? (SPE Recovery) Start->Check_Sample_Prep Check_MS_Tune Review MS Tune? (Voltages, Gases) Check_Sample_Prep->Check_MS_Tune No Optimize_SPE Optimize SPE Protocol (Wash/Elution Solvents) Check_Sample_Prep->Optimize_SPE Yes Check_LC_Cond Review LC Conditions? (Mobile Phase, Column) Check_MS_Tune->Check_LC_Cond No Optimize_MS Tune MS Parameters (Infuse Standard) Check_MS_Tune->Optimize_MS Yes Optimize_LC Use High-Purity Solvents Check for Column Bleed Check_LC_Cond->Optimize_LC Yes End Sensitivity Improved Check_LC_Cond->End No Implement_IS Implement Stable Isotope Labeled Internal Standard Optimize_SPE->Implement_IS Optimize_MS->Implement_IS Optimize_LC->Implement_IS Implement_IS->End

Caption: Troubleshooting logic for low sensitivity issues.

References

how to control for variability in angiotensin I measurements

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Angiotensin I (Ang I) measurements. This resource is designed for researchers, scientists, and drug development professionals to help control for variability in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during Ang I quantification.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of variability in this compound measurements?

Variability in Ang I measurements can be broadly categorized into three stages: pre-analytical, analytical, and post-analytical. Pre-analytical variables, which occur before the sample is analyzed, are the largest source of error and include patient posture, diet, medications, and sample collection and handling procedures.[1] Analytical variables are those that occur during the assay itself, such as pipetting errors, incubation times, and temperature fluctuations.[2] Post-analytical variables involve data analysis and interpretation.

Q2: Which anticoagulant should I use for blood sample collection?

For plasma renin activity (PRA) assays, which measure the generation of Ang I, EDTA is the recommended anticoagulant.[3] It is crucial to collect blood into chilled EDTA tubes to inhibit enzyme activity that could alter Ang I levels.[4][5] Heparin can also be used, but the incubation conditions may need to be modified to prevent lower PRA values.[3]

Q3: How critical is sample temperature during collection and processing?

Temperature is a critical factor. Samples should be collected into pre-chilled tubes and kept on ice.[5][6] Centrifugation should be performed in a refrigerated centrifuge.[6] Storing samples at 25°C (room temperature) can lead to a significant decrease in PRA values compared to samples kept at 4°C.[2][7] This is due to both the formation and decomposition of Ang I at warmer temperatures.[4]

Q4: How long can I store my plasma samples?

If not analyzed immediately, plasma should be aliquoted and stored frozen at -20°C or lower, where it can be stable for up to one year.[4] It is important to avoid repeated freeze-thaw cycles, as this can degrade the analyte and lead to increased variability.[8]

Q5: What is "cryoactivation" and how can I prevent it?

Cryoactivation is the conversion of inactive prorenin to active renin at low temperatures, which can falsely elevate Ang I generation. While keeping samples chilled is important to inhibit other enzymatic activity, prolonged storage of whole blood at refrigerated temperatures before plasma separation can sometimes lead to cryoactivation.[7] To minimize this, plasma should be separated from cells promptly after collection, ideally within an hour.[8]

Troubleshooting Guides

Issue 1: High Inter-Assay or Intra-Assay Variability
Potential Cause Troubleshooting Step
Inconsistent Sample Handling Standardize your sample collection and processing protocol. Ensure all samples are treated identically, from collection time to storage conditions.
Pipetting Inaccuracy Use calibrated pipettes and proper pipetting techniques. For enzymatic assays, prepare a master mix to reduce pipetting variations between wells.[9]
Temperature Fluctuations Ensure consistent incubation temperatures. Use a calibrated incubator and avoid opening the door frequently. Assay buffers should be brought to room temperature before use.[9]
Reagent Degradation Check the expiration dates of your kit reagents. Store all components as directed by the manufacturer.[9] Avoid repeated freeze-thaw cycles of standards and controls.
Inconsistent Washing Steps Ensure thorough and consistent washing of microplates between steps to remove unbound reagents. Avoid letting the wells dry out completely.[10]
Issue 2: Low Signal or Poor Sensitivity
Potential Cause Troubleshooting Step
Analyte Degradation Review your sample collection and storage procedures. Ensure samples were consistently kept cold and frozen promptly. Avoid using samples that have undergone multiple freeze-thaw cycles.
Incorrect Reagent Preparation Ensure standards and reagents are reconstituted or diluted correctly according to the kit protocol. Mix all components gently but thoroughly before use.[4][9]
Suboptimal Incubation Time For PRA assays, the duration of the enzymatic reaction is critical. Longer incubation times (e.g., 18 hours) can increase the production of Ang I and improve sensitivity for samples with low renin activity.[2]
Expired or Inactive Reagents Verify the expiration date of the assay kit. If the kit is old or has been stored improperly, the antibodies or enzymes may have lost activity.
Incorrect Wavelength Reading Confirm that the microplate reader is set to the correct wavelength as specified in the assay protocol.[9]
Issue 3: Standard Curve is Out of Range or Non-Linear
Potential Cause Troubleshooting Step
Improper Standard Dilution Carefully review the protocol for preparing the standard curve. Ensure accurate serial dilutions. Use fresh diluent for each preparation.
Pipetting Errors Inaccurate pipetting of standards can significantly affect the curve. Use calibrated pipettes and change tips for each standard.
Contamination Ensure there is no cross-contamination between standard wells.
Incorrect Curve Fit Use the appropriate regression model (e.g., four-parameter logistic fit) for your data as recommended by the kit manufacturer.
Reagent Issues If the problem persists with a new set of standards, there may be an issue with other kit components like the tracer or enzyme conjugate. Contact the manufacturer for support.

Experimental Protocols

Protocol 1: Plasma Sample Collection and Processing
  • Patient Preparation: For clinical studies, it is beneficial to have the patient seated or in a recumbent posture for at least 30 minutes before blood collection.[5] A normal sodium diet is recommended.[5] Note any medications that could interfere with the renin-angiotensin system, such as ACE inhibitors, ARBs, diuretics, or spironolactone.[5]

  • Blood Collection: Draw blood into a pre-chilled lavender-top (EDTA) tube.[5] Immediately after collection, gently invert the tube several times to ensure proper mixing with the anticoagulant.[6]

  • Immediate Chilling: Place the tube in an ice-water bath immediately after collection to inhibit enzymatic activity.[5][6]

  • Centrifugation: Within one hour of collection, centrifuge the sample at approximately 1,000-2,000 x g for 15-20 minutes in a refrigerated centrifuge (2-8°C).[8]

  • Plasma Aliquoting: Carefully transfer the plasma supernatant to new, labeled cryovials, being careful not to disturb the buffy coat.

  • Storage: If not for immediate use, freeze the plasma aliquots at -20°C or -80°C.[4]

Protocol 2: this compound Radioimmunoassay (RIA) - General Steps

This protocol provides a general overview of a competitive RIA for Ang I, often used to determine Plasma Renin Activity (PRA).[4][11]

  • Ang I Generation (for PRA): Plasma samples are incubated to allow renin to cleave angiotensinogen, generating Ang I. This step typically includes an ACE inhibitor to prevent the conversion of Ang I to Angiotensin II.[4][11]

  • Assay Setup: Label polyclonal antibody-coated tubes for standards, controls, and unknown samples.[11]

  • Incubation: Pipette standards, controls, and samples into their respective tubes. Add ¹²⁵I-labeled Ang I tracer to all tubes.[4] Incubate as per the manufacturer's instructions (e.g., 2 hours at room temperature with shaking).[4]

  • Aspiration and Washing: After incubation, aspirate the contents of the tubes. Wash the tubes with the provided wash solution to remove unbound tracer.[4]

  • Counting: Measure the bound radioactivity in each tube using a gamma counter.[4][11]

  • Data Analysis: Generate a standard curve by plotting the counts per minute (cpm) of the standards against their known concentrations. Determine the Ang I concentration of the samples by interpolating their cpm values from the standard curve.[11]

Protocol 3: this compound Competitive ELISA - General Steps

This protocol outlines the general steps for a competitive ELISA for Ang I.[10]

  • Assay Setup: Add standards, controls, and samples to the appropriate wells of a microtiter plate pre-coated with Ang I antigen.[10]

  • Competitive Binding: Immediately add a working solution of biotinylated anti-Ang I antibody to each well. Shake the plate gently and incubate (e.g., 60 minutes at 37°C).[10] During this step, the biotinylated antibody will bind to either the Ang I in the sample/standard or the Ang I coated on the plate.

  • Washing: Aspirate the liquid from the wells and wash the plate multiple times with wash buffer to remove unbound antibodies.[10]

  • Enzyme Conjugate Addition: Add an HRP-Avidin conjugate to each well and incubate (e.g., 60 minutes at 37°C).[10]

  • Washing: Repeat the washing step to remove unbound HRP-Avidin conjugate.

  • Substrate Reaction: Add TMB substrate solution to each well. Incubate in the dark (e.g., 15-25 minutes at 37°C).[10] A blue color will develop in proportion to the amount of bound HRP.

  • Stopping the Reaction: Add a stop solution to each well. The color will change from blue to yellow.[10]

  • Reading and Analysis: Read the optical density (OD) of each well at 450 nm. The OD is inversely proportional to the amount of Ang I in the sample. Calculate the concentration of Ang I in the samples by comparing their OD to the standard curve.[12]

Data Summary Tables

Table 1: Impact of Pre-Analytical Variables on this compound Measurement

VariableRecommendationImpact of Deviation
Anticoagulant Chilled EDTA tubes[4]Use of heparin without modified incubation may result in falsely low PRA values.[3]
Temperature Collect and process samples at 2-8°C (on ice).[4]Room temperature (25°C) storage significantly decreases PRA values.[2]
Storage Freeze plasma at ≤-20°C for long-term storage.[4]Repeated freeze-thaw cycles lead to analyte degradation and increased variability.
Patient Posture Seated or recumbent for 30 min before draw.[5]Upright posture can stimulate renin release, affecting results.[13]
Diet Normal sodium diet.[5]High or low sodium intake directly impacts the renin-angiotensin system.[14]

Table 2: Comparison of this compound Assay Methodologies

FeatureRadioimmunoassay (RIA)Enzyme-Linked Immunosorbent Assay (ELISA)
Detection Method Radioactivity (Gamma Counter)[11]Colorimetric (Spectrophotometer)[10]
Primary Reagents ¹²⁵I-labeled Ang I, Polyclonal Antibody[4]Pre-coated plate, Biotinylated Antibody, HRP-Avidin[10]
Sensitivity HighGenerally comparable to RIA, kit-dependent.
Safety Concerns Requires handling of radioactive materials.Fewer safety hazards, no radioactive waste.
Throughput Can be lower throughput.Generally higher throughput and amenable to automation.
Cost Can be more expensive due to radioactive materials and disposal.Generally more cost-effective.

Visualizations

RAS_Pathway Angiotensinogen Angiotensinogen (from Liver) AngI This compound Angiotensinogen->AngI cleaves AngII Angiotensin II AngI->AngII converts Aldosterone Aldosterone Secretion AngII->Aldosterone Vasoconstriction Vasoconstriction AngII->Vasoconstriction BP Increased Blood Pressure Aldosterone->BP Vasoconstriction->BP Renin Renin (from Kidney) Renin->Angiotensinogen ACE ACE (from Lungs) ACE->AngI

Caption: The Renin-Angiotensin System (RAS) signaling cascade.

Sample_Workflow cluster_pre_analytical Pre-Analytical Stage cluster_storage_analysis Storage & Analysis Collection 1. Blood Collection (Pre-chilled EDTA tube) Chilling 2. Immediate Chilling (Ice-water bath) Collection->Chilling  Crucial Step Centrifugation 3. Centrifugation (Refrigerated, 2-8°C) Chilling->Centrifugation  Within 1 hr Aliquoting 4. Plasma Aliquoting Centrifugation->Aliquoting Storage 5. Storage (Freeze at ≤-20°C) Aliquoting->Storage  If not immediate Assay 6. Ang I Assay (RIA or ELISA) Aliquoting->Assay  Immediate Use Storage->Assay

Caption: Experimental workflow for plasma sample handling.

Troubleshooting_Flowchart Start High Variability in Ang I Results CheckPre Review Pre-Analytical Steps (Collection, Handling, Storage) Start->CheckPre PreOK Pre-Analytical Steps OK? CheckPre->PreOK CheckAnalytical Review Analytical Steps (Pipetting, Incubation, Reagents) PreOK->CheckAnalytical Yes StandardizePre Standardize Protocol Use checklists PreOK->StandardizePre No AnalyticalOK Analytical Steps OK? CheckAnalytical->AnalyticalOK Calibrate Calibrate Pipettes Use Master Mixes AnalyticalOK->Calibrate No CheckData Review Data Analysis (Curve Fit, Calculations) AnalyticalOK->CheckData Yes StandardizePre->Start Calibrate->Start DataOK Data Analysis OK? CheckData->DataOK ContactSupport Contact Kit Manufacturer for Technical Support DataOK->ContactSupport Yes CorrectData Use Correct Curve Fit Re-calculate DataOK->CorrectData No CorrectData->Start

Caption: Logical flowchart for troubleshooting high variability.

References

Technical Support Center: Optimizing Angiotensin I Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for angiotensin I enzymatic assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experimental conditions and resolve common issues encountered during angiotensin-converting enzyme (ACE) activity assays.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for an Angiotensin-Converting Enzyme (ACE) assay?

A1: The optimal pH for ACE activity is generally between 7.0 and 8.3.[1][2] However, the optimal pH can be influenced by the buffer composition and the specific substrate being used.[3][4] For instance, one study noted a chloride-dependent alkaline shift in the pH optimum, increasing from 7.1 in the absence of chloride to 7.6 in the presence of 400 mM NaCl.[3] For ACE2, the optimal pH is around 7.5, with a significant reduction in activity below pH 6.5 and above pH 8.0.[4]

Q2: What is the role of sodium chloride (NaCl) in the assay buffer?

A2: Sodium chloride acts as a nonessential activator of ACE. Its presence can significantly enhance enzyme activity, with the optimal concentration varying depending on the pH.[3] It is a common component in many ACE assay buffers, typically at concentrations ranging from 150 mM to 400 mM.[2]

Q3: Why is zinc chloride (ZnCl₂) included in the assay buffer?

A3: Angiotensin-converting enzyme is a zinc metallopeptidase, meaning it requires a zinc ion in its active site for catalytic activity.[5] The inclusion of a low concentration of ZnCl₂ (typically around 10 µM) in the assay buffer ensures the enzyme is in its active conformation.[6]

Q4: Can I use a different buffer system than what is recommended in the protocol?

A4: While it is possible to use other buffer systems, it is crucial to select one with a pKa close to the desired assay pH to ensure adequate buffering capacity.[7] Commonly used buffers include Tris-HCl, HEPES, and sodium borate.[8][9] It's important to note that some buffer components can interfere with the assay. For instance, phosphate (B84403) buffers may inhibit certain enzymes.[7] If you switch buffer systems, you may need to re-optimize other assay parameters like pH and ionic strength.

Q5: My sample is in an organic solvent. Will this affect the assay?

A5: Yes, organic solvents can interfere with ACE activity and may lead to false-positive results for inhibition.[9] It is recommended to prepare a solvent control to assess the effect of the solvent on enzyme activity. If possible, samples should be dissolved in the assay buffer.[9]

Troubleshooting Guides

Low or No Signal
Possible Cause Suggested Solution Citation
Inactive or Insufficient Enzyme Perform an enzyme titration to determine the optimal concentration. Ensure the enzyme has been stored correctly at -20°C or lower and has not undergone multiple freeze-thaw cycles.[10]
Degraded Substrate Prepare fresh substrate solutions before each experiment. Protect fluorogenic substrates from light to prevent photobleaching.[10]
Presence of Inhibitors in the Sample Dilute the sample to reduce the inhibitor concentration. Run a control with a known ACE inhibitor (e.g., captopril (B1668294) or lisinopril) to confirm the assay can detect inhibition.[10][11]
Incorrect Instrument Settings Verify the correct excitation and emission wavelengths for your specific fluorogenic substrate (e.g., Ex: 320 nm, Em: 405 nm). Increase the gain setting on the plate reader if the signal is low.[8][10]
Suboptimal Buffer pH Adjust the buffer to the optimal pH range for ACE (typically pH 7.0-8.3).[1][10]
Incorrect Incubation Time or Temperature Optimize the incubation time and ensure the assay is performed at the recommended temperature, typically 37°C.[8][10]
High Background Signal
Possible Cause Suggested Solution Citation
Autohydrolysis of Substrate Prepare the substrate solution fresh and keep it on ice until use. Minimize the time the substrate is in the reaction mixture before reading the plate.[11]
Contaminated Reagents or Labware Use fresh, high-quality reagents. Ensure all labware (e.g., microplates, pipette tips) is clean and free of contaminants.[12]
Sample Autofluorescence Run a sample blank control (sample without enzyme) to measure the intrinsic fluorescence of your sample. Subtract this value from your experimental readings.[11]
Inconsistent or Non-Reproducible Results
Possible Cause Suggested Solution Citation
Pipetting Errors Use calibrated pipettes and be consistent with your pipetting technique. When possible, prepare a master mix of reagents to minimize well-to-well variability.[12]
Incomplete Mixing Ensure all components are thoroughly mixed before incubation and reading. Gently tap the plate or use a plate shaker.[12]
Temperature Fluctuations Ensure the plate is uniformly heated during incubation. Pre-warm all reagents and the plate to the assay temperature.[11]
Edge Effects in Microplate Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with buffer or water.

Data Presentation

Table 1: Typical Buffer Compositions for ACE Assays
Assay Type Buffer pH NaCl (mM) ZnCl₂ (µM) Other Components Citation
Fluorometric50 mM Tris-HCl7.515010-[8]
Fluorometric50 mM HEPES8.0300--[8]
HPLC-Based50 mM Tris-HCl7.515010-[8]
Colorimetric100 mM Borate Buffer8.3400--[2]
Fluorometric (ACE2)50 mM MES6.830010-[6]

Experimental Protocols

Protocol 1: Fluorometric ACE Activity Assay

This protocol is based on the cleavage of a synthetic fluorogenic substrate.

Reagents:

  • Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 µM ZnCl₂, pH 7.5.[8]

  • Fluorogenic Substrate Solution: Prepare a stock solution of o-aminobenzoylglycyl-p-nitro-L-phenylalanyl-L-proline in DMSO and dilute to the desired final concentration in the assay buffer.[8]

  • ACE Enzyme Solution: Dilute ACE to the desired concentration in assay buffer.

  • Test Compounds/Inhibitors: Dissolve in assay buffer or a suitable solvent.

Procedure:

  • In a 96-well microplate, add 10-20 µL of your sample (containing ACE) or ACE enzyme solution.

  • For inhibitor screening, add the test compound at this stage.

  • Add assay buffer to bring the total volume to 80 µL.

  • Pre-incubate the plate at 37°C for 5 minutes.[8]

  • Initiate the reaction by adding 20 µL of the fluorogenic substrate solution.[8]

  • Immediately place the plate in a fluorescence microplate reader.

  • Monitor the increase in fluorescence (Excitation: 320 nm, Emission: 405 nm) over time at 37°C.[8]

Protocol 2: HPLC-Based ACE Activity Assay using HHL

This protocol is based on the quantification of hippuric acid (HA) produced from the cleavage of hippuryl-L-histidyl-L-leucine (HHL).

Reagents:

  • Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 µM ZnCl₂, pH 7.5.[8]

  • HHL Substrate Solution: Prepare a solution of HHL in assay buffer.

  • ACE Enzyme Solution: Dilute ACE to the desired concentration in assay buffer.

  • Stopping Solution: 1 M HCl.[8]

Procedure:

  • In a microcentrifuge tube, mix 20 µL of the sample with 30 µL of assay buffer.

  • Pre-incubate at 37°C for 5 minutes.[8]

  • Initiate the reaction by adding the HHL substrate solution.

  • Incubate at 37°C for the desired amount of time (e.g., 30-60 minutes).

  • Stop the reaction by adding 100 µL of 1 M HCl.[8]

  • Centrifuge the sample to pellet any precipitate.[8]

  • Filter the supernatant and inject an aliquot into the HPLC system.

  • Use a C18 reverse-phase column and monitor the elution of hippuric acid at 228 nm.[8]

  • Quantify the hippuric acid peak by comparing its area to a standard curve of known hippuric acid concentrations.[8]

Visualizations

ACE_Signaling_Pathway Angiotensinogen Angiotensinogen Angiotensin_I This compound Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction & Increased Blood Pressure Angiotensin_II->Vasoconstriction Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Reagents Prepare Reagents (Buffer, Substrate, Enzyme) Dispense Dispense Reagents into Microplate Prep_Reagents->Dispense Prep_Samples Prepare Samples & Inhibitors Prep_Samples->Dispense Pre_Incubate Pre-incubate at 37°C Dispense->Pre_Incubate Initiate Initiate Reaction with Substrate Pre_Incubate->Initiate Incubate Incubate at 37°C Initiate->Incubate Measure Measure Signal (Fluorescence/Absorbance) Incubate->Measure Calculate Calculate ACE Activity or Inhibition Measure->Calculate Troubleshooting_Tree Start Problem with Assay? No_Signal Low or No Signal? Start->No_Signal High_Background High Background? Start->High_Background Inconsistent Inconsistent Results? Start->Inconsistent No_Signal->High_Background No Check_Enzyme Check Enzyme Activity & Concentration No_Signal->Check_Enzyme Yes High_Background->Inconsistent No Check_Blank Run Sample/Reagent Blanks High_Background->Check_Blank Yes Check_Pipetting Verify Pipetting Technique Inconsistent->Check_Pipetting Yes Check_Substrate Check Substrate Integrity Check_Enzyme->Check_Substrate Check_Instrument Check Instrument Settings Check_Substrate->Check_Instrument Check_Buffer Check Buffer pH Check_Instrument->Check_Buffer Fresh_Reagents Use Fresh Reagents Check_Blank->Fresh_Reagents Check_Mixing Ensure Thorough Mixing Check_Pipetting->Check_Mixing Check_Temp Ensure Uniform Temperature Check_Mixing->Check_Temp

References

Technical Support Center: Angiotensin I Western Blotting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in performing successful Angiotensin I Western blotting experiments.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during this compound Western blotting in a question-and-answer format.

Issue 1: Weak or No Signal

Question: I am not detecting any band for this compound, or the signal is very weak. What are the possible causes and solutions?

Answer: A weak or absent signal for a small peptide like this compound (molecular weight ~1.3 kDa) is a common challenge. Several factors, from sample preparation to detection, could be the cause. Below is a table summarizing potential reasons and corresponding troubleshooting steps.

Potential CauseRecommended Solution
Low Protein Concentration Ensure sufficient total protein is loaded. For low abundance targets, you may need to load 50-100 µg of total protein per lane.[1] Consider enriching your sample for this compound using immunoprecipitation.
Poor Protein Transfer Small peptides can pass through the membrane during transfer. Use a PVDF membrane with a smaller pore size (0.2 µm is recommended for proteins <20 kDa).[1][2][3] Optimize transfer time; shorter transfer times (e.g., 15-20 minutes for semi-dry transfer or <1 hour at 200 mA for wet transfer) can prevent over-transfer.[3] Some researchers suggest using two membranes to capture any protein that passes through the first.[3]
Inefficient SDS-PAGE Separation Standard Tris-Glycine gels may not effectively resolve very small peptides. Use a high-percentage (15% or higher) acrylamide (B121943) gel or a Tris-Tricine gel system, which provides superior resolution for proteins under 30 kDa.[2][3][4][5]
Antibody Issues The primary antibody may have low affinity or may not be at the optimal concentration. Titrate the primary antibody to find the optimal dilution. Ensure the primary and secondary antibodies are compatible.
Ineffective Blocking Over-blocking can sometimes mask the epitope. Reduce the blocking incubation time or try a different blocking agent (e.g., BSA instead of non-fat dry milk).
Excessive Washing Small peptides can be washed away from the membrane. Reduce the number and duration of washing steps.
Protein Degradation Ensure that protease inhibitors are included in your lysis buffer to prevent the degradation of this compound.[4]

Issue 2: High Background

Question: My Western blot for this compound shows high background, making it difficult to interpret the results. How can I reduce the background?

Answer: High background can be caused by several factors, including non-specific antibody binding and inadequate washing. The following table outlines common causes and solutions.

Potential CauseRecommended Solution
Inadequate Blocking Ensure the membrane is completely covered with blocking buffer and incubated for a sufficient time (e.g., 1 hour at room temperature or overnight at 4°C).[6] Optimize the blocking buffer by trying different agents (e.g., 5% non-fat dry milk or 5% BSA in TBST).
Antibody Concentration Too High High concentrations of primary or secondary antibodies can lead to non-specific binding. Reduce the concentration of your antibodies.
Insufficient Washing Increase the number and/or duration of wash steps after primary and secondary antibody incubations to remove unbound antibodies. Adding a detergent like Tween 20 (0.05-0.1%) to the wash buffer can help.[7]
Membrane Drying Ensure the membrane does not dry out at any stage of the process, as this can cause high background.[7][8]
Contaminated Buffers Use freshly prepared, filtered buffers to avoid particulates that can settle on the membrane and cause a speckled background.[9]

Issue 3: Non-Specific Bands

Question: I am observing multiple bands in addition to the expected band for this compound. What could be the reason for these non-specific bands?

Answer: The presence of non-specific bands is a frequent issue. A critical consideration in the context of the renin-angiotensin system is the specificity of the antibodies used.

  • Antibody Specificity: A significant body of research has highlighted the lack of specificity of many commercially available antibodies for components of the renin-angiotensin system, particularly the Angiotensin II Type 1 Receptor (AT1R).[10][11][12] Studies have shown that some of these antibodies produce bands on Western blots even in knockout animals that do not express the target protein.[10] While your target is this compound, it is crucial to validate the specificity of your primary antibody.

    • Recommendation: Whenever possible, use a positive control (e.g., purified this compound peptide) and a negative control (e.g., lysate from a cell line known not to produce this compound) to confirm antibody specificity.

Other Potential CausesRecommended Solution
High Antibody Concentration Titrate the primary antibody to the lowest concentration that still provides a specific signal.
Protein Overload Loading too much protein can lead to non-specific antibody binding. Try reducing the amount of protein loaded per lane.[8]
Sample Degradation Protein degradation can result in multiple lower molecular weight bands. Always use fresh samples and protease inhibitors.[7]
Inadequate Blocking or Washing Refer to the solutions for "High Background" as these can also contribute to non-specific bands.

Experimental Protocol: this compound Western Blotting

This protocol is optimized for the detection of the low molecular weight peptide, this compound.

1. Sample Preparation

  • Lyse cells or tissues in ice-cold RIPA buffer supplemented with a protease inhibitor cocktail.

  • Sonicate or agitate the lysate to ensure complete disruption and reduce viscosity.

  • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

  • Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA or Bradford).

2. SDS-PAGE

  • For this compound (~1.3 kDa), use a 15-20% Tris-Tricine polyacrylamide gel for optimal resolution of small peptides.[2][3][4][5]

  • Prepare protein samples by mixing with Laemmli sample buffer. Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.

  • Load 50-100 µg of total protein per well.[1] Also, load a pre-stained low molecular weight protein ladder.

  • Run the gel at a constant voltage. For low molecular weight proteins, it's advisable to run the gel at a lower voltage to prevent "smiling" bands.[7]

3. Protein Transfer

  • Equilibrate the gel in transfer buffer.

  • Activate a 0.2 µm PVDF membrane by briefly immersing it in methanol, followed by equilibration in transfer buffer.[1][2][3]

  • Assemble the transfer stack (sandwich) carefully to avoid air bubbles.

  • Perform a semi-dry or wet transfer. For small peptides, a shorter transfer time is recommended to prevent the peptide from passing through the membrane.[3] For wet transfer, consider transferring for 1 hour at 200 mA.

  • After transfer, you can briefly stain the membrane with Ponceau S to visualize the transferred proteins and confirm transfer efficiency. Destain with TBST before blocking.

4. Immunodetection

  • Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.

  • Incubate the membrane with the primary antibody against this compound, diluted in blocking buffer, overnight at 4°C with gentle agitation. The optimal antibody dilution should be determined empirically.

  • Wash the membrane three times for 5-10 minutes each with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.

  • Wash the membrane again three times for 10 minutes each with TBST.

5. Detection

  • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

  • Incubate the membrane with the ECL substrate for the recommended time.

  • Capture the chemiluminescent signal using an imaging system or X-ray film.

Visualizations

WesternBlotWorkflow cluster_prep Sample Preparation cluster_gel Electrophoresis cluster_transfer Transfer cluster_immuno Immunodetection cluster_detect Detection Lysate_Prep Cell/Tissue Lysis (with Protease Inhibitors) Quantification Protein Quantification Lysate_Prep->Quantification SDS_PAGE Tris-Tricine SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer (0.2 µm PVDF) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection ECL Detection Secondary_Ab->Detection TroubleshootingFlowchart Start Start Troubleshooting Problem Identify Primary Issue Start->Problem No_Signal Weak or No Signal Problem->No_Signal Weak/None High_Bg High Background Problem->High_Bg High Bg Non_Specific Non-Specific Bands Problem->Non_Specific Multiple Bands Check_Transfer Check Transfer Efficiency (Ponceau S Stain) No_Signal->Check_Transfer Check_Blocking Review Blocking Step High_Bg->Check_Blocking Validate_Ab Validate Antibody Specificity (Controls) Non_Specific->Validate_Ab Optimize_Transfer Optimize Transfer: - Use 0.2 µm PVDF - Reduce transfer time Check_Transfer->Optimize_Transfer Poor Check_Gel Review SDS-PAGE: - Use Tris-Tricine Gel Check_Transfer->Check_Gel Good Check_Ab Check Antibody Concentration & Activity Check_Gel->Check_Ab Increase_Protein Increase Protein Load Check_Ab->Increase_Protein Optimize_Blocking Optimize Blocking: - Time & Agent Check_Blocking->Optimize_Blocking Inadequate Check_Washing Increase Washing Steps/Duration Check_Blocking->Check_Washing Adequate Check_Ab_Conc_Bg Reduce Antibody Concentrations Check_Washing->Check_Ab_Conc_Bg Validate_Ab->Non_Specific Non-Specific (Find new Ab) Optimize_Ab_Conc_NS Titrate Primary Antibody Validate_Ab->Optimize_Ab_Conc_NS Specific Reduce_Load Reduce Protein Load Optimize_Ab_Conc_NS->Reduce_Load Check_Degradation Check for Sample Degradation Reduce_Load->Check_Degradation

References

Technical Support Center: Refining Angiotensin I Dosage for In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in refining angiotensin I dosage for your in vivo experiments. All quantitative data is summarized in easy-to-read tables, and detailed experimental protocols are provided.

Frequently Asked Questions (FAQs)

Q1: What is the primary consideration when selecting a dosage for this compound in vivo?

A1: The primary consideration is that this compound (Ang I) is a prohormone that is converted to the biologically active Angiotensin II (Ang II) by Angiotensin-Converting Enzyme (ACE), primarily in the lungs. Therefore, the effective dose of Ang I depends on the efficiency of this conversion in your animal model. Studies have shown that Ang I and Ang II have similar pressor (blood pressure-increasing) activity when administered in vivo, suggesting that the conversion is generally rapid and efficient.

Q2: What are the typical solvents and storage conditions for this compound?

A2: this compound is a peptide and requires careful handling to maintain its stability.

  • Solubility: It is soluble in several solvents, and the choice depends on the experimental requirements. Common solvents include:

    • Dimethyl sulfoxide (B87167) (DMSO)

    • Water

    • Ethanol

    • 0.1 M Acetic Acid

    • Physiological saline (0.9% sodium chloride) is a common vehicle for in vivo administration.

  • Storage:

    • Lyophilized powder should be stored at -20°C.

    • Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.

    • Aqueous solutions of this compound are stable for a few days at room temperature, but for longer-term storage (up to a week), refrigeration at 0-5°C is recommended.[1] For infusion studies, Angiotensin II solutions in 0.9% sodium chloride have been shown to be stable for up to 5 days under refrigeration.

Troubleshooting Guide

Problem Possible Cause(s) Troubleshooting Steps
No or weak pressor response to this compound administration 1. Degraded this compound: Improper storage or handling of the peptide. 2. Inefficient Conversion to Angiotensin II: Animal model-specific differences in ACE activity or presence of ACE inhibitors. 3. Incorrect dosage: The administered dose is too low. 4. Route of administration: The chosen route may not be optimal for a rapid pressor response.1. Ensure this compound has been stored correctly at -20°C and that solutions are freshly prepared. Avoid multiple freeze-thaw cycles. 2. Co-administer with a low dose of an ACE inhibitor to confirm the response is ACE-dependent. If the response is abolished, it confirms the conversion is happening. Consider using Angiotensin II directly if conversion is a concern. 3. Perform a dose-response curve to determine the optimal dose for your specific animal model and experimental setup. 4. For a rapid and potent pressor response, intravenous (IV) bolus injection is recommended. Subcutaneous (SC) or intraperitoneal (IP) injections will have a slower onset.
High variability in blood pressure response between animals 1. Genetic variability: Differences in the renin-angiotensin system between individual animals. 2. Anesthesia: The type and depth of anesthesia can significantly impact cardiovascular responses. 3. Hydration status: Dehydration or volume depletion can alter the pressor response.1. Use a sufficient number of animals per group to account for biological variability. 2. Maintain a consistent level of anesthesia throughout the experiment. If possible, use conscious, chronically instrumented animals to avoid the confounding effects of anesthesia. 3. Ensure all animals are adequately hydrated before the experiment.
Unexpected mortality or adverse events 1. Overdose: The administered dose is too high, leading to an extreme hypertensive crisis. 2. Solvent toxicity: The chosen solvent is causing adverse effects.1. Start with a lower dose and titrate up to the desired effect. Closely monitor the animal's vital signs. 2. Use a biocompatible and sterile vehicle such as physiological saline for in vivo administration. If using DMSO, ensure the final concentration is low and non-toxic.

Quantitative Data Summary

The following tables summarize typical dosage ranges for this compound and the more commonly used Angiotensin II in rodent models. Given that this compound's primary effect is through its conversion to Angiotensin II, these values can serve as a strong starting point for your experimental design.

Table 1: this compound Dosage Recommendations for In Vivo Experiments in Rodents

Administration RouteSpeciesDosage RangePrimary Outcome
Intravenous (bolus)Rat1.0 nmol/L (injected)Study of in vivo conversion to Angiotensin II[2]

Table 2: Angiotensin II Dosage Recommendations for In Vivo Experiments in Rodents

Administration RouteSpeciesDosage RangePrimary Outcome
Intravenous (bolus)Mouse0.1 - 10 ng/kgAcute blood pressure increase[3]
Intravenous (infusion)Rat16.7 - 100 ng/minSustained blood pressure increase[1]
Subcutaneous (infusion via osmotic pump)Mouse60 - 1500 ng/kg/minHypertension, Aortic Aneurysm[4]
Subcutaneous (infusion via osmotic pump)Rat50 ng/kg/minHypertension[5]
Intraperitoneal (bolus)Rat36 µg/kgTransient blood pressure increase[6][7]

Experimental Protocols

Protocol 1: Intravenous Bolus Injection for Acute Pressor Response

This protocol is designed to assess the immediate impact of this compound on blood pressure.

  • Animal Preparation: Anesthetize the animal (e.g., with isoflurane (B1672236) or a ketamine/xylazine cocktail) and cannulate the femoral or carotid artery for blood pressure monitoring and the jugular vein for drug administration.

  • This compound Preparation: Dissolve lyophilized this compound in sterile physiological saline (0.9% NaCl) to the desired stock concentration. Further dilute to the final injection concentration with saline.

  • Administration:

    • Allow the animal's blood pressure to stabilize.

    • Administer a bolus injection of the this compound solution via the venous catheter.

    • Follow immediately with a small flush of sterile saline to ensure complete delivery of the peptide.

  • Monitoring: Continuously record blood pressure and heart rate until they return to baseline.

  • Dose-Response: To establish a dose-response curve, administer increasing doses of this compound, allowing for a sufficient washout period between injections for blood pressure to return to baseline.

Protocol 2: Subcutaneous Infusion via Osmotic Minipump for Chronic Hypertension Models

This protocol is suitable for inducing a sustained increase in blood pressure over several days or weeks.

  • This compound Preparation:

    • Calculate the total amount of this compound required based on the desired dose, infusion rate of the osmotic minipump, and the duration of the experiment.

    • Dissolve the calculated amount of this compound in a sterile vehicle (e.g., physiological saline). It is crucial to use sterile, pyrogen-free solutions for chronic infusions.

  • Osmotic Minipump Filling:

    • Following the manufacturer's instructions, fill the osmotic minipump with the prepared this compound solution under sterile conditions.

  • Surgical Implantation:

    • Anesthetize the animal.

    • Make a small incision in the skin on the back, slightly posterior to the scapulae.

    • Create a subcutaneous pocket using blunt dissection.

    • Insert the filled osmotic minipump into the pocket.

    • Close the incision with sutures or surgical staples.

  • Post-Operative Care:

    • Administer analgesics as per your institution's guidelines.

    • Monitor the animal for signs of infection or discomfort.

  • Blood Pressure Monitoring:

    • Measure blood pressure at regular intervals throughout the study using a tail-cuff system or radiotelemetry for continuous monitoring.

Signaling Pathways and Experimental Workflows

Renin-Angiotensin System (RAS) Signaling Pathway

This compound is a key component of the Renin-Angiotensin System (RAS), a hormonal cascade that regulates blood pressure and fluid balance.

RAS_Pathway Angiotensinogen Angiotensinogen Renin Renin Angiotensinogen->Renin Cleavage AngI This compound Renin->AngI ACE ACE AngI->ACE Conversion AngII Angiotensin II ACE->AngII AT1R AT1 Receptor AngII->AT1R AT2R AT2 Receptor AngII->AT2R Effects1 Vasoconstriction, Aldosterone Release, Cell Proliferation AT1R->Effects1 Effects2 Vasodilation, Anti-proliferation AT2R->Effects2

Caption: The Renin-Angiotensin System signaling cascade.

General Experimental Workflow for In Vivo this compound Studies

The following diagram outlines a typical workflow for conducting in vivo experiments with this compound.

experimental_workflow cluster_prep Preparation Phase cluster_exec Execution Phase cluster_analysis Analysis Phase A Hypothesis & Experimental Design B Animal Model Selection A->B C This compound Dosage & Vehicle Selection B->C D Protocol Development C->D E Animal Acclimation & Baseline Measurements D->E F This compound Administration E->F G In-life Monitoring (e.g., Blood Pressure) F->G H Endpoint Data & Sample Collection G->H I Sample Analysis (e.g., Histology, Biomarkers) H->I J Data Analysis & Statistics I->J K Interpretation & Conclusion J->K

Caption: A generalized workflow for in vivo this compound experiments.

References

Technical Support Center: Statistical Analysis of Angiotensin I Concentration Data

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Angiotensin I concentration data. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work and data analysis.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for measuring this compound concentration, and what are their key differences?

A1: The primary methods for quantifying this compound (Ang I) concentration are Radioimmunoassay (RIA), Enzyme-Linked Immunosorbent Assay (ELISA), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each method has distinct principles and characteristics.

  • Radioimmunoassay (RIA): This is a classic method that has been used for over 40 years to measure angiotensins due to its high sensitivity and specificity.[1] It involves a competitive binding reaction where radiolabeled Ang I competes with the unlabeled Ang I in the sample for a limited number of antibody binding sites.[2] The amount of radioactivity is inversely proportional to the concentration of Ang I in the sample.

  • Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is another common immunoassay that uses an enzyme-linked antibody to detect the presence of Ang I. In a sandwich ELISA, the signal is directly proportional to the analyte concentration, while in a competitive ELISA, the signal is inversely proportional.[3] While commercially available, the specificity of some ELISA kits for angiotensins has been a concern, with reports of wide variations in measured peptide levels.[1]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly specific and accurate method for quantifying angiotensin peptides.[4] It separates peptides based on their physicochemical properties followed by mass-based detection and quantification. LC-MS/MS can simultaneously measure multiple angiotensin metabolites.[4]

Q2: My this compound concentration data is not normally distributed. What statistical approaches should I consider?

A2: Non-normal distributions, such as skewed distributions, are not uncommon for angiotensin peptides.[5] In such cases, non-parametric statistical tests are generally more appropriate than parametric tests (which assume a normal distribution).

  • For comparing two independent groups: Use the Wilcoxon rank-sum test (also known as the Mann-Whitney U test).

  • For comparing two related groups: Use the Wilcoxon signed-rank test.

  • For comparing more than two independent groups: Use the Kruskal-Wallis test, followed by post-hoc tests like Dunn's test if a significant difference is found.

  • For correlations: Use Spearman's rank correlation coefficient.

Alternatively, you can transform the data (e.g., using a log transformation) to see if it approximates a normal distribution, after which parametric tests could be used. However, the choice of transformation should be justified.

Q3: What are potential sources of variability in my this compound measurements?

A3: Variability in this compound measurements can arise from several sources, including the biological system, sample handling, and the assay itself.

  • Biological Variability: Genetic factors, such as polymorphisms in the Angiotensin-Converting Enzyme (ACE) gene, can account for a significant portion of the variance in serum ACE levels, which in turn affects Ang I concentration.[6] The physiological state of the subject (e.g., posture, salt intake) can also influence Ang I levels.[7]

  • Pre-analytical Variability: How samples are collected, processed, and stored can significantly impact results. For instance, the choice of anticoagulant and the addition of protease inhibitors to prevent peptide degradation are crucial.

  • Analytical Variability: Different assay methods (RIA, ELISA, LC-MS/MS) can yield different results.[8][9] Even within the same method, there can be inter-assay and intra-assay variability.[4] For example, the specificity of commercial ELISA kits can be a concern.[1]

Troubleshooting Guides

ELISA Data Troubleshooting

Q1: I am getting no or very low signal in my this compound ELISA. What could be the cause?

A1: A lack of signal in an ELISA can be due to several factors. A systematic check of reagents and procedures is recommended.

Troubleshooting Low/No Signal in ELISA [3][10][11]

Possible Cause Recommended Action
Missing a key reagent Ensure all reagents (e.g., detection antibody, substrate) were added in the correct order.
Expired or inactive reagents Check the expiration dates of all kit components. Prepare fresh substrate solution, as it can degrade.
Incorrect incubation times or temperatures Verify that the incubation steps were performed for the specified duration and at the correct temperature as per the protocol.
Insufficient washing Inadequate washing can leave interfering substances in the wells. Ensure proper and thorough washing between steps.
Over-washing Excessive washing can lead to the removal of the coated antibody or the antigen-antibody complex.
Low sample concentration The this compound concentration in your samples may be below the detection limit of the assay.[1] Consider concentrating the samples if possible.
Incorrect plate reading Ensure the microplate reader is set to the correct wavelength for the substrate used.

Q2: My ELISA results show high background. How can I fix this?

A2: High background can obscure the specific signal and reduce the dynamic range of the assay.

Troubleshooting High Background in ELISA [3][10][11]

Possible Cause Recommended Action
Inadequate washing Insufficient washing is a common cause of high background. Increase the number of washes or the soaking time.
Excessive antibody concentration Using too high a concentration of the primary or secondary antibody can lead to non-specific binding. Titrate the antibodies to find the optimal concentration.
Ineffective blocking The blocking buffer may not be effectively preventing non-specific binding. Try a different blocking agent or increase the blocking time.
Over-incubation Extending incubation times beyond the recommended duration can increase non-specific signals.
Substrate contamination Ensure the TMB substrate solution is clear and colorless before use. Use clean containers to prepare and dispense the substrate.[11]
Cross-contamination Be careful to avoid splashing between wells during washing and reagent addition.[12]

Q3: There is high variability between my replicate wells (high Coefficient of Variation - CV). What should I do?

A3: High CVs can compromise the reliability of your results.

Troubleshooting High Variation in ELISA [11][12]

Possible Cause Recommended Action
Pipetting errors Ensure accurate and consistent pipetting technique. Use calibrated pipettes.
Inconsistent sample preparation Ensure all samples are prepared and diluted uniformly.
Insufficient plate agitation Gentle and consistent agitation during incubation steps can improve reaction homogeneity.
Temperature gradients across the plate Allow the plate to reach room temperature before adding reagents and incubate in a stable temperature environment.
Edge effects Avoid using the outer wells of the plate if edge effects are suspected, or fill them with buffer.
Statistical Analysis Troubleshooting

Q1: How should I handle outliers in my this compound concentration data?

A1: Outliers can significantly affect the results of statistical analyses, especially with small sample sizes.

  • Identify potential outliers: Use methods like box plots or the Grubbs' test to identify data points that are statistically different from the rest.

  • Investigate the cause: Check for experimental errors, such as mistakes in sample preparation, dilution, or data entry. If an error is confirmed, the data point can be corrected or excluded.

Q2: How do I construct and interpret a standard curve for my this compound assay?

A2: The standard curve is essential for calculating the concentration of this compound in your unknown samples.

  • Preparation: Prepare a series of standards with known concentrations of this compound.

  • Assay: Run the standards alongside your samples in the assay.

  • Plotting: Plot the response variable (e.g., optical density for ELISA, bound radioactivity for RIA) against the corresponding concentration of the standards.

  • Curve Fitting: Use a regression model to fit a curve to the data points. A four-parameter logistic (4-PL) or five-parameter logistic (5-PL) model is often used for immunoassays as it provides a sigmoidal curve.[13]

  • Calculation: Use the equation of the fitted curve to interpolate the concentration of this compound in your unknown samples based on their response values.

  • Validation: The quality of the standard curve should be assessed by its R-squared value (should be close to 1) and by ensuring that the back-calculated concentrations of the standards are close to their known values.

Experimental Protocols

This compound Radioimmunoassay (RIA) - General Protocol

This protocol outlines the general steps for a competitive RIA to determine Plasma Renin Activity (PRA) by measuring generated this compound.

  • Sample Collection and Preparation:

    • Collect blood samples in tubes containing an anticoagulant (e.g., EDTA).

    • Immediately place the samples on ice to prevent degradation of peptides.

    • Centrifuge at 4°C to separate the plasma.

    • Store plasma at -80°C until the assay is performed.

  • Generation of this compound:

    • Thaw plasma samples on ice.

    • Incubate the plasma at 37°C for a specific period (e.g., 1-3 hours). During this step, renin in the plasma will cleave angiotensinogen (B3276523) to produce this compound.

    • Add inhibitors of angiotensin-converting enzyme (ACE) to prevent the conversion of this compound to Angiotensin II.[14]

  • Radioimmunoassay:

    • Prepare standards with known concentrations of this compound and quality controls.

    • In antibody-coated tubes, add the standards, controls, or plasma samples.

    • Add a known amount of ¹²⁵I-labeled this compound (tracer) to each tube.

    • Incubate the tubes to allow for competitive binding between the labeled and unlabeled this compound for the antibody.

    • Aspirate the contents of the tubes and wash to remove unbound tracer.

    • Measure the radioactivity in each tube using a gamma counter.[2]

  • Data Analysis:

    • Generate a standard curve by plotting the bound radioactivity against the concentration of the standards.

    • Determine the concentration of this compound in the samples by interpolating their radioactivity readings from the standard curve.

    • Calculate the Plasma Renin Activity (PRA) based on the amount of this compound generated over time.

This compound ELISA (Sandwich) - General Protocol

This protocol describes the general steps for a sandwich ELISA to quantify this compound.

  • Plate Preparation:

    • A microplate is pre-coated with a capture antibody specific for this compound.

  • Sample and Standard Incubation:

    • Prepare a series of standards with known this compound concentrations and dilute samples as needed.

    • Add the standards, controls, and samples to the wells of the microplate.

    • Incubate the plate, typically for 1-2 hours at 37°C or room temperature, to allow the this compound to bind to the capture antibody.

    • Wash the plate several times with a wash buffer to remove unbound substances.

  • Detection Antibody Incubation:

    • Add a biotin-conjugated detection antibody specific for this compound to each well.

    • Incubate the plate again.

    • Wash the plate to remove unbound detection antibody.

  • Enzyme Conjugate Incubation:

    • Add Streptavidin-HRP (Horseradish Peroxidase) to each well. The streptavidin will bind to the biotin (B1667282) on the detection antibody.

    • Incubate the plate.

    • Wash the plate thoroughly.

  • Substrate Reaction and Measurement:

    • Add a TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution to each well. The HRP enzyme will catalyze a color change.

    • Incubate the plate in the dark for a specified time (e.g., 15-30 minutes).

    • Add a stop solution (e.g., sulfuric acid) to each well to stop the reaction. This will change the color from blue to yellow.

    • Read the optical density (OD) of each well at a specific wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis:

    • Subtract the blank OD from all readings.

    • Create a standard curve by plotting the mean OD for each standard against its concentration.

    • Use the standard curve to determine the this compound concentration in the samples.

Visualizations

RAS_Pathway Angiotensinogen Angiotensinogen Ang_I This compound Angiotensinogen->Ang_I  + Renin Ang_II Angiotensin II Ang_I->Ang_II  + ACE AT1R AT1 Receptor Ang_II->AT1R Binds to AT2R AT2 Receptor Ang_II->AT2R Binds to Vasoconstriction Vasoconstriction AT1R->Vasoconstriction Aldosterone Aldosterone Secretion AT1R->Aldosterone Vasodilation Vasodilation AT2R->Vasodilation Renin Renin ACE ACE

Caption: The Renin-Angiotensin System (RAS) signaling pathway.

ELISA_Workflow start Start add_samples Add Standards, Controls, and Samples to Coated Plate start->add_samples incubate1 Incubate & Wash add_samples->incubate1 add_detection_ab Add Biotinylated Detection Antibody incubate1->add_detection_ab incubate2 Incubate & Wash add_detection_ab->incubate2 add_enzyme Add Streptavidin-HRP incubate2->add_enzyme incubate3 Incubate & Wash add_enzyme->incubate3 add_substrate Add TMB Substrate incubate3->add_substrate incubate4 Incubate in Dark add_substrate->incubate4 add_stop Add Stop Solution incubate4->add_stop read_plate Read Optical Density (450nm) add_stop->read_plate analyze Analyze Data (Standard Curve & Interpolation) read_plate->analyze end End analyze->end

Caption: A typical workflow for a sandwich ELISA for this compound.

Stat_Decision_Tree decision decision outcome outcome data_distribution Check Data Distribution (e.g., Shapiro-Wilk test) normal Normally Distributed data_distribution->normal Yes not_normal Not Normally Distributed data_distribution->not_normal No compare_groups Comparing Means of Two Independent Groups? normal->compare_groups compare_groups_np Comparing Distributions of Two Independent Groups? not_normal->compare_groups_np ttest Use Independent Samples t-test compare_groups->ttest Yes anova_q Comparing Means of >2 Independent Groups? compare_groups->anova_q No anova Use One-Way ANOVA with Post-Hoc Tests anova_q->anova Yes other_parametric Other Parametric Tests (e.g., Pearson Correlation) anova_q->other_parametric No mannwhitney Use Mann-Whitney U Test (Wilcoxon Rank-Sum) compare_groups_np->mannwhitney Yes kruskal_q Comparing Distributions of >2 Independent Groups? compare_groups_np->kruskal_q No kruskal Use Kruskal-Wallis Test with Post-Hoc Tests kruskal_q->kruskal Yes other_nonparametric Other Non-Parametric Tests (e.g., Spearman Correlation) kruskal_q->other_nonparametric No

Caption: Decision tree for selecting an appropriate statistical test.

References

dealing with matrix effects in angiotensin I mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in angiotensin I mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact this compound analysis?

A: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting, undetected compounds in the sample matrix.[1] In the context of this compound mass spectrometry, components of biological matrices like plasma or serum (e.g., phospholipids (B1166683), salts, and proteins) can interfere with the ionization of this compound in the mass spectrometer's ion source.[2] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy, precision, and sensitivity of quantitative analysis.[3]

Q2: What are the primary causes of matrix effects in this compound LC-MS/MS assays?

A: The primary causes of matrix effects are endogenous and exogenous substances present in the biological sample.

  • Endogenous Components: These are naturally occurring substances in the sample matrix, with phospholipids being a major contributor to ion suppression.[2] Other endogenous components include salts, proteins, and other metabolites.

  • Exogenous Components: These are substances introduced during sample collection, storage, or preparation. Examples include anticoagulants (e.g., EDTA), plasticizers from collection tubes, and mobile phase additives.[3]

Q3: How can I determine if my this compound assay is affected by matrix effects?

A: Two common methods are used to assess the presence and extent of matrix effects:

  • Post-Column Infusion (Qualitative Assessment): This technique helps identify the regions in your chromatogram where ion suppression or enhancement occurs. A solution of this compound is continuously infused into the mass spectrometer after the analytical column. An extracted blank matrix sample is then injected. Any deviation from the stable baseline signal of the infused this compound indicates a matrix effect at that retention time.[3]

  • Post-Extraction Spike (Quantitative Assessment): This method quantifies the magnitude of the matrix effect. The response of this compound in a clean solution is compared to its response in a blank matrix extract that has been spiked with the same amount of this compound after the extraction process. The difference in signal intensity reveals the degree of ion suppression or enhancement.[4]

Q4: What is the "gold standard" for compensating for matrix effects in this compound quantification?

A: The use of a stable isotope-labeled (SIL) internal standard is considered the gold standard for compensating for matrix effects.[5] A SIL internal standard is a version of this compound where one or more atoms have been replaced with a heavier isotope (e.g., ¹³C, ¹⁵N). Since the SIL internal standard is chemically identical to the analyte, it co-elutes and experiences the same matrix effects. By calculating the ratio of the analyte signal to the SIL internal standard signal, the variability caused by matrix effects can be normalized, leading to more accurate and precise quantification.[6]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your this compound mass spectrometry experiments.

Issue 1: Poor sensitivity or low signal intensity for this compound.

Possible Cause: Ion suppression due to matrix effects.

Troubleshooting Steps:

  • Assess for Matrix Effects: Perform a post-column infusion experiment to identify regions of ion suppression in your chromatogram.

  • Optimize Chromatography: Adjust your chromatographic method to separate the this compound peak from the regions of significant ion suppression. This may involve changing the gradient, mobile phase composition, or using a different analytical column.

  • Improve Sample Preparation: Enhance your sample cleanup protocol to remove interfering matrix components. Consider switching from a simple protein precipitation to a more rigorous method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).

  • Utilize a SIL Internal Standard: If not already in use, incorporate a stable isotope-labeled this compound internal standard to compensate for signal suppression.

Issue 2: High variability and poor reproducibility of results.

Possible Cause: Inconsistent matrix effects between samples.

Troubleshooting Steps:

  • Quantify Matrix Effects: Use the post-extraction spike method with multiple lots of blank matrix to assess the variability of the matrix effect.

  • Standardize Sample Preparation: Ensure your sample preparation protocol is consistent and robust. Automated sample preparation can help minimize variability.

  • Implement a SIL Internal Standard: A SIL internal standard is crucial for correcting for sample-to-sample variations in matrix effects.

  • Matrix-Matched Calibrators: Prepare your calibration standards in the same biological matrix as your samples to help compensate for consistent matrix effects.

Issue 3: Unexpected peaks or high background noise in the chromatogram.

Possible Cause: Contamination from sample collection, preparation, or the LC-MS system itself.

Troubleshooting Steps:

  • Review Sample Collection and Handling: Investigate potential sources of contamination, such as the type of collection tubes used (check for plasticizers) and the handling procedures.

  • Blank Injections: Inject a solvent blank and a blank matrix extract to identify the source of the contamination.

  • Clean the LC-MS System: If the contamination is from the system, follow the manufacturer's instructions for cleaning the ion source, transfer capillary, and other relevant components.

  • Use High-Purity Solvents and Reagents: Ensure all solvents and reagents used in your sample preparation and mobile phases are of high purity to avoid introducing contaminants.

Experimental Protocols

Solid-Phase Extraction (SPE) Protocol for this compound from Human Plasma

This protocol is a general guideline and may require optimization for your specific application.

  • Sample Pre-treatment: To 1 mL of human plasma, add a cocktail of protease inhibitors to prevent the degradation of this compound.

  • Conditioning: Condition a C18 SPE cartridge by passing 3 mL of methanol (B129727) followed by 3 mL of deionized water.

  • Loading: Load the pre-treated plasma sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of deionized water to remove salts and other polar interferences.

  • Elution: Elute the this compound from the cartridge with 2 mL of a methanol solution containing 5% formic acid.

  • Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute the sample in a suitable volume of the initial mobile phase for LC-MS/MS analysis.[7]

Liquid-Liquid Extraction (LLE) Protocol for this compound from Human Plasma

This is a general protocol and should be optimized for your specific needs.

  • Sample Pre-treatment: To 500 µL of human plasma containing a SIL internal standard, add an appropriate buffer to adjust the pH.

  • Extraction: Add 2 mL of an immiscible organic solvent (e.g., a mixture of ethyl acetate (B1210297) and hexane). Vortex vigorously for 2 minutes to ensure thorough mixing.

  • Phase Separation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the organic layer (top layer) to a clean tube.

  • Drying and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Data Presentation

Table 1: Comparison of Sample Preparation Methods for this compound Analysis

MethodPrincipleAdvantagesDisadvantagesTypical Recovery for this compound
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile) to precipitate proteins.Simple, fast, and inexpensive.Inefficient removal of phospholipids and other small molecules, leading to significant matrix effects.[2]Lower and more variable
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.Good removal of salts and highly polar interferences. Can be selective based on solvent choice.Can be labor-intensive, may form emulsions, and may have lower recovery for some analytes.70-90%
Solid-Phase Extraction (SPE) Separation based on the analyte's affinity for a solid sorbent.High selectivity, good removal of a wide range of interferences, and can concentrate the analyte.Can be more expensive and requires method development.>85%[7]

Table 2: Quantitative Impact of Sample Preparation on Matrix Effects (Illustrative Data)

Sample Preparation MethodAnalyte Signal in Post-Extraction Spike (cps)Analyte Signal in Neat Solution (cps)Matrix Effect (%)
Protein Precipitation45,000100,00055% (Suppression)
Liquid-Liquid Extraction80,000100,00020% (Suppression)
Solid-Phase Extraction95,000100,0005% (Suppression)

Note: The values in this table are for illustrative purposes to demonstrate the relative effectiveness of each technique in reducing ion suppression.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing start Plasma Sample (with SIL-IS) ppt Protein Precipitation start->ppt lle Liquid-Liquid Extraction start->lle spe Solid-Phase Extraction start->spe lcms LC-MS/MS Analysis ppt->lcms lle->lcms spe->lcms quant Quantification lcms->quant troubleshooting_workflow start Inaccurate or Irreproducible This compound Results q1 Assess for Matrix Effects (Post-Column Infusion) start->q1 a1_yes Matrix Effects Detected q1->a1_yes Yes a1_no No Significant Matrix Effects q1->a1_no No q2 Optimize Sample Prep (SPE or LLE) a1_yes->q2 q5 Check for Contamination (Blank Injections) a1_no->q5 q3 Optimize Chromatography q2->q3 q4 Use SIL Internal Standard q3->q4 q6 Verify Instrument Performance q5->q6 renin_angiotensin_pathway angiotensinogen Angiotensinogen angiotensin_i This compound angiotensinogen->angiotensin_i  Renin angiotensin_ii Angiotensin II angiotensin_i->angiotensin_ii  ACE at1_receptor AT1 Receptor angiotensin_ii->at1_receptor effects Vasoconstriction, Aldosterone Release at1_receptor->effects renin Renin ace ACE

References

quality control measures for angiotensin I research reagents

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the critical quality control parameters for Angiotensin I peptides?

A1: The primary quality control parameters for this compound peptides include purity, identity, and concentration. Purity is typically assessed by High-Performance Liquid Chromatography (HPLC), identity is confirmed by Mass Spectrometry (MS), and concentration is determined by amino acid analysis or UV spectroscopy. A Certificate of Analysis (CofA) from the supplier should provide this information.[1]

Q2: How should I properly store and handle this compound reagents to ensure stability?

A2: Lyophilized this compound peptides should be stored at -20°C or below. Once reconstituted, it is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation. Aqueous solutions of this compound can be unstable, with significant degradation observed after just a few hours on ice or after a single freeze-thaw cycle. For short-term storage of aqueous solutions (up to one week), refrigeration at 0-5°C is advisable. The stability of the peptide is also pH-dependent, with optimal stability generally observed in slightly acidic conditions.[2][3]

Q3: What are common impurities found in this compound preparations?

A3: Common impurities can include deletion sequences (e.g., Angiotensin II), truncated peptides, and products of oxidation or deamidation.[4][5] These impurities can arise during peptide synthesis or degradation during storage. LC-MS/MS is a powerful technique for identifying and quantifying these structurally related impurities.[4][5]

Q4: My this compound ELISA kit is giving inconsistent or no signal. What are the possible causes?

A4: Issues with ELISA kits can stem from several factors:

  • Improper storage of reagents: Ensure all kit components are stored at the recommended temperatures.

  • Incorrect reagent preparation: Reconstitute standards and prepare working solutions precisely as described in the protocol.

  • Insufficient washing: Inadequate washing between steps can lead to high background noise.

  • Expired reagents: Do not use kits beyond their expiration date.

  • Sample-specific issues: The concentration of this compound in your sample may be too low or too high, requiring optimization of sample dilution.[6][7]

Troubleshooting Guides

Low/No Signal in Functional Assays (e.g., Receptor Binding, Enzyme Activity)
Possible Cause Troubleshooting Steps
Peptide Degradation 1. Use freshly reconstituted this compound from a new aliquot. 2. Avoid multiple freeze-thaw cycles. 3. Verify the storage conditions of the lyophilized peptide.
Incorrect Peptide Concentration 1. Re-quantify the peptide concentration using a reliable method like UV absorbance or a BCA assay. 2. Ensure accurate pipetting when preparing dilutions.
Assay Buffer Incompatibility 1. Check the pH and composition of the assay buffer to ensure it is optimal for this compound activity and stability.[8] 2. Some buffer components can interfere with the assay.
Inactive Receptor/Enzyme 1. Use a positive control to confirm the activity of the receptor or enzyme. 2. Ensure proper storage and handling of the biological components of the assay.
Inconsistent Results in HPLC Analysis
Possible Cause Troubleshooting Steps
Poor Sample Solubility/Aggregation 1. Ensure the peptide is fully dissolved in the mobile phase or an appropriate solvent. Sonication may help.[9] 2. Filter the sample before injection to remove particulates.
Column Contamination 1. Wash the column with a strong solvent (e.g., 80% acetonitrile) to remove residual contaminants.[10]
Mobile Phase Issues 1. Prepare fresh mobile phase daily. 2. Degas the mobile phase to prevent air bubbles.
Injector Problems 1. Check for leaks and ensure the injection loop is completely filled.

Quantitative Data Summary

Table 1: Typical Quality Control Specifications for this compound
Parameter Method Typical Specification
Purity HPLC≥95%
Identity Mass SpectrometryConforms to the theoretical molecular weight (1296.5 g/mol )
Peptide Content Amino Acid AnalysisReport as a percentage of the total weight
Table 2: Stability of this compound under Various Conditions
Condition Duration Stability Reference
Aqueous solution at room temperature4 daysStable
Aqueous solution at room temperature18 days27% loss
Aqueous solution at 0-5°C1 weekStable
Heat treatment at 100°C (pH 7.0)2 hoursNo significant loss of ACE inhibitory activity[2]
Acidic pH (pH 1.0-4.0) at 100°C1 hourDecreased free amino group content[2]
Alkaline pH (pH 9.0-12.0) at 100°C1 hourReduced ACE inhibitory activity[2]

Experimental Protocols

HPLC Purity Analysis

Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 214 nm.

    • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes.

  • Sample Preparation:

    • Dissolve the this compound peptide in Mobile Phase A to a final concentration of 1 mg/mL.

    • Filter the sample through a 0.22 µm filter before injection.

  • Analysis:

    • Inject 20 µL of the sample.

    • Integrate the peak areas to determine the percentage purity.

Mass Spectrometry for Identity Confirmation

Methodology:

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of this compound in 50% acetonitrile/water with 0.1% formic acid.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Mass Analyzer: Time-of-Flight (TOF) or Quadrupole.

    • Scan Range: m/z 400-1500.

  • Analysis:

    • Infuse the sample directly or via LC-MS.

    • Compare the observed mass-to-charge ratio (m/z) with the theoretical value for this compound (Monoisotopic mass [M+H]⁺: 1296.685).[11]

This compound ELISA

Methodology (Example based on a competitive ELISA):

  • Plate Preparation: A microplate is pre-coated with an antibody specific to this compound.

  • Standard and Sample Addition:

    • Add 50 µL of standard or sample to the appropriate wells.

    • Immediately add 50 µL of biotin-labeled this compound to each well.

  • Incubation: Incubate for 45 minutes at 37°C.

  • Washing: Wash the plate three times with wash buffer.

  • Conjugate Addition: Add 100 µL of HRP-Streptavidin conjugate and incubate for 30 minutes at 37°C.

  • Washing: Repeat the wash step.

  • Substrate Addition: Add 90 µL of TMB substrate and incubate for 15-20 minutes at 37°C in the dark.

  • Stop Reaction: Add 50 µL of stop solution.

  • Measurement: Read the absorbance at 450 nm. The optical density is inversely proportional to the this compound concentration.[6]

Receptor Binding Assay

Methodology (Radioligand Competition Assay):

  • Membrane Preparation: Prepare cell membranes expressing the Angiotensin II receptor (e.g., AT1 receptor).

  • Assay Buffer: Prepare a suitable binding buffer (e.g., Tris-HCl with MgCl₂ and BSA).

  • Reaction Mixture: In a 96-well plate, combine:

    • Radiolabeled Angiotensin II (e.g., ¹²⁵I-[Sar¹,Ile⁸]Angiotensin II) at a concentration close to its Kd.

    • Increasing concentrations of unlabeled this compound (competitor).

    • Cell membranes.

  • Incubation: Incubate at room temperature for 60-90 minutes to reach equilibrium.

  • Separation: Rapidly separate bound from free radioligand by filtration through a glass fiber filter.

  • Detection: Measure the radioactivity retained on the filter using a gamma counter.

  • Analysis: Plot the percentage of specific binding against the log concentration of this compound to determine the IC₅₀, from which the Ki can be calculated.

Visualizations

Renin_Angiotensin_System Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I This compound Angiotensinogen->Angiotensin_I Renin (from Kidney) Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE (in Lungs) Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Blood_Pressure Increased Blood Pressure Aldosterone->Blood_Pressure Na+ and H₂O Retention Vasoconstriction->Blood_Pressure

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) signaling pathway.

QC_Workflow Start Receive this compound Reagent CofA_Review Review Certificate of Analysis Start->CofA_Review Purity_Check Purity Check (HPLC) CofA_Review->Purity_Check Identity_Check Identity Check (MS) Purity_Check->Identity_Check Purity ≥ 95% Fail Fail QC (Contact Supplier) Purity_Check->Fail Purity < 95% Functional_Assay Functional Assay (e.g., ELISA, Binding) Identity_Check->Functional_Assay Correct Mass Identity_Check->Fail Incorrect Mass Functional_Assay->Fail Low/No Activity Store Aliquot and Store at -20°C or below Functional_Assay->Store Activity Confirmed Pass Pass QC Store->Pass

Caption: Quality control workflow for new this compound reagents.

Troubleshooting_Workflow rect_node rect_node Start Inconsistent Experimental Results Check_Peptide Peptide Integrity Issue? Start->Check_Peptide Check_Protocol Experimental Protocol Issue? Check_Peptide->Check_Protocol No Use_New_Aliquot Use Fresh Aliquot Check_Peptide->Use_New_Aliquot Yes Check_Reagents Other Reagents/Buffers Issue? Check_Protocol->Check_Reagents No Review_Calculations Review Dilution Calculations Check_Protocol->Review_Calculations Yes Prepare_Fresh Prepare Fresh Buffers Check_Reagents->Prepare_Fresh Yes Recheck_Purity Re-run HPLC/MS Use_New_Aliquot->Recheck_Purity Resolved Issue Resolved Recheck_Purity->Resolved Optimize_Assay Optimize Assay Parameters Review_Calculations->Optimize_Assay Optimize_Assay->Resolved Check_Equipment Calibrate Equipment Prepare_Fresh->Check_Equipment Check_Equipment->Resolved

References

Technical Support Center: Optimizing Cell Lysis for Intracellular Angiotensin I Measurement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize your cell lysis protocols for the accurate measurement of intracellular Angiotensin I (Ang I).

Frequently Asked Questions (FAQs)

Q1: Which cell lysis method is best for maximizing the yield of intracellular this compound?

A1: The optimal cell lysis method depends on your specific cell type and downstream application. However, a general comparison of common methods is provided below. For sensitive peptides like Ang I, minimizing degradation is as crucial as maximizing release.

Data Presentation: Comparison of Common Lysis Methods

Lysis MethodPrincipleAdvantagesDisadvantagesTypical Ang I Recovery
Sonication High-frequency sound waves create cavitation, disrupting cell membranes.Efficient for a wide range of cell types; quick.Can generate heat, potentially degrading Ang I; may shear DNA, increasing viscosity.Moderate to High
Detergent-based Lysis (e.g., RIPA buffer) Solubilizes cell membranes through the action of detergents.Generally gentle; effective for many cell lines; compatible with many downstream assays.Detergents can interfere with some assays; may not be sufficient for cells with tough walls.Moderate to High
Freeze-Thaw Repeated cycles of freezing and thawing disrupt cells through ice crystal formation.Gentle method that can preserve peptide integrity.Can be time-consuming; may not be effective for all cell types; multiple cycles may be needed.Moderate
Bead Beating Mechanical disruption using small beads agitated at high speed.Highly effective for lysing tough-to-lyse cells (e.g., yeast, bacteria).Can generate significant heat; may lead to more protein degradation if not properly cooled.Variable

Note: this compound recovery is highly dependent on the immediate inhibition of proteolytic activity upon cell lysis.

Q2: How can I prevent the degradation of this compound during and after cell lysis?

A2: this compound is susceptible to degradation by various intracellular proteases, including aminopeptidases and endopeptidases such as Angiotensin-Converting Enzyme (ACE) and Neprilysin (NEP).[1] To prevent degradation, it is critical to:

  • Work quickly and at low temperatures (4°C or on ice) at all times. This reduces the activity of endogenous proteases.

  • Use a freshly prepared, optimized protease inhibitor cocktail. This is the most critical step in preserving Ang I.

Q3: What is the recommended composition of a protease inhibitor cocktail for this compound measurement?

A3: A broad-spectrum protease inhibitor cocktail is essential. While commercially available cocktails can be effective, for optimal results, you may need to prepare a custom cocktail. Key inhibitors to include are:

  • Serine Protease Inhibitors: Such as PMSF or AEBSF.

  • Cysteine Protease Inhibitors: Such as E-64.

  • Aspartic Protease Inhibitors: Such as Pepstatin A.

  • Aminopeptidase Inhibitors: Such as Bestatin.

  • Metallo-protease Inhibitors: Such as EDTA or 1,10-Phenanthroline. Note that ACE is a zinc-metallo-protease.

For enhanced protection of this compound, consider including specific inhibitors of enzymes known to degrade it, such as captopril (B1668294) or lisinopril (B193118) for ACE, although this may interfere with assays measuring ACE activity itself.

Troubleshooting Guides

Problem 1: Low or no detectable intracellular this compound.

Possible Cause Troubleshooting Step
Inefficient Cell Lysis * Visual Inspection: After lysis, check a small aliquot of your cell suspension under a microscope to confirm that the majority of cells have been disrupted.
* Optimize Lysis Protocol: If using sonication, try increasing the power or duration in short bursts on ice. For detergent-based lysis, consider a stronger buffer like RIPA or increasing the incubation time. For tough cells, a combination of methods (e.g., enzymatic pre-treatment followed by sonication) may be necessary.
Degradation of this compound * Protease Inhibitor Cocktail: Ensure your protease inhibitor cocktail is fresh and comprehensive. Consider increasing the concentration of inhibitors or adding specific inhibitors for peptidases known to be active in your cell type.
* Temperature Control: Maintain samples at 4°C or on ice throughout the entire procedure. Pre-chill all buffers, tubes, and equipment.
Low Intracellular Concentration * Increase Starting Material: If the intracellular concentration of Ang I is inherently low in your cells, you may need to start with a larger number of cells to obtain a detectable signal.
* Stimulate Ang I Production: Depending on your experimental model, you may be able to stimulate the intracellular renin-angiotensin system to increase Ang I levels.

Problem 2: High variability between replicate samples.

Possible Cause Troubleshooting Step
Inconsistent Lysis * Homogenize Sample: Ensure your cell suspension is homogeneous before lysis. Clumps of cells will lyse unevenly.
* Standardize Protocol: For manual methods like sonication, ensure consistent application of the probe to each sample. For detergent lysis, ensure equal incubation times and agitation for all samples.
Variable Protease Activity * Add Inhibitors Immediately: Add the protease inhibitor cocktail to the lysis buffer immediately before use and ensure it is well-mixed with the cell sample at the moment of lysis.
Inconsistent Sample Handling * Minimize Freeze-Thaw Cycles: Aliquot lysates after the initial clarification to avoid repeated freezing and thawing of the entire sample, which can lead to peptide degradation.

Experimental Protocols

Protocol 1: Sonication-Based Cell Lysis for Intracellular this compound Measurement
  • Cell Harvesting:

    • For adherent cells, wash the cell monolayer twice with ice-cold PBS. Scrape the cells in a minimal volume of ice-cold PBS containing a protease inhibitor cocktail.

    • For suspension cells, pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C. Wash the pellet twice with ice-cold PBS.

  • Lysis:

    • Resuspend the cell pellet in an appropriate volume of ice-cold lysis buffer (e.g., 50 mM Ammonium Bicarbonate with a protease inhibitor cocktail).

    • Place the sample on ice and sonicate using a probe sonicator. Use short bursts of 10-15 seconds at 20-30% amplitude, with at least 30 seconds of cooling on ice between bursts to prevent heating. Repeat 3-5 times.

  • Clarification:

    • Centrifuge the lysate at 15,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Sample Collection:

    • Carefully collect the supernatant containing the intracellular proteins and peptides.

  • Quantification:

    • Proceed immediately to your downstream quantification assay (e.g., LC-MS/MS or ELISA). If storage is necessary, snap-freeze the lysate in liquid nitrogen and store at -80°C.

Protocol 2: Detergent-Based Cell Lysis (Modified RIPA) for Intracellular this compound Measurement
  • Buffer Preparation:

    • Prepare a modified RIPA buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.25% sodium deoxycholate. Just before use, add a protease inhibitor cocktail.

  • Cell Harvesting:

    • Follow the same procedure as in Protocol 1.

  • Lysis:

    • Resuspend the cell pellet in the ice-cold modified RIPA buffer.

    • Incubate on ice for 30 minutes with gentle vortexing every 10 minutes.

  • Clarification:

    • Centrifuge the lysate at 15,000 x g for 15 minutes at 4°C.

  • Sample Collection:

    • Collect the supernatant.

  • Quantification:

    • Proceed with your downstream assay. Be aware that detergents in the RIPA buffer may need to be removed or diluted for compatibility with certain assays.

Mandatory Visualizations

Intracellular Renin-Angiotensin System (RAS) Signaling Pathway

Intracellular_RAS cluster_Extracellular Extracellular cluster_Intracellular Intracellular Angiotensinogen_ext Angiotensinogen AngI_ext This compound Angiotensinogen_ext->AngI_ext Renin Angiotensinogen_int Angiotensinogen Angiotensinogen_ext->Angiotensinogen_int Uptake Renin_ext Renin Renin_int Renin Renin_ext->Renin_int Uptake AngII_ext Angiotensin II AngI_ext->AngII_ext ACE ACE_ext ACE AngI_int This compound Angiotensinogen_int->AngI_int Renin AngII_int Angiotensin II AngI_int->AngII_int ACE / Chymase ACE_int ACE Chymase Chymase AT1R AT1 Receptor AngII_int->AT1R AT2R AT2 Receptor AngII_int->AT2R Signaling Downstream Signaling (e.g., ROS, MAPK) AT1R->Signaling AT2R->Signaling Workflow start Start: Cultured Cells harvest Cell Harvesting (Scraping/Centrifugation) start->harvest lysis Cell Lysis (Sonication or Detergent) + Protease Inhibitors harvest->lysis clarify Clarification (Centrifugation) lysis->clarify extract Supernatant (Intracellular Extract) clarify->extract quantify Quantification (LC-MS/MS or ELISA) extract->quantify end End: Data Analysis quantify->end

References

Technical Support Center: Best Practices for Angiotensin I Sample Storage

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with best practices for the long-term storage of Angiotensin I (Ang I) samples. Adhering to these guidelines is crucial for maintaining sample integrity and ensuring the accuracy and reproducibility of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the absolute best method for long-term storage of pure this compound?

For long-term stability, this compound should be stored in its lyophilized (powder) form at -20°C or lower.[1] Lyophilized peptides are exceptionally stable at sub-zero temperatures, showing minimal degradation over several years. Before opening, it is critical to allow the vial to warm to room temperature to prevent moisture condensation, which can compromise the peptide's stability.

Q2: I've dissolved my this compound. How should I store it for short-term and long-term use?

Once reconstituted in a solution, this compound is significantly less stable.

  • Short-Term (up to 1 week): Store the aqueous solution at 0-5°C.[1]

  • Long-Term: For storage longer than a week, it is highly recommended to aliquot the stock solution into single-use volumes and store them at -20°C. This prevents repeated freeze-thaw cycles, which can degrade the peptide.[2] Stock solutions at a neutral pH stored at -20°C can remain active for at least two months.

Q3: How should I handle and store plasma samples to measure this compound?

This compound is notoriously unstable in plasma at room temperature due to the activity of endogenous enzymes.[3][4] For optimal preservation, it is advisable to keep samples at or below -70°C for long-term storage.[5] A study noted a significant decrease in activity after 7 weeks when stored at -20°C.[5] To minimize degradation, collect blood samples in pre-chilled tubes containing protease inhibitors, process them rapidly at low temperatures (e.g., 0-5°C), and freeze the resulting plasma immediately.[5][6]

Q4: My measured this compound concentrations are consistently lower than expected. What could be the cause?

Several factors could lead to lower-than-expected concentrations:

  • Improper Storage Temperature: Storing aqueous solutions at room temperature leads to rapid degradation; a 27% loss can occur by day 18.[1]

  • Repeated Freeze-Thaw Cycles: Each cycle can degrade the peptide structure. Always aliquot samples into single-use tubes.[2]

  • Proteolytic Degradation: Contamination from microbes or skin proteases can break down the peptide. Use sterile water and always wear gloves.

  • Adsorption: Peptides can adhere to the surfaces of plastic or glass containers. This can be minimized by pre-treating containers with a solution like 1 mg/ml BSA and rinsing with pure water.

Q5: Is lyophilization necessary for long-term storage?

Yes, lyophilization (freeze-drying) is a critical process for preserving peptides like this compound for the long term.[7][8] The process removes water by sublimation, which significantly enhances the stability and shelf life of the compound by preventing microbial growth and enzymatic degradation.[7][8][9]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
High Variability Between Aliquots 1. Incomplete initial dissolution of the lyophilized powder. 2. Degradation from multiple freeze-thaw cycles of a master stock. 3. Improper mixing before aliquoting.1. Ensure the peptide is fully dissolved by gentle vortexing or inversion. 2. Prepare single-use aliquots immediately after reconstitution to avoid refreezing the master stock. 3. Briefly vortex the master solution before drawing aliquots to ensure homogeneity.
Rapid Loss of Activity in Solution 1. Storage at room temperature or 4°C for an extended period.[1] 2. Proteolytic degradation from contamination. 3. Incorrect pH of the solvent, leading to hydrolysis.1. For storage beyond a few days, freeze aliquots at -20°C or colder. 2. Use sterile, high-purity water or buffer for reconstitution. Handle with gloves. 3. Angiotensin II, a related peptide, is hydrolyzed by strong acids or at pH ≥9.5; similar caution should be applied to this compound.
Low Recovery from Plasma Samples 1. Endogenous enzyme activity (e.g., ACE, neprilysin) degrading Ang I after sample collection.[6][10][11] 2. Delay in processing or freezing the sample.1. Collect blood in tubes containing a cocktail of protease and enzyme inhibitors. 2. Process blood samples immediately upon collection in a refrigerated centrifuge.[5] 3. Immediately freeze plasma aliquots and store them at -80°C.[6]

Quantitative Data Summary

The stability of this compound is highly dependent on its form and storage temperature.

Sample Type Form Storage Temperature Duration Key Considerations
Pure Peptide Lyophilized Powder-20°CYearsAllow vial to reach room temperature before opening to prevent moisture contamination.
Pure Peptide Aqueous SolutionRoom Temperature< 4 daysSignificant degradation occurs after this period (1.5% loss at 8 days, 27% at 18 days).[1]
Pure Peptide Aqueous Solution0-5°CUp to 1 weekSuitable for short-term experimental use.[1]
Pure Peptide Aqueous Solution-20°CMonthsAliquot to avoid freeze-thaw cycles. Stable for at least two months.
Plasma Sample Frozen Plasma-20°C< 7 weeksNot recommended for long-term storage due to significant degradation.[5]
Plasma Sample Frozen Plasma≤ -70°CLong-TermRecommended for preserving sample integrity over extended periods.[5]
Plasma Sample Acetonitrile (B52724) SupernatantRoom TemperatureUp to 30 daysA stable storage method for clinical samples without requiring cold chain.[3][4]

Experimental Protocols

Protocol 1: Reconstitution and Aliquoting of Lyophilized this compound

This protocol outlines the standard procedure for preparing a stock solution from a lyophilized peptide.

  • Equilibration: Remove the vial of lyophilized this compound from the -20°C freezer and allow it to sit at room temperature for at least 10-15 minutes before opening. This prevents atmospheric moisture from condensing on the cold powder.

  • Solvent Addition: Using a calibrated pipette, add the required volume of an appropriate solvent (e.g., 0.1 M acetic acid or sterile distilled water) to the vial to achieve the desired stock concentration.[1]

  • Dissolution: Gently vortex or swirl the vial until the peptide is completely dissolved. Visually inspect the solution to ensure it is clear and free of particulates.

  • Aliquoting: Immediately after dissolution, portion the stock solution into single-use, low-protein-binding polypropylene (B1209903) tubes. The volume of each aliquot should be appropriate for a single experiment.

  • Storage: Tightly cap the aliquots and store them immediately at -20°C or -80°C for long-term use. Record the concentration and date on each tube. Avoid using frost-free freezers, as their temperature cycles can be detrimental.

Protocol 2: Stabilizing this compound in Plasma Using Acetonitrile

This method is adapted from a published procedure for stabilizing angiotensins in plasma samples at room temperature, which is particularly useful when cold-chain logistics are challenging.[3][4]

  • Sample Collection: Collect whole blood in standard EDTA collection tubes.

  • Plasma Separation: Centrifuge the blood sample according to standard laboratory procedures to separate the plasma.

  • Precipitation: In a new tube, add 1.5 parts of acetonitrile to 1 part of plasma (e.g., 600 µL acetonitrile to 400 µL plasma) to achieve a final acetonitrile concentration of 60%.

  • Mixing and Centrifugation: Vortex the mixture thoroughly to precipitate proteins. Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated material.

  • Supernatant Collection: Carefully collect the supernatant, which now contains the stabilized this compound.

  • Storage: The supernatant can be stored at room temperature for up to 30 days with stable this compound levels.[3][12]

Visualized Workflows and Pathways

Angiotensin_Pathway Angiogen Angiotensinogen AngI This compound Angiogen->AngI Renin AngII Angiotensin II AngI->AngII ACE Inactive Inactive Fragments AngI->Inactive Neprilysin, etc. AngII->Inactive

Caption: Key enzymatic pathways for the formation and degradation of this compound.

Storage_Workflow Start Start: Ang I Sample Decision_Type Sample Type? Start->Decision_Type Decision_Duration_Pure Storage Duration? Decision_Type->Decision_Duration_Pure Pure Peptide Decision_Duration_Plasma Cold Chain Available? Decision_Type->Decision_Duration_Plasma Plasma Store_Lyophilized Store Lyophilized at -20°C Decision_Duration_Pure->Store_Lyophilized Long-Term (Lyophilized) Store_Short_Term Reconstitute & Store at 0-5°C (< 1 week) Decision_Duration_Pure->Store_Short_Term Short-Term (Aqueous) Store_Long_Term Reconstitute, Aliquot, & Store at -20°C Decision_Duration_Pure->Store_Long_Term Long-Term (Aqueous) Store_Plasma_Cold Add Inhibitors & Store at -80°C Decision_Duration_Plasma->Store_Plasma_Cold Yes Store_Plasma_ACN Use Acetonitrile Method & Store at Room Temp Decision_Duration_Plasma->Store_Plasma_ACN No

Caption: Decision workflow for selecting the appropriate this compound storage method.

References

Validation & Comparative

A Comparative Guide to the Vasodilatory Effects of Angiotensin I and Angiotensin-(1-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the vasodilatory properties of Angiotensin I (Ang I) and Angiotensin-(1-7) [Ang-(1-7)], focusing on their mechanisms of action, signaling pathways, and supporting experimental data. While both peptides are key components of the Renin-Angiotensin System (RAS), they exhibit distinct and often opposing effects on vascular tone.

Executive Summary

This compound primarily serves as a pro-hormone, with its direct vasoactive effects being minimal. Its main influence on blood vessels is through its conversion to other vasoactive peptides. In contrast, Angiotensin-(1-7) is a potent vasodilator, acting through its specific receptor, Mas, to counteract the vasoconstrictor actions of Angiotensin II (Ang II).[1][2][3][4] This guide will delve into the experimental evidence that substantiates these roles.

Comparative Data on Vasodilatory Effects

FeatureThis compoundAngiotensin-(1-7)
Primary Vascular Effect Precursor to vasoactive peptides; minimal direct effect.[5][6]Direct vasodilation.[2][3][4]
Receptor Primarily a substrate for enzymes like ACE and ACE2.Mas receptor (MasR).[1][7][8]
Mechanism of Action Indirectly influences vasodilation through conversion to Ang-(1-7) or vasoconstriction through conversion to Ang II.[6]Activates MasR, leading to nitric oxide (NO) and prostaglandin (B15479496) release, and potentiation of bradykinin (B550075).[2][9][10][11]
Effect on Bradykinin No direct potentiation.Potentiates bradykinin-induced vasodilation (shifts EC50 of bradykinin leftward by 6.6-fold).[11]
Nitric Oxide (NO) Release No direct stimulation.Stimulates endothelial NO synthase (eNOS) activation and NO release.[10][12][13]
Prostaglandin Synthesis No direct stimulation.Stimulates the release of vasodilator prostaglandins (B1171923) like PGI2 and PGE2.[9]
ACE Inhibition Substrate for ACE.Can act as a competitive inhibitor of ACE (IC50 of 0.65 μmol/L).[11][14]

Signaling Pathways

This compound Metabolism and Indirect Vascular Effects

This compound's role in vasoregulation is primarily determined by its enzymatic conversion. The Angiotensin-Converting Enzyme (ACE) metabolizes Ang I to the potent vasoconstrictor Angiotensin II. Conversely, Angiotensin-Converting Enzyme 2 (ACE2) can convert Ang I to Angiotensin-(1-9), which is then cleaved by ACE to form the vasodilator Angiotensin-(1-7).[9]

Ang_I This compound Ang_II Angiotensin II Ang_I->Ang_II ACE Ang_1_9 Angiotensin-(1-9) Ang_I->Ang_1_9 ACE2 Vasoconstriction Vasoconstriction Ang_II->Vasoconstriction Ang_1_7 Angiotensin-(1-7) Ang_1_9->Ang_1_7 ACE Vasodilation Vasodilation Ang_1_7->Vasodilation

Caption: Metabolic pathways of this compound leading to vasoconstriction or vasodilation.

Angiotensin-(1-7) Vasodilatory Signaling Pathway

Angiotensin-(1-7) exerts its vasodilatory effects by binding to the Mas receptor on endothelial cells. This activation triggers a cascade of intracellular events, including the stimulation of endothelial nitric oxide synthase (eNOS) to produce nitric oxide (NO), the synthesis of vasodilatory prostaglandins, and the potentiation of bradykinin's effects.[9][10][11]

Ang_1_7 Angiotensin-(1-7) MasR Mas Receptor Ang_1_7->MasR eNOS eNOS MasR->eNOS Activation Prostaglandins Prostaglandins (PGI2, PGE2) MasR->Prostaglandins Stimulation Bradykinin Bradykinin MasR->Bradykinin Potentiation NO Nitric Oxide eNOS->NO Vasodilation Vasodilation NO->Vasodilation Prostaglandins->Vasodilation Bradykinin->Vasodilation

Caption: Signaling pathway of Angiotensin-(1-7)-induced vasodilation.

Experimental Protocols

Assessment of Vasodilation in Isolated Arterial Rings (Organ Bath)

This protocol is a representative method for comparing the direct effects of this compound and Angiotensin-(1-7) on vascular tone in an ex vivo setting.

1. Tissue Preparation:

  • Vascular rings (e.g., from canine coronary arteries) are carefully dissected and mounted in organ baths.[11]
  • The baths contain a physiological salt solution (e.g., Krebs' solution) maintained at 37°C and aerated with 95% O2 and 5% CO2.[15]

2. Pre-constriction:

  • The arterial rings are pre-constricted with a vasoconstrictor agent, such as the thromboxane (B8750289) analog U46619, to induce a stable level of tone.[11]

3. Application of Peptides:

  • Cumulative concentration-response curves are generated by adding increasing concentrations of either this compound or Angiotensin-(1-7) to the organ bath.
  • Changes in isometric tension are recorded to measure the degree of relaxation (vasodilation).

4. Data Analysis:

  • The vasodilatory response is typically expressed as a percentage of the pre-constriction tension.
  • EC50 values (the concentration of the peptide that produces 50% of the maximal response) can be calculated to compare the potency of the two agents.

5. Investigation of Mechanisms:

  • To elucidate the signaling pathways, experiments can be repeated in the presence of specific inhibitors, such as:
  • L-NAME (a nitric oxide synthase inhibitor) to assess the role of NO.[11]
  • Indomethacin (a cyclooxygenase inhibitor) to evaluate the involvement of prostaglandins.[11]
  • A-779 (a Mas receptor antagonist) to confirm the role of the Mas receptor for Ang-(1-7).[16]
  • Bradykinin B2 receptor antagonists (e.g., Hoe 140) to investigate the potentiation of bradykinin.[11]

Conclusion

The evidence strongly indicates that Angiotensin-(1-7) is a primary vasodilatory peptide within the Renin-Angiotensin System, acting through the Mas receptor to stimulate multiple downstream pathways that promote vascular relaxation. In contrast, this compound's effects on vasodilation are indirect, serving as a precursor to the potent vasodilator Angiotensin-(1-7) or the powerful vasoconstrictor Angiotensin II. This fundamental difference in their mechanism of action is critical for researchers and professionals in drug development targeting the RAS for cardiovascular therapies. The development of Ang-(1-7) analogues or agents that enhance its production holds therapeutic promise for conditions characterized by endothelial dysfunction and increased vascular tone.[3]

References

The Impact of ACE Inhibitors on Angiotensin I and II Levels: A Comparative Validation Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Angiotensin-Converting Enzyme (ACE) inhibitors are a cornerstone in the management of cardiovascular diseases, primarily by modulating the Renin-Angiotensin System (RAS). Their primary mechanism involves the inhibition of ACE, the enzyme responsible for converting angiotensin I to the potent vasoconstrictor, angiotensin II. This guide provides a comparative validation of the effects of various ACE inhibitors on this compound and II levels, supported by experimental data and detailed methodologies to aid in research and development.

Quantitative Effects of ACE Inhibitors on Angiotensin Levels

The administration of ACE inhibitors characteristically leads to a significant decrease in plasma angiotensin II concentrations, accompanied by a corresponding increase in this compound levels. This shift is a direct consequence of the enzyme's inhibition.[1] While the qualitative effect is consistent across the class, the magnitude and duration of this effect can vary between different ACE inhibitors.

A study comparing lisinopril (B193118) and enalapril (B1671234) indicated that single administrations of 20 mg of lisinopril and 10 mg of enalapril demonstrated similar potency in reducing circulating angiotensin II levels.[2] In a study involving patients with primary aldosteronism, ramipril (B1678797) (5 mg/day) for two weeks resulted in a significant decrease in equilibrium angiotensin II (eqAngII) and a significant increase in equilibrium this compound (eqAngI).[3] Similarly, in a double-blind controlled trial, captopril (B1668294) was shown to reduce plasma concentrations of angiotensin II.[4]

ACE InhibitorDosageStudy PopulationChange in this compoundChange in Angiotensin IIReference
Captopril Not specifiedHypertensive patients with renal artery stenosisSignificant IncreaseSignificant Decrease[1]
Enalapril 10 mg (single dose)Healthy volunteersNot specifiedSimilar reduction to Lisinopril[2]
Lisinopril 20 mg (single dose)Healthy volunteersNot specifiedSimilar reduction to Enalapril[2]
Ramipril 5 mg/day (2 weeks)Patients with primary aldosteronismSignificant Increase (P<0.01)Significant Decrease (P<0.01)[3]

Note: The table provides a summary of findings from various studies. Direct comparison of absolute values is challenging due to differences in study design, patient populations, and analytical methods.

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the process of validation, the following diagrams are provided.

Renin_Angiotensin_System cluster_RAS Renin-Angiotensin System cluster_Inhibition Mechanism of ACE Inhibitors Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I This compound Angiotensinogen->Angiotensin_I Renin (from Kidney) Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Binds to Vasoconstriction Vasoconstriction, Aldosterone Secretion AT1_Receptor->Vasoconstriction ACE_Inhibitor ACE Inhibitor ACE_Inhibitor->Angiotensin_I Blocks Conversion

Caption: The Renin-Angiotensin System and the point of intervention for ACE inhibitors.

Experimental_Workflow cluster_workflow Workflow for Angiotensin Level Measurement Patient_Recruitment Patient Recruitment (e.g., Hypertensive Population) Baseline_Sampling Baseline Blood Sampling (Pre-dose) Patient_Recruitment->Baseline_Sampling ACE_Inhibitor_Admin ACE Inhibitor Administration Baseline_Sampling->ACE_Inhibitor_Admin Post_Dose_Sampling Post-dose Blood Sampling (Time-course) ACE_Inhibitor_Admin->Post_Dose_Sampling Sample_Processing Plasma Separation and Storage (-80°C with protease inhibitors) Post_Dose_Sampling->Sample_Processing Angiotensin_Extraction Solid-Phase Extraction (SPE) of Angiotensin Peptides Sample_Processing->Angiotensin_Extraction Quantification Quantification by LC-MS/MS or RIA Angiotensin_Extraction->Quantification Data_Analysis Data Analysis (Comparison of Pre- vs. Post-dose levels) Quantification->Data_Analysis

Caption: A typical experimental workflow for validating the effect of ACE inhibitors on angiotensin levels.

Experimental Protocols

The accurate quantification of this compound and II is critical for validating the efficacy of ACE inhibitors. The two primary methods employed in clinical research are Radioimmunoassay (RIA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Collection and Preparation
  • Blood Collection: Whole blood should be collected in chilled tubes containing a cocktail of protease inhibitors (e.g., EDTA, o-phenanthroline, and pepstatin) to prevent the degradation of angiotensin peptides.

  • Plasma Separation: The blood samples should be immediately centrifuged at a low temperature (e.g., 4°C) to separate the plasma.

  • Storage: The resulting plasma should be stored at -80°C until analysis to ensure the stability of the peptides.

Angiotensin Peptide Quantification

a) Radioimmunoassay (RIA)

RIA is a traditional and sensitive method for quantifying angiotensin levels.

  • Principle: This method is a competitive binding assay. A known quantity of radiolabeled angiotensin (e.g., with ¹²⁵I) competes with the unlabeled angiotensin in the patient sample for binding to a limited amount of specific antibody.

  • Procedure Outline:

    • Extraction: Angiotensin peptides are first extracted from the plasma, typically using solid-phase extraction (SPE) with C18 cartridges.

    • Assay: The extracted sample is incubated with a specific primary antibody against either this compound or angiotensin II, along with a radiolabeled tracer.

    • Separation: A secondary antibody is used to precipitate the primary antibody-antigen complexes.

    • Detection: The radioactivity of the bound fraction is measured using a gamma counter.

    • Quantification: The concentration of angiotensin in the sample is determined by comparing the results to a standard curve generated with known concentrations of the peptide.

b) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the gold standard for peptide quantification due to its high specificity and accuracy.

  • Principle: This technique separates peptides based on their physicochemical properties using liquid chromatography, followed by mass analysis for identification and quantification.

  • Procedure Outline:

    • Extraction: Similar to RIA, angiotensin peptides are extracted from plasma using SPE.

    • Chromatographic Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) system. The peptides are separated on a reverse-phase column using a gradient of organic solvent.

    • Mass Spectrometry Detection:

      • Ionization: The separated peptides are ionized, typically using electrospray ionization (ESI).

      • Mass Analysis: The ionized peptides are then introduced into a tandem mass spectrometer. In the first mass analyzer (MS1), the parent ion of the target angiotensin is selected. This ion is then fragmented in a collision cell. In the second mass analyzer (MS2), specific fragment ions are detected.

    • Quantification: The concentration of the angiotensin peptide is determined by the intensity of the specific fragment ions, often using a stable isotope-labeled internal standard for precise quantification.

Conclusion

The validation of ACE inhibitor efficacy on this compound and II levels is a critical aspect of cardiovascular drug development. As demonstrated, ACE inhibitors effectively decrease angiotensin II and increase this compound concentrations. The choice of analytical methodology, either RIA or the more specific LC-MS/MS, is crucial for obtaining reliable and accurate quantitative data. The provided protocols and workflow diagrams serve as a foundational guide for researchers in this field. Further head-to-head clinical trials with standardized methodologies would be beneficial for a more direct comparison of the potency and duration of action of different ACE inhibitors.

References

Navigating the Specificity of Commercial Angiotensin I Antibodies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection of angiotensin I (Ang I) is crucial for understanding the intricate workings of the Renin-Angiotensin System (RAS) and its role in cardiovascular health and disease. However, the reliability of immunoassays hinges on the specificity of the primary antibody. This guide provides a comparative overview of commercial this compound antibodies, highlighting the critical need for rigorous cross-reactivity assessment and offering standardized protocols for in-house validation.

The landscape of commercially available antibodies for the Renin-Angiotensin System is not without its challenges. Notably, extensive research has revealed significant issues with the specificity and cross-reactivity of antibodies targeting the angiotensin II type 1 receptor (AT1R), leading to concerns about the validity of published data. While similar comprehensive comparative studies on commercial this compound antibodies are less prevalent in the scientific literature, the principle of "buyer beware" remains paramount. Researchers must diligently validate the specificity of any commercial antibody to ensure accurate and reproducible results.

The Renin-Angiotensin System: The Central Role of this compound

The Renin-Angiotensin System is a crucial hormonal cascade that regulates blood pressure, and fluid and electrolyte balance. This compound is a key peptide in this pathway, formed by the cleavage of angiotensinogen (B3276523) by renin. Although largely inactive itself, Ang I is the precursor to the potent vasoconstrictor, angiotensin II (Ang II), through the action of Angiotensin-Converting Enzyme (ACE). Understanding the concentration and dynamics of Ang I is therefore fundamental to studying the activity of the entire system.

Renin-Angiotensin System cluster_enzymes Enzymes Angiotensinogen Angiotensinogen AngI This compound Angiotensinogen->AngI Renin AngII Angiotensin II AngI->AngII ACE Ang17 Angiotensin-(1-7) AngI->Ang17 ACE2/NEP AT1R AT1 Receptor AngII->AT1R AT2R AT2 Receptor AngII->AT2R MasR Mas Receptor Ang17->MasR Vasoconstriction Vasoconstriction, Aldosterone Release, Cell Proliferation AT1R->Vasoconstriction Vasodilation Vasodilation, Anti-proliferative AT2R->Vasodilation MasR->Vasodilation Renin Renin ACE ACE ACE2 ACE2 NEP NEP

Figure 1. Simplified schematic of the Renin-Angiotensin System (RAS) pathway.

Comparison of Commercial this compound Antibody Specificity

A thorough review of commercially available this compound antibodies and ELISA kits reveals a common claim of high specificity. However, manufacturers often provide limited quantitative data to support these claims, making a direct comparison challenging. The following table summarizes the stated specificity of several commercial this compound ELISA kits.

Manufacturer/KitStated Specificity/Cross-Reactivity
MyBioSource (MBS2024564) "No significant cross-reactivity or interference between this compound (AngI) and analogues was observed."[1]
ABclonal (RK05206) "There is no significant cross-reactivity or interference between ANG-1 and analogues."[2]
Cloud-Clone Corp. (CEA005Ra) "No significant cross-reactivity or interference between AngI and analogues was observed."[3]
Abcam (ab136934) Product datasheet does not provide specific cross-reactivity data.

Note: The term "analogues" is often not explicitly defined in the product literature, leaving ambiguity about which related angiotensin peptides have been tested.

In contrast, a study developing a radioimmunoassay for Angiotensin-(1–12) provides a clear example of transparent cross-reactivity reporting, with specific percentages for various related peptides.[4] This level of detail is the gold standard that researchers should seek.

Experimental Protocol for Cross-Reactivity Assessment

Given the lack of comprehensive manufacturer data, in-house validation of antibody specificity is essential. A competitive ELISA is a standard method for determining the cross-reactivity of an antibody with related peptides.

Objective: To quantify the cross-reactivity of a commercial this compound antibody with other angiotensin peptides (e.g., Angiotensin II, Angiotensin-(1-7), Angiotensin-(1-9), etc.).

Materials:

  • Commercial this compound antibody to be tested.

  • This compound peptide standard.

  • Potential cross-reacting peptides (Angiotensin II, Angiotensin-(1-7), etc.).

  • ELISA plates pre-coated with an this compound antigen.

  • Biotinylated detection antibody (if required by the kit format).

  • Streptavidin-HRP conjugate.

  • TMB substrate.

  • Stop solution.

  • Wash buffer.

  • Assay buffer.

  • Microplate reader.

Procedure:

  • Prepare Standard Curves:

    • Generate a standard curve for this compound by preparing serial dilutions of the this compound peptide standard in assay buffer.

    • Similarly, prepare serial dilutions for each of the potential cross-reacting peptides. The concentration range for these peptides should be wider than that of the this compound standard to determine the 50% inhibitory concentration (IC50).

  • Competitive Binding Assay:

    • Add the prepared standards and cross-reactant dilutions to the wells of the this compound-coated microplate.

    • Add the commercial this compound antibody being tested to each well.

    • Incubate the plate to allow for competitive binding between the angiotensin peptides in the solution and the this compound coated on the plate for the antibody binding sites.

  • Detection:

    • Wash the plate to remove unbound antibodies and peptides.

    • Add a biotinylated secondary antibody (if applicable) followed by another incubation and wash step.

    • Add Streptavidin-HRP conjugate, incubate, and wash.

    • Add TMB substrate and incubate until a color change is observed.

    • Stop the reaction with the stop solution.

  • Data Analysis:

    • Measure the absorbance of each well at 450 nm.

    • Plot the absorbance against the concentration for the this compound standard curve and for each of the potential cross-reacting peptides.

    • Determine the IC50 value for this compound and for each of the other peptides. The IC50 is the concentration of the peptide that causes a 50% reduction in the maximum signal.

    • Calculate the percent cross-reactivity for each peptide using the following formula:

    % Cross-Reactivity = (IC50 of this compound / IC50 of Cross-Reacting Peptide) x 100

Cross-Reactivity Assessment Workflow cluster_prep Preparation cluster_assay Competitive ELISA cluster_analysis Data Analysis A Prepare serial dilutions of This compound standard C Add standards and samples to Ang I-coated plate A->C B Prepare serial dilutions of potential cross-reactants B->C D Add Ang I antibody to be tested C->D E Incubate for competitive binding D->E F Wash plate E->F G Add detection reagents (e.g., secondary Ab, HRP-conjugate) F->G H Add TMB substrate and Stop solution G->H I Measure absorbance at 450 nm H->I J Plot standard curves and determine IC50 for each peptide I->J K Calculate % Cross-Reactivity J->K

Figure 2. Experimental workflow for assessing antibody cross-reactivity.

Conclusion and Recommendations

The specificity of commercial antibodies is a critical, yet often under-reported, parameter. While many manufacturers of this compound antibodies and ELISA kits claim high specificity, the lack of detailed, quantitative cross-reactivity data necessitates a cautious and diligent approach from the research community.

Key Recommendations:

  • Request Detailed Data: Researchers should contact manufacturers to request specific cross-reactivity data against a panel of relevant angiotensin peptides before purchasing.

  • Perform In-House Validation: It is highly recommended to perform in-house cross-reactivity testing using a standardized protocol, such as the one outlined in this guide, to validate the specificity of the chosen antibody in the context of the specific experimental conditions.

  • Cite Antibody Validation: When publishing research, it is crucial to report the validation of the antibodies used, including the source, lot number, and the results of any in-house specificity testing. This transparency will contribute to the overall reproducibility and reliability of research in the field.

References

A Researcher's Guide to Angiotensin I Assay Kits: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate measurement of Angiotensin I (Ang I) is crucial for understanding cardiovascular diseases, hypertension, and the efficacy of renin-angiotensin system (RAS) inhibitors. The selection of an appropriate assay kit from the multitude of commercially available options can be a daunting task. This guide provides an objective comparison of different this compound assay kits, supported by key performance data and detailed experimental protocols to aid in making an informed decision.

Performance Comparison of this compound Assay Kits

The choice of an this compound assay often depends on the required sensitivity, the sample type, and the available laboratory equipment. The most common methods for Ang I quantification are the Enzyme-Linked Immunosorbent Assay (ELISA) and the Radioimmunoassay (RIA). Below is a summary of key performance characteristics of various commercially available kits, compiled from manufacturer datasheets and validation studies.

Kit TypeManufacturer/SupplierCatalog NumberAssay PrincipleDetection RangeSensitivitySample Type(s)
ELISA Abcamab136934Competitive ELISA3.9 - 10,000 pg/mL≤ 4.3 pg/mLPlasma, Serum
ELISA Novus BiologicalsNBP2-62134Competitive ELISA3.9 - 10,000 pg/mL4.3 pg/mLPlasma, Serum
ELISA Cloud-Clone Corp.CEA004HuCompetitive ELISA12.35 - 1,000 pg/mL< 4.9 pg/mLSerum, Plasma, Tissue Homogenates, Cell Lysates, Cell Culture Supernates
ELISA Antibodies.comA1940Competitive ELISA15.6 - 1,000 pg/mL< 4.62 pg/mLSerum, Plasma
RIA DiaSourceKIP-5361RadioimmunoassayNot SpecifiedNot SpecifiedPlasma
RIA Phoenix PharmaceuticalsMRK-002-01Magnetic Bead RIA10 - 1,280 pg/mLNot SpecifiedPlasma, Serum, Culture Media, Tissue Homogenate, CSF, Urine
RIA IBL InternationalMG13011Radioimmunoassay0 - 10 ng/mLNot SpecifiedPlasma

Note: The performance characteristics listed above are as reported by the manufacturers and may vary depending on experimental conditions and sample matrices. It is highly recommended to validate the chosen kit in your own laboratory setting. A study comparing commercial ELISAs for Angiotensin II with RIA highlighted potential specificity issues with some ELISA kits, suggesting that validation is critical.[1][2]

Experimental Protocols

Detailed methodologies are essential for reproducible and accurate results. Below are generalized protocols for the two most common types of this compound assays.

General Protocol for this compound ELISA (Competitive)

This protocol provides a general workflow for a competitive ELISA. Specific incubation times, temperatures, and reagent volumes may vary between kits, so always refer to the manufacturer's manual.

  • Preparation of Reagents: Prepare all reagents, including standards, samples, and buffers, according to the kit's instructions. Samples may require extraction or dilution.

  • Standard and Sample Addition: Add a specific volume of standard or sample to the appropriate wells of the microplate, which has been pre-coated with an antibody specific for this compound.

  • Addition of Biotinylated this compound: Immediately add a biotin-conjugated this compound to each well. This will compete with the this compound in the sample for binding to the coated antibody.

  • Incubation: Cover the plate and incubate for the time and temperature specified in the kit manual (e.g., 1 hour at 37°C).[3][4]

  • Washing: Aspirate the liquid from each well and wash the plate multiple times with the provided wash buffer.[5]

  • Addition of HRP-Conjugate: Add an avidin-horseradish peroxidase (HRP) conjugate to each well and incubate.

  • Second Washing: Repeat the washing step to remove any unbound conjugate.

  • Substrate Addition: Add the TMB substrate solution to each well. This will react with the HRP to produce a color change.

  • Stopping the Reaction: Add a stop solution to each well to terminate the reaction. The color will typically change from blue to yellow.

  • Measurement: Read the absorbance of each well at 450 nm using a microplate reader. The intensity of the color is inversely proportional to the concentration of this compound in the sample.[5]

General Protocol for this compound RIA

Radioimmunoassays are highly sensitive but require specialized handling of radioactive materials. This is a generalized protocol and should be supplemented with the specific kit's manual.

  • Sample and Standard Preparation: Prepare plasma samples and standards as instructed. This often involves collection in chilled tubes with protease inhibitors and may require an extraction step.[6]

  • Assay Setup: Pipette standards, controls, and unknown samples into antibody-coated tubes.

  • Tracer Addition: Add 125I-labeled this compound tracer to each tube.[7]

  • Incubation: Incubate the tubes as specified (e.g., overnight at 4°C). During this time, the labeled and unlabeled this compound will compete for binding to the antibody.

  • Separation of Bound and Free Tracer: The method for separating the antibody-bound tracer from the free tracer will vary. In magnetic bead RIAs, a magnetic field is applied to pellet the beads, and the supernatant is aspirated. In other RIAs, a second antibody or other precipitating agent is used, followed by centrifugation.

  • Counting: Measure the radioactivity of the bound fraction in a gamma counter.

  • Calculation: Generate a standard curve by plotting the percentage of bound tracer against the concentration of the standards. Determine the concentration of this compound in the samples by interpolating their values from the standard curve.[6]

Visualizing Key Processes

To better understand the context and workflow of this compound assays, the following diagrams have been generated.

G cluster_RAS Renin-Angiotensin Signaling Pathway Angiotensinogen Angiotensinogen AngI This compound Angiotensinogen->AngI Renin AngII Angiotensin II AngI->AngII ACE AT1R AT1 Receptor AngII->AT1R Vasoconstriction Vasoconstriction, Aldosterone Release, Sodium Retention AT1R->Vasoconstriction G cluster_workflow General this compound Immunoassay Workflow start Sample/Standard Preparation plate_prep Plate Coating (with Anti-Ang I Antibody) add_sample Add Sample/Standard and Labeled Ang I plate_prep->add_sample incubation Incubation (Competitive Binding) add_sample->incubation wash1 Wash to Remove Unbound Components incubation->wash1 add_conjugate Add Detection Reagent (e.g., HRP-conjugate) wash1->add_conjugate incubation2 Incubation add_conjugate->incubation2 wash2 Wash incubation2->wash2 add_substrate Add Substrate wash2->add_substrate read Signal Detection (Colorimetric/Radioactivity) add_substrate->read

References

A Comparative Guide to the Specificity of Angiotensin II Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Angiotensin II Receptor Antagonists (ARBs), also known as sartans, focusing on their specificity for the Angiotensin II Type 1 (AT1) receptor. Experimental data, detailed protocols for key validation assays, and visual representations of the relevant signaling pathways are presented to aid in the selection and evaluation of these critical therapeutic agents.

Angiotensin II, the primary effector of the renin-angiotensin system (RAS), mediates its diverse physiological effects through two main receptor subtypes: AT1 and AT2.[1] The majority of the well-characterized cardiovascular and renal effects of Angiotensin II, such as vasoconstriction, aldosterone (B195564) secretion, and cellular proliferation, are mediated by the AT1 receptor.[2][3] In contrast, the AT2 receptor often counteracts the actions of the AT1 receptor, promoting vasodilation and anti-proliferative effects.[1][4] Therefore, the high selectivity of ARBs for the AT1 receptor over the AT2 receptor is a crucial determinant of their therapeutic efficacy and safety profile.[5][6]

Comparative Analysis of AT1 Receptor Antagonists

The specificity of various ARBs for the AT1 receptor is a key differentiator within this class of drugs. This selectivity is typically quantified by comparing the binding affinity of the antagonist for the AT1 receptor versus the AT2 receptor. A higher ratio of AT2/AT1 affinity indicates greater selectivity for the AT1 receptor.

Angiotensin II Receptor AntagonistAT1 Receptor Affinity (Ki or IC50)AT2 Receptor Affinity (Ki or IC50)Selectivity Ratio (AT1 vs AT2)
Losartan~20 nM (for EXP3174, its active metabolite)[7]>10,000 nM~1,000-fold[6][8]
Valsartan~1-5 nM>30,000 nM>30,000-fold[6][9]
Irbesartan~1-2 nM>10,000 nM>8,500-fold[5][6]
Candesartan~0.3-1 nM>10,000 nM>10,000-fold[6]
Telmisartan~1-3 nM>10,000 nM>3,000-fold[6]
Olmesartan~1-2 nM--
Azilsartan~0.6-1 nM--

Note: Affinity values can vary depending on the experimental conditions and tissues used. The active metabolite of Losartan, EXP3174, possesses a significantly higher affinity for the AT1 receptor than the parent drug.[7]

Experimental Protocols for Specificity Validation

The determination of an antagonist's specificity relies on robust and reproducible experimental methods. The following protocols outline the key assays used in this validation process.

Radioligand Competition Binding Assay

This assay is the gold standard for determining the binding affinity of a test compound for a specific receptor.[10] It measures the ability of an unlabeled antagonist to compete with a radiolabeled ligand for binding to the receptor.

Objective: To determine the inhibition constant (Ki) of an ARB for the AT1 and AT2 receptors.

Materials:

  • Cell membranes expressing either human AT1 or AT2 receptors.

  • Radiolabeled ligand (e.g., [125I]Angiotensin II).

  • Unlabeled test ARB at various concentrations.

  • Assay buffer (e.g., Tris-HCl with MgCl2 and bovine serum albumin).

  • Glass fiber filters.

  • Scintillation counter.

Protocol:

  • Incubation: In triplicate, incubate cell membranes with a fixed concentration of the radiolabeled ligand and increasing concentrations of the unlabeled test ARB.[1]

  • Equilibrium: Allow the binding reaction to reach equilibrium (typically 60-90 minutes at room temperature).[1]

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate receptor-bound from free radioligand. The receptors and bound radioligand will be trapped on the filter.[10]

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.[1]

  • Data Analysis:

    • Total binding is measured in the absence of any competitor.

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled, potent ligand to saturate all specific binding sites.[1]

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • The concentration of the test ARB that inhibits 50% of the specific binding of the radioligand is the IC50 value.

    • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.[1]

Functional Assays (e.g., Calcium Mobilization Assay)

Functional assays measure the biological response elicited by receptor activation or inhibition, providing a more physiologically relevant assessment of antagonist activity.

Objective: To determine the functional potency of an ARB in blocking Angiotensin II-induced cellular responses mediated by the AT1 receptor.

Materials:

  • Cells stably expressing the human AT1 receptor (e.g., CHO or HEK293 cells).

  • Angiotensin II.

  • Test ARB at various concentrations.

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Fluorometric imaging plate reader.

Protocol:

  • Cell Loading: Load the cells with a calcium-sensitive fluorescent dye.

  • Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of the test ARB for a defined period.

  • Agonist Stimulation: Stimulate the cells with a fixed concentration of Angiotensin II.

  • Signal Detection: Measure the change in intracellular calcium concentration by monitoring the fluorescence intensity using a plate reader.[1]

  • Data Analysis:

    • Generate dose-response curves by plotting the Angiotensin II-induced calcium response against the concentration of the test ARB.

    • Determine the IC50 value, which is the concentration of the antagonist that produces 50% inhibition of the maximal response to Angiotensin II.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways of the AT1 and AT2 receptors and a typical experimental workflow for validating ARB specificity.

AT1_Signaling AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Gq11 Gq/11 AT1R->Gq11 Activation PLC PLC Gq11->PLC PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Mobilization IP3->Ca2 PKC PKC Activation DAG->PKC CellularResponses Cellular Responses (Vasoconstriction, Proliferation) Ca2->CellularResponses PKC->CellularResponses

Caption: Simplified AT1 Receptor Signaling Pathway.

AT2_Signaling AngII Angiotensin II AT2R AT2 Receptor AngII->AT2R Gi Gi AT2R->Gi Activation NO_Bradykinin Nitric Oxide & Bradykinin Release AT2R->NO_Bradykinin Phosphatases Protein Phosphatases (SHP-1, PP2A) Gi->Phosphatases CellularResponses Cellular Responses (Vasodilation, Anti-proliferation) Phosphatases->CellularResponses Counteracts AT1 signaling NO_Bradykinin->CellularResponses

Caption: Simplified AT2 Receptor Signaling Pathway.

Experimental_Workflow Start Start: Select ARB for Specificity Testing BindingAssay Radioligand Competition Binding Assay Start->BindingAssay FunctionalAssay Functional Assay (e.g., Calcium Mobilization) Start->FunctionalAssay DataAnalysis Data Analysis: Calculate Ki and IC50 BindingAssay->DataAnalysis FunctionalAssay->DataAnalysis Comparison Compare Affinities and Potencies (AT1 vs. AT2) DataAnalysis->Comparison Conclusion Conclusion: Determine Receptor Specificity Profile Comparison->Conclusion

References

Renin Inhibitors vs. ACE Inhibitors: A Comparative Analysis of Their Effects on Angiotensin I

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the effects of renin inhibitors and Angiotensin-Converting Enzyme (ACE) inhibitors on angiotensin I, offering experimental data and methodologies to support further research and development in cardiovascular therapeutics.

Introduction

The Renin-Angiotensin-Aldosterone System (RAAS) is a critical regulator of blood pressure and cardiovascular homeostasis. Dysregulation of this system is a key factor in the pathophysiology of hypertension and related cardiovascular diseases. Pharmacological inhibition of the RAAS is a cornerstone of antihypertensive therapy. Two major classes of drugs that target this system are direct renin inhibitors and ACE inhibitors. While both aim to reduce the downstream effects of angiotensin II, their mechanisms of action and, consequently, their impact on the components of the RAAS, particularly this compound, are fundamentally different. Understanding these differences is crucial for the development of novel and more effective therapeutic strategies.

Renin inhibitors, such as aliskiren (B1664508), block the initial and rate-limiting step of the RAAS cascade by directly inhibiting the enzymatic activity of renin.[1][2] This prevents the conversion of angiotensinogen (B3276523) to this compound, leading to a decrease in the levels of both this compound and angiotensin II.[2]

In contrast, ACE inhibitors, such as enalapril (B1671234) and lisinopril, act downstream in the RAAS pathway.[3] They competitively inhibit the angiotensin-converting enzyme, which is responsible for the conversion of this compound to the potent vasoconstrictor, angiotensin II.[3] This inhibition leads to a decrease in angiotensin II levels but a concomitant increase in this compound levels.[4]

Comparative Effects on this compound and RAAS Components

The differential effects of renin inhibitors and ACE inhibitors on this compound and other components of the RAAS are summarized in the table below. This data is compiled from various clinical and preclinical studies.

ParameterRenin Inhibitor (e.g., Aliskiren)ACE Inhibitor (e.g., Enalapril)
This compound Decreased[2]Increased[4]
Angiotensin II Decreased[2]Decreased[5]
Plasma Renin Activity (PRA) Decreased[1][6]Increased[7]
Plasma Renin Concentration (PRC) Increased[1]Increased[8]

A study by Nussberger et al. (2002) demonstrated that aliskiren dose-proportionally decreased plasma this compound and angiotensin II concentrations. The highest dose of aliskiren reduced plasma angiotensin II by approximately 80%, an effect comparable to that of 20 mg of enalapril.[5]

Signaling Pathway and Experimental Workflow

To visually represent the mechanisms of action and a typical experimental approach for comparing these inhibitors, the following diagrams are provided.

RAAS_Inhibition Angiotensinogen Angiotensinogen Angiotensin_I This compound Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction, Aldosterone Secretion Angiotensin_II->Vasoconstriction Renin Renin ACE ACE Renin_Inhibitor Renin Inhibitor (e.g., Aliskiren) Renin_Inhibitor->Angiotensinogen Blocks ACE_Inhibitor ACE Inhibitor (e.g., Enalapril) ACE_Inhibitor->Angiotensin_I Blocks

Caption: RAAS pathway and points of inhibition.

Experimental_Workflow cluster_subjects Subject Recruitment & Baseline cluster_treatment Treatment Phase cluster_analysis Analysis Subject_Selection Select Hypertensive Subjects Baseline_Measurement Baseline Blood Pressure & Plasma Sample Collection Subject_Selection->Baseline_Measurement Randomization Randomization Baseline_Measurement->Randomization Group_A Group A: Renin Inhibitor Randomization->Group_A Group_B Group B: ACE Inhibitor Randomization->Group_B Placebo Group C: Placebo Randomization->Placebo Follow_up Follow-up Plasma Sample Collection Group_A->Follow_up Group_B->Follow_up Placebo->Follow_up Angiotensin_I_Assay This compound Measurement (LC-MS/MS or RIA) Follow_up->Angiotensin_I_Assay Data_Analysis Statistical Analysis & Comparison of Groups Angiotensin_I_Assay->Data_Analysis

Caption: Experimental workflow for comparison.

Experimental Protocols

Accurate quantification of this compound is essential for discerning the pharmacodynamic effects of renin and ACE inhibitors. The following are summaries of commonly employed experimental protocols.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is a highly sensitive and specific method for the quantification of angiotensin peptides.

  • Sample Preparation:

    • Collect whole blood in pre-chilled EDTA tubes.

    • Immediately centrifuge at 4°C to separate plasma.

    • To prevent peptide degradation, add a protease inhibitor cocktail to the plasma.

    • Perform solid-phase extraction (SPE) to isolate and concentrate angiotensin peptides from the plasma matrix.

  • LC-MS/MS Analysis:

    • Reconstitute the extracted peptides in a suitable mobile phase.

    • Inject the sample into a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer.

    • Separate this compound from other plasma components using a C18 reverse-phase column with a gradient elution.

    • Detect and quantify this compound using multiple reaction monitoring (MRM) mode, which provides high specificity and sensitivity.

  • Quantification:

    • Generate a standard curve using known concentrations of a stable isotope-labeled this compound internal standard.

    • Determine the concentration of this compound in the samples by comparing their peak area ratios to the standard curve.

Radioimmunoassay (RIA)

RIA is a traditional and sensitive method for measuring this compound concentrations.

  • Principle: This is a competitive binding assay where unlabeled this compound in the sample competes with a fixed amount of radiolabeled this compound (e.g., ¹²⁵I-angiotensin I) for binding to a limited amount of anti-angiotensin I antibody.

  • Procedure:

    • Collect and process plasma as described for LC-MS/MS.

    • In assay tubes, combine the plasma sample (or standard), a fixed amount of ¹²⁵I-angiotensin I, and the specific antibody.

    • Incubate the mixture to allow for competitive binding to reach equilibrium.

    • Separate the antibody-bound this compound from the free this compound (e.g., by precipitation with a secondary antibody and centrifugation).

    • Measure the radioactivity of the bound fraction using a gamma counter.

  • Quantification:

    • Construct a standard curve by plotting the percentage of bound radioactivity against the concentration of the unlabeled this compound standards.

    • Determine the concentration of this compound in the samples by interpolating their percentage of bound radioactivity on the standard curve. The amount of radioactivity is inversely proportional to the concentration of this compound in the sample.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a widely used, plate-based immunoassay for the quantification of this compound.

  • Principle: A competitive ELISA format is typically used. Microplate wells are coated with an anti-angiotensin I antibody. This compound in the sample competes with a fixed amount of enzyme-labeled this compound (e.g., HRP-conjugated this compound) for binding to the antibody.

  • Procedure:

    • Add plasma samples or standards to the antibody-coated microplate wells.

    • Add the enzyme-labeled this compound to each well and incubate.

    • Wash the plate to remove unbound components.

    • Add a substrate solution that reacts with the enzyme to produce a measurable color change.

    • Stop the reaction and measure the absorbance at a specific wavelength using a microplate reader.

  • Quantification:

    • Generate a standard curve by plotting the absorbance values against the concentrations of the this compound standards. The absorbance is inversely proportional to the concentration of this compound in the sample.

    • Calculate the this compound concentration in the samples from the standard curve.

Conclusion

Renin inhibitors and ACE inhibitors exert distinct and opposing effects on this compound levels due to their different sites of action within the Renin-Angiotensin-Aldosterone System. Renin inhibitors decrease this compound by blocking its formation, while ACE inhibitors lead to an accumulation of this compound by preventing its conversion to angiotensin II. These fundamental differences are important considerations for researchers and drug development professionals in the design of new antihypertensive therapies and in the interpretation of clinical and preclinical data. The choice of analytical method for this compound quantification should be based on the required sensitivity, specificity, and throughput of the study.

References

A Head-to-Head Comparison of Angiotensin I Measurement Techniques for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals in drug development, the accurate measurement of Angiotensin I (Ang I) is critical for understanding the renin-angiotensin system's (RAS) role in cardiovascular and renal health. The choice of assay can significantly impact experimental outcomes. This guide provides an objective comparison of the leading techniques for this compound quantification: Enzyme-Linked Immunosorbent Assay (ELISA), Radioimmunoassay (RIA), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), supported by performance data and detailed experimental protocols.

The renin-angiotensin system is a crucial signaling pathway for regulating blood pressure and fluid balance.[1][2] Renin, an enzyme released from the kidneys, cleaves angiotensinogen (B3276523) to produce the decapeptide this compound. Angiotensin-Converting Enzyme (ACE) then converts this compound into the potent vasoconstrictor, Angiotensin II.[1] Therefore, measuring this compound levels is a key indicator of renin activity and the overall status of the RAS.

Comparative Analysis of this compound Measurement Techniques

The selection of an appropriate assay for this compound quantification depends on various factors, including the required sensitivity, specificity, sample throughput, and available instrumentation. ELISA, RIA, and LC-MS/MS are the most commonly employed methods, each with distinct advantages and limitations.

ParameterELISA (Competitive)RIALC-MS/MS
Principle Competitive binding of labeled and unlabeled Ang I to a limited number of antibody binding sites.Competitive binding of radiolabeled and unlabeled Ang I to a limited number of antibody binding sites.Separation by liquid chromatography followed by mass-based detection and quantification.
Sensitivity (Lower Limit of Detection) ~0.188 - 4.3 pg/mL~0.25 pg/tubeAs low as 5 pg/mL[3]
Dynamic Range 0.313 - 20 ng/mL to 78 - 5000 pg/mL[4]10 - 1280 pg/mLWide, dependent on instrument and method
Specificity Can be variable; potential for cross-reactivity with other angiotensin peptides. Some kits may detect other active angiotensins.[5]Generally high, but can have cross-reactivity with Ang I, Ang-(2–10), and Ang-(3–10) depending on the antibody.Very high; distinguishes between different angiotensin peptides based on mass-to-charge ratio.
Accuracy (Recovery) Typically 85-115%Variable, requires careful optimizationGenerally high, often >90%
Precision (CV%) Intra-assay: <10%; Inter-assay: <15%Intra-assay: ~11%; Inter-assay: variableIntra-assay: <15%; Inter-assay: <15%
Sample Throughput High (96-well plate format)Moderate to HighLower, but can be improved with automation
Cost ModerateModerate (requires handling of radioactive materials)High (instrumentation and expertise)
Key Advantages High throughput, no radioactive materials, relatively easy to perform.High sensitivity.High specificity and accuracy, can multiplex to measure multiple angiotensin peptides simultaneously.[3]
Key Disadvantages Potential for non-specificity and matrix effects.[6]Use of radioactive isotopes, limited shelf-life of reagents.High initial instrument cost, requires specialized expertise, lower throughput.

Signaling and Experimental Workflows

To provide a clearer understanding of the context and procedures involved, the following diagrams illustrate the Renin-Angiotensin System signaling pathway and the typical experimental workflows for ELISA, RIA, and LC-MS/MS.

RAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I This compound Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Angiotensin_II->Aldosterone Renin Renin ACE ACE

The Renin-Angiotensin Signaling Pathway.

ELISA_Workflow cluster_elisa Competitive ELISA Workflow start Prepare Standards & Samples add_to_plate Add Standards/Samples and Biotinylated Ang I Antibody to Pre-coated Plate start->add_to_plate incubate1 Incubate add_to_plate->incubate1 wash1 Wash Plate incubate1->wash1 add_hrp Add HRP-Streptavidin wash1->add_hrp incubate2 Incubate add_hrp->incubate2 wash2 Wash Plate incubate2->wash2 add_tmb Add TMB Substrate wash2->add_tmb incubate3 Incubate (Color Development) add_tmb->incubate3 add_stop Add Stop Solution incubate3->add_stop read_plate Read Absorbance at 450 nm add_stop->read_plate

Typical workflow for a competitive ELISA.

RIA_Workflow cluster_ria RIA Workflow start Prepare Standards & Samples incubate_all Incubate Standards/Samples with 125I-labeled Ang I and Antibody start->incubate_all incubate_overnight Overnight Incubation incubate_all->incubate_overnight separate Separate Bound and Free Ang I incubate_overnight->separate count Count Radioactivity in a Gamma Counter separate->count

General workflow for a Radioimmunoassay.

LCMS_Workflow cluster_lcms LC-MS/MS Workflow start Sample Collection with Protease Inhibitors extraction Solid-Phase Extraction (SPE) start->extraction separation Liquid Chromatography (LC) Separation extraction->separation ionization Electrospray Ionization (ESI) separation->ionization detection Tandem Mass Spectrometry (MS/MS) Detection ionization->detection analysis Data Analysis and Quantification detection->analysis

Workflow for LC-MS/MS analysis.

Detailed Experimental Protocols

Accurate and reproducible results are contingent on meticulous adherence to experimental protocols. Below are detailed methodologies for the key experiments cited.

I. Sample Collection and Preparation (for all methods)

Proper sample handling is crucial to prevent the degradation of this compound.

  • Blood Collection : Collect whole blood into pre-chilled tubes containing EDTA as an anticoagulant. It is also recommended to include a cocktail of protease inhibitors.

  • Plasma Separation : Immediately centrifuge the blood at 1,600 x g for 15 minutes at 4°C.

  • Storage : Transfer the plasma to a clean tube and store at -80°C until analysis. Avoid repeated freeze-thaw cycles.

II. Competitive ELISA Protocol

This protocol is a generalized procedure for a typical competitive this compound ELISA kit.

  • Reagent Preparation : Prepare all reagents, standards, and samples as instructed in the kit manual.

  • Standard and Sample Addition : Add 50 µL of standard or sample to the appropriate wells of the microplate pre-coated with this compound.[7]

  • Competitive Reaction : Immediately add 50 µL of biotin-labeled anti-Angiotensin I antibody to each well.[7] Cover the plate and incubate for 1 hour at 37°C.[7]

  • Washing : Aspirate the liquid from each well and wash three to five times with the provided wash buffer.

  • HRP-Streptavidin Addition : Add 100 µL of HRP-Streptavidin conjugate to each well and incubate for 30 minutes at 37°C.

  • Second Washing : Repeat the washing step as described in step 4.

  • Substrate Incubation : Add 90 µL of TMB substrate solution to each well and incubate for 15-25 minutes at 37°C in the dark.

  • Stopping the Reaction : Add 50 µL of stop solution to each well. The color will change from blue to yellow.

  • Absorbance Measurement : Read the optical density at 450 nm using a microplate reader. The concentration of this compound is inversely proportional to the color intensity.

III. Radioimmunoassay (RIA) Protocol

This protocol outlines the general steps for an this compound RIA.

  • Assay Setup : Prepare standards, controls, and samples.

  • Competitive Binding : In antibody-coated tubes, incubate the standards, controls, or samples with a known amount of 125I-labeled this compound.[8]

  • Incubation : Incubate the tubes, often overnight (16-24 hours) at 4°C, to allow for competitive binding to occur.[9]

  • Separation : Separate the antibody-bound this compound from the free this compound. This can be achieved by methods such as precipitation or using magnetic beads.[9]

  • Radioactivity Counting : Aspirate the supernatant and measure the radioactivity of the bound fraction in a gamma counter.[8]

  • Data Analysis : Construct a standard curve by plotting the percentage of bound radiolabeled this compound as a function of the standard concentrations. Determine the this compound concentration in the samples by interpolation from this curve.

IV. LC-MS/MS Protocol

This protocol provides a general workflow for this compound quantification by LC-MS/MS.

  • Sample Preparation :

    • Thaw plasma samples on ice.

    • Perform a solid-phase extraction (SPE) to remove interfering substances and concentrate the angiotensin peptides.[10] C18 cartridges are commonly used for this purpose.[10]

  • Liquid Chromatography (LC) Separation :

    • Inject the extracted sample into an HPLC system equipped with a C18 analytical column.

    • Separate the angiotensin peptides using a gradient elution with a mobile phase typically consisting of water and acetonitrile (B52724) with an additive like formic acid.

  • Tandem Mass Spectrometry (MS/MS) Analysis :

    • The eluent from the LC column is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source in positive ion mode.

    • The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and an internal standard are monitored for detection and quantification.

  • Data Quantification :

    • The concentration of this compound in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of this compound.

Conclusion

The choice of an this compound measurement technique is a critical decision for researchers. ELISA offers high throughput and ease of use, making it suitable for large-scale screening. RIA provides high sensitivity, which can be advantageous when sample volume is limited or concentrations are very low. LC-MS/MS stands out for its superior specificity and accuracy, establishing it as a reference method, particularly when it is necessary to differentiate between various angiotensin peptides.[11] By understanding the principles, performance characteristics, and protocols of each technique, researchers can select the most appropriate method to achieve reliable and meaningful results in their studies of the renin-angiotensin system.

References

Angiotensin I as a Cardiovascular Biomarker: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Angiotensin I as a potential biomarker in cardiovascular disease against established markers. It includes supporting experimental data, detailed methodologies, and visualizations of key pathways.

Introduction

The renin-angiotensin system (RAS) is a critical hormonal cascade that regulates blood pressure and cardiovascular homeostasis. This compound, a decapeptide, is a central component of this system, serving as the precursor to the potent vasoconstrictor Angiotensin II. While the downstream effects of Angiotensin II are well-studied in the context of cardiovascular disease, the direct role and clinical utility of this compound as a biomarker are areas of ongoing investigation. This guide evaluates the current evidence for the validation of this compound in comparison to established cardiovascular biomarkers such as B-type natriuretic peptide (BNP), NT-proBNP, and troponins.

Data Presentation: this compound in Cardiovascular Disease

The following tables summarize quantitative data on this compound levels in various cardiovascular conditions compared to healthy individuals and the performance of established biomarkers.

BiomarkerConditionPatient PopulationThis compound Concentration (pg/mL)Control/Normal Range (pg/mL)Citation
This compound Vasodilatory ShockCritically ill patients253 (median)42 (median)[1]
This compound Normal SubjectsVenous blood, males25 to 14325 to 143[2]
Angiotensin-(1-12) Primary HypertensionAdults not on antihypertensive medication2.39 ± 0.58 ng/mL (mean ± SD)2.04 ± 0.57 ng/mL (mean ± SD)[3]
Angiotensin-(1-12) Normal SubjectsAdult men2.05 ± 0.55 ng/mL (mean ± SD)2.05 ± 0.55 ng/mL (mean ± SD)[3]
Angiotensin-(1-12) Normal SubjectsAdult women2.02 ± 0.62 ng/mL (mean ± SD)2.02 ± 0.62 ng/mL (mean ± SD)[3]
BiomarkerApplicationKey Performance MetricValueCitation
BNP Diagnosis of Heart Failure (Acute Dyspnea)Negative Predictive Value (NPV) at <100 pg/mL90%[4]
BNP Diagnosis of Heart Failure (Acute Dyspnea)Positive Predictive Value (PPV) at >500 pg/mL90%[4]
NT-proBNP Prognosis in Heart FailureHazard Ratio for Cardiovascular Death (per 1 SD increase)1.45[5]
Troponin I Diagnosis of Acute Coronary Syndrome (ACS)Significant release indicative of myocardial necrosis>0.1 µg/l[6]

Experimental Protocols

Detailed methodologies for the quantification of this compound are crucial for reproducible research. Below are summarized protocols for sample handling and ELISA-based measurement.

Sample Collection and Handling for this compound Measurement

Proper sample collection and processing are critical to prevent the in vitro generation and degradation of this compound.

  • Blood Collection : Collect a minimum of 2 mL of venous blood into an EDTA-containing tube.[6][7]

  • Centrifugation : Centrifuge the sample at 2000 x g for 15 minutes at room temperature.[6][7]

  • Plasma Separation : Transfer the plasma to a new, labeled storage tube.[6][7]

  • Storage : For immediate use, plasma can be kept at room temperature. For long-term storage, samples should be frozen. Avoid chilling on ice or storing at temperatures between 0 and 10°C before pH adjustment to prevent overestimation of renin activity.[8]

Protocol for Plasma Renin Activity (PRA) ELISA (Competitive Immunoassay)

This protocol measures Plasma Renin Activity (PRA) by quantifying the amount of this compound generated over time.

  • Sample Pre-treatment :

    • Add a protease inhibitor (e.g., PMSF) to the plasma sample to prevent this compound degradation.[6][7]

    • Add a generation buffer to adjust the plasma pH to approximately 6.0.[6][7]

  • This compound Generation :

    • Divide the treated plasma sample into two aliquots.

    • Incubate one aliquot at 37°C and the other in an ice bath (0-4°C) for 90 minutes or longer. This allows for the generation of this compound by plasma renin in the 37°C sample.[8]

  • ELISA Procedure :

    • Add standards, controls, and the pre-treated plasma samples (both 0-4°C and 37°C incubations) to the wells of an anti-Angiotensin I antibody-coated microplate.

    • Add biotinylated this compound to the wells. Unlabeled this compound in the samples competes with the biotinylated this compound for binding to the antibody.[8]

    • Incubate the plate.

    • Wash the plate to remove unbound materials.

    • Add Streptavidin-HRP conjugate to the wells, which binds to the immobilized biotinylated this compound.[8]

    • Incubate and wash the plate again.

    • Add a colorimetric HRP substrate. The color development is inversely proportional to the amount of this compound in the sample.[8]

    • Stop the reaction and measure the absorbance using a microplate reader.

    • Calculate the PRA, expressed as the mass of this compound generated per volume of plasma per unit of time (e.g., ng/mL/h).[8]

Signaling Pathways and Experimental Workflows

The Renin-Angiotensin System and the Position of this compound

The following diagram illustrates the classical renin-angiotensin system, highlighting the generation of this compound and its subsequent conversion to Angiotensin II.

RAS_Pathway Angiotensinogen Angiotensinogen (from Liver) AngI This compound Angiotensinogen->AngI Cleavage AngII Angiotensin II AngI->AngII Conversion AT1R AT1 Receptor AngII->AT1R Binds to Renin Renin (from Kidney) Renin->AngI ACE ACE (Lungs, Endothelium) ACE->AngII Effects Vasoconstriction Aldosterone Secretion Inflammation Fibrosis AT1R->Effects Activates

The Renin-Angiotensin System Cascade.
Workflow for this compound Measurement using Competitive ELISA

This diagram outlines the key steps in a competitive ELISA for quantifying this compound in a plasma sample.

ELISA_Workflow cluster_sample_prep Sample Preparation cluster_elisa Competitive ELISA Collect_Blood 1. Collect Blood (EDTA tube) Centrifuge 2. Centrifuge to separate plasma Collect_Blood->Centrifuge Add_Inhibitors 3. Add Protease Inhibitors Centrifuge->Add_Inhibitors Add_Sample 4. Add Sample/Standard to antibody-coated plate Add_Inhibitors->Add_Sample Add_Biotin_AngI 5. Add Biotinylated This compound Add_Sample->Add_Biotin_AngI Incubate_Wash1 6. Incubate & Wash Add_Biotin_AngI->Incubate_Wash1 Add_Strep_HRP 7. Add Streptavidin-HRP Incubate_Wash1->Add_Strep_HRP Incubate_Wash2 8. Incubate & Wash Add_Strep_HRP->Incubate_Wash2 Add_Substrate 9. Add Substrate Incubate_Wash2->Add_Substrate Read_Plate 10. Read Absorbance Add_Substrate->Read_Plate Calculate_Concentration 11. Calculate Concentration Read_Plate->Calculate_Concentration Inverse relationship between signal and This compound concentration

Competitive ELISA Workflow for this compound.

Comparison with Alternative Biomarkers

This compound vs. Natriuretic Peptides (BNP/NT-proBNP) in Heart Failure
  • BNP and NT-proBNP : These are the gold-standard biomarkers for the diagnosis and prognosis of heart failure. Their levels correlate with the severity of left ventricular dysfunction and are used to guide therapy.[4][5] Clinical trials have shown that therapies that reduce NT-proBNP levels are associated with improved outcomes in heart failure patients.[9][10][11]

  • This compound : While the renin-angiotensin system is a key therapeutic target in heart failure, the direct measurement of this compound as a routine diagnostic or prognostic marker is not well-established. Studies have shown that components of the RAS, including Angiotensin-(1-12), are elevated in hypertension, a major risk factor for heart failure.[3] One study found that an elevated ratio of Angiotensin-(1-7) to Angiotensin II was predictive of favorable outcomes in heart failure patients, suggesting that profiling multiple angiotensin peptides may be more informative than measuring this compound alone.[4]

This compound vs. Troponins in Acute Coronary Syndrome (ACS)
  • Troponins (T and I) : These are highly specific and sensitive markers of myocardial injury and are central to the diagnosis of myocardial infarction. Elevated troponin levels are indicative of myocyte necrosis.[6]

  • This compound : There is currently no evidence to support the use of this compound as a primary diagnostic marker for ACS. However, the RAS is implicated in the pathophysiology of coronary artery disease and atherosclerosis.[12][13][14][15][16] Studies have shown that pre-treatment with ACE inhibitors, which block the conversion of this compound to Angiotensin II, is associated with reduced troponin release in patients with non-ST-elevation ACS.[6] This suggests an indirect link and a potential role for RAS components in modulating the extent of myocardial injury, but not as a direct diagnostic marker of the event itself.

Conclusion

This compound is a key component of the renin-angiotensin system, a pathway fundamentally involved in the pathophysiology of cardiovascular diseases. While assays for its measurement are available and its levels are altered in certain cardiovascular conditions, its validation as a standalone diagnostic or prognostic biomarker remains limited compared to established markers like natriuretic peptides and troponins.

Current research suggests that a more comprehensive profiling of multiple angiotensin peptides, rather than this compound in isolation, may offer greater clinical utility. For researchers and drug development professionals, measuring this compound can be valuable for understanding the pharmacodynamics of RAS-modulating therapies and for exploring the intricate role of the renin-angiotensin system in cardiovascular disease progression. However, further large-scale clinical validation studies are required to establish a definitive role for this compound as a routine cardiovascular biomarker.

References

A Comparative Guide to the Pharmacology of Angiotensin I Across Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological properties of angiotensin I (Ang I) in various species, supported by experimental data. Understanding these species-specific differences is crucial for the accurate interpretation of preclinical data and its translation to human physiology.

Executive Summary

This compound is the precursor to the potent vasoconstrictor angiotensin II (Ang II), a key player in the Renin-Angiotensin System (RAS) that regulates blood pressure and cardiovascular homeostasis. The pharmacological effects of Ang I are primarily determined by its conversion to Ang II by Angiotensin-Converting Enzyme (ACE) and, in some species, by alternative pathways involving enzymes like chymase. This guide reveals significant species-dependent variations in both the enzymatic conversion of Ang I and the subsequent physiological responses, highlighting the importance of selecting appropriate animal models in cardiovascular research.

Conversion of this compound to Angiotensin II: The Role of ACE and Chymase

The conversion of Ang I to Ang II is the rate-limiting step for its biological activity. This process is predominantly mediated by ACE, but the contribution of other enzymes, particularly chymase, varies significantly across species.

Angiotensin-Converting Enzyme (ACE) Activity

ACE is a dipeptidyl carboxypeptidase that cleaves the C-terminal dipeptide from Ang I to form Ang II.[1] Its activity levels differ considerably among species and tissues.

Table 1: Comparative Serum ACE Activity in Various Mammalian Species [2]

SpeciesSerum ACE Activity (mU/ml)
Guinea Pig2262 ± 574
Mouse (BALB/c)1052 ± 165
Rat (Wistar)93 ± 7
Swine67
Human3.7 - 67
Monkey3.7 - 67
Cattle3.7 - 67

Table 2: Comparative Tissue ACE Activity in Rat and Human [1]

TissueSpeciesACE Activity
LungRat1.5 ± 0.2 nmol His-Leu/min/mg protein
Human~1200 mU/g tissue
KidneyRat0.8 ± 0.1 nmol His-Leu/min/mg protein
HeartRat0.2 ± 0.05 nmol His-Leu/min/mg protein
Human~250 mU/g tissue

Note: Units and experimental conditions may vary between studies, affecting direct comparability. The data provides a relative sense of ACE activity.

The data indicates that rodents, particularly guinea pigs and mice, exhibit significantly higher serum ACE activity compared to humans and other larger mammals.[2] In terms of tissue distribution, the lungs consistently show the highest ACE activity.[1][3]

Chymase: An Alternative Pathway for Angiotensin II Formation

In some species, chymase, a serine protease found in mast cells, provides a significant non-ACE pathway for Ang II generation.[4] The efficiency of this pathway is highly species-dependent.

Table 3: Comparative Kinetics of Angiotensin II Generation and Degradation by Chymase in Different Species [5]

SpeciesAng II Generation (kcat/Km: µM⁻¹min⁻¹)Ang II Degradation (kcat/Km: µM⁻¹min⁻¹)
Dog180.29
Human11-
Hamster0.695.4
Mouse0.0590.39
Rat0.0304.8

Human and dog chymases are highly efficient at generating Ang II from Ang I.[5] In contrast, rat and hamster chymases are not only less efficient at forming Ang II but also actively degrade it.[4][5] This is a critical consideration, as it implies that in rats and rabbits, ACE inhibitors may produce a more complete blockade of the RAS compared to humans, where chymase can still generate Ang II.[4] In human arteries, chymase can account for up to 90% of Ang II formation.[6]

Physiological Response to this compound

The primary physiological response to Ang I administration is an increase in blood pressure (pressor response), which is a direct consequence of its conversion to the vasoconstrictor Ang II.

Comparative Pressor Response

Direct comparative studies on the pressor response to Ang I across a wide range of species are limited. However, available data in cats and rats demonstrate a dose-dependent increase in blood pressure following Ang I administration. The magnitude and time course of this response are influenced by the rate of conversion to Ang II and the sensitivity of the vasculature to Ang II.

In cats, the pressor responses to Ang I in the pulmonary vascular bed have been characterized, highlighting the local conversion of Ang I to Ang II.[7] In rats, the pressor sensitivity to Ang I can be altered in experimental models of hypertension.[8] Studies in aged mice show an enhanced pressor response to Ang II, which would indirectly suggest a potentially heightened response to Ang I in older animals, assuming conversion rates are not diminished.[9][10]

Experimental Protocols

Measurement of Angiotensin-Converting Enzyme (ACE) Activity

A common method for determining ACE activity is through a fluorometric assay using a synthetic substrate.

Protocol: Fluorometric ACE Activity Assay [11][12]

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl with 150 mM NaCl and 10 µM ZnCl₂, pH 7.5.

    • Fluorogenic Substrate Solution: Prepare a stock solution of o-aminobenzoylglycyl-p-nitro-L-phenylalanyl-L-proline in DMSO and dilute to the desired final concentration in the assay buffer.

  • Assay Procedure (96-well plate format):

    • Add 10-20 µL of the sample (e.g., serum, tissue homogenate) to each well.

    • Add assay buffer to bring the total volume to 80 µL.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding 20 µL of the fluorogenic substrate solution.

    • Immediately begin monitoring the increase in fluorescence at an excitation wavelength of 320 nm and an emission wavelength of 405 nm using a microplate fluorometer.

  • Data Analysis:

    • The rate of the reaction is determined from the linear portion of the fluorescence versus time curve.

    • ACE activity is calculated based on a standard curve generated with known concentrations of a fluorescent product standard.

In Vivo Pressor Response to this compound

The following protocol describes a general method for assessing the in vivo pressor response to Ang I in an anesthetized animal model.

Protocol: In Vivo Pressor Response Assay [13][14]

  • Animal Preparation:

    • Anesthetize the animal (e.g., with pentobarbital (B6593769) sodium).

    • Insert catheters into a femoral artery to monitor blood pressure and a femoral vein for drug administration.

    • Allow the animal to stabilize after surgery.

  • Experimental Procedure:

    • Record baseline blood pressure for a sufficient period.

    • Administer increasing doses of this compound intravenously as a bolus injection.

    • Record the peak change in mean arterial pressure for each dose.

    • Allow blood pressure to return to baseline between doses.

  • Data Analysis:

    • Construct a dose-response curve by plotting the change in mean arterial pressure against the log of the this compound dose.

    • This allows for the determination of parameters such as the maximum pressor response and the dose required to elicit a half-maximal response (ED50).

Signaling Pathways and Experimental Workflows

The Renin-Angiotensin System and this compound Conversion

The following diagram illustrates the central role of this compound in the Renin-Angiotensin System and the species-dependent conversion pathways.

RAS_Pathway Angiotensinogen Angiotensinogen AngI This compound Angiotensinogen->AngI   Renin AngII Angiotensin II AngI->AngII   ACE AngI->AngII   Chymase (Human, Dog) AngI->AngII   Chymase (Rat, Hamster) (low efficiency) Degradation_Products Degradation Products AngII->Degradation_Products   Chymase (Rat, Hamster) Renin Renin ACE ACE (e.g., Human, Rat, Dog) Chymase_Human_Dog Chymase (Human, Dog) Chymase_Rat_Hamster Chymase (Rat, Hamster)

Caption: Conversion pathways of this compound in different species.

Experimental Workflow for Comparative Pressor Response

This diagram outlines the key steps in a comparative study of the pressor response to this compound.

Pressor_Response_Workflow Animal_Selection Select Animal Models (e.g., Rat, Mouse, Cat) Anesthesia_Surgery Anesthesia and Surgical Preparation Animal_Selection->Anesthesia_Surgery Baseline_Measurement Record Baseline Blood Pressure Anesthesia_Surgery->Baseline_Measurement AngI_Administration Administer Increasing Doses of this compound (IV) Baseline_Measurement->AngI_Administration BP_Recording Record Blood Pressure Response AngI_Administration->BP_Recording Data_Analysis Data Analysis: Dose-Response Curves BP_Recording->Data_Analysis Comparison Compare Pressor Sensitivity Across Species Data_Analysis->Comparison

References

A Comparative Guide to the Off-Target Effects of Angiotensin II Receptor Blockers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Angiotensin II Receptor Blockers (ARBs) are a cornerstone in the management of hypertension and other cardiovascular diseases. Their primary mechanism of action involves the selective blockade of the angiotensin II type 1 (AT1) receptor, mitigating the vasoconstrictive and aldosterone-secreting effects of angiotensin II. However, a growing body of evidence reveals that the therapeutic profiles of individual ARBs are not solely defined by their on-target AT1 receptor antagonism. A range of "off-target" or "pleiotropic" effects, independent of AT1 receptor blockade, contribute to their clinical efficacy and side-effect profiles. These off-target activities present both opportunities for therapeutic innovation and challenges in predicting drug performance.

This guide provides a comparative assessment of the off-target effects of commonly prescribed ARBs, supported by experimental data. It is designed to assist researchers, scientists, and drug development professionals in understanding the nuanced differences between these agents, facilitating informed decisions in both basic research and clinical development.

Comparative Analysis of Off-Target Activities

The off-target effects of ARBs are diverse, with the most extensively studied being the activation of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ). Other notable off-target activities include modulation of various signaling pathways and interactions with other receptors. The following tables summarize the quantitative data on both on-target and key off-target activities of several prominent ARBs.

ARBAT1 Receptor Affinity (Ki, nM)AT2 Receptor Affinity (Ki, nM)Selectivity (AT1 vs. AT2)
Candesartan 0.051[1]>10,000>196,000-fold
Olmesartan ~1.0>10,000>10,000-fold
Telmisartan (B1682998) ~3.7>10,000>2,700-fold
Irbesartan (B333) 4.05[1]>10,000>2,400-fold
Valsartan 2.38[1]>10,000>4,200-fold
Losartan 25.2[1]>30,000>1,000-fold
EXP3174 (active metabolite of Losartan) 4.7[2]>10,000>2,100-fold

Table 1: Comparative On-Target Binding Affinities of ARBs. Lower Ki values indicate higher binding affinity. Data compiled from various sources.

ARBPPARγ ActivationEffect on Adiponectin SecretionEffect on MCP-1 Inhibition
Telmisartan Partial agonist (25-30% of full agonist)[3]Significant increase[4][5]Inhibition observed
Irbesartan Weak partial agonistSignificant increase[4][5]Inhibition observed[6]
Candesartan No significant activationNo significant effect[4][5]-
Olmesartan No significant activationNo significant effect[4][5]-
Valsartan No significant activationNo significant effect[4][5]-
Losartan No significant activationNo significant effect[4][5]AT1-independent inhibition of thromboxane (B8750289) A2-induced platelet aggregation[7]
EXP3174 (active metabolite of Losartan) ---

Table 2: Comparative Off-Target Effects of ARBs. Data is based on in vitro and clinical studies. MCP-1: Monocyte Chemoattractant Protein-1.

Key Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the mechanisms underlying these off-target effects, the following diagrams illustrate the key signaling pathways and a general workflow for assessing ARB activity.

AT1_Receptor_Signaling cluster_0 Cell Membrane cluster_1 Intracellular Effects AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Binds & Activates ARB ARB ARB->AT1R Blocks Gq Gq Protein AT1R->Gq Activates Aldosterone Aldosterone Secretion AT1R->Aldosterone Stimulates PLC PLC Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ IP3->Ca2 PKC PKC DAG->PKC Vasoconstriction Vasoconstriction Ca2->Vasoconstriction CellGrowth Cell Growth & Proliferation PKC->CellGrowth

Figure 1. On-Target AT1 Receptor Signaling Pathway and ARB Inhibition.

PPARg_Activation_Pathway cluster_0 Cytoplasm cluster_1 Nucleus cluster_2 Metabolic Effects Telmisartan Telmisartan PPARg PPARγ Telmisartan->PPARg Binds & Activates PPARg_RXR PPARγ-RXR Heterodimer PPARg->PPARg_RXR Dimerizes with RXR RXR RXR->PPARg_RXR PPRE PPRE PPARg_RXR->PPRE Binds to TargetGenes Target Gene Expression PPRE->TargetGenes Regulates Insulin ↑ Insulin Sensitivity TargetGenes->Insulin Adiponectin ↑ Adiponectin TargetGenes->Adiponectin Anti_Inflammatory Anti-inflammatory Effects TargetGenes->Anti_Inflammatory

Figure 2. Off-Target PPARγ Activation Pathway by Telmisartan.

Experimental_Workflow cluster_0 In Vitro Assessment cluster_1 Data Analysis & Comparison BindingAssay Radioligand Binding Assay (AT1/AT2 Receptors) DataAnalysis Determine Ki, IC50, % Activation, etc. BindingAssay->DataAnalysis ActivationAssay PPARγ Transactivation Assay ActivationAssay->DataAnalysis SecretionAssay Adiponectin/Leptin Secretion Assay SecretionAssay->DataAnalysis InhibitionAssay MCP-1 Inhibition Assay InhibitionAssay->DataAnalysis Comparison Compare Potency & Efficacy Across ARBs DataAnalysis->Comparison

Figure 3. General Experimental Workflow for Assessing ARB Off-Target Effects.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to assess the on- and off-target effects of ARBs.

Radioligand Binding Assay for AT1 and AT2 Receptors

Objective: To determine the binding affinity (Ki) of an ARB for the AT1 and AT2 receptors.

Principle: This competitive binding assay measures the ability of an unlabeled ARB to displace a radiolabeled ligand (e.g., [¹²⁵I]Angiotensin II) from the target receptor.

Materials:

  • Cell membranes expressing human AT1 or AT2 receptors (e.g., from CHO or HEK cells).

  • Radiolabeled ligand (e.g., [¹²⁵I]Sar¹,Ile⁸-Angiotensin II).

  • Unlabeled ARBs (test compounds).

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters (e.g., Whatman GF/C).

  • Scintillation counter.

Methodology:

  • Incubation: A fixed concentration of radiolabeled ligand and varying concentrations of the unlabeled ARB are incubated with the receptor-containing cell membranes in the assay buffer.

  • Equilibrium: The mixture is incubated to allow the binding reaction to reach equilibrium (e.g., 60-90 minutes at room temperature).

  • Separation: The receptor-bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand.

  • Washing: The filters are washed with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the ARB that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[1]

PPARγ Transactivation Assay

Objective: To quantify the ability of an ARB to activate the PPARγ receptor.

Principle: This cell-based reporter gene assay measures the transcriptional activity of PPARγ in response to a test compound.

Materials:

  • A suitable cell line with low endogenous PPARγ expression (e.g., HEK293T or COS-7).

  • Expression plasmid for the PPARγ ligand-binding domain fused to a GAL4 DNA-binding domain.

  • Reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence.

  • Control plasmid expressing Renilla luciferase for normalization of transfection efficiency.

  • Transfection reagent.

  • Test ARBs, a positive control (e.g., rosiglitazone), and a vehicle control (e.g., DMSO).

  • Dual-luciferase reporter assay system.

  • Luminometer.

Methodology:

  • Transfection: Cells are co-transfected with the expression, reporter, and control plasmids.

  • Treatment: After a recovery period, the cells are treated with various concentrations of the test ARB, positive control, or vehicle control.

  • Incubation: Cells are incubated for a sufficient period (e.g., 24 hours) to allow for receptor activation and reporter gene expression.

  • Lysis and Measurement: The cells are lysed, and the firefly and Renilla luciferase activities are measured using a luminometer.

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency. The fold activation relative to the vehicle control is then calculated.[3]

Adiponectin Secretion Assay

Objective: To measure the effect of ARBs on the secretion of adiponectin from adipocytes.

Principle: Differentiated adipocytes are treated with ARBs, and the concentration of adiponectin in the culture medium is quantified using an enzyme-linked immunosorbent assay (ELISA).

Materials:

  • Human or murine pre-adipocyte cell line (e.g., 3T3-L1).

  • Adipocyte differentiation medium.

  • Test ARBs and controls.

  • Adiponectin ELISA kit.

  • Microplate reader.

Methodology:

  • Cell Differentiation: Pre-adipocytes are cultured and induced to differentiate into mature adipocytes.

  • Treatment: Differentiated adipocytes are treated with various concentrations of ARBs or control compounds for a specified period (e.g., 48-72 hours).

  • Sample Collection: The cell culture supernatant is collected.

  • Quantification: The concentration of adiponectin in the supernatant is measured using a commercially available ELISA kit according to the manufacturer's instructions.

  • Data Analysis: The amount of adiponectin secreted is normalized to the total cell protein content and compared across different treatment groups.[4][5]

Conclusion

The off-target effects of ARBs contribute significantly to their therapeutic profiles, leading to important clinical distinctions between members of this class. While all ARBs effectively block the AT1 receptor, agents like telmisartan and irbesartan exhibit partial PPARγ agonism, which may confer additional metabolic benefits. Conversely, some ARBs may have unique off-target interactions that could contribute to adverse effects. A thorough understanding and assessment of these off-target activities are paramount for the rational design of future cardiovascular therapies and for optimizing the clinical application of existing ARBs. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to further investigate and compare the nuanced pharmacological properties of this important class of drugs.

References

Unveiling the Double-Edged Sword: Validating Angiotensin I's Role in Diverse Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The renin-angiotensin system (RAS) stands as a critical regulator of cardiovascular and renal homeostasis, with its primary effector peptide, Angiotensin II (Ang II), playing a well-documented role in the pathophysiology of numerous diseases. However, the validation of findings related to its precursor, Angiotensin I (Ang I), and its alternative metabolites like Angiotensin-(1-7), presents a more nuanced picture. This guide provides a comparative analysis of experimental data, detailed methodologies, and signaling pathways to elucidate the multifaceted role of the angiotensin cascade in cardiovascular, renal, and neurological disease models.

Data Presentation: A Comparative Look at Angiotensin Peptides in Disease

The following tables summarize key quantitative findings from various animal models, offering a glimpse into the dynamic and often contrasting effects of angiotensin peptides in different pathological contexts.

Table 1: Circulating Angiotensin Levels Post-Myocardial Infarction in Rats

PeptideSham-Operated (pg/mL)Myocardial Infarction (MI) - Vehicle (pg/mL)MI + Losartan (pg/mL)MI + Olmesartan (pg/mL)
This compound102 ± 15285 ± 401150 ± 150#1380 ± 180#
Angiotensin II45 ± 5110 ± 1255 ± 8#60 ± 7#
Angiotensin-(1-7)25 ± 448 ± 6120 ± 15#145 ± 20*#

*Data are presented as mean ± SEM. *P<0.05 vs sham-operated. #P<0.05 vs MI-Vehicle. Data extracted from a study on rats post-myocardial infarction, demonstrating the impact of angiotensin II receptor blockers (ARBs) on RAS components.[1]

Table 2: Effects of Angiotensin-(1-7) Infusion in a Rat Model of Subtotal Nephrectomy (STNx)

ParameterShamSTNx-VehicleSTNx + Ang-(1-7)
Systolic Blood Pressure (mmHg)135 ± 5175 ± 8195 ± 10#
Left Ventricular Weight/Body Weight (mg/g)2.1 ± 0.12.8 ± 0.23.2 ± 0.2#
Cardiac ACE Activity (pmol/mg/min)25 ± 345 ± 5135 ± 15#
Cardiac ACE2 Activity (pmol/mg/min)1.8 ± 0.21.2 ± 0.10.8 ± 0.1#

*Data are presented as mean ± SEM. *P<0.05 vs Sham. #P<0.05 vs STNx-Vehicle. These findings suggest that in this model of kidney disease, Ang-(1-7) infusion was associated with adverse cardiovascular effects.[2]

Table 3: Hemodynamic Effects of Angiotensin II in a Porcine Septic Shock Model

ParameterNorepinephrine GroupAngiotensin II Group
Mean Arterial Pressure (mmHg)70 ± 572 ± 4
Cardiac Output (L/min)5.8 ± 0.65.5 ± 0.7
Heart Rate (/min)146 ± 16147 ± 20
Myocardial Oxygen Consumption (mL/min)15.2 ± 2.111.8 ± 1.9*

*Data are presented as mean ± SEM. *P<0.05 vs Norepinephrine Group. In this septic shock model, Angiotensin II maintained blood pressure with less myocardial oxygen consumption compared to norepinephrine.[3]

Experimental Protocols: Methodologies for Key Disease Models

Reproducibility of findings hinges on detailed experimental protocols. Below are methodologies for inducing and analyzing key disease models relevant to angiotensin research.

Induction of Hypertensive Myocardial Fibrosis in Mice via Angiotensin II Infusion

This protocol is a classic method for studying the pathological effects of sustained RAS activation.[4]

1. Animal Model:

  • Adult male C57BL/6 mice, 8-10 weeks old.

2. Angiotensin II Preparation and Osmotic Pump Loading:

  • Dissolve Angiotensin II (human, acetate (B1210297) salt) in sterile 0.9% saline to a final concentration that delivers a dose of 1.4 mg/kg/day.

  • Fill osmotic minipumps (e.g., Alzet model 2004) with the Angiotensin II solution according to the manufacturer's instructions.

  • Prime the pumps by incubating them in sterile saline at 37°C for at least 48 hours before implantation.

3. Surgical Procedure for Pump Implantation:

  • Anesthetize the mouse with isoflurane (B1672236) (2-3% for induction, 1.5% for maintenance).

  • Make a small subcutaneous incision on the back, slightly posterior to the scapulae.

  • Create a subcutaneous pocket by blunt dissection.

  • Insert the primed osmotic pump into the pocket, with the flow moderator pointing away from the incision.

  • Close the incision with surgical staples or sutures.

  • Provide post-operative analgesia as per institutional guidelines.

4. Monitoring and Endpoint Analysis:

  • Monitor blood pressure weekly using a tail-cuff system.

  • After 28 days, euthanize the mice and harvest the hearts.

  • Assess cardiac hypertrophy by measuring the heart weight to body weight ratio.

  • Evaluate myocardial fibrosis by histology using Masson's trichrome or Picrosirius red staining.

  • Perform quantitative real-time PCR or Western blotting for fibrosis-related markers (e.g., collagen I, TGF-β).

Western Blot Analysis of Angiotensin Receptors in Vascular Smooth Muscle Cells

This protocol details the detection and quantification of AT1 and AT2 receptors.[5][6][7]

1. Cell Culture and Protein Extraction:

  • Culture rat aortic smooth muscle cells in DMEM supplemented with 10% fetal bovine serum.

  • Lyse the cells in RIPA buffer containing a protease inhibitor cocktail.

  • Determine the protein concentration of the lysates using a BCA assay.

2. SDS-PAGE and Protein Transfer:

  • Load 40 µg of protein per lane onto a 10% SDS-polyacrylamide gel.

  • Perform electrophoresis to separate the proteins by size.

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

3. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against the AT1 receptor (e.g., rabbit polyclonal, 1:200 dilution) or AT2 receptor overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

4. Detection and Analysis:

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection kit.

  • Quantify the band intensity using densitometry software.

  • Normalize the receptor protein levels to a loading control, such as β-actin.

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows central to understanding the role of angiotensin peptides.

Angiotensin_II_Signaling_in_Vascular_Smooth_Muscle_Cells Ang_II Angiotensin II AT1R AT1 Receptor Ang_II->AT1R Gq_11 Gq/11 AT1R->Gq_11 activates PLC PLC Gq_11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release (from SR) IP3->Ca_release stimulates PKC PKC DAG->PKC activates Contraction Contraction Ca_release->Contraction Growth Growth/ Proliferation PKC->Growth

Caption: Angiotensin II signaling in vascular smooth muscle cells.

Renin_Angiotensin_System_Cascade Angiotensinogen Angiotensinogen Ang_I This compound Angiotensinogen->Ang_I cleaves Renin Renin Renin->Ang_I Ang_II Angiotensin II Ang_I->Ang_II converts Ang_1_7 Angiotensin-(1-7) Ang_I->Ang_1_7 converts ACE ACE ACE->Ang_II AT1R AT1 Receptor Ang_II->AT1R AT2R AT2 Receptor Ang_II->AT2R Ang_II->Ang_1_7 converts Vasoconstriction Vasoconstriction, Inflammation, Fibrosis AT1R->Vasoconstriction Vasodilation Vasodilation, Anti-inflammatory AT2R->Vasodilation ACE2 ACE2 ACE2->Ang_1_7 MasR Mas Receptor Ang_1_7->MasR MasR->Vasodilation

Caption: The Renin-Angiotensin System cascade.

Experimental_Workflow_Myocardial_Infarction_Model Start Start: Rat Model MI_Induction Myocardial Infarction Induction (LAD Ligation) Start->MI_Induction Treatment Treatment Groups: - Vehicle - Losartan - Olmesartan MI_Induction->Treatment Monitoring Monitoring: - Echocardiography - Blood Pressure Treatment->Monitoring Endpoint Endpoint Analysis (e.g., 28 days) Monitoring->Endpoint Tissue_Collection Tissue & Blood Collection Endpoint->Tissue_Collection Analysis Analysis: - Circulating Angiotensins (ELISA) - Cardiac Gene Expression (qPCR) - Histology (Fibrosis) Tissue_Collection->Analysis End End: Data Interpretation Analysis->End

References

A Comparative Review of Angiotensin I's Role in Health and Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the physiological and pathological roles of Angiotensin I, primarily contrasting it with its potent successor, Angiotensin II. While traditionally viewed as a mere intermediate, this review delves into the nuances of this compound's function, the non-canonical pathways involving it, and the experimental data that define our current understanding.

Introduction to the Renin-Angiotensin System (RAS)

The Renin-Angiotensin System (RAS) is a critical hormonal cascade that regulates blood pressure, fluid and electrolyte balance, and systemic vascular resistance.[1][2] The classical pathway is initiated by the enzyme renin, which cleaves angiotensinogen (B3276523) to form the decapeptide this compound.[2][3] This is the primary point of entry for this compound into the system.

Traditionally, this compound has been considered biologically inactive, serving principally as a precursor to the highly active octapeptide, Angiotensin II.[2][4] This conversion is primarily catalyzed by the Angiotensin-Converting Enzyme (ACE).[2][5] However, the discovery of alternative pathways and the potential for ACE-independent actions necessitate a more detailed comparative analysis of this compound's role.

The Classical Pathway: this compound as a Precursor

In the canonical RAS pathway, this compound's primary role is to be converted into Angiotensin II. This conversion is a critical step in the activation of the RAS.

Signaling Pathway of the Classical RAS

The classical RAS pathway is a linear cascade culminating in the actions of Angiotensin II. This compound is central to this pathway as the substrate for ACE.

Classical Renin-Angiotensin System Angiotensinogen Angiotensinogen AngI This compound Angiotensinogen->AngI  Cleavage AngII Angiotensin II AngI->AngII  Cleavage AT1R AT1 Receptor AngII->AT1R  Binds to Effects Vasoconstriction, Aldosterone (B195564) Release, Cell Proliferation AT1R->Effects  Activates Renin Renin Renin->Angiotensinogen ACE ACE ACE->AngI

The classical Renin-Angiotensin System (RAS) pathway.

Comparative Bioactivity of this compound and Angiotensin II

The profound differences in the biological activity of this compound and Angiotensin II underscore the critical role of ACE in the RAS. Experimental data consistently demonstrate that this compound has significantly lower potency compared to Angiotensin II in eliciting physiological responses.

ParameterThis compoundAngiotensin IIReference(s)
Binding Affinity (AT1 Receptor) Very LowHigh[3]
Binding Affinity (AT2 Receptor) NegligibleHigh[3]
Pressor Response (in vivo) Significantly lower than Ang IIPotent vasoconstrictor[6][7]
Aldosterone Release Minimal to no direct effectPotent stimulator[4]
Cellular Signaling (e.g., Ca2+ mobilization) No direct effectPotent activator[8]

Role in Health: A Quiescent Precursor

In a healthy physiological state, this compound's role is largely confined to being an available substrate for ACE. Its low affinity for angiotensin receptors means it does not directly mediate significant physiological effects.[3] The tight regulation of renin release and ACE activity ensures that the production of Angiotensin II is appropriately controlled to maintain normal blood pressure and fluid balance.

Role in Disease: A Marker and Potential Modulator

In pathological conditions, the dynamics of this compound and its conversion become more complex and clinically relevant.

Cardiovascular Disease

In conditions such as heart failure and hypertension, the RAS is often overactivated. While Angiotensin II is the primary driver of the associated pathophysiology, including vasoconstriction, cardiac hypertrophy, and fibrosis, the levels of this compound are also elevated.[9] In patients with catecholamine-resistant vasodilatory shock, an elevated this compound/II ratio is associated with increased mortality, suggesting impaired ACE function.[9]

Non-Canonical Pathways

Recent research has uncovered alternative, non-canonical RAS pathways that can modulate the effects of the classical axis.

  • ACE2 and Angiotensin-(1-9): this compound can be cleaved by Angiotensin-Converting Enzyme 2 (ACE2) to form Angiotensin-(1-9), which is then converted to the vasodilatory and anti-proliferative peptide Angiotensin-(1-7).[10]

  • Angiotensin-(1-12): A recently discovered peptide, Angiotensin-(1-12), can be generated from angiotensinogen independently of renin.[11] Angiotensin-(1-12) can then be converted to Angiotensin II, bypassing the traditional renin-dependent step.[11] There is also evidence that Angiotensin-(1-12) can weakly activate the AT1 receptor directly, though with much lower potency than Angiotensin II.[8]

Non-Canonical RAS Pathways Angiotensinogen Angiotensinogen AngI This compound Angiotensinogen->AngI  Renin Ang1_12 Angiotensin-(1-12) Angiotensinogen->Ang1_12  Non-renin pathway AngII Angiotensin II AngI->AngII  ACE Ang1_9 Angiotensin-(1-9) AngI->Ang1_9  ACE2 Ang1_12->AngII  Chymase/ACE Ang1_7 Angiotensin-(1-7) AngII->Ang1_7  ACE2 AT1R AT1 Receptor AngII->AT1R Ang1_9->Ang1_7  ACE MasR Mas Receptor Ang1_7->MasR Renin Renin ACE ACE ACE2 ACE2 Chymase Chymase Protective_Effects Vasodilation, Anti-inflammatory, Anti-proliferative MasR->Protective_Effects RIA Workflow for this compound cluster_0 Sample Preparation cluster_1 Immunoassay cluster_2 Detection & Analysis Collect_Blood Collect Blood (EDTA tubes) Centrifuge Centrifuge at 4°C Collect_Blood->Centrifuge Plasma Separate Plasma Centrifuge->Plasma Incubate Incubate at 37°C with ACEi Plasma->Incubate Add_Reagents Add Sample, 125I-Ang I, and Antibody Incubate->Add_Reagents Incubate_Assay Incubate for Competitive Binding Add_Reagents->Incubate_Assay Wash Wash Unbound Components Incubate_Assay->Wash Measure_Radioactivity Measure Radioactivity (Gamma Counter) Wash->Measure_Radioactivity Standard_Curve Generate Standard Curve Measure_Radioactivity->Standard_Curve Calculate_Concentration Calculate Ang I Concentration Standard_Curve->Calculate_Concentration

References

Navigating the Renin-Angiotensin-Aldosterone System: A Comparative Guide to Angiotensin I Modulators in Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of various drug classes that modulate angiotensin I, based on meta-analyses of clinical trials. The data presented herein summarizes the current evidence on the comparative efficacy and safety of these agents in managing cardiovascular diseases.

The modulation of the Renin-Angiotensin-Aldosterone System (RAAS) is a cornerstone of cardiovascular therapy. By interfering with the conversion of this compound to the potent vasoconstrictor angiotensin II, various drugs can mitigate the downstream effects of this cascade, leading to improved clinical outcomes. This guide focuses on a meta-analysis of clinical trials involving four major classes of this compound modulators: Angiotensin-Converting Enzyme (ACE) inhibitors, Angiotensin II Receptor Blockers (ARBs), Angiotensin Receptor-Neprilysin Inhibitors (ARNIs), and Direct Renin Inhibitors (DRIs).

Comparative Efficacy and Safety: A Tabular Summary

The following tables summarize the quantitative data from meta-analyses comparing the clinical outcomes of different this compound modulating drug classes.

Table 1: Comparison of Angiotensin Receptor-Neprilysin Inhibitors (ARNIs) vs. ACE Inhibitors or ARBs in Heart Failure with Reduced Ejection Fraction (HFrEF)

OutcomeComparisonRelative Risk (RR) / Weighted Mean Difference (WMD)95% Confidence Interval (CI)Significance (p-value)Source(s)
All-Cause Mortality ARNI vs. ARB0.810.68 to 0.96<0.05[1][2]
ARNI vs. ACE-INo significant difference->0.05[2]
Cardiac Death ARNI vs. ARB0.790.64 to 0.99<0.05[1][2]
Major Adverse Cardiac Events (MACE) ARNI vs. ARB0.830.72 to 0.97<0.05[1][2]
ARNI vs. ACE-I0.850.74 to 0.97<0.05[1][2]
First Hospitalization for Heart Failure ARNI vs. Enalapril/Valsartan0.860.79 to 0.980.03[3]
Hypotension ARNI vs. ARB1.461.02 to 2.10<0.05[1][2]
ARNI vs. ACE-I1.691.27 to 2.24<0.05[1][2]
KCCQ Clinical Score Improvement ARNI vs. Enalapril/Valsartan2.200.33 to 4.060.02[3]
Left Ventricular Ejection Fraction (LVEF) Improvement ARNI vs. ACE-I/ARBMean Difference: 5%3.52 to 6.48<0.05[4]
Left Ventricular End-Diastolic Diameter (LVEDD) Reduction ARNI vs. ACE-I/ARBMean Difference: -7.3 mm-11.4 to -3.1<0.05[4]

Table 2: Comparison of ACE Inhibitors vs. ARBs in Patients at High Risk of Cardiovascular Events

OutcomeComparisonRelative Risk (RR) / Hazard Ratio (HR)95% Confidence Interval (CI)Significance (p-value)Source(s)
All-Cause Mortality ACE-I vs. Placebo0.890.84 to 0.950.0008[5]
ARB vs. Placebo1.000.94 to 1.080.89[5]
ACE-I vs. ARBHR: 1.13 (UKB), 1.12 (CRDS)1.07 to 1.19 (UKB), 1.09 to 1.14 (CRDS)<0.05[6]
Cardiovascular Mortality ACE-I vs. Placebo0.850.78 to 0.930.0003[5]
ARB vs. Placebo0.970.86 to 1.080.54[5]
Nonfatal Myocardial Infarction ACE-I vs. Placebo0.820.76 to 0.88<0.00001[5]
ARB vs. Placebo0.930.82 to 1.060.26[5]
Stroke ACE-I vs. Placebo0.75-<0.00001[5]
ARB vs. Placebo0.90-0.01[5]
Major Adverse Cardiovascular Events (MACE) ACE-I vs. ARBHR: 1.06 (UKB), 1.12 (CRDS)1.01 to 1.12 (UKB), 1.08 to 1.17 (CRDS)<0.05[6]

Table 3: Efficacy of Direct Renin Inhibitors (DRIs) in Diabetic Kidney Disease

OutcomeComparisonPooled Mean Difference / Odds Ratio (OR)95% Confidence Interval (CI)Significance (p-value)Source(s)
Mean Urine Albumin-Creatinine Ratio (UACR) Reduction DRI vs. ARB/ACE-I-9.42%-15.70 to -3.150.003[7]
Remission from Microalbuminuria to Normal Albuminuria DRI vs. ControlOR: 1.261.08 to 1.460.002[7]
eGFR Change DRI vs. Control-0.65-2.12 to 0.820.39[7]

Experimental Protocols

The methodologies for the cited meta-analyses generally adhere to the Preferred Reporting Items for Systematic Reviews and Meta-Analyses (PRISMA) guidelines.[7] A summary of the typical experimental protocol is as follows:

  • Literature Search: A comprehensive search of electronic databases such as PubMed, Cochrane Library, EMBASE, and ClinicalTrials.gov is conducted to identify relevant randomized controlled trials (RCTs).

  • Inclusion and Exclusion Criteria: Pre-defined criteria are used to select studies for inclusion. Typically, these include RCTs comparing the this compound modulator of interest with a placebo or another active drug in a specific patient population (e.g., heart failure, hypertension).

  • Data Extraction: Two independent reviewers typically extract data from the included studies. This data includes patient characteristics, interventions, and pre-specified efficacy and safety outcomes.

  • Quality Assessment: The methodological quality of the included trials is assessed using tools like the Cochrane risk-of-bias tool.

  • Statistical Analysis: A meta-analysis is performed to pool the results from individual studies. A random-effects model is often used to account for heterogeneity between studies. Statistical heterogeneity is assessed using metrics like the I² statistic. Pooled effect estimates such as relative risks (RR), odds ratios (OR), or weighted mean differences (WMD) with their 95% confidence intervals (CI) are calculated.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and the research process, the following diagrams are provided.

cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_drugs Drug Intervention Points Angiotensinogen Angiotensinogen AngiotensinI AngiotensinI Angiotensinogen->AngiotensinI Renin AngiotensinII AngiotensinII AngiotensinI->AngiotensinII ACE Aldosterone Aldosterone AngiotensinII->Aldosterone Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction AT1R AT1 Receptor AngiotensinII->AT1R SodiumWaterRetention Sodium & Water Retention Aldosterone->SodiumWaterRetention Renin Renin ACE ACE AT1R->Vasoconstriction DRI Direct Renin Inhibitors (DRIs) DRI->Renin Inhibit ACEI ACE Inhibitors (ACEIs) ACEI->ACE Inhibit ARB Angiotensin II Receptor Blockers (ARBs) ARB->AT1R Block ARNI Angiotensin Receptor- Neprilysin Inhibitors (ARNIs) ARNI->AT1R Block Start Formulate Research Question Search Systematic Literature Search (e.g., PubMed, Cochrane) Start->Search Screening Screening of Titles and Abstracts Search->Screening Eligibility Full-text Article Review for Eligibility Screening->Eligibility Extraction Data Extraction and Quality Assessment Eligibility->Extraction Analysis Meta-analysis and Statistical Synthesis Extraction->Analysis Interpretation Interpretation of Results Analysis->Interpretation Reporting Reporting of Findings (PRISMA Guidelines) Interpretation->Reporting

References

Safety Operating Guide

Angiotensin I: A Guide to Safe Disposal in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, ensuring a safe laboratory environment is paramount. While Angiotensin I is a crucial peptide in cardiovascular research, its identity as a potent biological material necessitates strict adherence to proper disposal protocols to protect both personnel and the environment.[1] This guide provides a comprehensive, step-by-step operational plan for the safe handling and disposal of this compound and associated contaminated materials.

Although not always classified as a hazardous substance under the Globally Harmonized System (GHS), it is prudent to treat this compound and its waste with the care afforded to all laboratory chemicals.[2][3] The fundamental principle is to manage all peptide waste as chemical waste, preventing its release into the environment and minimizing exposure risks.[4]

Immediate Safety and Handling Precautions

Before beginning any work that will generate this compound waste, it is essential to be equipped with the appropriate Personal Protective Equipment (PPE). Handling should occur in a designated area to prevent cross-contamination.[1]

  • Personal Protective Equipment (PPE):

    • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.[5]

    • Eye Protection: Safety glasses or splash goggles should be worn at all times.[2]

    • Lab Coat: A lab coat is necessary to protect skin and clothing.[5]

    • Respiratory Protection: When handling the lyophilized powder form, which can be easily aerosolized, a dust mask or respirator is recommended to prevent inhalation.[2][6]

Step-by-Step Disposal Protocol

The proper disposal of this compound involves a systematic process of segregation, containment, and final disposal coordinated with institutional safety officers. Never dispose of peptide solutions down the sink or discard solid peptide waste in the regular trash.[1][4]

Step 1: Waste Segregation

All items that have come into contact with this compound must be segregated from general lab waste at the point of generation. This includes:

  • Unused or expired this compound (both solid powder and solutions).

  • Contaminated consumables such as pipette tips, tubes, vials, and weighing papers.[5]

  • Contaminated PPE, including used gloves and disposable lab coats.[1]

Step 2: Containerization

Use separate, designated, and leak-proof containers for solid and liquid waste to ensure safe containment and handling.

  • Solid Waste: Collect all solid materials, including empty vials and contaminated consumables, in a robust, sealable container.[2]

  • Liquid Waste: Unused or waste solutions containing this compound must be collected in a separate, leak-proof container designed for chemical waste.[2][4]

All waste containers must be clearly and accurately labeled. The label should include:

  • The words "Hazardous Waste".[5]

  • The full chemical name: "this compound".[5]

  • The date the waste was first added to the container.

Step 3: Chemical Inactivation of Liquid Waste (Recommended)

While not always mandatory, inactivating the peptide solution before final disposal is a highly recommended best practice to degrade the biological activity of this compound. This procedure should be performed in a certified chemical fume hood.

Inactivating AgentRecommended ConcentrationMinimum Contact TimeNotes
Sodium Hypochlorite (B82951) (Bleach) 10% solution (0.5-1.0% final concentration of NaOCl)[5]30 - 60 minutes[5]A strong oxidizing agent effective for peptide degradation.[5]
Strong Acid (e.g., 1 M HCl) 1 M[5]Minimum 30 minutes[5]Highly effective but requires a subsequent neutralization step.[5]

Experimental Protocol for Chemical Inactivation with Bleach:

  • Work in a Fume Hood: Perform all steps in a certified chemical fume hood while wearing appropriate PPE.

  • Prepare Bleach Solution: Prepare a fresh 10% bleach solution.

  • Inactivate Peptide Waste: Slowly and carefully add the liquid this compound waste to the bleach solution. A common recommendation is a 1:10 ratio of waste to bleach solution to ensure the final sodium hypochlorite concentration is sufficient for degradation.[5]

  • Ensure Sufficient Contact Time: Allow the mixture to react for a minimum of 30 to 60 minutes to ensure complete inactivation.[5]

  • Dispose as Chemical Waste: Even after inactivation, the resulting solution must be collected in your labeled hazardous liquid waste container for final disposal.[5]

Step 4: Storage and Final Disposal

Store sealed hazardous waste containers in a designated satellite accumulation area within the laboratory. This area should be secure and away from general lab traffic, ideally with secondary containment to mitigate potential spills.[5]

Contact your institution's Environmental Health and Safety (EHS) department or the equivalent regulatory body to schedule a pickup for the hazardous waste.[1][2] Adherence to your institution's specific protocols and local regulations is mandatory for the final disposal process.[4][6]

Spill Management

In the event of a spill, evacuate the immediate area and adhere to the following procedures:

  • Solid Spill (Powder):

    • Wear appropriate PPE, including a respirator or dust mask.[2][6]

    • Mechanically collect the spilled solid by gently sweeping it up to avoid raising dust.[2][6]

    • Place the collected material and any contaminated cleaning supplies into a sealed container labeled for hazardous waste disposal.[2]

    • Wash the spill site after the material has been completely removed.[6]

  • Liquid Spill:

    • Wear appropriate PPE.

    • Absorb the spilled solution with an inert, liquid-binding material (e.g., diatomite, universal binders).[7]

    • Collect the contaminated absorbent material and place it into a suitable, closed container for disposal.[7]

    • Decontaminate the surface according to your lab's standard operating procedures.

Workflow Visualizations

The following diagrams illustrate the key procedural workflows for proper this compound disposal.

cluster_0 Waste Generation & Segregation cluster_1 Containerization cluster_2 Processing & Storage cluster_3 Final Disposal A This compound Use (Solid or Liquid) B Segregate Waste: - Unused Peptide - Contaminated PPE - Consumables A->B C Solid Waste Container (Labeled 'Hazardous Waste') B->C Solids D Liquid Waste Container (Labeled 'Hazardous Waste') B->D Liquids F Store Sealed Containers in Satellite Accumulation Area C->F E Optional but Recommended: Chemical Inactivation of Liquid D->E E->F G Contact EHS for Pickup F->G H Compliant Disposal via Licensed Contractor G->H

Caption: Workflow for the proper disposal of this compound waste.

A Spill Occurs (Solid or Liquid) B Evacuate Area & Wear Full PPE A->B C Contain Spill B->C D Solid Spill: Mechanically sweep up C->D if solid E Liquid Spill: Absorb with inert material C->E if liquid F Place Contaminated Material in Labeled Hazardous Waste Container D->F E->F G Clean & Decontaminate Spill Area F->G

References

Safeguarding Your Research: Essential Protocols for Handling Angiotensin I

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and effective handling of biochemically active peptides like Angiotensin I is paramount to both personal safety and research integrity. This guide provides immediate, essential safety and logistical information, including detailed operational and disposal plans, to ensure a secure laboratory environment when working with this potent vasoconstrictor precursor.

This compound is a decapeptide that serves as the precursor to Angiotensin II, a hormone that plays a critical role in regulating blood pressure and fluid balance.[1][2] Due to its biological activity, it is crucial to handle this compound with care to avoid potential physiological effects from accidental exposure.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is essential to minimize exposure and prevent contamination. The following table summarizes the recommended PPE for handling this compound in both its lyophilized powder and solubilized forms.[3] A risk assessment should be conducted for specific laboratory tasks to determine if additional PPE is required.[4]

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety GogglesRequired for protection against dust particles and liquid splashes. Must meet ANSI Z87.1 standards.[4]
Face ShieldRecommended in addition to goggles when there is a significant risk of splashing, such as during the initial reconstitution of the lyophilized powder.[4]
Hand Protection Chemical-Resistant GlovesDisposable nitrile gloves are recommended for their chemical resistance. Gloves should be inspected before use and changed immediately after contact with the peptide.[4][5]
Body Protection Laboratory CoatA standard, buttoned lab coat is the minimum requirement to protect clothing and skin from potential splashes.[4]
Respiratory Protection N95 Respirator / Dust MaskRecommended when weighing or handling the lyophilized powder to avoid the inhalation of fine particles.[4]
General Attire Long Pants & Closed-Toe ShoesRequired minimum attire for working in any laboratory where hazardous materials are handled.[4]

Operational Plan: Handling and Storage

Proper handling and storage are critical to maintain the integrity of this compound and ensure the safety of laboratory personnel.[6]

Storage of Lyophilized Peptide:

  • Temperature: Store at -20°C for maximum stability.[5][7]

  • Container: Keep the container tightly closed in a dry and well-ventilated place.[5]

  • Handling: Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation, as moisture can reduce stability.[7]

Handling Lyophilized Powder (Weighing):

  • Preparation: Work in a designated area, such as a chemical fume hood or a balance enclosure, to minimize inhalation exposure.[8]

  • PPE: Wear all recommended PPE, including an N95 respirator.

  • Procedure: Weigh the desired amount of peptide quickly and reseal the bottle tightly.[7] Avoid creating dust.[3][5]

Solubilization and Handling of Solutions:

  • Solvent Selection: this compound is soluble in 0.1 M acetic acid (20 mg/ml), yielding a clear solution.[9]

  • Procedure: Add the solvent to the vial containing the lyophilized peptide. Mix gently by vortexing or pipetting up and down until fully dissolved.

  • Storage of Solutions:

    • For short-term storage, aqueous solutions can be stored at 0-5°C for up to one week.[9]

    • For longer-term storage, it is recommended to create single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[8]

    • Aqueous solutions of this compound show increasing degradation at room temperature over time, with a 1.5% loss after 8 days and a 27% loss after 18 days.[9]

First Aid Measures

In the event of accidental exposure, follow these first aid procedures:

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If symptoms occur, seek medical attention immediately.[3][5]
Skin Contact Wash the affected area immediately with plenty of water for at least 15 minutes.[3][5]
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[3][5]
Ingestion Clean mouth with water and drink plenty of water afterwards. Get medical attention if you feel unwell.[3][5]

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.

Solid Waste:

  • Collect all materials contaminated with the peptide, such as pipette tips, gloves, and empty vials, in a designated, clearly labeled, and leak-proof hazardous waste container.[4][6]

Liquid Waste:

  • Collect all aqueous solutions containing the peptide in a separate, sealed, and clearly labeled container designated for chemical waste.[4]

  • Do not dispose of solutions down the drain.[6]

  • For some liquid waste, chemical inactivation may be an option, but always consult your institution's Environmental Health & Safety (EHS) department first.[4]

Final Disposal:

  • All waste must be disposed of in accordance with federal, state, and local environmental regulations.[5] This may involve incineration in a chemical incinerator equipped with an afterburner and scrubber.[5]

Experimental Workflow and Safety Decision-Making

The following diagram illustrates the general workflow for handling this compound and the associated safety decision-making process.

AngiotensinI_Handling_Workflow This compound Handling and Safety Workflow cluster_prep Preparation cluster_handling Handling Procedures cluster_storage_disposal Storage and Disposal start Start: Obtain this compound risk_assessment Conduct Risk Assessment start->risk_assessment ppe_selection Select Appropriate PPE risk_assessment->ppe_selection is_lyophilized Lyophilized Powder? ppe_selection->is_lyophilized weighing Weigh in Ventilated Area (e.g., Fume Hood) is_lyophilized->weighing Yes in_solution Use in Experiment is_lyophilized->in_solution No (Pre-solubilized) reconstitution Reconstitute with Appropriate Solvent weighing->reconstitution reconstitution->in_solution storage Store at -20°C (Lyophilized or Aliquots) in_solution->storage Store unused portion disposal Dispose of Waste in_solution->disposal Dispose of used materials solid_waste Solid Waste Container disposal->solid_waste liquid_waste Liquid Waste Container disposal->liquid_waste

Caption: General experimental workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Angiotensin I
Reactant of Route 2
Angiotensin I

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。